molecular formula C56H88O2 B1612196 Vitamin D1 CAS No. 520-91-2

Vitamin D1

Cat. No.: B1612196
CAS No.: 520-91-2
M. Wt: 793.3 g/mol
InChI Key: UOELMDIOCSFSEN-KQJGLNNASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vitamin D1 is a historical chemical designation for a molecular compound consisting of a 1:1 mixture of Ergocalciferol (Vitamin D2) and Lumisterol . Unlike the pure, well-characterized vitamins D2 (Ergocalciferol) and D3 (Cholecalciferol), this compound is not a single compound and is considered an obsolete term in modern biochemistry. It was identified during early 20th-century research on the anti-rachitic properties of vitamins. This product is offered as a reference material for research into the history of vitamin discovery, the photochemistry of sterols, and the classic purification processes that led to the isolation of individual vitamin D secosteroids. The provitamin Lumisterol is a photoisomer of ergosterol, and its mixture with Ergocalciferol provides a window into the complex conversion pathways initiated by ultraviolet (UVB) light exposure on sterol precursors . Researchers studying the binding affinities of vintage vitamin D analogues or validating historical scientific literature may find this preparation valuable. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

CAS No.

520-91-2

Molecular Formula

C56H88O2

Molecular Weight

793.3 g/mol

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;(3S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/2C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6;1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3;9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b8-7+;10-9+,23-12+,24-13-/t19-,20+,22-,24+,25-,26+,27+,28+;20-,22+,25-,26+,27-,28+/m00/s1

InChI Key

UOELMDIOCSFSEN-KQJGLNNASA-N

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C.C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

Foundational & Exploratory

The Obsolete Vitamin: A Technical Retrospective on the Discovery of Vitamin D1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the annals of nutritional science reveals the fascinating story of Vitamin D1, a substance that held promise in the fight against rickets in the early 20th century, only to be redefined as a mixture of compounds. This technical guide illuminates the historical context of this compound's discovery, detailing the experimental protocols that led to its isolation and the subsequent revelation of its true nature.

The early 1900s were marked by a concerted effort to understand and combat rickets, a debilitating bone disease in children.[1][2] Building on the work of researchers who demonstrated the antirachitic properties of cod liver oil and ultraviolet (UV) light, German chemist Adolf Windaus played a pivotal role in isolating the active compounds.[3][4] In the late 1920s, Windaus and his team isolated a crystalline substance from the UV irradiation products of ergosterol (B1671047), a sterol found in fungi, which they named "this compound".[3][5] This was initially believed to be the pure, singular vitamin responsible for preventing rickets.

However, further research by Windaus and others in the early 1930s revealed that this compound was, in fact, a molecular compound, a 1:1 mixture of ergocalciferol (B368823) (later named Vitamin D2) and lumisterol, an inactive isomer.[1][5] This discovery led to the abandonment of the "this compound" designation in its original sense.

Key Experiments in the Discovery and Characterization of this compound

The journey to understanding this compound involved a series of meticulous and groundbreaking experiments for the time. The primary methodologies employed were the irradiation of ergosterol to produce the vitamin, and the "line test" bioassay in rats to determine its antirachitic potency.

Experimental Protocols

1. Production of "this compound" via Ergosterol Irradiation:

A standardized protocol for the production of the antirachitic substance from ergosterol was crucial. While precise parameters varied between research groups, a general methodology can be outlined:

  • Starting Material: Purified ergosterol, typically isolated from yeast.

  • Solvent: Ergosterol was dissolved in a solvent that was transparent to UV light, such as ethanol (B145695) or ether.

  • Irradiation Source: A mercury-vapor quartz lamp was commonly used as a source of UV radiation.

  • Irradiation Conditions: The solution of ergosterol was exposed to UV light for a specific duration. The researchers had to carefully control the exposure time to maximize the yield of the active compound while minimizing the formation of inactive byproducts like tachysterol (B196371) and suprasterol.

  • Isolation of "this compound": Following irradiation, the solvent was evaporated. The resulting resin was then subjected to a series of purification steps, including crystallization from solvents like acetone (B3395972) and methanol, to isolate the crystalline "this compound".[6]

2. The Rat "Line Test" for Antirachitic Potency:

Developed by Elmer McCollum, J. Ernestine Becker, and colleagues, the "line test" was a semi-quantitative bioassay used to determine the vitamin D activity of a substance.[7][8]

  • Animal Model: Young rats were fed a rachitogenic diet, high in calcium and low in phosphorus, for approximately three weeks to induce rickets.

  • Assay Procedure:

    • The rachitic rats were then administered the test substance (e.g., "this compound") daily for a period of 7 to 10 days.

    • At the end of the test period, the rats were euthanized.

    • The proximal end of the tibia or the distal end of the radius was removed and sectioned longitudinally.

    • The sectioned bone was immersed in a silver nitrate (B79036) solution and then exposed to light.

  • Scoring: The degree of healing of the rachitic lesion was observed as a dark line of newly deposited calcium phosphate (B84403) at the epiphyseal plate. The extent of this "line" of calcification was scored on a numerical scale, providing a measure of the antirachitic potency of the tested substance.

Quantitative Data from Early Vitamin D Research

The quantitative data from the early 20th century is not as precise as modern measurements. However, the researchers meticulously recorded physical and biological properties.

Property"this compound" (Ergocalciferol-Lumisterol Compound)Ergocalciferol (Vitamin D2)
Melting Point ~124-125 °C~115-118 °C
Antirachitic Potency ActiveHighly Active

Note: Specific activity units from the 1920s and 1930s are not directly comparable to modern International Units (IU) due to variations in bioassay standardization.

The Path to Reclassification: A Logical Progression

The initial excitement surrounding the discovery of a crystalline "Vitamin D" soon gave way to a more complex understanding. The process that led to the reclassification of this compound can be visualized as a logical progression of scientific inquiry.

logical_progression A Observation of Antirachitic Activity in Irradiated Ergosterol B Isolation of Crystalline 'this compound' by Windaus A->B C Initial Belief: 'this compound' is the Pure Antirachitic Vitamin B->C D Further Purification and Crystallization Experiments C->D E Discovery of Different Crystalline Forms with Varying Properties D->E F Separation of 'this compound' into Two Distinct Compounds E->F G Identification of Ergocalciferol (Vitamin D2) - Active Component F->G H Identification of Lumisterol - Inactive Isomer F->H I Conclusion: 'this compound' is a 1:1 Molecular Compound G->I H->I J Abandonment of the 'this compound' Designation for the Mixture I->J

Caption: Logical workflow of the discovery and reclassification of this compound.

Early Understanding of the Mechanism of Action

In the era of this compound's discovery, the precise molecular mechanisms of its action were unknown. The prevailing hypothesis was that vitamin D played a direct role in promoting the deposition of calcium and phosphate in the bones, thereby preventing the軟骨病 (rickets). The understanding was more physiological than biochemical.

early_mechanism cluster_body Body Ingestion Ingestion of 'this compound' Bloodstream Absorption into Bloodstream Ingestion->Bloodstream Bone Target Organ: Bone Bloodstream->Bone Mineral_Deposition Increased Deposition of Calcium and Phosphate Bone->Mineral_Deposition Healthy_Bone Prevention/Cure of Rickets Mineral_Deposition->Healthy_Bone

Caption: Simplified early concept of Vitamin D's role in preventing rickets.

The story of this compound serves as a powerful example of the self-correcting nature of science. What was once hailed as a singular discovery evolved into a more nuanced understanding of a complex group of related compounds, paving the way for the eventual identification and synthesis of the various forms of vitamin D that are crucial for public health today.

References

Unraveling Vitamin D1: A Technical Guide to its Original Chemical Composition and Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core chemical composition of the original Vitamin D1 formulation. It provides a historical context for its discovery, detailed quantitative data, and the experimental protocols used for its separation, offering valuable insights for researchers in sterol chemistry and drug development.

Initially lauded as a singular antirachitic factor, this compound was later revealed to be a molecular complex. This guide will illuminate the distinct chemical entities that constitute this historic formulation and the pioneering methods employed to unravel its true nature.

Chemical Composition of the Original this compound

The substance originally designated as this compound is not a single chemical entity but a 1:1 molecular compound of two distinct sterol isomers: ergocalciferol (B368823) (Vitamin D2) and lumisterol (B196343).[1] This discovery was a pivotal moment in early vitamin research, highlighting the challenges in separating structurally similar compounds.

The work of Professor Adolf Windaus and his colleagues in the early 1930s was instrumental in both the initial isolation of this compound and the subsequent identification of its components.[1][2] Their research, published in journals such as Justus Liebigs Annalen der Chemie, laid the groundwork for understanding the complex photochemistry of ergosterol (B1671047), the precursor to these compounds.

Quantitative Data

The following tables summarize the key quantitative properties of the original this compound formulation and its constituent components.

Property This compound (Original Formulation) Ergocalciferol (Vitamin D2) Lumisterol
Molecular Formula C₅₆H₈₈O₂C₂₈H₄₄OC₂₈H₄₄O
Molar Mass ~793.3 g/mol ~396.65 g/mol ~396.65 g/mol
Compositional Ratio 1:1 molecular ratio--
Melting Point 124-125 °C115-118 °C105-107 °C

Note: The properties of the original this compound reflect its nature as a co-crystallized molecular complex.

Photochemical Origins

Both ergocalciferol and lumisterol are photoproducts derived from the ultraviolet (UV) irradiation of ergosterol, a sterol found in fungi and yeast. The irradiation of ergosterol leads to a complex mixture of isomers, from which this compound was first crystallized.

Photochemical_Pathway Ergosterol Ergosterol PrevitaminD2 Pre-vitamin D2 Ergosterol->PrevitaminD2 UV Irradiation VitaminD2 Ergocalciferol (Vitamin D2) PrevitaminD2->VitaminD2 Thermal Isomerization Lumisterol Lumisterol PrevitaminD2->Lumisterol UV Irradiation Tachysterol Tachysterol PrevitaminD2->Tachysterol UV Irradiation

Experimental Protocols for Separation

The separation of the components of the irradiated ergosterol mixture was a significant challenge for early 20th-century chemists. The methods they developed, primarily fractional crystallization and digitonin (B1670571) precipitation, were crucial in identifying the true nature of this compound.

Fractional Crystallization

Fractional crystallization was a key technique used to isolate and purify the components of the irradiated ergosterol mixture. This method relies on the slight differences in solubility of the various sterol isomers in different solvents at specific temperatures.

Protocol for Separation of Ergocalciferol and Lumisterol (circa 1930s):

  • Initial Crystallization of this compound: The crude irradiated ergosterol product was dissolved in a minimal amount of warm acetone (B3395972). Upon cooling, the 1:1 molecular complex of ergocalciferol and lumisterol (this compound) would crystallize out of the solution.

  • Separation of the this compound Complex: The crystallized this compound was then subjected to further fractional crystallization from a mixture of acetone and methanol.

  • Isolation of Lumisterol: Lumisterol, being less soluble in this solvent mixture, would precipitate out first upon cooling. The crystals were collected by filtration.

  • Isolation of Ergocalciferol: The mother liquor, now enriched in ergocalciferol, was concentrated by evaporation. Upon further cooling, ergocalciferol would crystallize and could be collected.

  • Repeated Crystallization: Both fractions were typically recrystallized multiple times from acetone or ethanol (B145695) to achieve higher purity.

Fractional_Crystallization_Workflow start Irradiated Ergosterol Mixture dissolve_acetone Dissolve in warm Acetone start->dissolve_acetone cool_crystallize_d1 Cool to crystallize this compound dissolve_acetone->cool_crystallize_d1 filter_d1 Filter to obtain this compound crystals cool_crystallize_d1->filter_d1 dissolve_acetone_methanol Dissolve this compound in Acetone/Methanol filter_d1->dissolve_acetone_methanol cool_crystallize_lumi Cool to precipitate Lumisterol dissolve_acetone_methanol->cool_crystallize_lumi filter_lumi Filter to isolate Lumisterol cool_crystallize_lumi->filter_lumi concentrate_mother_liquor Concentrate mother liquor cool_crystallize_lumi->concentrate_mother_liquor Mother Liquor end_lumi Pure Lumisterol filter_lumi->end_lumi cool_crystallize_d2 Cool to crystallize Ergocalciferol concentrate_mother_liquor->cool_crystallize_d2 filter_d2 Filter to isolate Ergocalciferol cool_crystallize_d2->filter_d2 end_d2 Pure Ergocalciferol filter_d2->end_d2

Digitonin Precipitation

Digitonin, a saponin, was widely used in early sterol chemistry for its ability to form insoluble complexes (digitonides) with 3-β-hydroxysteroids. This property was exploited to separate sterols from other substances and, to some extent, from each other based on their precipitation characteristics.

Protocol for Digitonin Precipitation of Sterols (circa 1930s):

  • Preparation of the Sterol Solution: A sample of the irradiated ergosterol mixture was dissolved in 95% ethanol.

  • Addition of Digitonin: A solution of digitonin in warm 90% ethanol was added to the sterol solution.

  • Precipitation of the Digitonide: The mixture was allowed to stand, often overnight, to allow for the complete precipitation of the sterol digitonide.

  • Isolation of the Precipitate: The precipitate was collected by filtration and washed with ethanol to remove any unreacted digitonin and non-precipitable substances.

  • Regeneration of the Sterol: The sterol was recovered from the digitonide by boiling the precipitate in a solvent such as pyridine (B92270) or xylene, which would break the complex. The digitonin would then be precipitated by the addition of ether, and the free sterol could be recovered from the filtrate.

Digitonin_Precipitation_Workflow start Sterol Mixture in Ethanol add_digitonin Add Digitonin Solution start->add_digitonin precipitate Allow Digitonide to Precipitate add_digitonin->precipitate filter_precipitate Filter to collect Digitonide precipitate->filter_precipitate wash_precipitate Wash Precipitate with Ethanol filter_precipitate->wash_precipitate regenerate_sterol Regenerate Sterol from Digitonide (e.g., boiling in Pyridine) wash_precipitate->regenerate_sterol recover_sterol Recover Free Sterol regenerate_sterol->recover_sterol end_sterol Purified Sterol recover_sterol->end_sterol

Conclusion

The elucidation of the true chemical nature of the original this compound formulation as a 1:1 molecular complex of ergocalciferol and lumisterol stands as a testament to the meticulous experimental work of early 20th-century chemists. The separation techniques of fractional crystallization and digitonin precipitation, though now largely superseded by modern chromatographic methods, were instrumental in advancing the field of sterol chemistry. A thorough understanding of this history and the experimental foundations provides valuable context for contemporary research in vitamin D analogues and their therapeutic applications.

References

The reclassification of Vitamin D1 in scientific literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nomenclature of the vitamin D family has evolved significantly since its initial discoveries. What was once a straightforward classification system has been refined through decades of research, revealing a more complex interplay of related sterol compounds. Central to this history is the story of Vitamin D1, the first form of vitamin D to be isolated, yet one that is no longer recognized in the scientific literature as a distinct vitamer. This technical guide provides an in-depth exploration of the scientific journey that led to the reclassification of this compound, offering a comprehensive overview of its composition, the experimental methodologies used to elucidate its nature, and the distinct properties of its constituent components in comparison to other key vitamin D forms.

The Historical Context: From "this compound" to a Mixture

In the early 20th century, the search for the antirachitic factor led to the isolation of a substance from irradiated ergosterol (B1671047) that was named this compound.[1] It was initially believed to be a single, pure compound responsible for preventing and curing rickets. However, further investigation, pioneered by researchers such as Adolf Windaus, revealed that this compound was, in fact, a co-precipitate of two distinct compounds: ergocalciferol (B368823) (Vitamin D2) and lumisterol.[1][2] This discovery was a pivotal moment in vitamin research, highlighting the importance of rigorous analytical techniques in defining the precise chemical nature of bioactive substances. The term "this compound" was subsequently dropped from the official nomenclature as it did not represent a unique chemical entity.

Below is a diagram illustrating the historical progression of the classification of this compound.

G cluster_0 Initial Discovery and Classification cluster_1 Reclassification through Further Analysis Irradiated Ergosterol Irradiated Ergosterol This compound (presumed pure) This compound (presumed pure) Irradiated Ergosterol->this compound (presumed pure) Isolation Antirachitic Activity Antirachitic Activity This compound (presumed pure)->Antirachitic Activity Biological Effect This compound (mixture) This compound (mixture) This compound (presumed pure)->this compound (mixture) Re-evaluation Separation Techniques Separation Techniques This compound (mixture)->Separation Techniques Ergocalciferol (Vitamin D2) Ergocalciferol (Vitamin D2) Lumisterol Lumisterol Separation Techniques->Ergocalciferol (Vitamin D2) Separation Techniques->Lumisterol G Start Start Sample (this compound mixture) Sample (this compound mixture) Start->Sample (this compound mixture) Dissolution in Organic Solvent Dissolution in Organic Solvent Sample (this compound mixture)->Dissolution in Organic Solvent Filtration (0.22 µm) Filtration (0.22 µm) Dissolution in Organic Solvent->Filtration (0.22 µm) HPLC Injection HPLC Injection Filtration (0.22 µm)->HPLC Injection Chromatographic Separation (C18 Column) Chromatographic Separation (C18 Column) HPLC Injection->Chromatographic Separation (C18 Column) UV Detection (265 nm) UV Detection (265 nm) Chromatographic Separation (C18 Column)->UV Detection (265 nm) Data Analysis Data Analysis UV Detection (265 nm)->Data Analysis Ergocalciferol (D2) Peak Ergocalciferol (D2) Peak Data Analysis->Ergocalciferol (D2) Peak Lumisterol Peak Lumisterol Peak Data Analysis->Lumisterol Peak End End Ergocalciferol (D2) Peak->End Lumisterol Peak->End G cluster_0 Extracellular & Cytoplasm cluster_1 Nucleus Vitamin D2/D3 Vitamin D2/D3 Liver Liver Vitamin D2/D3->Liver Hydroxylation 25(OH)D 25(OH)D Liver->25(OH)D Kidney Kidney 25(OH)D->Kidney Hydroxylation 1,25(OH)2D (Calcitriol) 1,25(OH)2D (Calcitriol) Kidney->1,25(OH)2D (Calcitriol) VDR VDR 1,25(OH)2D (Calcitriol)->VDR Binds to VDR_RXR_complex VDR-RXR Complex VDR->VDR_RXR_complex Heterodimerizes with RXR RXR RXR RXR->VDR_RXR_complex VDRE Vitamin D Response Element (on DNA) VDR_RXR_complex->VDRE Binds to Gene Transcription Gene Transcription VDRE->Gene Transcription Modulates Biological Effects Biological Effects Gene Transcription->Biological Effects

References

The Fall of Vitamin D1: A Technical Retrospective on its Discovery and Deconstruction

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 19, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The entity once known as vitamin D1 holds a unique position in the history of nutritional science—a testament to the iterative process of discovery. Initially lauded as a singular, crystalline anti-rachitic factor, it was later revealed to be a molecular mixture. This technical guide delves into the pioneering work of Adolf Windaus and his contemporaries, who first isolated "this compound" and subsequently unraveled its true composition. We will examine the early 20th-century experimental protocols used to irradiate ergosterol (B1671047), isolate the resulting photoproducts, and characterize its components: ergocalciferol (B368823) (vitamin D2) and lumisterol (B196343). This paper will provide a detailed account of the methodologies, quantitative data from seminal publications, and a visual representation of the experimental workflow, offering a comprehensive resource for researchers in sterol chemistry and the history of vitamin science.

Introduction: The Quest for the Anti-Rachitic Factor

In the early 20th century, the search for a cure for rickets was a major scientific endeavor. By the 1920s, it was understood that exposure to ultraviolet (UV) light or the consumption of certain foods could prevent this bone-debilitating disease. This led to the hypothesis of a "vitamin D." In the late 1920s, Adolf Windaus and his research group in Göttingen, Germany, successfully isolated a crystalline substance from the UV irradiation products of ergosterol, a sterol found in fungi and yeast.[1][2] They named this substance this compound.[1] For his extensive research on sterols and their relationship with vitamins, Adolf Windaus was awarded the Nobel Prize in Chemistry in 1928.[3][4]

However, further investigation by Windaus's own laboratory and others soon revealed that this compound was not a single compound.[2][5] In 1932, Windaus, along with Linsert, Lüttringhaus, and Weidlich, published a pivotal paper demonstrating that this compound was, in fact, a molecular compound—a co-crystal—of two distinct sterol derivatives: the biologically active ergocalciferol (vitamin D2) and the inactive lumisterol.[6][7] This discovery was a crucial step in understanding the complex photochemistry of sterols and led to the correct identification of vitamin D2 as the true anti-rachitic vitamin derived from ergosterol.

This guide provides a detailed technical overview of the discovery and subsequent deconstruction of this compound, focusing on the experimental methods and analytical data of the era.

The Genesis of "this compound": Experimental Protocols

The creation of what was termed this compound involved a multi-step process, beginning with the UV irradiation of ergosterol and followed by purification and crystallization.

UV Irradiation of Ergosterol

The foundational step was the photochemical conversion of ergosterol into a mixture of isomers. While the precise apparatus varied between research groups, the general procedure involved dissolving ergosterol in a suitable solvent and exposing it to UV light.

Experimental Protocol: UV Irradiation of Ergosterol (circa 1930)

  • Preparation of Ergosterol Solution: A solution of ergosterol was prepared by dissolving it in a solvent such as diethyl ether or ethanol. The concentration was typically in the range of 0.5-2%.

  • UV Exposure: The ergosterol solution was placed in a quartz flask to allow for the transmission of UV radiation. The solution was then irradiated using a mercury-vapor lamp. The irradiation time was a critical parameter, as over-exposure would lead to the formation of undesirable byproducts like tachysterol (B196371) and suprasterols. Typical irradiation times ranged from 30 minutes to several hours.

  • Monitoring the Reaction: The progress of the reaction was often monitored by observing changes in the UV absorption spectrum of the solution. Ergosterol exhibits a characteristic absorption maximum, which diminishes as it is converted to its photoproducts.

  • Solvent Removal: Following irradiation, the solvent was removed under reduced pressure to yield a resinous mixture of photoproducts.

Isolation and Crystallization of "this compound"

The crude irradiation product was a complex mixture from which "this compound" was isolated through a series of purification and crystallization steps.

Experimental Protocol: Isolation of "this compound"

  • Initial Purification: The resinous residue from the irradiation process was dissolved in a minimal amount of a suitable solvent, such as acetone (B3395972) or methanol.

  • Crystallization: The solution was then cooled to induce crystallization. The initial crystals formed were often a mixture of unreacted ergosterol and various photoproducts.

  • Fractional Crystallization: Through a meticulous process of fractional crystallization from different solvents (e.g., acetone, ethyl acetate, methanol), Windaus and his team were able to isolate a crystalline substance with a sharp melting point, which they identified as this compound.[8]

The Deconstruction of this compound: Separation of its Components

The realization that this compound was not a pure substance prompted efforts to separate its constituents. This was achieved through further fractional crystallization and derivatization techniques.

Experimental Protocol: Separation of Ergocalciferol and Lumisterol

  • Selective Precipitation: It was discovered that ergocalciferol and lumisterol exhibited different solubilities in various solvent systems. By carefully selecting solvents and controlling the temperature, it was possible to selectively crystallize one component while the other remained in solution.

  • Derivatization: Another key technique was the use of digitonin, which selectively precipitates 3-β-hydroxysterols like ergosterol and lumisterol, but not ergocalciferol under certain conditions. This allowed for the removal of unreacted ergosterol and the separation of lumisterol from ergocalciferol.

  • Final Purification: The separated components were then further purified by repeated crystallization until a constant melting point and specific optical rotation were achieved.

Quantitative Data and Physicochemical Properties

The characterization of "this compound" and its components relied on the analytical techniques of the time, primarily melting point determination, elemental analysis, and polarimetry. The following tables summarize the quantitative data reported in the early literature.

Compound Melting Point (°C) Specific Optical Rotation (in ethanol) Molecular Formula Molecular Weight ( g/mol )
"this compound" 124-125-C₂₈H₄₄O · C₂₈H₄₄O793.3
Ergocalciferol (Vitamin D2) 115-117+103° to +105°C₂₈H₄₄O396.65
Lumisterol 118+192°C₂₈H₄₄O396.65

Note: The values presented are approximate and varied slightly between different publications of the era.

Visualizing the Discovery Process and Chemical Structures

The following diagrams illustrate the experimental workflow for the discovery of this compound and the photochemical relationship between ergosterol and the components of this compound.

experimental_workflow cluster_synthesis Synthesis of 'this compound' cluster_deconstruction Deconstruction of 'this compound' ergosterol Ergosterol uv_irradiation UV Irradiation (Mercury-vapor lamp) ergosterol->uv_irradiation crude_mixture Crude Irradiation Mixture (Resinous oil) uv_irradiation->crude_mixture fractional_crystallization Fractional Crystallization (Acetone, Methanol) crude_mixture->fractional_crystallization vitamin_d1 'this compound' Crystals fractional_crystallization->vitamin_d1 d1_crystals 'this compound' Crystals separation Separation Techniques (Fractional Crystallization, Digitonin Precipitation) d1_crystals->separation ergocalciferol Ergocalciferol (Vitamin D2) separation->ergocalciferol lumisterol Lumisterol separation->lumisterol

Figure 1: Experimental workflow for the synthesis and deconstruction of "this compound".

photochemical_pathway ergosterol Ergosterol pre_vitamin_d2 Pre-vitamin D2 ergosterol->pre_vitamin_d2 UV Light vitamin_d2 Ergocalciferol (Vitamin D2) pre_vitamin_d2->vitamin_d2 Thermal Isomerization lumisterol Lumisterol pre_vitamin_d2->lumisterol UV Light (reversible) tachysterol Tachysterol pre_vitamin_d2->tachysterol UV Light (reversible)

References

An In-depth Technical Guide to the Initial Biological Activity Assays of Vitamin D1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological activity assays of Vitamin D1. It delves into the historical context of this compound's discovery, revealing its composition as a mixture of ergocalciferol (B368823) (Vitamin D2) and lumisterol. The focus of this paper is on the early methods used to determine the antirachitic potency of this substance, which was primarily attributed to its ergocalciferol content. Detailed experimental protocols for the foundational rat "line test" and chick bioassay are provided, along with a summary of the early understanding of Vitamin D's physiological action. Quantitative data from early studies are presented in tabular format, and key experimental workflows and signaling pathways, as understood in the early 20th century, are visualized using Graphviz diagrams. This document serves as a valuable resource for researchers interested in the historical development of vitamin analysis and the foundational experiments that paved the way for our modern understanding of Vitamin D.

Introduction: The Discovery and Identity of this compound

In the early 20th century, the search for a cure for rickets, a debilitating bone disease in children, led to the discovery of a fat-soluble "accessory food factor" with antirachitic properties.[1] In the late 1920s, a substance isolated from irradiated plant sterols was named this compound.[2] However, further research revealed that this compound was not a single compound but a mixture of ergocalciferol (the active antirachitic component, later named Vitamin D2) and lumisterol, an inactive isomer.[3] Therefore, the initial biological activity assays attributed to this compound were, in fact, measuring the potency of what we now know as Vitamin D2.

The pioneering work of researchers like Elmer McCollum and Harry Steenbock established that ultraviolet (UV) irradiation of certain foods and sterols could produce this antirachitic factor.[2][3] These discoveries led to the development of bioassays to quantify the biological activity of these new preparations, which was crucial for their standardization and therapeutic use.

Early Antirachitic Bioassays: Methodologies

The potency of early Vitamin D preparations was determined by their ability to cure or prevent rickets in animal models. The two most prominent methods were the rat "line test" and the chick bioassay.

The Rat "Line Test" Bioassay

The "line test" was a widely used method for quantifying the antirachitic activity of a substance. It relied on the visual assessment of bone healing in rats in which rickets had been experimentally induced.

Experimental Protocol:

  • Animal Model: Young albino rats (typically 21-28 days old) were selected from a standardized colony.

  • Rickets Induction (Depletion Period): The rats were fed a rachitogenic diet for approximately 18-25 days. This diet was high in calcium and low in phosphorus, and devoid of Vitamin D. This dietary imbalance reliably induced rickets.

  • Assay Period:

    • After the depletion period, the rats were divided into groups.

    • One group served as a negative control, continuing on the rachitogenic diet.

    • Another group received a reference standard of Vitamin D (e.g., a standardized cod liver oil or later, pure calciferol).

    • The test groups were administered varying doses of the "this compound" preparation being assayed.

    • The administration was typically oral, often mixed with a small amount of edible oil.

  • Evaluation of Healing:

    • After a 7-10 day assay period, the rats were euthanized.

    • The radii and ulnae were dissected and prepared for examination.

    • The bones were split longitudinally and stained with a silver nitrate (B79036) solution.

    • In a rachitic bone, the uncalcified cartilage at the epiphysis does not stain.

    • Upon healing, a distinct line of newly deposited calcium appears, which is stained black by the silver nitrate. This is the "line" in the "line test".

  • Scoring: The degree of healing was scored on a numerical scale based on the continuity and width of the calcified line. A score of 0 represented no healing, while higher scores (e.g., up to 4 or more) indicated progressive degrees of healing. The potency of the test substance was determined by comparing the average healing score of the test group to that of the reference standard group.

The Chick Bioassay

Chicks were also used to assay for antirachitic activity, as they develop rickets on a Vitamin D-deficient diet. This model was particularly important because it was discovered that chicks utilize Vitamin D2 less efficiently than Vitamin D3, a finding of significant biological and commercial importance.

Experimental Protocol:

  • Animal Model: Day-old chicks were used for the assay.

  • Rickets Induction: The chicks were raised on a Vitamin D-deficient diet for the first few weeks of life.

  • Assay Period:

    • The rachitic chicks were divided into groups.

    • A negative control group received no Vitamin D.

    • A reference group received a standard preparation of Vitamin D.

    • Test groups were given graded doses of the "this compound" preparation.

  • Evaluation of Antirachitic Activity: The primary endpoint for this assay was the analysis of bone mineralization.

    • After a set period (e.g., 3-4 weeks), the chicks were euthanized.

    • The tibiae were dissected, cleaned of soft tissue, and dried.

    • The bone ash content was determined by incinerating the bones at a high temperature (e.g., 600-800°C) and weighing the remaining inorganic ash.

  • Quantification: The percentage of bone ash was used as a quantitative measure of antirachitic activity. A higher percentage of bone ash indicated better mineralization and thus, a more potent Vitamin D preparation. The potency of the test substance was calculated by comparing the bone ash percentage of the test groups to that of the reference standard groups.

Quantitative Data from Initial Assays

Quantifying the biological activity of early Vitamin D preparations was a significant challenge. The concept of the International Unit (IU) was established to standardize the potency of these substances based on their biological effect. Initially, one IU of Vitamin D was defined as the activity of a specific amount of a standard irradiated ergosterol (B1671047) solution. Later, this was standardized to the biological activity of 0.025 micrograms of crystalline Vitamin D2.[[“]]

While specific dose-response data from the earliest "this compound" assays are scarce in modern literature due to its reclassification as a mixture, the following table provides a representative summary of the kind of quantitative outcomes that were assessed in early antirachitic bioassays using irradiated ergosterol (Vitamin D2).

Bioassay MethodAnimal ModelDosage of Irradiated Ergosterol (Vitamin D2)Endpoint MeasuredTypical Quantitative Result
Rat "Line Test" Rachitic RatGraded doses (e.g., 0.01 - 0.1 µ g/day )Degree of Bone Healing (Scored)Dose-dependent increase in healing score. A daily dose of approximately 0.025 µg (1 IU) would produce a defined, significant healing line.
Chick Bioassay Rachitic ChickGraded doses in feed (e.g., IU per 100g of feed)Percent Bone Ash of TibiaDose-dependent increase in bone ash percentage. A diet supplemented with a sufficient level of Vitamin D2 would result in a bone ash percentage approaching that of healthy, non-rachitic chicks (typically >45%).

Note: Early studies demonstrated that chicks require significantly higher amounts of Vitamin D2 compared to Vitamin D3 to achieve the same antirachitic effect. In chicks, the antirachitic effect of vitamin D3 was found to be about 15 times higher than that of vitamin D2.[5]

Visualizing Early Concepts: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow of the early bioassays and the historical understanding of Vitamin D's signaling pathway.

Experimental_Workflow cluster_Induction Rickets Induction Phase cluster_Assay Assay Phase cluster_Evaluation Evaluation Phase cluster_Outcome Outcome A Selection of Young Rats/Chicks B Rachitogenic Diet Administration (High Ca, Low P, No Vitamin D) A->B C Development of Rickets B->C D Grouping of Rachitic Animals E Administration of Test Substance ('this compound') and Standards D->E F Euthanasia and Bone Dissection E->F G Rat: Line Test (Staining and Scoring) F->G H Chick: Bone Ash Analysis (Incineration and Weighing) F->H I Quantification of Antirachitic Potency G->I H->I

Caption: Experimental workflow for early antirachitic bioassays.

VitaminD_Signaling_Pathway cluster_Source Vitamin D Source cluster_Metabolism Physiological Action cluster_Bone Bone Mineralization cluster_Outcome Clinical Outcome Source Irradiated Ergosterol ('this compound' / Vitamin D2) Intestine Increased Intestinal Absorption of Calcium and Phosphate Source->Intestine Blood Regulation of Blood Calcium and Phosphate Levels Intestine->Blood Bone Deposition of Calcium and Phosphate in Bone Matrix Blood->Bone Healing Healing and Prevention of Rickets Bone->Healing

References

The Obsolete Distinction: A Technical Guide to Vitamin D1 and Its Modern Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The term "Vitamin D1" is a historical artifact, representing an impure mixture rather than a distinct molecular entity.[1][2][3] Initially isolated from the irradiation of ergosterol, it was later identified as a 1:1 molecular compound of ergocalciferol (B368823) (Vitamin D2) and lumisterol (B196343).[3][4][5] This guide provides a comprehensive technical overview of the key distinctions between the components of the original "this compound" and other significant D vitamins, focusing on their chemical properties, metabolism, biological activity, and the analytical methods used for their differentiation. A central theme is the demonstrably higher efficacy of cholecalciferol (Vitamin D3) in improving and sustaining Vitamin D status in humans compared to ergocalciferol (Vitamin D2).[[“]][7][8][9][10] This document is intended to serve as a detailed resource for researchers and professionals in drug development, providing the necessary data and methodologies to inform research and clinical decisions.

Chemical and Physical Distinctions

The primary vitamers of interest are ergocalciferol (D2) and cholecalciferol (D3). Lumisterol, a stereoisomer of ergosterol, is the other component of the historical this compound.[5] The key structural difference between Vitamin D2 and D3 lies in their side chains. Vitamin D2 possesses a double bond between carbons 22 and 23 and a methyl group at carbon 24, features absent in Vitamin D3.[11]

Compound Molecular Formula Molar Mass ( g/mol ) Origin Key Structural Features
Ergocalciferol (Vitamin D2) C28H44O396.65Plant/Fungi-derived (from ergosterol)[7]Double bond at C22-23; Methyl group at C24[11]
Cholecalciferol (Vitamin D3) C27H44O384.64Animal-derived (from 7-dehydrocholesterol); Synthesized in skin upon UVB exposure[7]Saturated side chain
Lumisterol C28H44O396.65Photochemical by-product of Vitamin D2 preparation[5](9β,10α) stereoisomer of ergosterol[5]

Comparative Metabolism and Pharmacokinetics

Both Vitamin D2 and D3 are biologically inert prohormones that require two hydroxylation steps for activation.[11] The first occurs in the liver to produce 25-hydroxyvitamin D (25(OH)D), the major circulating form and the accepted biomarker of Vitamin D status. The second hydroxylation, primarily in the kidneys, forms the active hormone, 1,25-dihydroxyvitamin D (1,25(OH)2D).[11]

A critical distinction in their metabolism is the lower binding affinity of Vitamin D2 and its metabolites for the Vitamin D Binding Protein (DBP) compared to their Vitamin D3 counterparts.[12][13] This leads to a shorter circulating half-life and more rapid clearance of 25(OH)D2.[13][14] Consequently, Vitamin D3 is more effective at raising and maintaining serum 25(OH)D concentrations.[[“]][8][9][10]

Metabolic Pathway of Vitamin D2 and D3

VitaminD_Metabolism cluster_D2 Vitamin D2 Pathway cluster_D3 Vitamin D3 Pathway cluster_action Biological Action D2 Ergocalciferol (D2) OHD2 25-hydroxyvitamin D2 (Ercalcidiol) D2->OHD2 25-hydroxylase (Liver) diOHD2 1,25-dihydroxyvitamin D2 (Ercalcitriol) OHD2->diOHD2 1α-hydroxylase (Kidney) VDR Vitamin D Receptor (VDR) diOHD2->VDR Binds to VDR D3 Cholecalciferol (D3) OHD3 25-hydroxyvitamin D3 (Calcifediol) D3->OHD3 25-hydroxylase (Liver) diOHD3 1,25-dihydroxyvitamin D3 (Calcitriol) OHD3->diOHD3 1α-hydroxylase (Kidney) diOHD3->VDR Binds to VDR

Figure 1: Comparative Metabolic Pathways of Vitamin D2 and D3.

Biological Activity and Receptor Binding

The biological actions of Vitamin D are mediated through the binding of its active form, 1,25(OH)2D, to the Vitamin D Receptor (VDR), a nuclear transcription factor.[15]

Vitamin D Receptor (VDR) and Vitamin D Binding Protein (DBP) Affinities

While the active metabolites of both D2 and D3 (ercalcitriol and calcitriol) exhibit equal binding affinity for the VDR, their precursors and 25-hydroxylated forms show significant differences in their affinity for DBP.[15][16]

Ligand Binding Protein Relative Affinity Significance
25-hydroxyvitamin D2 (25(OH)D2) DBPLower than 25(OH)D3[12][13]Shorter plasma half-life, faster clearance[13][14]
25-hydroxyvitamin D3 (25(OH)D3) DBPHigher than 25(OH)D2[12][13]Longer plasma half-life, sustained serum levels[17]
1,25-dihydroxyvitamin D2 (Ercalcitriol) VDREqual to Calcitriol[15]Equipotent at the receptor level
1,25-dihydroxyvitamin D3 (Calcitriol) VDREqual to Ercalcitriol[15]Equipotent at the receptor level
Lumisterol VDRDissociation constant >20 µM[18]Very low affinity compared to active D3
Biological Potency

Numerous studies have demonstrated that Vitamin D3 is more potent than Vitamin D2 in raising and maintaining serum 25(OH)D levels in humans.[[“]][8][9][10] One study found Vitamin D3 to be approximately 87% more potent than Vitamin D2 in this regard.[10] Another meta-analysis concluded that Vitamin D3 supplementation resulted in a significantly greater increase in serum 25(OH)D concentrations compared to Vitamin D2.[9]

Lumisterol Metabolism and Activity

Contrary to earlier assumptions of being biologically inert, lumisterol is metabolized by the enzyme CYP11A1 to form hydroxylated products.[4] These metabolites have shown biological activity, including anti-proliferative effects in human keratinocytes and the ability to act on Liver X Receptors (LXRs).[18][19][20] Hydroxylated forms of lumisterol have also been shown to induce the expression of genes that protect against oxidative stress.[21]

Experimental Protocols for Differentiation and Quantification

The accurate differentiation and quantification of Vitamin D vitamers and their metabolites are crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for this purpose.[2][22][23][24][25]

Sample Preparation and Extraction
  • Protein Precipitation: A common initial step for serum or plasma samples to remove interfering proteins.

  • Liquid-Liquid Extraction (LLE): Used to isolate the fat-soluble Vitamin D compounds from the aqueous sample matrix.

  • Solid-Phase Extraction (SPE): Offers a more automated and controlled extraction process, providing cleaner extracts. A detailed SPE protocol for Vitamin D3 and its isomers in olive oil has been described.[26]

Chromatographic Separation

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to separate the different Vitamin D forms prior to detection.

  • Reverse-Phase HPLC: Commonly used with C18 columns. Highly hydrophobic phases are required for the separation of the structurally similar D2 and D3.[27]

  • Two-Dimensional HPLC (2D-HPLC): Particularly useful for complex matrices like feedstuff, where a single separation column is insufficient to resolve the analytes from interfering compounds.[26][28]

Detection and Quantification
  • UV Detection: Vitamin D compounds absorb UV light, typically at a wavelength of 265 nm, allowing for their detection and quantification.[27]

  • Tandem Mass Spectrometry (MS/MS): Provides high sensitivity and specificity, allowing for the accurate measurement of various metabolites simultaneously, even at low concentrations.[2][22][23][24][25]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow Sample Biological Sample (Serum/Plasma) Extraction Sample Preparation (Protein Precipitation, LLE/SPE) Sample->Extraction Separation Chromatographic Separation (HPLC/UHPLC) Extraction->Separation Ionization Ionization (e.g., ESI, APCI) Separation->Ionization MS1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Detector Detector MS2->Detector Data Data Analysis & Quantification Detector->Data

Figure 2: Generalized Workflow for LC-MS/MS Analysis of Vitamin D.

Conclusion

The historical term "this compound" represents a mixture of ergocalciferol (Vitamin D2) and lumisterol and is not a distinct Vitamin D vitamer. A comprehensive understanding of the differences between Vitamin D2, D3, and lumisterol is essential for researchers and drug development professionals. Key takeaways include:

  • Superiority of Vitamin D3: Cholecalciferol (D3) is more effective than ergocalciferol (D2) at raising and maintaining serum 25(OH)D levels due to the higher affinity of its metabolites for the Vitamin D Binding Protein.

  • Equipotency at the Receptor: The active forms of both D2 and D3 have equal affinity for the Vitamin D Receptor.

  • Biological Relevance of Lumisterol: Lumisterol, once considered inert, is now known to be metabolized into biologically active compounds with potential roles in regulating cell proliferation and oxidative stress.

  • Gold Standard for Analysis: LC-MS/MS is the definitive method for the accurate separation and quantification of Vitamin D vitamers and their metabolites.

This guide provides a foundational understanding and detailed data to support further research and development in the field of Vitamin D metabolism and its clinical applications.

References

Unraveling the Crystalline Architecture of Vitamin D1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystalline structure of the components of Vitamin D1, catering to researchers, scientists, and professionals in drug development. This compound is a molecular complex composed of a 1:1 ratio of ergocalciferol (B368823) (Vitamin D2) and lumisterol (B196343).[1] This document delves into the crystallographic details of each component and the intricate arrangement within the this compound heterodimer, supported by quantitative data, detailed experimental methodologies, and visual representations of their molecular interactions.

Introduction to this compound

This compound was the first of the D vitamins to be isolated and was initially believed to be a single compound. Subsequent research revealed its true nature as a co-crystal of two distinct steroid-derived molecules: ergocalciferol, a vital nutrient for calcium homeostasis, and lumisterol, a photoisomer of ergosterol. The precise arrangement of these two components in a crystalline lattice is crucial for understanding its stability, and physicochemical properties.

Crystalline Structure of Ergocalciferol (Vitamin D2)

The crystal structure of ergocalciferol has been determined by X-ray crystallography. The following table summarizes the key crystallographic parameters.

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 21.695 Å, b = 6.857 Å, c = 35.320 Å
Molecules per Unit Cell (Z) 8

Experimental Protocol: X-ray Diffraction Analysis of Ergocalciferol

The crystallographic data for ergocalciferol was obtained through single-crystal X-ray diffraction. A suitable single crystal of ergocalciferol was mounted on a goniometer head. Data was collected using a four-circle diffractometer, which allows for the precise orientation of the crystal in the X-ray beam. The diffraction patterns were recorded and the intensities of the reflections were measured. These intensities were then used to solve the phase problem and generate an electron density map, from which the atomic positions and the overall crystal structure were determined.

Crystalline Structure of Lumisterol

Lumisterol, the other component of this compound, also has a well-defined crystalline structure. A crystallographic examination of lumisterol was reported by Hodgkin and Sayre in 1952. The table below outlines its crystallographic properties.

Parameter Value
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 10.3 Å, b = 7.4 Å, c = 17.0 Å, β = 114°
Molecules per Unit Cell (Z) 2

Experimental Protocol: X-ray Crystallographic Examination of Lumisterol

The determination of the lumisterol crystal structure involved the use of X-ray photography. Crystals of lumisterol were irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns were captured on photographic film. The positions and intensities of the diffraction spots were meticulously measured. These data were then used in conjunction with Patterson and Fourier synthesis methods to deduce the arrangement of atoms within the crystal lattice.

The Heterodimeric Structure of this compound

A seminal study by Tan, Tham, and Okamura in 2000 elucidated the X-ray crystallographic structure of this compound, revealing a "sandwich-like" 1:1 heterodimeric complex of lumisterol and ergocalciferol.[2] The interaction between the two molecules is a key feature of the this compound crystal.

Parameter Value
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 11.033 Å, b = 7.479 Å, c = 28.634 Å, β = 94.34°
Molecules per Unit Cell (Z) 2 (of each component)

Experimental Protocol: Single-Crystal X-ray Analysis of this compound

Crystals of this compound suitable for X-ray diffraction were grown from a solution containing an equimolar mixture of ergocalciferol and lumisterol. A single crystal was mounted and cooled to a low temperature to minimize thermal vibrations. A modern CCD area detector was used to collect the diffraction data. The structure was solved using direct methods and refined using full-matrix least-squares techniques. This allowed for the precise determination of the atomic coordinates of both the ergocalciferol and lumisterol molecules within the this compound crystal.

Visualization of Molecular Interactions

To illustrate the relationship between the components and the formation of this compound, the following diagrams are provided.

VitaminD1_Formation Ergocalciferol Ergocalciferol (Vitamin D2) VitaminD1 This compound (1:1 Molecular Complex) Ergocalciferol->VitaminD1 + Lumisterol Lumisterol Lumisterol->VitaminD1 +

Caption: Formation of the this compound molecular complex from its constituent components.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Crystallization Crystallization of Component or Complex Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray Phase Phase Determination Xray->Phase ElectronDensity Electron Density Map Generation Phase->ElectronDensity Model Model Building and Refinement ElectronDensity->Model

Caption: General workflow for X-ray crystallographic structure determination.

References

The Dawn of the Sunshine Vitamin: An In-depth Guide to the Early Nomenclature and Characterization of Vitamin D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical nomenclature and initial experimental characterization of vitamin D and its early analogs. The discovery of these secosteroids in the early 20th century marked a pivotal moment in nutritional science and the fight against rickets. This document delves into the foundational experiments, quantitative analyses, and the nascent understanding of the vitamin D signaling pathway, presenting the information with the technical detail required for researchers and professionals in drug development.

The Emergence of the "Antirachitic Factor" and Early Nomenclature

The story of vitamin D begins with the search for a cure for rickets, a debilitating childhood bone disease. By the early 1920s, researchers had identified a fat-soluble substance with "antirachitic" properties. This led to the initial classification and naming of the various forms of what would come to be known as vitamin D.

In 1922, Elmer McCollum, having distinguished this new factor from the already known vitamin A, proposed the name "vitamin D".[1][2] The subsequent years saw the isolation and characterization of several related compounds, leading to a numerical nomenclature system. However, as chemical structures were elucidated, some of these initial classifications were revealed to be mixtures or isomers.

Table 1: Early Nomenclature of Vitamin D Analogs

Trivial NameChemical CompositionPrecursorYear of Characterization/Discovery
Vitamin D1 A 1:1 molecular compound of ergocalciferol (B368823) and lumisterol (B196343).[3][4]Ergosterol (B1671047) (via irradiation)Late 1920s (later identified as a mixture)[4]
Vitamin D2 ErgocalciferolErgosterol (from yeast and plants)[3][4]Isolated in 1931, structure determined in 1932.[4][5]
Vitamin D3 Cholecalciferol7-dehydrocholesterol (in animal skin)[3][4]Isolated and structure determined in 1935.[3]
Vitamin D4 22-DihydroergocalciferolErgosterol derivative-
Vitamin D5 Sitocalciferol7-Dehydrositosterol-

The term "vitamin D" is now used as a general descriptor for all steroids exhibiting the biological activity of calciol.[6] While the International Union of Pure and Applied Chemistry (IUPAC) recommended a more systematic nomenclature in 1981, the trivial names, particularly for vitamins D2 and D3, remain in common use.[3][6]

Foundational Experimental Protocols

The characterization of vitamin D analogs relied on a combination of innovative bioassays and early physicochemical methods. These experiments were crucial for quantifying the biological activity and beginning to understand the chemical nature of these compounds.

Biological Assays for Antirachitic Activity

The primary method for quantifying vitamin D's potency was through animal bioassays that measured the healing of rickets.

2.1.1. The Line Test in Rats

The "line test" was a widely accepted method for determining the vitamin D content of foods and supplements.[7][8]

  • Principle: This curative biological assay is based on the degree of healing in the leg bones of rats previously made rachitic.

  • Methodology:

    • Induction of Rickets: Young rats were fed a rachitogenic diet, high in calcium and low in phosphorus, for approximately three weeks to induce rickets.[9]

    • Dosing: The rachitic rats were then divided into groups and administered graded doses of the test substance or a reference standard of vitamin D over a period of 10-14 days.[9]

    • Assessment of Healing: After the dosing period, the rats were sacrificed, and their radii and ulnae were removed. The bones were sectioned longitudinally and stained, often with silver nitrate, which would deposit on the newly calcified areas.[10]

    • Quantification: The extent of the newly formed line of calcification at the epiphyseal plate was scored against a reference scale. This "line" of healing was directly proportional to the dose of vitamin D administered.[7] The activity was expressed in International Units (IU), with one IU being equivalent to the activity of 25 nanograms of cholecalciferol.[11]

2.1.2. The Chick Bioassay

The chick bioassay was also instrumental, particularly in revealing the differential potency of vitamin D analogs.

  • Principle: This assay measures the effect of vitamin D on bone mineralization in chicks.

  • Methodology:

    • Depletion: Newly hatched chicks were fed a vitamin D-deficient diet for a depletion period.[12]

    • Supplementation: The chicks were then fed diets supplemented with known amounts of the vitamin D source being tested.[12]

    • Analysis: After a set period, bone parameters such as bone ash content, tibia breaking strength, and serum calcium and phosphorus levels were measured to evaluate the degree of bone mineralization.[12][13]

Physicochemical Characterization

Alongside bioassays, early researchers employed physicochemical methods to isolate and characterize vitamin D.

2.2.1. Production by Ultraviolet (UV) Irradiation

A pivotal discovery was that vitamin D could be produced by irradiating certain sterols with UV light.[4]

  • Principle: The B-ring of the sterol precursor is cleaved by UV energy, leading to the formation of a previtamin, which then thermally isomerizes to the vitamin D molecule.

  • Methodology for Vitamin D2 Production:

    • Precursor: Ergosterol, extracted from yeast or other fungi, was used as the starting material.[14]

    • Irradiation: The ergosterol, often in a solvent like ethanol (B145695), was exposed to UV light, typically from a mercury vapor lamp.[14] The most effective wavelengths were found to be in the UV-B range (280-315 nm).[6][15]

    • Conversion: The duration and intensity of the irradiation were critical factors influencing the yield of vitamin D2 and the formation of other photoisomers like lumisterol and tachysterol.[14][16]

    • Isolation: The resulting mixture was then subjected to purification processes to isolate the vitamin D2.

2.2.2. Spectroscopic Analysis

Early spectroscopic methods provided the first insights into the chemical structure of vitamin D.

  • Principle: The conjugated triene system in the vitamin D molecule gives it a characteristic UV absorption spectrum.

  • Methodology:

    • Sample Preparation: The vitamin D analog was purified and dissolved in a suitable solvent, such as ethanol or hexane.

    • Measurement: The absorbance of the solution was measured across a range of UV wavelengths using a spectrophotometer.

    • Analysis: The wavelength of maximum absorbance (λmax) was a key characteristic used for identification and quantification.[15][17]

Quantitative Data from Early Studies

The early research on vitamin D generated crucial quantitative data that allowed for the standardization of preparations and a deeper understanding of the relative potencies of different analogs.

Table 2: Biological Potency and Physicochemical Properties of Early Vitamin D Analogs

AnalogBiological Potency (Antirachitic Activity)UV Absorption λmax
Vitamin D2 (Ergocalciferol) Considered the standard for some time.~265 nm[18][19]
Vitamin D3 (Cholecalciferol) In chicks, found to be approximately 15 times more potent than vitamin D2.[13]~265 nm[18][19]

The discrepancy in potency between D2 and D3, particularly in avian species, was a significant finding, highlighting the importance of the side-chain structure for biological activity. This difference is now attributed to a lower affinity of vitamin D2 for the vitamin D binding protein (DBP) in birds, leading to a shorter circulating half-life.

Early Understanding of the Vitamin D Metabolic and Signaling Pathway

While the detailed molecular mechanisms were not fully elucidated until decades later, the early work laid the groundwork for understanding that vitamin D is a prohormone that requires metabolic activation to exert its biological effects. The modern understanding of this pathway provides context for the early discoveries.

The following diagrams illustrate the key steps in the metabolic activation of vitamin D and its subsequent genomic signaling pathway.

Vitamin_D_Metabolism Sun Sunlight (UVB) Skin Skin 7-Dehydrocholesterol Sun->Skin Irradiation PreD3 Previtamin D3 Skin->PreD3 Diet Diet (Vitamin D2 & D3) VitaminD_circ Vitamin D2 & D3 (in circulation) Diet->VitaminD_circ PreD3->VitaminD_circ Thermal Isomerization Liver Liver VitaminD_circ->Liver Transport via DBP Calcidiol 25-hydroxyvitamin D (Calcidiol) Liver->Calcidiol 25-hydroxylase (CYP2R1, CYP27A1) Kidney Kidney Calcidiol->Kidney Transport via DBP Calcitriol 1,25-dihydroxyvitamin D (Calcitriol - Active Form) Kidney->Calcitriol 1α-hydroxylase (CYP27B1) TargetTissues Target Tissues (e.g., Intestine, Bone) Calcitriol->TargetTissues Exerts Biological Effects

Caption: Metabolic activation of Vitamin D.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol_cyto Calcitriol (1,25(OH)2D) VDR_cyto Vitamin D Receptor (VDR) Calcitriol_cyto->VDR_cyto Binds to VDR_RXR VDR-RXR Heterodimer VDR_cyto->VDR_RXR Translocates to Nucleus & forms heterodimer with RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to GeneTranscription Modulation of Gene Transcription VDRE->GeneTranscription BiologicalResponse Biological Response (e.g., Calcium Homeostasis) GeneTranscription->BiologicalResponse

Caption: Genomic signaling pathway of Vitamin D.

The active form of vitamin D, calcitriol, functions as a steroid hormone.[4] It binds to the Vitamin D Receptor (VDR), a nuclear receptor.[3] This ligand-receptor complex then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic action underlies the diverse physiological effects of vitamin D, most notably the regulation of calcium and phosphorus homeostasis, which is essential for healthy bone mineralization.[4]

Conclusion

The early period of vitamin D research was characterized by a series of landmark discoveries that transitioned the understanding of this essential nutrient from a mysterious "antirachitic factor" to a family of chemically defined secosteroids. The development of robust bioassays, coupled with pioneering work in photochemistry and spectroscopy, allowed for the initial quantification and characterization of vitamin D analogs. While the nomenclature has evolved, the foundational work on vitamins D2 and D3 established the critical role of these compounds in human health and paved the way for decades of research into their complex metabolism and diverse physiological functions. This historical perspective remains essential for today's researchers and drug development professionals as they continue to explore the therapeutic potential of novel vitamin D analogs.

References

The Rise and Fall of Vitamin D1: A Technical Retrospective on its Historical Significance in Nutritional Science

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Vitamin D1, the first form of vitamin D to be isolated. Initially heralded as a singular, crucial nutrient in the fight against rickets, it was later reclassified upon the discovery that it was, in fact, a molecular compound. This paper will detail the historical context of its discovery, the experimental methodologies employed in its isolation and eventual characterization, and the scientific reasoning behind its delisting as a distinct vitamin. Quantitative data on its composition and the biological activities of its constituent parts are presented, alongside diagrams illustrating the relevant biochemical pathways and the historical workflow of its scientific journey. This analysis serves to clarify the historical significance of this compound and its lasting impact on the field of nutritional science.

Introduction: The Quest for the Antirachitic Factor

The early 20th century saw a concerted effort to understand and combat the widespread prevalence of rickets, a disease characterized by debilitating bone deformities in children.[1] By the 1920s, researchers had established that rickets could be cured by exposure to ultraviolet (UV) light or by dietary interventions, notably with cod liver oil. This led to the hypothesis of a fat-soluble "vitamin D" responsible for calcium homeostasis and bone mineralization.

In the late 1920s and early 1930s, the German chemist Adolf Windaus and his colleagues were at the forefront of research to isolate and identify this elusive antirachitic factor.[2] Their work on the irradiation of plant sterols, specifically ergosterol (B1671047), led to the isolation of a crystalline substance they named "this compound".[2] This was a landmark achievement, providing the scientific community with what was believed to be a pure form of the vitamin, for which Windaus was awarded the Nobel Prize in Chemistry in 1928 for his broader work on sterols and vitamins.[3][4]

The Discovery and Initial Characterization of this compound

The isolation of this compound was a pivotal moment in nutritional science. It provided a tangible substance that could be studied and quantified, moving the understanding of vitamin D from a conceptual "factor" to a specific chemical entity.

Experimental Protocol: Isolation of this compound

While the full, detailed protocols from Windaus's original publications are not readily accessible, based on numerous historical accounts and related scientific papers of the era, the general methodology for the production and isolation of this compound can be summarized as follows:

  • Starting Material: Purified ergosterol, a sterol derived from yeast and fungi, was used as the provitamin.

  • UV Irradiation: A solution of ergosterol in a solvent such as ether or alcohol was exposed to ultraviolet radiation from a mercury vapor lamp.[5] This photochemical reaction converted a portion of the ergosterol into a mixture of isomers.

  • Removal of Unreacted Ergosterol: Unreacted ergosterol was precipitated from the solution using digitonin, with which it forms an insoluble complex.[5]

  • Purification and Crystallization: The remaining solution, containing the irradiation products, was concentrated to a resin. Through a process of fractional crystallization, likely from solvents such as aqueous alcohol, a crystalline substance was obtained.[6][7] This crystalline product was designated this compound.

G cluster_0 Preparation cluster_1 Photochemical Conversion cluster_2 Purification cluster_3 Product A Ergosterol Solution (in Ether/Alcohol) B UV Irradiation (Mercury Vapor Lamp) A->B C Mixture of Photoisomers B->C D Removal of Unreacted Ergosterol (Digitonin Precipitation) C->D E Concentration to Resin D->E F Fractional Crystallization (Aqueous Alcohol) E->F G Crystalline this compound F->G

Caption: Workflow for the isolation of this compound.

The Re-evaluation and Delisting of this compound

Despite the initial excitement, further research in the early 1930s began to cast doubt on the purity of this compound. It was discovered that this compound was not a single compound but a 1:1 molecular complex of two different sterols: ergocalciferol (B368823) (which was then designated as the true Vitamin D2) and lumisterol (B196343).[8][9]

Experimental Evidence for a Mixture

The realization that this compound was a mixture came from more rigorous analytical techniques of the time, likely involving repeated fractional crystallization under different conditions and careful measurement of physical properties such as melting point and optical rotation. It was observed that the properties of this compound were not consistent with that of a pure substance and that it could be separated into two distinct components with different physical and biological properties.

G A Initial Observation: Antirachitic property of UV light and cod liver oil B Irradiation of Ergosterol A->B C Isolation of Crystalline 'this compound' B->C D Initial Characterization: Believed to be a pure substance C->D E Further Analytical Scrutiny: Inconsistencies in physical properties D->E F Separation into Two Components E->F G Component 1: Ergocalciferol (Vitamin D2) (Biologically Active) F->G H Component 2: Lumisterol (Biologically Inactive for Rickets) F->H I Conclusion: This compound is a 1:1 molecular compound G->I H->I J Delisting of this compound as a distinct vitamin I->J

Caption: The scientific journey of this compound.

Quantitative Data and Biological Activity

The key to understanding the historical significance of this compound lies in the quantitative analysis of its components and their respective biological activities.

Composition of this compound

The table below summarizes the composition and properties of this compound and its constituent molecules.

PropertyThis compoundErgocalciferol (Vitamin D2)Lumisterol
Composition 1:1 Molecular CompoundC28H44OC28H44O
Molecular Formula C56H88O2C28H44OC28H44O
Molecular Weight ~793.3 g/mol ~396.7 g/mol ~396.7 g/mol
Antirachitic Activity PresentBiologically ActiveConsidered Biologically Inactive (for rickets)

Note: The molecular weights are approximate and based on the most common isotopes.

Biological Activity of Components

The antirachitic activity of this compound was entirely attributable to its ergocalciferol (Vitamin D2) component. At the time of this research, lumisterol was found to be biologically inactive in the context of preventing or curing rickets. Modern research has begun to explore other potential biological roles of lumisterol and its derivatives, including anti-proliferative and photoprotective effects, but these were unknown at the time and are separate from the classical definition of vitamin D activity.[10][11]

The Signaling Pathway of Ergocalciferol (Vitamin D2)

The biologically active component of this compound, ergocalciferol, follows a well-established metabolic activation pathway to exert its effects on calcium and bone metabolism.

G cluster_0 Intake & Absorption cluster_1 Metabolic Activation cluster_2 Cellular Action cluster_3 Physiological Effects A Dietary Ergocalciferol (Vitamin D2) B Liver A->B C 25-hydroxylase B->C D 25-hydroxyvitamin D2 (Calcidiol) C->D Hydroxylation E Kidney D->E F 1α-hydroxylase E->F G 1,25-dihydroxyvitamin D2 (Calcitriol - Active Form) F->G Hydroxylation H Target Cells (e.g., Intestine, Bone, Kidney) G->H I Vitamin D Receptor (VDR) H->I Binds to J Gene Transcription I->J Modulates K Increased Intestinal Calcium Absorption J->K L Regulation of Bone Mineralization J->L M Calcium Homeostasis J->M

Caption: Metabolic activation and action of Vitamin D2.

  • Hepatic Hydroxylation: Ergocalciferol is transported to the liver, where it undergoes hydroxylation by the enzyme 25-hydroxylase to form 25-hydroxyvitamin D2 (calcidiol). This is the major circulating form of vitamin D.

  • Renal Hydroxylation: 25-hydroxyvitamin D2 is then transported to the kidneys, where it undergoes a second hydroxylation by the enzyme 1α-hydroxylase to form 1,25-dihydroxyvitamin D2 (calcitriol), the biologically active form of the vitamin.

  • Cellular Mechanism: Calcitriol binds to the vitamin D receptor (VDR) in the nucleus of target cells, primarily in the intestines, bones, and kidneys. This binding initiates a cascade of genomic responses that modulate the expression of genes involved in calcium transport and bone metabolism.

  • Physiological Response: The ultimate physiological effects include increased intestinal absorption of calcium, regulation of bone mineralization, and maintenance of calcium homeostasis in the blood.

Conclusion: The Legacy of a Renamed Vitamin

The story of this compound is a compelling example of the scientific process in action. Its initial discovery was a significant step forward, providing a crystalline form of the antirachitic factor that was essential for further chemical and biological studies. The subsequent discovery that it was a mixture, leading to its delisting, was not a failure but rather a refinement of scientific understanding.

The historical significance of this compound lies in its role as a stepping stone. It paved the way for the isolation and characterization of Vitamin D2 and, subsequently, the understanding of other vitamers like Vitamin D3. For researchers and professionals in drug development, the narrative of this compound underscores the importance of rigorous analytical chemistry in the characterization of biologically active molecules and serves as a historical precedent for the complexities that can arise in the purification and identification of natural products. While no longer recognized as a distinct vitamin, the scientific journey of this compound remains a crucial chapter in the history of nutritional science.

References

The Role of UV Irradiation in the Production of Vitamin D1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitamin D1 is historically defined as a 1:1 molecular compound mixture of ergocalciferol (B368823) (Vitamin D2) and lumisterol (B196343).[1][2] The production of its primary active component, ergocalciferol, is a fascinating interplay of photochemistry and thermal dynamics, initiated by ultraviolet (UV) irradiation of its precursor, ergosterol (B1671047).[3][4] Ergosterol, a sterol abundant in fungi and yeasts, undergoes a significant structural transformation when exposed to specific wavelengths of UV light, leading to the formation of Vitamin D2 and its photoisomers.[3][5] This guide provides an in-depth technical overview of the photochemical synthesis of the components of this compound, detailing the underlying principles, experimental methodologies, and critical process parameters for researchers, scientists, and professionals in drug development.

I. Photochemical Principles of Vitamin D2 and Isomer Formation

The synthesis of ergocalciferol from ergosterol is not a direct conversion but a multi-step process involving photochemical and thermal reactions. The core of this process is driven by UV-B radiation.[6]

A. The Photochemical Cascade

  • Provitamin D2 to Pre-Vitamin D2: The process begins with the UV irradiation of ergosterol (provitamin D2). UV-B radiation, particularly in the 280-315 nm range, provides the energy to break the B-ring of the ergosterol molecule.[[“]] This photochemical reaction results in the formation of a thermally unstable intermediate called pre-ergocalciferol, or pre-vitamin D2.[3] The optimal wavelengths for this conversion are reported to be between 295 and 300 nm.[8]

  • Formation of Isomeric Byproducts: The photochemical process is complex, as prolonged or improperly controlled irradiation can lead to the formation of inactive byproducts.[3] Pre-vitamin D2 can undergo reversible photoisomerization to form lumisterol and tachysterol.[3][9] These compounds are stereoisomers of pre-vitamin D2 and their formation is a competing reaction that can reduce the overall yield of the desired ergocalciferol.[10][11]

  • Thermal Isomerization to Ergocalciferol (Vitamin D2): Following its formation, pre-vitamin D2 undergoes a temperature-dependent intramolecular hydrogen shift. This thermal isomerization converts pre-vitamin D2 into the more thermodynamically stable ergocalciferol (Vitamin D2).[3] This step does not require UV light and proceeds as a function of temperature and time.

The overall efficiency of the conversion from ergosterol to ergocalciferol is therefore dependent on a delicate balance between UV-induced formation of pre-vitamin D2 and the minimization of its photoisomerization into lumisterol and tachysterol, followed by an efficient thermal conversion to the final product.[3]

VitaminD1_Production_Pathway Ergosterol Ergosterol (Provitamin D2) PreVitaminD2 Pre-Vitamin D2 (Pre-ergocalciferol) Ergosterol->PreVitaminD2 UV-B Radiation (280-315 nm) VitaminD2 Ergocalciferol (Vitamin D2) PreVitaminD2->VitaminD2 Thermal Isomerization (Heat) Lumisterol Lumisterol PreVitaminD2->Lumisterol UV Radiation Tachysterol Tachysterol PreVitaminD2->Tachysterol UV Radiation Experimental_Workflow Start Start Prep Prepare Ergosterol Solution Start->Prep Irradiate UV-B Irradiation (Time-course) Prep->Irradiate Heat Thermal Isomerization (Heat, Time-course) Irradiate->Heat Transfer to light-protected vessel Analyze HPLC Analysis Irradiate->Analyze Sample aliquots Heat->Analyze End End Analyze->End

References

A Technical Guide to Adolf Windaus's Foundational Research on Sterols and Vitamin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pioneering work of Nobel laureate Adolf Windaus, focusing on his elucidation of the relationship between sterols and the antirachitic factor, Vitamin D. This document provides a detailed examination of the experimental methodologies, quantitative data, and the logical progression of his research that laid the groundwork for our modern understanding of Vitamin D synthesis and its physiological importance.

Introduction: The Quest for the Antirachitic Factor

In the early 20th century, rickets, a debilitating bone disease in children, was a significant public health crisis. The search for a cure led to the discovery of an "antirachitic factor" in cod liver oil and the observation that sunlight exposure could prevent the disease.[1][2] Adolf Windaus, already a prominent figure in the field of sterol chemistry for his work on cholesterol, turned his attention to unraveling the chemical nature of this mysterious factor.[3][4] His research, which earned him the Nobel Prize in Chemistry in 1928, established the fundamental connection between sterols and vitamins.[5]

The Photochemical Genesis of Vitamin D from Sterols

Windaus's key discovery was that the antirachitic properties could be induced in certain sterols through irradiation with ultraviolet (UV) light.[3] His initial investigations with cholesterol revealed that its antirachitic activity upon irradiation was due to an impurity, which he and his colleagues later identified as ergosterol (B1671047).[6] Ergosterol, a sterol found in fungi and yeast, became the focal point of his research into the production of what was then termed "Vitamin D1."[7]

It was later discovered that "this compound" was, in fact, a mixture of the active compound ergocalciferol (B368823) (Vitamin D2) and an inactive photoisomer, lumisterol (B196343).[8][9] Windaus and his team went on to identify 7-dehydrocholesterol, present in animal skin, as the precursor to cholecalciferol (Vitamin D3) upon irradiation.[6]

The photochemical conversion of ergosterol to Vitamin D2 is a multi-step process. UV irradiation cleaves the B-ring of ergosterol, forming the unstable intermediate, pre-vitamin D2. This is followed by a temperature-dependent isomerization to the more stable Vitamin D2. However, continued irradiation can lead to the formation of the inactive byproducts, lumisterol and tachysterol.[10][11]

Photochemical Conversion of Ergosterol ergosterol Ergosterol previtaminD2 Pre-vitamin D2 ergosterol->previtaminD2 UV Light vitaminD2 Vitamin D2 (Ergocalciferol) previtaminD2->vitaminD2 Heat (Isomerization) lumisterol Lumisterol previtaminD2->lumisterol UV Light tachysterol Tachysterol previtaminD2->tachysterol UV Light

Figure 1: Photochemical conversion of ergosterol to Vitamin D2 and its photoisomers.

Quantitative Data

Windaus and his contemporaries relied on meticulous physical and chemical measurements to characterize the sterols and their irradiation products. The following tables summarize some of the key quantitative data from this era of research.

Table 1: Physicochemical Properties of Key Sterols

CompoundMolecular FormulaMelting Point (°C)
ErgosterolC₂₈H₄₄O163-165
Vitamin D2 (Ergocalciferol)C₂₈H₄₄O115-118[12]
Vitamin D3 (Cholecalciferol)C₂₇H₄₄O83-86[12]
LumisterolC₂₈H₄₄O118
TachysterolC₂₈H₄₄ONot well-defined (oily)

Table 2: Ultraviolet Absorption Maxima

CompoundSolventλmax (nm)
ErgosterolEthanol (B145695)282
Pre-vitamin D2Ethanol260
Vitamin D2 (Ergocalciferol)Ethanol265
TachysterolEthanol281

Table 3: Antirachitic Potency

SubstancePotency
Irradiated ErgosterolApproximately 100,000 times more effective than cod liver oil[6]
Crystalline Vitamin D240,000 IU/mg[13]

Experimental Protocols

The following protocols are reconstructed based on the methodologies described by Windaus and his contemporaries for the production and purification of Vitamin D2 from ergosterol.

Irradiation of Ergosterol

The primary apparatus for the photochemical conversion of ergosterol was a mercury vapor lamp, often housed in quartz to allow for the transmission of UV radiation.

Ergosterol Irradiation Workflow cluster_prep Preparation cluster_irradiation Irradiation cluster_outcome Outcome ergosterol_solution Ergosterol Solution (e.g., in ethanol or ether) reaction_vessel Quartz Reaction Vessel ergosterol_solution->reaction_vessel uv_lamp Mercury Vapor Lamp (UV Source) uv_lamp->reaction_vessel UV Radiation irradiated_mixture Irradiated Mixture (Vitamin D2, Pre-vitamin D2, Lumisterol, Tachysterol, unreacted Ergosterol) reaction_vessel->irradiated_mixture

Figure 2: Generalized workflow for the UV irradiation of ergosterol.

Methodology:

  • Preparation of Ergosterol Solution: A solution of highly purified ergosterol was prepared in a suitable solvent that is transparent to UV radiation, such as ethanol or diethyl ether. Concentrations were typically in the range of 0.1-1.0%.

  • Irradiation: The ergosterol solution was placed in a quartz reaction vessel to allow for the passage of UV light. A mercury vapor lamp was used as the UV source. The duration of irradiation was a critical parameter, as over-irradiation would lead to the formation of inactive byproducts.[14] Light filters were sometimes employed to select for specific wavelengths.[10]

  • Monitoring the Reaction: The progress of the reaction could be monitored by observing the changes in the UV absorption spectrum of the solution. The characteristic absorption peaks of ergosterol would decrease, while new peaks corresponding to the photoproducts would appear.

Purification of Vitamin D2

The irradiated mixture contained several compounds that needed to be separated to obtain pure Vitamin D2.

Methodology:

  • Removal of Unreacted Ergosterol: A key step in the purification process was the removal of unreacted ergosterol. This was achieved by precipitation with digitonin, a saponin (B1150181) that forms an insoluble complex with sterols like ergosterol, but not with Vitamin D2.[14]

  • Esterification and Crystallization: The crude, ergosterol-free product was often converted to a crystalline ester derivative, such as the 3,5-dinitrobenzoate, to facilitate purification by recrystallization. This method takes advantage of the different solubilities of the ester derivatives of Vitamin D2 and its isomers.

  • Saponification: The purified Vitamin D2 ester was then saponified (hydrolyzed) to yield the free Vitamin D2.

  • Final Crystallization: The final step involved the crystallization of Vitamin D2 from a suitable solvent to obtain a pure, crystalline product.

Determination of Antirachitic Activity

The biological potency of the irradiated preparations was determined using animal models, typically rats with induced rickets.

Methodology:

  • Induction of Rickets: Young rats were fed a diet deficient in Vitamin D and with an imbalanced calcium-to-phosphorus ratio to induce rickets.

  • Administration of Test Substance: The test substance (e.g., a specific fraction of the irradiated ergosterol mixture) was administered orally to the rachitic rats.

  • Assessment of Healing: The healing of rickets was assessed by various methods, including:

    • Line Test: Histological examination of the epiphyseal cartilage of the long bones (tibia or radius) to observe the deposition of calcium.

    • Bone Ash Analysis: Determination of the ash content of the bones as a measure of mineralization.

    • Serum Calcium and Phosphate (B84403) Levels: Measurement of the levels of calcium and inorganic phosphate in the blood serum.

Logical Progression of Windaus's Research

Windaus's approach to the problem of the antirachitic factor was systematic and built upon his extensive knowledge of sterol chemistry.

Figure 3: The logical steps in Windaus's investigation of sterols and Vitamin D.

Conclusion

Adolf Windaus's research on sterols and their conversion to Vitamin D was a landmark achievement in biochemistry and medicine. His meticulous experimental work, combining organic chemistry techniques with biological assays, not only identified the chemical nature of the antirachitic factor but also established the concept of provitamins. The protocols and quantitative data from his research provided the foundation for the industrial synthesis of Vitamin D, leading to the widespread fortification of foods and the virtual eradication of rickets as a major public health problem. His work continues to be a cornerstone of our understanding of sterol chemistry and its vital role in human health.

References

An In-Depth Technical Guide to the "Error in Identification" of Vitamin D1

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The nomenclature of the vitamin D vitamers has a historically significant anomaly in "Vitamin D1." Initially believed to be a singular, purified substance, subsequent research revealed it to be a molecular compound. This guide provides a detailed examination of the historical context, the experimental evidence that led to the reclassification of this compound, a comparative analysis of its constituent components, and the modern understanding of the biologically active component's signaling pathway.

The Historical Context and the Identification Error

The early 20th century was a period of intense research into nutritional science, driven by the need to understand and cure diseases like rickets.[1][2] In the 1920s and 1930s, researchers, including Nobel laureate Adolf Windaus, were working to isolate the antirachitic substance produced by the ultraviolet irradiation of ergosterol (B1671047), a sterol found in fungi and yeast.[3][4][5]

In 1931, Windaus, along with researchers like Askew and Bourdillon, reported the isolation of a crystalline substance with potent antirachitic activity, which they named this compound.[6] This substance was believed to be the pure, active form of vitamin D derived from ergosterol. However, further analytical work soon revealed inconsistencies. It was discovered that this compound was not a single compound but a 1:1 molecular complex of two distinct sterols: ergocalciferol (B368823) (Vitamin D2) and lumisterol .[1][7][8]

The "error" was therefore not in the observation of biological activity—which was attributable to the ergocalciferol content—but in the initial chemical identification of the crystalline isolate as a pure substance.[9] Lumisterol, a stereoisomer of ergosterol, was found to be a biologically inert byproduct of the photochemical reaction used to produce Vitamin D2 from ergosterol.[8][10] This discovery led to the abandonment of the "this compound" designation in favor of characterizing its individual components.

VitaminD1_Composition D1 This compound (Initial Isolate) Mixture 1:1 Molecular Complex D1->Mixture Re-identified as D2 Ergocalciferol (Vitamin D2) Biologically Active Mixture->D2 Lumisterol Lumisterol Biologically Inert Isomer Mixture->Lumisterol

Figure 1: Logical relationship illustrating the composition of this compound.

Physicochemical Properties of this compound Components

The successful separation of this compound was predicated on the differing physicochemical properties of ergocalciferol and lumisterol. A summary of these key quantitative differences is presented below.

PropertyErgocalciferol (Vitamin D2)Lumisterol
Molecular Formula C₂₈H₄₄OC₂₈H₄₄O
Molecular Weight 396.65 g/mol [11]396.65 g/mol [8]
Melting Point 115-119 °C[12]~105-107 °C
Specific Rotation ([α]D) +103° to +106° (in ethanol)[12]+192° (in chloroform)
Structure Secosteroid (broken B-ring)[13]Steroid (intact ring system), (9β,10α) stereoisomer of ergosterol[8]
Biological Activity Antirachitic[13]Inert photoproduct[10]

Experimental Protocols for Component Separation

The resolution of this compound into its constituent parts was a significant achievement in natural product chemistry at the time. The primary methods employed were based on classical chemistry techniques, leveraging the subtle differences in the physical properties of the two isomers.

Fractional Crystallization

This was one of the key methods used to separate ergocalciferol from lumisterol. The principle relies on the slight differences in solubility of the two compounds in a given solvent system.

Methodology Outline:

  • Dissolution: The "this compound" crystalline mixture is dissolved in a minimal amount of a suitable hot solvent (e.g., a mixture of acetone (B3395972) and methanol).

  • Cooling: The solution is slowly cooled. The compound with the lower solubility will begin to crystallize out of the solution first.

  • Separation: The initial crop of crystals is separated by filtration. This crop will be enriched in one of the components.

  • Recrystallization: The process is repeated multiple times (iterated). The separated crystals are redissolved and recrystallized to achieve higher purity. The mother liquor (remaining solution) is also concentrated and cooled to crystallize the more soluble component.

  • Analysis: The purity of the separated fractions is monitored by measuring physical constants such as melting point and specific optical rotation. A sharp, consistent melting point and a stable specific rotation value indicate a pure compound.

High-Vacuum Distillation

Early attempts to purify the products from the irradiation of ergosterol involved high-vacuum molecular distillation.[14] This technique separates compounds based on differences in their boiling points and molecular weights under reduced pressure, which allows for distillation at lower temperatures, preventing thermal decomposition of the sensitive vitamin D compounds.

Figure 2: Experimental workflow for the isolation and separation of this compound.

Signaling Pathway of Ergocalciferol (Vitamin D2)

The biological activity of "this compound" is entirely due to its ergocalciferol (Vitamin D2) component. Like Vitamin D3 (cholecalciferol), ergocalciferol is a prohormone and must be metabolically activated to exert its effects.[15] The active form functions as a potent transcription factor modulator, regulating gene expression to control calcium and phosphate (B84403) homeostasis, among other cellular processes.[9][16]

Activation Steps:

  • Hepatic Hydroxylation: Ergocalciferol is transported to the liver, where the enzyme CYP2R1 hydroxylates it at position 25 to form 25-hydroxyergocalciferol (ercalcidiol).[15] This is the major circulating form of vitamin D.

  • Renal Hydroxylation: Ercalcidiol travels to the kidneys. Here, the enzyme CYP27B1 performs a second hydroxylation at the 1α-position, producing 1,25-dihydroxyergocalciferol (ercalcitriol).[15][17] This is the biologically active hormonal form.

Mechanism of Action: The active hormone, ercalcitriol, binds to the Vitamin D Receptor (VDR), a nuclear receptor.[18] This binding causes the VDR to form a heterodimer with the Retinoid X Receptor (RXR).[16] This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription to produce physiological effects, such as increasing intestinal calcium absorption.[19][20]

VitaminD2_Signaling cluster_blood Bloodstream / Circulation cluster_liver Liver cluster_kidney Kidney cluster_cell Target Cell D2 Ergocalciferol (D2) (from diet) Liver_Enz CYP2R1 D2->Liver_Enz 25-Hydroxylation Calcidiol 25-OH-D2 (Ercalcidiol) Kidney_Enz CYP27B1 Calcidiol->Kidney_Enz 1α-Hydroxylation Calcitriol 1,25-(OH)2-D2 (Ercalcitriol) Calcitriol_in 1,25-(OH)2-D2 Calcitriol->Calcitriol_in Enters Cell Liver_Enz->Calcidiol Kidney_Enz->Calcitriol VDR VDR Complex VDR-RXR Heterodimer VDR->Complex RXR RXR RXR->Complex VDRE VDRE (on DNA) Complex->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Modulates Response Physiological Response (e.g., Calcium Homeostasis) Gene->Response Leads to Calcitriol_in->VDR Binds to

Figure 3: Metabolic activation and signaling pathway of Ergocalciferol (Vitamin D2).

Conclusion

The story of this compound is a classic example of the self-correcting nature of the scientific process. What was initially hailed as a pure compound was, through more rigorous analysis, revealed to be a molecular mixture. This clarification was crucial for understanding the true nature of the active antirachitic factor, ergocalciferol (Vitamin D2), and its inert companion, lumisterol. For drug development professionals, this history underscores the critical importance of exhaustive physicochemical characterization and the use of multiple analytical techniques to confirm the identity and purity of a biologically active substance. The subsequent elucidation of the complex metabolic activation and nuclear receptor signaling pathway of Vitamin D2 provides a clear framework for the continued investigation and therapeutic application of vitamin D analogues.

References

The Fallacy of Vitamin D1: A Primary Literature Review of the Antirachitic Factor

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the seminal research that defined and then dismissed Vitamin D1, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive review of the primary literature surrounding the initial isolation of the antirachitic vitamin.

The early 20th century saw a flurry of research to isolate the dietary factor that could prevent rickets, a debilitating bone disease. This work, primarily conducted by Elmer McCollum, Harry Steenbock, and Adolf Windaus, led to the initial identification of a substance termed "this compound." However, subsequent research revealed that this compound was not a single compound but a mixture of ergocalciferol (B368823) (Vitamin D2) and lumisterol. This whitepaper dissects the original experimental protocols and quantitative data from the foundational papers that tell the story of this compound's discovery and eventual reclassification.

The Antirachitic Factor: Early Biological Assays

The journey to isolate the antirachitic factor began with the development of animal models to study rickets. Elmer McCollum and his team at Johns Hopkins University were pioneers in this area, meticulously documenting the dietary components necessary for bone health.

Induction of Rickets in Rats

McCollum's group developed a standardized method for inducing rickets in young rats. Their rachitogenic diets were carefully formulated to be deficient in the newly discovered fat-soluble vitamin while maintaining otherwise adequate nutrition.

Experimental Protocol: McCollum's Rachitogenic Diet (1922) [1][2]

The following diet, known as Diet 3143, was consistently used to produce rickets in young rats for experimental purposes:

ComponentPercentage (%)
Whole Wheat33
Ground Maize33
Wheat Gluten15
Gelatin15
Sodium Chloride1
Calcium Carbonate3

Young rats, typically weighing 40-50 grams, were placed on this diet for a period of 25 to 35 days. The development of rickets was then assessed using the "line test."

The "Line Test": A Method for Assessing Antirachitic Activity

A key innovation by McCollum's team was the development of the "line test," a histological method to visualize the extent of bone calcification.[3]

Experimental Protocol: The Line Test

  • Bone Preparation: The proximal end of the tibia or the distal end of the radius and ulna were removed from the experimental rat.

  • Sectioning: The bones were split longitudinally.

  • Staining: The cut sections were immersed in a 1.5% silver nitrate (B79036) solution for 3 minutes.

  • Washing: The sections were then rinsed in distilled water.

  • Development: The bones were exposed to bright light while submerged in distilled water. The silver phosphate (B84403) formed in the calcified areas would be reduced to black metallic silver, making the extent of calcification visible.

A wide, uncalcified metaphyseal zone was indicative of severe rickets, while a continuous, dark line of calcification indicated a healthy or healed bone.

Early Evidence for a Fat-Soluble Antirachitic Factor

Using this robust experimental setup, McCollum and his colleagues demonstrated that cod liver oil contained a potent antirachitic factor. They systematically tested various fats and oils, laying the groundwork for the isolation of this essential nutrient.[3][4]

Table 1: Antirachitic Potency of Various Substances (McCollum et al., 1922)

Substance Administered (as % of diet)Duration of Treatment (days)Line Test Result
None (Control on Rachitogenic Diet)-Severe Rickets
Cod Liver Oil (2%)7Marked Healing
Butterfat (20%)10-14Slight to Moderate Healing
Coconut Oil (20%)14No Healing

The Role of Ultraviolet Light: Steenbock's Breakthrough

In parallel to the dietary studies, the therapeutic effects of sunlight in treating rickets were well-known. Harry Steenbock at the University of Wisconsin elegantly connected these two observations.

Activation of Antirachitic Properties by UV Irradiation

Steenbock hypothesized that ultraviolet (UV) light could induce antirachitic properties in otherwise inert foods. His experiments, published in 1924, were a landmark in nutritional science.[5][6][7]

Experimental Protocol: UV Irradiation of Rat Rations (Steenbock and Black, 1924)

  • Ration Preparation: A rachitogenic diet similar to McCollum's was used.

  • Irradiation Setup: A thin layer of the diet was exposed to the rays of a quartz mercury vapor lamp. The distance and duration of exposure were varied in different experiments.

  • Animal Feeding: One group of rachitic rats was fed the non-irradiated diet, while another group received the irradiated diet.

Experimental Workflow for UV Activation Studies

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_feeding Feeding cluster_analysis Analysis Rachitic_Diet Rachitogenic Diet Irradiation UV Irradiation (Quartz Mercury Vapor Lamp) Rachitic_Diet->Irradiation No_Irradiation No Irradiation Rachitic_Diet->No_Irradiation Group_A Rachitic Rats (Group A) Irradiation->Group_A Irradiated Diet Group_B Rachitic Rats (Group B) No_Irradiation->Group_B Non-Irradiated Diet Analysis_A Line Test & Bone Ash Analysis Group_A->Analysis_A Analysis_B Line Test & Bone Ash Analysis Group_B->Analysis_B

Caption: Workflow of Steenbock's UV irradiation experiments.

The results were unequivocal: the irradiated diet promoted bone calcification, while the non-irradiated diet did not.

Table 2: Effect of UV Irradiation on the Antirachitic Properties of a Rachitogenic Diet (Steenbock and Black, 1924)

Treatment GroupAverage Bone Ash (%)
Rachitogenic Diet (No Irradiation)30.2
Rachitogenic Diet (Irradiated)45.8

This discovery paved the way for the fortification of foods with Vitamin D and had a profound impact on public health.

The Isolation of "this compound"

The ability to create a potent antirachitic substance through irradiation of ergosterol (B1671047), a sterol found in fungi, provided a starting point for its chemical isolation. Adolf Windaus and his group in Göttingen, Germany, were at the forefront of this effort.

Crystallization from Irradiated Ergosterol

In 1931, Windaus's laboratory reported the crystallization of a highly active antirachitic substance from the complex mixture of products formed during the UV irradiation of ergosterol.[8][9] They named this crystalline substance "this compound."

Experimental Protocol: Isolation and Crystallization of this compound (Windaus et al., 1931)

  • Irradiation: A solution of ergosterol in a suitable solvent (e.g., ether) was irradiated with a mercury vapor lamp.

  • Removal of Unreacted Ergosterol: The unreacted ergosterol was precipitated and removed from the solution.

  • Fractional Crystallization: The remaining solution, containing a mixture of photoproducts, was subjected to a series of fractional crystallizations from various solvents, such as acetone (B3395972) and methanol.

  • Isolation of Crystals: Crystalline needles were eventually obtained, which were designated as this compound.

Logical Flow of this compound Isolation

Caption: Simplified workflow for the isolation of "this compound".

Physicochemical Properties of "this compound"

Windaus and his colleagues characterized the isolated crystals, reporting several key physical and chemical properties.

Table 3: Physicochemical Properties of "this compound" (Windaus et al., 1931)

PropertyValue
Crystalline FormWhite needles
Melting Point124-125 °C
Specific Rotation ([α]D)+102.5° (in acetone)
Elemental AnalysisConsistent with an isomer of ergosterol

The Re-evaluation: this compound as a Mixture

Despite the initial excitement, further investigations in Windaus's own laboratory soon revealed that "this compound" was not a pure substance.

Separation of Components

Through more refined crystallization techniques, Windaus and his team were able to separate "this compound" into two distinct components in a roughly 1:1 ratio.[10][11]

  • Ergocalciferol (Vitamin D2): This component was found to be the true antirachitic vitamin.

  • Lumisterol: This isomer of ergosterol was biologically inactive.

This discovery led to the abandonment of the "this compound" designation.

Signaling Pathway of Vitamin D Metabolism and Action

VitaminD_Pathway cluster_synthesis Synthesis cluster_activation Activation cluster_action Biological Action 7-Dehydrocholesterol 7-Dehydrocholesterol Vitamin_D3 Vitamin D3 (Cholecalciferol) 7-Dehydrocholesterol->Vitamin_D3 in skin Ergosterol Ergosterol Vitamin_D2 Vitamin D2 (Ergocalciferol) Ergosterol->Vitamin_D2 in plants/fungi UVB_Light UVB Light UVB_Light->7-Dehydrocholesterol UVB_Light->Ergosterol Liver Liver Vitamin_D3->Liver Vitamin_D2->Liver 25-OH-D 25-hydroxyvitamin D (Calcidiol) Liver->25-OH-D 25-hydroxylase Kidney Kidney 25-OH-D->Kidney 1,25-OH2-D 1,25-dihydroxyvitamin D (Calcitriol) Kidney->1,25-OH2-D 1α-hydroxylase VDR Vitamin D Receptor (VDR) 1,25-OH2-D->VDR Gene_Expression Modulation of Gene Expression VDR->Gene_Expression Calcium_Homeostasis Calcium Homeostasis Gene_Expression->Calcium_Homeostasis

Caption: Simplified overview of Vitamin D metabolism and action.

Conclusion

The story of this compound is a compelling example of the iterative nature of scientific discovery. The pioneering work of McCollum and Steenbock established the biological basis for an antirachitic factor and the role of UV light in its activation. Windaus's subsequent chemical investigations, while initially leading to the misidentification of "this compound," ultimately provided the pure compounds necessary for a deeper understanding of this essential nutrient. This primary literature review highlights the meticulous experimental work that, despite a temporary misstep, laid the critical foundation for our current understanding of Vitamin D and its vital role in human health. The progression from biological observation to chemical isolation and characterization, including the correction of initial findings, underscores the rigorous process of scientific inquiry.

References

Methodological & Application

Application Note: Analytical Strategies for the Separation of Vitamin D1 Components

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin D1 is historically defined as a 1:1 molecular mixture of ergocalciferol (B368823) (Vitamin D2) and lumisterol.[1][2][3] Lumisterol is a stereoisomer of ergosterol, the precursor to Vitamin D2.[4] Given their structural similarity, the separation and individual quantification of these components are critical for ensuring the quality, stability, and accurate dosage of pharmaceutical preparations and fortified foods.[5] The presence of isomers can interfere with the accurate measurement of the biologically active Vitamin D forms.[5][6] This document provides detailed protocols and methodologies for the analytical separation of this compound components, focusing on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) as primary techniques.

D1 This compound Mix 1:1 Mixture D1->Mix D2 Ergocalciferol (Vitamin D2) Mix->D2 Lum Lumisterol Mix->Lum

Caption: Composition of this compound.

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial to remove interfering substances and isolate the analytes of interest. The general workflow involves extraction from the sample matrix, followed by purification. For biological samples, an initial protein precipitation step is required, while for lipid-heavy matrices like oils or foods, saponification is often employed.

Protocol 1: General Sample Preparation for Pharmaceutical and Food Matrices

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Saponification (for lipid-rich samples):

    • Weigh a sample quantity equivalent to approximately 400-500 IU of Vitamin D.

    • Add 15 mL of 50% (w/v) potassium hydroxide (B78521) and 10 mL of ethanol (B145695) containing 0.01% butylated hydroxytoluene (BHT) as an antioxidant.[7]

    • Reflux the mixture on a water bath for 30 minutes to hydrolyze fats.[7]

    • Cool the solution and transfer it to a separatory funnel.

  • Liquid-Liquid Extraction (LLE):

    • To the saponified solution (or directly to a dissolved non-lipid sample), add 50 mL of water and 75 mL of a non-polar solvent like n-hexane or ether.[7][8]

    • Shake vigorously for 5 minutes and allow the layers to separate.

    • Collect the organic (upper) layer. Repeat the extraction twice more.

    • Combine the organic extracts and wash them with water until the washings are neutral to pH paper.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined organic solvent under a stream of nitrogen at a temperature not exceeding 40°C.[5]

    • Reconstitute the dried residue in a known volume of the initial mobile phase (e.g., 1-2 mL) for chromatographic analysis.

Protocol 2: Sample Preparation for Biological Fluids (Serum/Plasma)

  • Protein Precipitation:

    • To 200 µL of serum or plasma, add a deuterated internal standard.

    • Add 600 µL of a cold protein precipitating solvent, such as acetonitrile (B52724) or a methanol/acetonitrile mixture (80/20).[6]

    • Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[6][9]

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube for evaporation or direct injection if the system is equipped with online solid-phase extraction (SPE).

cluster_0 Sample Input cluster_1 Extraction & Cleanup cluster_2 Final Preparation cluster_3 Output Sample Sample Matrix (e.g., Pharmaceutical, Food, Serum) Sapon Saponification (for lipid matrices) Sample->Sapon Optional ProtPrec Protein Precipitation (for biological fluids) Sample->ProtPrec Optional LLE Liquid-Liquid Extraction (e.g., with Hexane) Sapon->LLE Evap Evaporation (under Nitrogen) LLE->Evap ProtPrec->LLE Recon Reconstitution (in Mobile Phase) Evap->Recon Final Final Sample for Analysis Recon->Final

Caption: General sample preparation workflow.

High-Performance Liquid Chromatography (HPLC/UHPLC) Analysis

HPLC is a robust and widely used technique for the separation of Vitamin D isomers.[5] Reversed-phase chromatography is most common, though normal-phase systems can also be effective.[10][11] Achieving baseline separation between ergocalciferol (D2) and its isomers often requires specialized stationary phases with high hydrophobicity or different selectivity, such as pentafluorophenyl (PFP) phases.[6][12][13]

HPLC/UHPLC Protocol

  • Chromatographic System: A standard HPLC or UHPLC system equipped with a UV or Mass Spectrometry (MS) detector.

  • Injection: Inject 10-20 µL of the reconstituted sample extract.

  • Data Acquisition: Monitor the chromatogram at the appropriate wavelength (typically 264-265 nm for UV detection) or scan for the specific m/z values if using MS.[14]

  • Quantification: Calculate the concentration of each component by comparing its peak area to that of a certified reference standard, using an external or internal standard method.

cluster_0 Setup cluster_1 Analysis cluster_2 Output Sample Prepared Sample Inject Injection Sample->Inject HPLC HPLC/UHPLC System HPLC->Inject Column Chromatographic Column (e.g., C18, PFP) Inject->Column Detect Detection (UV or MS) Column->Detect Data Data Acquisition (Chromatogram) Detect->Data Quant Quantification Data->Quant

Caption: Workflow for HPLC analysis.

Supercritical Fluid Chromatography (SFC) Analysis

SFC is a powerful alternative to LC, using supercritical carbon dioxide as the primary mobile phase.[9] This technique offers advantages in terms of speed, reduced organic solvent consumption, and unique selectivity for separating structurally similar isomers.[13][15] It is often coupled with tandem mass spectrometry (SFC-MS/MS) for high sensitivity and specificity.[9][13]

SFC-MS/MS Protocol

  • Chromatographic System: An SFC system coupled to a tandem mass spectrometer (MS/MS) with an appropriate ionization source (e.g., APCI or ESI).[9][15]

  • Sample Preparation: Sample preparation is similar to that for HPLC. Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) may be used to enhance ionization and improve sensitivity.[9]

  • Injection: Inject the prepared sample into the SFC system.

  • Separation: The separation is performed using a gradient of a polar organic co-solvent (modifier) in supercritical CO2.

  • Detection: Analytes are detected by the MS/MS system using Multiple Reaction Monitoring (MRM) for quantification.[9]

cluster_0 Setup cluster_1 Analysis cluster_2 Output Sample Prepared Sample (Derivatized if needed) Inject Injection Sample->Inject SFC SFC System SFC->Inject MSMS Tandem MS Detect MS/MS Detection (MRM) MSMS->Detect Column SFC Column (e.g., PFP) Inject->Column Ionize Ionization (APCI/ESI) Column->Ionize Ionize->Detect Data Data Acquisition Detect->Data Quant Quantification Data->Quant

Caption: Workflow for SFC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical parameters for the analytical techniques described. These values are illustrative and require optimization for specific applications and instrumentation.

ParameterHPLC / UHPLC MethodSFC-MS/MS Method
Analytes Ergocalciferol (D2), Lumisterol, and other isomersVitamin D metabolites including D2, D3, and their hydroxylated forms[9][13]
Column Reversed-Phase C18 (highly hydrophobic), C18-PFP[12][16]Pentafluorophenyl (PFP)[13]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile or Methanol + 0.1% Formic Acid[6]A: Supercritical CO2B: Methanol/Water/Ammonium Formate[9]
Elution Mode Isocratic or GradientGradient
Flow Rate 0.3 - 2.0 mL/min[6][10]0.5 - 2.0 mL/min (total flow)[9]
Column Temp. 25 - 45 °C[9]45 °C[9]
Detection UV (264 nm) or MS/MSMS/MS (APCI or ESI source)[9]
Run Time 5 - 15 minutes< 10 minutes[13]
Sensitivity (LOQ) Varies by analyte and detector; ng/mL range typical0.071 to 0.704 ng/mL for various metabolites[13]
Key Advantage Robust, widely available, good for routine QCFast, high resolution for isomers, reduced solvent use[9][13]

References

Application Note: Simultaneous Quantification of Lumisterol and Ergocalciferol using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of ergocalciferol (B368823) (Vitamin D2) and its isomeric impurity, lumisterol (B196343). The accurate determination of these compounds is critical in the quality control of pharmaceutical preparations and fortified foods, as lumisterol can be formed during the UV irradiation of ergosterol (B1671047) to produce ergocalciferol.[1] This method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient analytical solution for research, quality assurance, and drug development applications.

Introduction

Ergocalciferol (Vitamin D2) is an essential fat-soluble vitamin crucial for calcium homeostasis and bone metabolism. It is produced commercially by the ultraviolet (UV) irradiation of ergosterol, a process that can also lead to the formation of various isomers, including lumisterol and tachysterol.[1][2] The presence of these photoisomers can impact the potency and safety of ergocalciferol-containing products. Therefore, a selective and sensitive analytical method is required to distinguish and quantify ergocalciferol from its isomers. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of vitamin D and its related compounds due to its high resolution and sensitivity.[3] This document provides a detailed protocol for the simultaneous determination of ergocalciferol and lumisterol.

Chemical Structures and Relationship

Lumisterol is a stereoisomer of pre-vitamin D2, which is an intermediate in the formation of ergocalciferol from ergosterol. Their structural similarity presents a challenge for chromatographic separation.

G cluster_Ergosterol UV Irradiation cluster_Intermediates Photochemical Isomerization cluster_Product Thermal Isomerization Ergosterol Ergosterol PreVitaminD2 Pre-Vitamin D2 Ergosterol->PreVitaminD2 UV Light Tachysterol Tachysterol PreVitaminD2->Tachysterol UV Light Lumisterol Lumisterol PreVitaminD2->Lumisterol UV Light Ergocalciferol Ergocalciferol (Vitamin D2) PreVitaminD2->Ergocalciferol Heat

Caption: Photochemical conversion of ergosterol to ergocalciferol and its isomers.

Experimental Protocols

Standard Preparation

1.1. Stock Solutions (1000 µg/mL):

  • Accurately weigh approximately 10 mg of ergocalciferol and lumisterol reference standards into separate 10 mL volumetric flasks.

  • Dissolve the standards in methanol (B129727) and dilute to volume with the same solvent.

  • Store stock solutions at -20°C, protected from light.

1.2. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These solutions should be prepared fresh daily.

Sample Preparation

The appropriate sample preparation method will depend on the matrix. A general procedure for a pharmaceutical formulation is provided below.

  • Accurately weigh a portion of the sample equivalent to approximately 1 mg of ergocalciferol into a 50 mL volumetric flask.

  • Add 30 mL of methanol and sonicate for 15 minutes to dissolve the analytes.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Analysis

The following HPLC conditions are recommended for the separation of lumisterol and ergocalciferol.

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (95:5, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 265 nm
Run Time 20 minutes

Data Presentation

The following table summarizes the expected chromatographic parameters for lumisterol and ergocalciferol under the specified HPLC conditions. Actual retention times may vary depending on the specific HPLC system and column used.

AnalyteRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
Lumisterol~8.5~0.1 µg/mL~0.3 µg/mL
Ergocalciferol~10.2~0.1 µg/mL~0.3 µg/mL

Experimental Workflow

The overall workflow for the analysis of lumisterol and ergocalciferol is depicted in the following diagram.

G SamplePrep Sample Preparation (Extraction/Dissolution) HPLC HPLC Analysis (C18 Column, UV Detection) SamplePrep->HPLC StandardPrep Standard Preparation (Stock and Working Solutions) StandardPrep->HPLC DataAcq Data Acquisition (Chromatogram) HPLC->DataAcq DataProc Data Processing (Peak Integration, Quantification) DataAcq->DataProc Report Reporting (Results Summary) DataProc->Report

References

Illuminating Vitamin D1: Spectroscopic Methods for Constituent Identification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D1, a historical designation, is a mixture of two crucial secosteroids: Lumisterol and Vitamin D2 (Ergocalciferol). The accurate identification and quantification of these constituents are paramount in drug development, quality control, and research settings to ensure the safety, efficacy, and proper dosage of vitamin D supplementation. This document provides detailed application notes and protocols for the spectroscopic identification of Lumisterol and Vitamin D2, leveraging techniques such as Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Identification Methods

A multi-faceted approach employing various spectroscopic techniques is essential for the unambiguous identification and characterization of the constituents of this compound. Each method provides unique structural information, and their combined application ensures comprehensive analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the initial identification and quantification of Vitamin D2 and Lumisterol, based on their characteristic electronic transitions. The conjugated triene system in Vitamin D2 results in a distinct absorption maximum, which can be used for its determination.[1][2]

Table 1: UV-Vis Spectroscopic Data

CompoundSolventAbsorption Maximum (λmax)Molar Absorptivity (ε)
Vitamin D2Ethanol/Hexane264-265 nm[1]~18,300 M⁻¹cm⁻¹[1]
LumisterolEthanol~270-280 nm (estimated)Not Reported

Note: The λmax for Lumisterol is estimated from available spectral data and may vary depending on the solvent and specific experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of molecules by probing the magnetic properties of atomic nuclei. Both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for the structural elucidation and differentiation of Lumisterol and Vitamin D2.

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton AssignmentVitamin D2 (in CDCl₃)Lumisterol (in CD₃OD)
H-66.23-
H-76.03-
H-19 (Z)4.81-
H-19 (E)5.04-
H-22/H-235.19-
CH₃-180.55-
CH₃-211.020.94
CH₃-280.92-

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon AssignmentVitamin D2 (in CDCl₃)Lumisterol (Metabolite in CD₃OD)
C-3--
C-5--
C-6122.5-
C-7117.5-
C-8--
C-10--
C-13--
C-14--
C-1812.3-
C-19112.4-
C-2040.4-
C-2121.1-
C-22135.6-
C-23132.0-
C-2442.8-
C-2533.1-
C-2619.6-
C-2719.9-
C-2817.6-

Note: The provided ¹³C NMR data for Lumisterol is from a hydroxylated metabolite and should be used as a general reference.[3] Specific shifts for the parent compound may differ.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It is particularly useful for confirming the identity of this compound constituents and for analyzing complex mixtures.

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Vitamin D2APCI/ESI397.3[4]379.3 ([M+H-H₂O]⁺)[4]
LumisterolESI397.3Not specifically reported

Note: As isomers, Vitamin D2 and Lumisterol have the same molecular weight and will exhibit the same parent ion mass. Differentiation relies on fragmentation patterns (MS/MS) which may differ based on their stereochemistry.

Experimental Protocols

The following protocols provide a general framework for the spectroscopic analysis of this compound constituents. It is recommended to optimize these methods based on the specific instrumentation and sample matrix.

Protocol 1: HPLC Separation and UV-Vis Analysis

This protocol describes the separation of this compound constituents using High-Performance Liquid Chromatography (HPLC) followed by UV-Vis detection.

1. Materials and Reagents:

  • This compound sample

  • Reference standards for Lumisterol and Vitamin D2

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)[1]

  • HPLC system with a UV-Vis detector

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or ethanol) to a known concentration.

  • Prepare a series of standard solutions of Lumisterol and Vitamin D2 in the same solvent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. HPLC-UV Analysis:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 95:5 v/v) is a common mobile phase.[2] The exact ratio may need optimization.

  • Flow Rate: Set the flow rate to approximately 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

  • Injection Volume: Inject 10-20 µL of the sample and standard solutions.

  • Detection: Monitor the absorbance at the λmax of Vitamin D2 (around 265 nm).[1] A diode array detector can be used to acquire the full UV spectrum.

  • Identification: Identify the peaks corresponding to Lumisterol and Vitamin D2 by comparing their retention times with those of the reference standards.

  • Quantification: Construct a calibration curve using the peak areas of the standard solutions to quantify the amount of each constituent in the sample.

Protocol 2: NMR Spectroscopic Analysis

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound constituents.

1. Materials and Reagents:

  • Isolated Lumisterol and Vitamin D2 from the this compound sample (e.g., via preparative HPLC)

  • Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD)

  • NMR tubes (5 mm)

  • NMR spectrometer

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified constituent in about 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing may be necessary.

3. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the spectrometer to obtain optimal resolution.

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon-13 spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.

  • 2D NMR (Optional but Recommended): Experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of proton and carbon signals and to confirm the structure.

4. Data Processing and Analysis:

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Reference the spectra using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).

  • Compare the obtained chemical shifts and coupling constants with the data in Tables 2 and 3 and with literature values to confirm the identity of the compounds.

Protocol 3: Mass Spectrometry Analysis

This protocol provides a general guideline for the mass spectrometric analysis of this compound constituents, often coupled with a separation technique like HPLC or Ultra-Performance Liquid Chromatography (UPLC).

1. Materials and Reagents:

  • This compound sample

  • HPLC- or UPLC-grade solvents (e.g., acetonitrile, methanol, water, formic acid)

  • LC-MS system (e.g., with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source)

2. Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a solvent compatible with the LC-MS system (e.g., methanol or acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter.

3. LC-MS Analysis:

  • Chromatographic Separation: Use an appropriate reverse-phase column and a gradient elution program to separate Lumisterol and Vitamin D2 before they enter the mass spectrometer. A typical mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ion mode is typically used.

    • Scan Mode: Full scan mode can be used to identify the parent ions.

    • MS/MS (Tandem MS): To differentiate between the isomers, select the parent ion (m/z 397.3) for fragmentation and acquire the product ion spectrum. The fragmentation patterns can provide structural information to distinguish between Lumisterol and Vitamin D2.

  • Data Analysis:

    • Extract the ion chromatograms for the m/z corresponding to the protonated molecules of the constituents.

    • Analyze the fragmentation patterns from the MS/MS spectra to confirm the identity of each isomer.

Visualizations

Vitamin D Signaling Pathway

The biological effects of Vitamin D are mediated through its active form, 1,25-dihydroxyvitamin D₃ (Calcitriol), which binds to the Vitamin D Receptor (VDR). This interaction initiates a cascade of genomic and non-genomic events.

VitaminD_Signaling VitaminD Vitamin D (D2 or D3) Liver Liver (CYP2R1/CYP27A1) VitaminD->Liver Hydroxylation Calcifediol 25(OH)D (Calcifediol) Liver->Calcifediol Kidney Kidney (CYP27B1) Calcifediol->Kidney Hydroxylation Calcitriol 1,25(OH)2D (Calcitriol) Kidney->Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Dimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) in DNA VDR_RXR->VDRE Binds to GeneTranscription Gene Transcription Modulation VDRE->GeneTranscription Regulates BiologicalEffects Biological Effects (Calcium Homeostasis, Immune Modulation, etc.) GeneTranscription->BiologicalEffects Leads to

Caption: Simplified genomic signaling pathway of Vitamin D.

Experimental Workflow for Spectroscopic Identification

The logical flow for identifying the constituents of this compound involves a sequential application of the described spectroscopic methods.

Experimental_Workflow Sample This compound Sample HPLC HPLC Separation Sample->HPLC UVVis UV-Vis Spectroscopy (Initial Identification & Quantification) HPLC->UVVis Fractions Isolated Fractions (Lumisterol & Vitamin D2) HPLC->Fractions Identification Confirmed Identification of Constituents UVVis->Identification NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) Fractions->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Fractions->MS NMR->Identification MS->Identification

Caption: General workflow for the spectroscopic analysis of this compound.

References

Application Notes and Protocols for the Synthesis of Ergocalciferol (Vitamin D2) from Ergosterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergocalciferol (B368823), or vitamin D2, is a vital secosteroid in the pharmaceutical and nutraceutical industries, primarily produced through the ultraviolet (UV) irradiation of ergosterol (B1671047), a sterol abundant in fungi and yeast.[1][2][3] The synthesis is a two-step process initiated by the photochemical conversion of ergosterol to previtamin D2, followed by a thermal isomerization to the more stable ergocalciferol.[4][5] This process, however, is accompanied by the formation of several inactive byproducts, such as lumisterol (B196343) and tachysterol (B196371), necessitating precise control over reaction conditions to maximize the yield of the desired product.[4][6] These application notes provide detailed protocols for the synthesis, purification, and analysis of ergocalciferol from ergosterol, along with key quantitative data to aid in experimental design and optimization.

Key Quantitative Data

A comprehensive understanding of the photochemical conversion of ergosterol to ergocalciferol requires an examination of the quantitative parameters that govern this process. These include the UV absorption characteristics of the involved sterols, their molar extinction coefficients, and the quantum yields of the photochemical reactions.

UV Absorption Maxima and Molar Extinction Coefficients

The distinct UV absorption spectra of ergosterol and its photoisomers are fundamental to the selective excitation and monitoring of the reaction.

CompoundAbsorption Maxima (λmax) in Ethanol (B145695) (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)
Ergosterol282~11,900
Previtamin D2260~9,000
Ergocalciferol (Vitamin D2)265~18,200
Tachysterol281~24,000
Lumisterol272~8,000

Note: The molar extinction coefficients can vary slightly depending on the solvent and the specific literature source. The values presented here are representative.[1]

Quantum Yields of Photochemical Conversions

The quantum yield (Φ) of a photochemical reaction measures its efficiency, defined as the number of molecules undergoing a specific transformation for each photon absorbed. The quantum yields for the interconversion of the vitamin D photoisomers are wavelength-dependent.

Photochemical ReactionWavelength (nm)Quantum Yield (Φ)
Ergosterol → Previtamin D2~295~0.4
Previtamin D2 → Ergosterol2540.12
Previtamin D2 → Lumisterol2540.07
Previtamin D2 → Tachysterol2540.42

Note: The quantum yields are influenced by the solvent, temperature, and the specific experimental setup. The values are for the analogous vitamin D3 system, which are expected to be very similar for the vitamin D2 system.[1]

Experimental Protocols

I. Photochemical Synthesis of Ergocalciferol from Ergosterol

This protocol outlines the laboratory-scale synthesis of ergocalciferol from ergosterol via UV irradiation.

Materials:

  • Ergosterol

  • Ethanol (anhydrous)

  • Nitrogen gas

  • Quartz photoreactor with a UV lamp (UV-B range, 280-315 nm)

  • Cooling bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Solution Preparation: Dissolve ergosterol in anhydrous ethanol in a quartz photoreactor to a concentration of 1 mg/mL. The ratio of ergosterol to ethanol can range from 1:150 to 1:300 (w/v).[7]

  • Inert Atmosphere: Purge the solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can quench the photochemical reaction and lead to side products. Maintain a nitrogen atmosphere throughout the irradiation process.

  • Irradiation: Place the photoreactor in a cooling bath maintained at a low temperature (e.g., 5-10 °C) to minimize thermal side reactions. Irradiate the solution with a UV-B lamp. The optimal irradiation time will depend on the lamp intensity and the specific setup and should be determined empirically by monitoring the reaction progress using HPLC.

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze them by HPLC to monitor the conversion of ergosterol and the formation of previtamin D2 and ergocalciferol. Over-irradiation can lead to the formation of unwanted byproducts like tachysterol and lumisterol.[4]

  • Work-up: Once the desired conversion of ergosterol to previtamin D2 is achieved, turn off the UV lamp.

II. Thermal Isomerization of Previtamin D2 to Ergocalciferol

This protocol describes the conversion of the synthesized previtamin D2 to the final product, ergocalciferol.

Procedure:

  • Thermal Conversion: Gently heat the reaction mixture from the photochemical synthesis step to 40-60 °C for 1-2 hours under an inert atmosphere.[1] This facilitates the[1][8]-sigmatropic rearrangement of previtamin D2 to ergocalciferol.

  • Solvent Removal: After the thermal isomerization is complete, remove the ethanol under reduced pressure using a rotary evaporator. The resulting residue will be a mixture of ergocalciferol, unreacted ergosterol, and photoisomers.

III. Purification of Ergocalciferol by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purification of ergocalciferol from the crude reaction mixture.

Materials:

Procedure:

  • Sample Preparation: Dissolve the crude ergocalciferol residue in the HPLC mobile phase.

  • Chromatographic Separation: Inject the sample onto a preparative reverse-phase C18 HPLC column. A typical mobile phase for the separation of vitamin D isomers is a mixture of methanol and water or acetonitrile and water.[9] The separation can be performed isocratically or with a gradient elution profile.

  • Detection and Fraction Collection: Monitor the elution profile using a UV detector at 265 nm, the λmax of ergocalciferol.[9] Collect the fractions corresponding to the ergocalciferol peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated ergocalciferol.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure ergocalciferol.

Visualized Workflows and Pathways

Signaling Pathway of Ergocalciferol Synthesis

Ergocalciferol_Synthesis_Pathway Ergosterol Ergosterol PrevitaminD2 Previtamin D2 Ergosterol->PrevitaminD2 UV-B Light (hν) PrevitaminD2->Ergosterol UV Light (hν) Ergocalciferol Ergocalciferol (Vitamin D2) PrevitaminD2->Ergocalciferol Heat (Δ) Lumisterol Lumisterol PrevitaminD2->Lumisterol UV Light (hν) Tachysterol Tachysterol PrevitaminD2->Tachysterol UV Light (hν) Experimental_Workflow Start Start: Ergosterol in Ethanol Irradiation 1. UV-B Irradiation (5-10°C, N2 atmosphere) Start->Irradiation Isomerization 2. Thermal Isomerization (40-60°C) Irradiation->Isomerization Evaporation 3. Solvent Evaporation Isomerization->Evaporation CrudeProduct Crude Product Mixture Evaporation->CrudeProduct Purification 4. Preparative HPLC (Reverse Phase C18) CrudeProduct->Purification PureProduct Pure Ergocalciferol Purification->PureProduct Analysis 5. Purity Analysis (Analytical HPLC) PureProduct->Analysis

References

Recreating historical Vitamin D1 experiments in a modern lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The journey to understanding vitamin D has been a pivotal chapter in the history of nutritional science. Early in this exploration, "Vitamin D1" was identified as a potent antirachitic factor. However, subsequent research revealed that this compound was not a singular entity, but rather a co-precipitated mixture of two distinct compounds: ergocalciferol (B368823) (Vitamin D2) and lumisterol (B196343).[1][2][3][4] This discovery, spearheaded by researchers like Adolf Windaus, was a crucial step in unraveling the complex photochemistry of sterols.[5][6][7][8]

These application notes provide a detailed framework for recreating the historical this compound experiments in a modern laboratory setting. By combining a historically informed synthesis with contemporary analytical techniques, researchers can gain a deeper appreciation for the original discoveries while leveraging the precision and accuracy of current technology. This document outlines the protocols for both the historical preparation of a "this compound" mixture and its comprehensive analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it provides an overview of the Vitamin D signaling pathway, the ultimate target of the biologically active form of vitamin D.

Historical Perspective: The Composition of this compound

This compound was the first form of vitamin D to be isolated and was initially believed to be a single compound. It was prepared by the ultraviolet (UV) irradiation of ergosterol (B1671047), a sterol found in fungi and yeast.[6][7] However, it was later discovered to be a 1:1 molecular complex of ergocalciferol (the active Vitamin D2) and lumisterol, a photoisomer of ergosterol.[1][2][3][4] This finding highlighted the complex series of photochemical reactions that ergosterol undergoes upon UV exposure.

Experimental Protocols

Part 1: Historical Recreation - Preparation of "this compound"

This protocol is a modern adaptation of the historical methods used to produce what was known as this compound. It involves the UV irradiation of ergosterol to generate a mixture containing ergocalciferol and lumisterol.

Objective: To prepare a mixture analogous to historical "this compound" by UV irradiation of ergosterol.

Materials:

  • Ergosterol (high purity)

  • Ethanol (B145695) (ACS grade, anhydrous)

  • Quartz reaction vessel

  • UV lamp (emitting at ~280-300 nm)

  • Stir plate and stir bar

  • Rotary evaporator

  • Crystallization dish

  • Analytical standards: Ergocalciferol, Lumisterol

Protocol:

  • Preparation of Ergosterol Solution: Dissolve 1 gram of ergosterol in 500 mL of anhydrous ethanol in a quartz reaction vessel. The use of a quartz vessel is crucial as it is transparent to UV light.

  • UV Irradiation: Place the quartz vessel on a stir plate and begin gentle stirring. Irradiate the solution with a UV lamp. The irradiation time will need to be optimized, but a starting point of 2-4 hours is recommended. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC (as described in Part 2). The goal is to achieve a significant conversion of ergosterol to a mixture of products including ergocalciferol and lumisterol.

  • Solvent Removal: After irradiation, transfer the solution to a round-bottom flask and remove the ethanol using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • Crystallization: Dissolve the resulting residue in a minimal amount of warm acetone (B3395972) and allow it to cool slowly to room temperature, followed by further cooling at 4°C. Crystals, representing the "this compound" mixture, should form.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold acetone. Dry the crystals under vacuum.

Part 2: Modern Analysis - Characterization of the "this compound" Mixture

This section details the modern analytical techniques used to separate and identify the components of the prepared "this compound" mixture.

2.1 High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Objective: To separate and quantify the major components (ergosterol, ergocalciferol, and lumisterol) in the prepared "this compound" mixture.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of methanol, acetonitrile, and water (e.g., 85:10:5 v/v/v). The exact ratio may require optimization for baseline separation.

Protocol:

  • Standard Preparation: Prepare individual standard solutions of ergosterol, ergocalciferol, and lumisterol in the mobile phase at known concentrations (e.g., 10, 25, 50, 100 µg/mL) to generate calibration curves.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the prepared "this compound" crystals in the mobile phase to a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 265 nm (for ergocalciferol) and 282 nm (for ergosterol). A diode array detector (DAD) is recommended to capture the full UV spectra.

  • Data Analysis:

    • Identify the peaks corresponding to ergosterol, ergocalciferol, and lumisterol by comparing their retention times with the analytical standards.

    • Quantify the amount of each component in the "this compound" mixture using the calibration curves generated from the standards.

2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Confirmation

Objective: To confirm the identity of the separated components by their mass-to-charge ratio (m/z) and fragmentation patterns.

Instrumentation:

  • LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

Protocol:

  • LC Conditions: Use the same HPLC method as described in section 2.1 to separate the components before introduction into the mass spectrometer.

  • MS/MS Parameters:

    • Ionization Mode: Positive ion mode is typically used for these compounds.

    • Scan Mode: Full scan mode to determine the parent ion masses.

    • Product Ion Scan: Fragment the parent ions of interest (corresponding to ergocalciferol and lumisterol) to obtain their characteristic fragmentation patterns.

  • Data Analysis:

    • Confirm the identity of ergocalciferol by its expected parent ion [M+H]+ at m/z 397.3.[9]

    • Confirm the identity of lumisterol by its expected parent ion [M+H]+ at m/z 397.3.

    • Compare the fragmentation patterns of the sample components with those of the analytical standards and/or with literature data to provide definitive identification.

Data Presentation

Table 1: Historical vs. Modern Physicochemical Data of "this compound" Components

PropertyHistorical Data ("this compound")Modern Data (Ergocalciferol)Modern Data (Lumisterol)
Melting Point (°C) ~124-125114-118~103-105
Molecular Formula Not initially knownC28H44OC28H44O
Molecular Weight ( g/mol ) Not initially known396.65396.65
UV λmax (nm) ~265~265~280
Specific Rotation ([α]D) Variable+103° to +106°Variable

Note: Historical data for "this compound" reflects the properties of the mixture. Modern data for lumisterol can vary depending on the specific isomer and purity.

Table 2: Expected LC-MS/MS Data for Ergocalciferol and Lumisterol

CompoundParent Ion [M+H]+ (m/z)Major Fragment Ions (m/z)
Ergocalciferol (Vitamin D2) 397.3379.3 (loss of H2O), 271.2, 159.1, 145.1
Lumisterol 397.3379.3 (loss of H2O), 363.3, 253.2, 143.1

Note: Fragmentation patterns can vary depending on the instrument and collision energy.

Visualizations

Vitamin D Signaling Pathway

The biological activity of Vitamin D2 (ergocalciferol) is realized after it is metabolized to its active form, 1,25-dihydroxyergocalciferol. This active form binds to the Vitamin D Receptor (VDR), which then acts as a transcription factor to regulate gene expression.[9][10]

VitaminD_Signaling_Pathway cluster_blood Bloodstream cluster_liver Liver cluster_kidney Kidney cluster_target_cell Target Cell D2 Vitamin D2 (Ergocalciferol) DBP DBP D2->DBP Binds to D2_DBP D2-DBP Complex DBP->D2_DBP 25_hydroxylase 25-hydroxylase (CYP2R1/CYP27A1) D2_DBP->25_hydroxylase Transported to 25_OH_D2 25(OH)D2 25_hydroxylase->25_OH_D2 Converts 1a_hydroxylase 1α-hydroxylase (CYP27B1) 25_OH_D2->1a_hydroxylase Transported to 1_25_OH2_D2 1,25(OH)2D2 (Active Form) 1a_hydroxylase->1_25_OH2_D2 Converts VDR VDR 1_25_OH2_D2->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene_Expression Gene Expression (e.g., Calcium transport proteins) VDRE->Gene_Expression Regulates Experimental_Workflow cluster_historical Historical Recreation cluster_modern Modern Analysis Ergosterol Ergosterol UV_Irradiation UV Irradiation (~280-300 nm) Ergosterol->UV_Irradiation Vitamin_D1_Mix "this compound" Mixture (Ergocalciferol & Lumisterol) UV_Irradiation->Vitamin_D1_Mix HPLC HPLC-UV Analysis Vitamin_D1_Mix->HPLC LCMS LC-MS/MS Analysis Vitamin_D1_Mix->LCMS Separation Separation of Components HPLC->Separation Confirmation Structural Confirmation LCMS->Confirmation Quantification Quantification Separation->Quantification

References

Application Notes and Protocols for Quantifying Photodegradation Products of Vitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D2 (ergocalciferol) is a crucial nutrient and pharmaceutical compound known for its role in calcium homeostasis and bone metabolism. However, it is highly susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to the formation of various photoisomers. The primary photodegradation products include previtamin D2, tachysterol (B196371), and lumisterol.[1][2] The formation of these products can impact the potency and safety of Vitamin D2-containing formulations. Therefore, robust and validated analytical methods are essential for the accurate quantification of these photodegradation products to ensure the quality and stability of pharmaceutical products and supplements.[3]

These application notes provide detailed methodologies for the forced photodegradation of Vitamin D2 and the subsequent quantification of its major photoproducts using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Photodegradation Pathway of Vitamin D2

Upon exposure to UV radiation, ergosterol, the precursor to Vitamin D2, is converted to previtamin D2, which then isomerizes to Vitamin D2. Further UV exposure of Vitamin D2 leads to the formation of a complex mixture of photoisomers, primarily tachysterol and lumisterol.[2][4] The specific wavelength of UV light can influence the relative yields of these products, with shorter wavelengths favoring tachysterol formation and longer wavelengths favoring lumisterol.[4]

Photodegradation of Vitamin D2 cluster_0 Initiation cluster_1 Photochemical Conversion cluster_2 Photodegradation Products Ergosterol Ergosterol Previtamin_D2 Previtamin D2 Ergosterol->Previtamin_D2 UV Light Vitamin_D2 Vitamin D2 (Ergocalciferol) Previtamin_D2->Vitamin_D2 Thermal Isomerization Tachysterol Tachysterol Previtamin_D2->Tachysterol UV Light Lumisterol Lumisterol Previtamin_D2->Lumisterol UV Light Vitamin_D2->Previtamin_D2 UV Light Suprasterols Suprasterols Vitamin_D2->Suprasterols Over-irradiation

Caption: Photodegradation pathway of Vitamin D2.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of Vitamin D2 and its photodegradation products by HPLC-UV and LC-MS/MS.

Table 1: HPLC-UV Method Parameters and Performance

ParameterVitamin D2ErgosterolTachysterolReference
Retention Time (min) 4.152 ± 0.0185.097 ± 0.013Emerges as a new peak[5]
Linearity Range (µg/mL) 0.964 - 494.0000.966 - 496.000-[5]
Coefficient of Determination (R²) 0.9990.999-[5]
Limit of Quantification (LOQ) ---
Limit of Detection (LOD) ---
Accuracy (%) ---
Precision (%RSD) ---

Table 2: LC-MS/MS Method Parameters and Performance

ParameterVitamin D225-hydroxyvitamin D2Reference
Linearity Range (ng/mL) 2 - 2001 - 200[6][7]
Limit of Quantification (LOQ) (ng/mL) 21[6][7]
Accuracy (%) 90.9 - 111.290.9 - 111.2[6][7]
Precision (%RSD) <15% (medium & high QC)<15% (medium & high QC)[6][7]
<20% (low QC)<20% (low QC)[6][7]
Recovery (%) 75 - 9575 - 95[8]

Experimental Protocols

Protocol 1: Forced Photodegradation of Vitamin D2

This protocol describes a method for the controlled generation of photodegradation products of Vitamin D2 for analytical method development and validation.[3][9]

Materials:

  • Vitamin D2 (Ergocalciferol) standard

  • Methanol (B129727), HPLC grade

  • Quartz cuvettes or vials

  • UV lamp (e.g., with emission at 254 nm or a broad-spectrum lamp)[5][10]

  • Nitrogen gas

Procedure:

  • Prepare a stock solution of Vitamin D2 in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with methanol to a working concentration (e.g., 100 µg/mL).

  • Transfer the working solution to a quartz cuvette or vial.

  • Expose the solution to UV radiation. The duration of exposure will depend on the intensity of the UV source and the desired level of degradation. It is recommended to take samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the degradation process.[10]

  • After exposure, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for immediate analysis by HPLC-UV or LC-MS/MS.

  • Analyze a non-irradiated sample as a control.

Forced Photodegradation Workflow A Prepare Vitamin D2 Solution B Expose to UV Radiation A->B C Sample at Time Intervals B->C D Evaporate Solvent C->D E Reconstitute in Mobile Phase D->E F Analyze by HPLC/LC-MS E->F

Caption: Experimental workflow for forced photodegradation.

Protocol 2: Quantification by HPLC-UV

This protocol provides a method for the separation and quantification of Vitamin D2 and its photodegradation products using HPLC with UV detection.[1][5]

Instrumentation & Conditions:

  • HPLC System: A system with a pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 95:5 v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.[5]

  • Injection Volume: 20 µL.

Procedure:

  • Prepare a series of calibration standards of Vitamin D2 and, if available, its photodegradation products (previtamin D2, tachysterol, lumisterol) in the mobile phase.

  • Inject the reconstituted samples from the forced degradation study (Protocol 1) and the calibration standards into the HPLC system.

  • Identify the peaks of Vitamin D2 and its photodegradation products based on their retention times compared to the standards.

  • Construct a calibration curve by plotting the peak area against the concentration for each analyte.

  • Quantify the amount of each photodegradation product in the samples using the calibration curve.

Protocol 3: Quantification by LC-MS/MS

This protocol describes a highly sensitive and selective method for the quantification of Vitamin D2 and its photodegradation products using LC-MS/MS.[6][7][8]

Instrumentation & Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

  • Column: C8 or C18 reverse-phase column (e.g., 75 mm x 4.2 mm, 3 µm particle size).[6]

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive APCI or ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte must be determined by infusing individual standards. For Vitamin D2, a common transition is m/z 397.3 -> 379.3.

Procedure:

  • Prepare calibration standards and quality control (QC) samples in a matrix that mimics the sample matrix, if applicable.

  • Inject the reconstituted samples from the forced degradation study (Protocol 1), calibration standards, and QC samples into the LC-MS/MS system.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Process the data using the appropriate software to integrate the peak areas for each analyte.

  • Generate a calibration curve and quantify the analytes in the samples.

Signaling Pathways

Vitamin D2, after conversion to its active form, 1,25-dihydroxyvitamin D2, primarily exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in calcium and phosphate (B84403) homeostasis, cell proliferation, and immune function.[11] The biological activities and impacts of the photodegradation products on these signaling pathways are not as well-characterized and represent an area for further research.

Vitamin D Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VitaminD2 Vitamin D2 VDR Vitamin D Receptor (VDR) VitaminD2->VDR Binds to VDR_RXR VDR-RXR Complex VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription

Caption: Simplified Vitamin D signaling pathway.

Conclusion

The methods described in these application notes provide a comprehensive framework for the quantification of Vitamin D2 photodegradation products. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper validation of these methods is crucial to ensure reliable and accurate results for stability testing and quality control of Vitamin D2-containing products. Further research into the biological activities of the photodegradation products is warranted to fully understand their potential impact.

References

Application Note: Quantitative Analysis of Sterol Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sterols are essential lipids that play critical roles in the structural integrity of cell membranes and as precursors for hormones and vitamins.[1][2] Their analysis is crucial in various fields, including clinical diagnostics, food science, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of sterols in complex biological matrices.[1][3] Due to their low volatility, sterols require a derivatization step, typically silylation, to convert them into more volatile and thermally stable compounds suitable for GC analysis.[4][5] This application note provides a comprehensive overview and detailed protocols for the quantitative analysis of sterols using GC-MS.

Principle of the Method

The analysis of sterols by GC-MS involves several key stages: sample preparation, derivatization, chromatographic separation, and mass spectrometric detection.[3] Sample preparation is critical and aims to isolate the sterol fraction from the sample matrix and hydrolyze any sterol conjugates to their free forms.[3][6] An internal standard (IS) is added early in the process to correct for variations in sample preparation and instrument response, ensuring accurate quantification.[3][7] The isolated sterols are then derivatized, most commonly by silylation, to increase their volatility.[4] The derivatized sample is injected into the GC-MS system, where individual sterols are separated based on their boiling points and interaction with the capillary column. The separated compounds are then ionized, fragmented, and detected by the mass spectrometer, allowing for both qualitative identification and quantitative measurement.

GC_MS_Sterol_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Serum, Tissue, Food) Spike Spike with Internal Standard Sample->Spike Hydrolysis Extraction & Saponification (Hydrolysis of Esters) Spike->Hydrolysis Extract Extraction of Unsaponifiables Hydrolysis->Extract Deriv Derivatization (Silylation) Extract->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition (Peak Integration) GCMS->Data Quant Quantification (Calibration Curve) Data->Quant Report Reporting Results Quant->Report Sample_Preparation_Logic start Sample Matrix q1 Sterols mainly free or as simple esters? (e.g., Refined Oil) start->q1 q2 Complex Matrix? (e.g., Serum, Tissue, Cereal) q1->q2 No proc1 Direct Alkaline Hydrolysis (Saponification) q1->proc1 Yes proc2 Lipid Extraction First (e.g., Bligh-Dyer) q2->proc2 Yes (e.g., Serum) proc3 Acid Hydrolysis (if glycosides present) q2->proc3 Yes (e.g., Cereal) end_node Proceed to Derivatization proc1->end_node proc4 Alkaline Hydrolysis of Lipid Extract proc2->proc4 proc3->proc1 proc4->end_node

References

Assaying the Biological Activity of Ergocalciferol (Vitamin D2) versus Cholecalciferol (Vitamin D3): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergocalciferol (B368823) (vitamin D2) and cholecalciferol (vitamin D3) are the two major forms of vitamin D, essential prohormones for calcium homeostasis, bone metabolism, and immune function. While historically considered equivalent, emerging evidence suggests differences in their biological efficacy.[1][2] This document provides detailed application notes and protocols for assaying and comparing the biological activity of these two vitamers.

Vitamin D2 is primarily derived from plant sources and fortified foods, whereas vitamin D3 is synthesized in the skin upon exposure to sunlight and is found in animal-based foods.[1] Both forms are biologically inactive and require two hydroxylation steps to become active. The first occurs in the liver to produce 25-hydroxyvitamin D (25(OH)D2 or 25(OH)D3), the major circulating form and an indicator of vitamin D status. The second hydroxylation occurs in the kidneys and other tissues to form the biologically active hormone, 1α,25-dihydroxyvitamin D (calcitriol from D3 or ercalcitriol (B1671611) from D2).[3]

Key Biological Differences and Assay Strategies

The primary differences in the bioactivity of ergocalciferol and cholecalciferol are thought to stem from variations in their metabolism and binding to transport proteins, rather than at the receptor level. Cholecalciferol has been shown to be more effective at raising and maintaining serum 25(OH)D concentrations compared to ergocalciferol.[4] This is attributed to a higher affinity of vitamin D3 and its metabolites for the vitamin D-binding protein (DBP) in plasma, leading to a longer half-life.[2] However, their active forms, ercalcitriol and calcitriol (B1668218), exhibit equal binding affinity for the vitamin D receptor (VDR).[1][3]

To comprehensively compare the biological activity of ergocalciferol and cholecalciferol, a multi-faceted approach is recommended, encompassing:

  • Measurement of Vitamin D Metabolites: Quantifying the levels of 25(OH)D2 and 25(OH)D3 in serum or plasma after supplementation is a primary indicator of bioequivalence.

  • Vitamin D Receptor (VDR) Binding Affinity: Assessing the binding affinity of the active metabolites (ercalcitriol and calcitriol) to the VDR.

  • Intestinal Calcium Absorption: Measuring the impact of supplementation on the fractional absorption of calcium.

  • Gene Expression Analysis: Evaluating the downstream effects on the expression of vitamin D target genes.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from comparative studies of ergocalciferol and cholecalciferol.

Table 1: Comparative Efficacy in Raising Serum 25-hydroxyvitamin D (25(OH)D) Levels

ParameterErgocalciferol (Vitamin D2)Cholecalciferol (Vitamin D3)Key FindingsReference
Change in Total 25(OH)D Less effectiveMore effectiveA meta-analysis of randomized controlled trials showed that vitamin D3 supplementation resulted in a significantly greater increase in serum 25(OH)D concentrations compared to vitamin D2.[4]
Bolus Dose Efficacy Less effectiveMore effectiveThe superior effect of vitamin D3 was more pronounced when administered as a large single dose.[4]
Daily Dosing Efficacy Similar to D3Similar to D2The difference in efficacy was less apparent with daily supplementation.[4]

Table 2: Vitamin D Receptor (VDR) Binding Affinity of Active Metabolites

CompoundActive MetaboliteVDR Binding Affinity (Relative)Dissociation Constant (Kd)Reference
Ergocalciferol (Vitamin D2) 1α,25-dihydroxyergocalciferol (Ercalcitriol)Equal to CalcitriolNot explicitly different[3]
Cholecalciferol (Vitamin D3) 1α,25-dihydroxycholecalciferol (Calcitriol)Equal to Ercalcitriol~0.1 nM[3]
Note: While direct side-by-side reporting of Kd values in a single study is not readily available, multiple sources confirm the equal binding affinity of the two active metabolites to the VDR. The Kd value for calcitriol is provided as a reference for the typical high affinity of VDR ligands.

Table 3: Comparative Effect on Fractional Calcium Absorption in Humans

Intervention GroupBaseline Fractional Calcium Absorption (Mean ± SD)Post-intervention Fractional Calcium Absorption (Mean ± SD)Key FindingsReference
Ergocalciferol (Vitamin D2) 52.6% ± 21.4%53.2% ± 23.5%No significant difference in the effect on fractional calcium absorption was observed between the two vitamin D forms in a study of Nigerian children with rickets.[5][6]
Cholecalciferol (Vitamin D3) 52.6% ± 21.4%53.2% ± 23.5%The increase in serum 25(OH)D was equivalent after administration of either vitamin D2 or D3.[5][6]

Experimental Protocols

Protocol 1: Measurement of Serum 25-hydroxyvitamin D2 and D3 by LC-MS/MS

This protocol outlines the gold-standard method for quantifying vitamin D metabolites.

Workflow for LC-MS/MS Analysis of 25(OH)D

Caption: Workflow for the quantification of 25(OH)D2 and 25(OH)D3 using LC-MS/MS.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Analytical column (e.g., C18 reverse-phase)

  • Acetonitrile (B52724), methanol (B129727), water (LC-MS grade)

  • Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase)

  • Internal standards (e.g., deuterated 25(OH)D2 and 25(OH)D3)

  • Calibrators and quality control materials

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation (Protein Precipitation): a. To 100 µL of serum or plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standards. b. Vortex vigorously for 30 seconds to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a clean tube or autosampler vial.

  • LC-MS/MS Analysis: a. Inject an appropriate volume (e.g., 10-20 µL) of the supernatant onto the LC-MS/MS system. b. Perform chromatographic separation using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid). c. Set the mass spectrometer to monitor for the specific precursor and product ions of 25(OH)D2, 25(OH)D3, and their respective internal standards.

  • Data Analysis: a. Generate a standard curve using the calibrators. b. Quantify the concentrations of 25(OH)D2 and 25(OH)D3 in the samples by comparing their peak areas to those of the internal standards and the standard curve.

Protocol 2: Competitive Radioligand Binding Assay for VDR Affinity

This protocol determines the relative binding affinities of ercalcitriol and calcitriol to the VDR.

Workflow for Competitive VDR Binding Assay

G cluster_incubation Incubation cluster_separation Separation & Detection vdr VDR Source (recombinant or nuclear extract) mix Incubate to Equilibrium vdr->mix radioligand Radiolabeled Ligand (e.g., [3H]calcitriol) radioligand->mix competitor Unlabeled Competitor (Ercalcitriol or Calcitriol) competitor->mix separate Separate Bound from Free Ligand (e.g., charcoal, filtration) mix->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count analyze Data Analysis (IC50, Kd) count->analyze

Caption: Workflow for determining VDR binding affinity using a competitive radioligand assay.

Materials:

  • Source of VDR (recombinant human VDR or nuclear extracts from VDR-expressing cells)

  • Radiolabeled calcitriol (e.g., [³H]1α,25(OH)₂D₃)

  • Unlabeled calcitriol and ercalcitriol

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, pH 7.4)

  • Dextran-coated charcoal or glass fiber filters

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Incubation: a. In a series of tubes, add a fixed amount of VDR preparation. b. Add a fixed concentration of radiolabeled calcitriol. c. Add increasing concentrations of either unlabeled calcitriol (for standard curve) or ercalcitriol (test compound). d. Incubate at 4°C for 16-18 hours to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: a. Add ice-cold dextran-coated charcoal suspension to each tube to adsorb unbound radioligand. b. Incubate on ice for 10 minutes. c. Centrifuge at 2,000 x g for 10 minutes at 4°C. d. Alternatively, use a filtration method with glass fiber filters to separate the VDR-ligand complex.

  • Quantification: a. Transfer the supernatant (containing the VDR-bound radioligand) to a scintillation vial. b. Add scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: a. Plot the percentage of bound radioligand against the logarithm of the competitor concentration. b. Determine the IC50 value (concentration of competitor that inhibits 50% of the specific binding of the radioligand). c. The relative binding affinity can be compared directly from the IC50 values.

Protocol 3: Analysis of Vitamin D Target Gene Expression by qPCR

This protocol measures the downstream biological response to vitamin D by quantifying the expression of target genes.

Workflow for qPCR Analysis of Gene Expression

Caption: Workflow for analyzing vitamin D target gene expression by qPCR.

Materials:

  • Cell line of interest (e.g., Caco-2 for intestinal cells, THP-1 for monocytes)

  • Cell culture reagents

  • Calcitriol and ercalcitriol

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., CYP24A1, TRPV6) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment: a. Culture cells to the desired confluency. b. Treat cells with a vehicle control, and various concentrations of calcitriol or ercalcitriol for a specified time (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis: a. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. b. Assess RNA quality and quantity. c. Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: a. Prepare qPCR reactions containing cDNA, qPCR master mix, and primers for the target and housekeeping genes. b. Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt). c. Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method.

Signaling Pathway

Vitamin D Metabolism and Signaling Pathway

G cluster_synthesis Vitamin D Synthesis & Intake cluster_metabolism Metabolism cluster_action Cellular Action sun Sunlight (UVB) skin 7-dehydrocholesterol in Skin sun->skin d3 Cholecalciferol skin->d3 d3_food Cholecalciferol (D3) (Diet) d3_food->d3 d2_food Ergocalciferol (D2) (Diet) d2 Ergocalciferol d2_food->d2 liver Liver (25-hydroxylase) ohd3 25(OH)D3 (Calcifediol) liver->ohd3 ohd2 25(OH)D2 (Ercalcidiol) liver->ohd2 kidney Kidney (1α-hydroxylase) calcitriol 1,25(OH)2D3 (Calcitriol) kidney->calcitriol ercalcitriol 1,25(OH)2D2 (Ercalcitriol) kidney->ercalcitriol d3->liver d2->liver ohd3->kidney ohd2->kidney vdr Vitamin D Receptor (VDR) calcitriol->vdr ercalcitriol->vdr heterodimer VDR-RXR Complex vdr->heterodimer + RXR rxr Retinoid X Receptor (RXR) rxr->heterodimer vdre Vitamin D Response Element (VDRE) on DNA gene Gene Transcription vdre->gene response Biological Response (e.g., Calcium Absorption, Immune Modulation) gene->response heterodimer->vdre

Caption: Overview of the metabolism and signaling pathway of vitamins D2 and D3.

Conclusion

The biological activity of ergocalciferol and cholecalciferol can be effectively compared through a series of well-established assays. While their active metabolites show similar affinity for the VDR, significant differences exist in their ability to raise and maintain serum 25(OH)D levels, with cholecalciferol being more potent in this regard. The protocols provided herein offer a comprehensive framework for researchers to investigate these differences and elucidate the specific biological impacts of each vitamer. The choice of assay will depend on the specific research question, but a combination of metabolite analysis, receptor binding, and functional aßssays will provide the most complete picture of their comparative bioactivity.

References

Application Notes and Protocols: A Modern Interpretation of Historical Vitamin D1 Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Historical Context of Vitamin D1

The journey to understanding Vitamin D has been marked by significant scientific milestones and course corrections. Initially, the term "this compound" was used to describe the first vitamin D compound isolated. However, it was later discovered that this compound was, in fact, a mixture of ergocalciferol (B368823) (Vitamin D2) and lumisterol, a biologically inactive isomer.[1][2] This discovery was a pivotal moment, refining our understanding of the various forms, or vitamers, of Vitamin D and underscoring the importance of precise analytical methods.[1][2]

Historically, the potency of Vitamin D preparations was determined by biological assays that measured the physiological response in animals. These bioassays, while groundbreaking for their time, were laborious, time-consuming, and subject to significant variability. This application note provides a modern interpretation of these historical bioassays, detailing their protocols and comparing them with current, sophisticated analytical techniques.

Historical Vitamin D Bioassays: Protocols and Interpretation

The two primary historical bioassays for determining Vitamin D activity were the rat "line test" and the "bone ash" method. Both relied on the principle of inducing rickets in young rats and then measuring the degree of healing after administration of a Vitamin D-containing substance.

The Rat Line Test Bioassay

The line test was a semi-quantitative method that visually assessed the healing of rickets in the epiphyseal cartilage of a rat's long bone.

Experimental Protocol:

  • Animal Model: Young, weanling rats were placed on a rachitogenic diet, which is high in calcium and low in phosphorus, for approximately 18-21 days to induce rickets.[3][4]

  • Standard and Sample Administration: A reference standard with a known potency of Vitamin D and the test sample were administered orally to separate groups of rachitic rats.

  • Healing Period: The rats were maintained on the rachitogenic diet for a further 7-10 days to allow for the Vitamin D to exert its effect on bone mineralization.[3]

  • Sample Collection and Preparation: After the healing period, the rats were euthanized, and a long bone (typically the radius or tibia) was removed. The bone was split longitudinally, and the proximal end was immersed in a silver nitrate (B79036) solution.

  • Visualization and Scoring: Upon exposure to light, the newly deposited calcium in the metaphysis would stain black, creating a distinct line of calcification. The width and continuity of this "line" were scored against a reference scale to determine the extent of healing and, consequently, the Vitamin D activity of the sample.[4]

The Bone Ash Method

The bone ash method was a quantitative assay that measured the increase in bone mineralization by determining the percentage of ash in the bones of rachitic rats treated with Vitamin D.

Experimental Protocol:

  • Animal Model and Dosing: Similar to the line test, rickets was induced in young rats. The rats were then divided into groups and administered a standard Vitamin D preparation or the test sample.

  • Experimental Period: The rats were kept on the experimental diet for a defined period, typically around 10 days.

  • Bone Collection and Preparation: After the experimental period, the rats were euthanized, and one or more long bones (e.g., femur, humerus) were dissected. The bones were cleaned of all soft tissue.

  • Defatting (Optional but Recommended): For the defatted method, the cleaned bones were extracted with a solvent like petroleum ether for several days to remove fat and water.[5] This step increases the accuracy of the ash percentage measurement.

  • Drying: The bones (defatted or non-defatted) were then dried in an oven at 105°C for at least 24 hours to determine the dry weight.[5]

  • Ashing: The dried bones were placed in a muffle furnace and ashed at a high temperature (e.g., 600°C) for 24 hours to burn off all organic matter.[5]

  • Calculation: The remaining inorganic ash was weighed, and the percentage of bone ash was calculated relative to the dry weight of the bone. This percentage was then compared between the standard and test groups to quantify the Vitamin D potency.

Modern Analytical Techniques for Vitamin D Analysis

Modern methods for Vitamin D analysis have largely replaced the historical bioassays due to their superior accuracy, specificity, sensitivity, and throughput. The primary methods used today are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and various immunoassays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the measurement of Vitamin D and its metabolites.[6] It offers high specificity and the ability to differentiate between various forms, such as 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3.

Experimental Protocol (General Overview):

  • Sample Preparation:

    • Protein Precipitation: Serum or plasma samples are treated with a solvent like acetonitrile (B52724) to precipitate proteins.

    • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): The supernatant containing the Vitamin D metabolites is further purified using either liquid-liquid extraction or solid-phase extraction to remove interfering substances.[7][8]

  • Chromatographic Separation (LC): The extracted sample is injected into a liquid chromatograph. A reversed-phase C18 column is commonly used to separate the different Vitamin D metabolites based on their hydrophobicity.[9]

  • Ionization and Mass Analysis (MS/MS):

    • The separated metabolites are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[6]

    • The ionized molecules are then passed into a tandem mass spectrometer. The first mass analyzer selects the precursor ion of the target metabolite. This ion is then fragmented, and the second mass analyzer detects specific product ions. This two-stage detection (Multiple Reaction Monitoring - MRM) provides very high specificity and sensitivity.[7]

  • Quantification: The concentration of each metabolite is determined by comparing its signal intensity to that of a known concentration of an internal standard (often a stable isotope-labeled version of the analyte).

Immunoassays

Immunoassays are widely used in clinical laboratories due to their high throughput and automation capabilities. Common formats include Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Chemiluminescence Immunoassay (CLIA).

Experimental Protocol (General ELISA Overview):

  • Sample Pre-treatment: The Vitamin D in the sample must be released from its binding protein (VDBP). This is typically achieved by adding a releasing agent.[10][11]

  • Competitive Binding: The pre-treated sample is added to a microplate well coated with a specific antibody against 25-hydroxyvitamin D. A known amount of labeled 25-hydroxyvitamin D (e.g., with biotin (B1667282) or an enzyme) is also added. The Vitamin D from the sample and the labeled Vitamin D compete for binding to the antibody.[10]

  • Incubation and Washing: The plate is incubated to allow for binding. Unbound components are then washed away.

  • Signal Generation:

    • If a biotin-labeled Vitamin D was used, a streptavidin-enzyme conjugate is added, followed by a substrate that produces a colorimetric or chemiluminescent signal.[11]

    • If an enzyme-labeled Vitamin D was used, a substrate is added directly.

  • Detection and Quantification: The intensity of the signal is measured using a plate reader. The signal is inversely proportional to the concentration of Vitamin D in the sample. A standard curve is generated using known concentrations of Vitamin D to quantify the amount in the samples.[12]

Data Presentation: Comparison of Analytical Methods

Parameter Rat Line Test Bone Ash Method Immunoassays (ELISA, CLIA) LC-MS/MS
Principle Visual scoring of bone healingGravimetric measurement of bone mineral contentAntigen-antibody bindingPhysicochemical separation and mass-to-charge ratio detection
Quantification Semi-quantitativeQuantitativeQuantitativeQuantitative
Specificity Low (measures overall biological activity)Low (measures overall mineralization)Variable (cross-reactivity with metabolites can be an issue)High (can distinguish between D2, D3, and other metabolites)[6]
Sensitivity LowModerateHighVery High
Precision (CV%) High variabilityModerate variabilityGood (<10% for most automated assays)[13][14]Excellent (<5%)[15]
Throughput Very LowLowHighModerate to High
Assay Time WeeksWeeksHoursHours
Cost per Sample High (animal housing and care)High (animal housing and care)ModerateHigh initial instrument cost, lower reagent cost[6]

Visualizations

Vitamin D Signaling Pathway

VitaminD_Signaling cluster_synthesis Vitamin D Synthesis and Activation cluster_action Genomic Action Sunlight Sunlight Skin Skin Sunlight->Skin 7-dehydrocholesterol 7-dehydrocholesterol VitaminD3 Vitamin D3 (Cholecalciferol) 7-dehydrocholesterol->VitaminD3 UVB Liver Liver VitaminD3->Liver Diet Diet VitaminD2_D3 Vitamin D2, D3 Diet->VitaminD2_D3 VitaminD2_D3->Liver 25OHD 25(OH)D (Calcifediol) Liver->25OHD 25-hydroxylase Kidney Kidney 25OHD->Kidney 1_25OH2D 1,25(OH)2D (Calcitriol - Active Form) Kidney->1_25OH2D 1α-hydroxylase VDR Vitamin D Receptor (VDR) 1_25OH2D->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) in DNA VDR_RXR->VDRE GeneTranscription Target Gene Transcription VDRE->GeneTranscription BiologicalEffects Biological Effects (Calcium Homeostasis, Immune Modulation, etc.) GeneTranscription->BiologicalEffects

Caption: Overview of the Vitamin D synthesis, activation, and genomic signaling pathway.

Experimental Workflow: Historical vs. Modern Vitamin D Assays

Assay_Workflows cluster_historical Historical Bioassay Workflow (e.g., Line Test) cluster_modern Modern LC-MS/MS Workflow H1 Induce Rickets in Rats (3 weeks) H2 Administer Vitamin D Standard/Sample H1->H2 H3 Healing Period (7-10 days) H2->H3 H4 Euthanize and Collect Bones H3->H4 H5 Stain and Visually Score Bone Healing H4->H5 M1 Collect Serum/ Plasma Sample M2 Protein Precipitation & Extraction M1->M2 M3 LC Separation M2->M3 M4 MS/MS Detection M3->M4 M5 Data Analysis and Quantification M4->M5

Caption: Comparison of historical and modern Vitamin D assay workflows.

Conclusion

The evolution from historical bioassays to modern analytical techniques represents a significant leap in our ability to accurately and efficiently measure Vitamin D status. While the foundational principles of the rat line test and bone ash method were crucial in the early understanding of Vitamin D's role in bone health, their limitations in specificity, precision, and throughput are evident when compared to today's gold standard, LC-MS/MS, and the widely used automated immunoassays. This application note serves as a comprehensive guide for researchers and professionals in the field, providing both the historical context and the detailed methodologies necessary to understand and apply the most appropriate analytical techniques for Vitamin D assessment in research and drug development.

References

Application Notes and Protocols for the Isolation and Purification of Lumisterol from Irradiation Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumisterol (B196343) is a stereoisomer of ergosterol (B1671047) and a member of the vitamin D family of compounds. It is a significant byproduct formed during the photochemical synthesis of vitamin D from 7-dehydrocholesterol (B119134) (7-DHC) upon exposure to ultraviolet (UV) radiation. While historically considered an inactive byproduct, recent research has shown that lumisterol and its metabolites can possess biological activity, sparking interest in its isolation for further study. The isolation and purification of lumisterol from the complex mixture of photoisomers, including tachysterol, previtamin D, and unreacted 7-DHC, presents a significant chromatographic challenge due to their structural similarity.

These application notes provide detailed protocols for the isolation and purification of lumisterol from such irradiation mixtures, primarily employing High-Performance Liquid Chromatography (HPLC).

Overview of Lumisterol Formation

The synthesis of vitamin D and its related photoisomers is initiated by the UV irradiation of 7-dehydrocholesterol. This process does not yield a single product but rather a mixture of isomers. Upon absorbing UVB radiation, 7-DHC is converted to previtamin D3.[1] This intermediate can then undergo thermal isomerization to form vitamin D3 or, with continued exposure to UVB, can photoisomerize into lumisterol and tachysterol.[1][2] The relative concentrations of these products are dependent on factors such as irradiation time and wavelength.[3]

dot

Caption: Photochemical formation of Vitamin D and its isomers.

Quantitative Data from Irradiation Mixtures

The composition of the reaction mixture after UV irradiation of 7-dehydrocholesterol can vary. The following tables summarize typical compositions and yields from preparative separations found in the literature.

Table 1: Typical Composition of a 7-Dehydrocholesterol Irradiation Mixture

CompoundPercentage in Mixture
Previtamin D385-86%
Tachysterol4.5-6.0%
Lumisterol1.0-1.5%
Unreacted 7-DHC1.0-2.0%

Table 2: Example Yields from Preparative HPLC Purification of an Irradiation Mixture

CompoundYield
Previtamin D321%
Lumisterol15%
Tachysterol9%

Note: Yields are based on a specific reported experiment and may vary depending on the precise irradiation and separation conditions.[4]

Experimental Protocols

The following protocols outline the generation of the irradiation mixture and the subsequent isolation and purification of lumisterol using preparative and analytical HPLC.

Protocol 1: Generation of Lumisterol in an Irradiation Mixture

This protocol describes the initial photochemical reaction to produce a mixture containing lumisterol.

Materials and Equipment:

  • 7-dehydrocholesterol (7-DHC)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

  • High-pressure mercury lamp with a Vycor filter

  • Reaction vessel with cooling capabilities

  • Rotary evaporator

Procedure:

  • Prepare a solution of 7-dehydrocholesterol in the chosen anhydrous solvent. A typical concentration is 7.69 mg/mL in THF.[4]

  • Place the solution in a reaction vessel equipped with a cooling system to maintain a low temperature (e.g., -10 °C) during irradiation.[4]

  • Irradiate the solution with a high-pressure mercury lamp fitted with a Vycor filter. The irradiation time will influence the product distribution; a duration of 150 minutes has been reported.[4]

  • After irradiation, concentrate the reaction mixture in vacuo using a rotary evaporator to obtain the crude mixture of photoisomers.

Protocol 2: Isolation and Purification of Lumisterol by Preparative HPLC

This protocol details the separation of lumisterol from the crude irradiation mixture.

dot

Lumisterol Purification Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification a Crude Irradiation Mixture b Dissolve in Mobile Phase a->b c Filter (0.45 µm) b->c d Inject onto Preparative Column c->d e Isocratic or Gradient Elution d->e f Monitor Elution (UV Detector) e->f g Collect Lumisterol Fraction f->g h Purity Analysis (Analytical HPLC) g->h i Pool Pure Fractions h->i j Solvent Evaporation i->j k Pure Lumisterol j->k

Caption: Workflow for the purification of lumisterol.

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • Normal-phase silica (B1680970) column or a reverse-phase C18 column. A C18 column (e.g., Grace Alltima, 25 cm × 4.6 mm, 5 µm particle size) is commonly used.[5]

Mobile Phase:

Procedure:

  • Sample Preparation: Dissolve the crude irradiation mixture in the initial mobile phase. Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Method Development (Analytical Scale): It is highly recommended to first optimize the separation conditions on an analytical HPLC column to achieve baseline separation of the photoisomers.

  • Preparative Separation: Scale up the optimized analytical method to a preparative column. Inject the prepared sample onto the column.

  • Fraction Collection: Monitor the elution profile using a UV detector, typically at 280 nm.[5] Collect the fractions corresponding to the lumisterol peak. The typical elution order on a reverse-phase C18 column is previtamin D3, followed by lumisterol, and then 7-DHC.[3]

  • Purity Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions that meet the desired purity level.

  • Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator to obtain pure lumisterol.

Protocol 3: Analytical HPLC for Purity Assessment

This protocol is for verifying the purity of the isolated lumisterol.

Instrumentation and Column:

  • Analytical HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 25 cm × 4.6 mm, 5 µm particle size)[5]

Mobile Phase and Conditions:

  • Mobile Phase: Gradient of 64% to 100% methanol in water over 15 minutes, followed by 100% methanol for 50 minutes.[5]

  • Flow Rate: 0.5 mL/min[5]

  • Detection Wavelength: 280 nm[5]

Procedure:

  • Prepare a dilute solution of the purified lumisterol in the mobile phase.

  • Inject the sample into the analytical HPLC system.

  • Analyze the resulting chromatogram for the presence of any impurities. A single, sharp peak at the retention time of lumisterol indicates high purity.

Concluding Remarks

The isolation and purification of lumisterol from irradiation mixtures is a multi-step process that relies heavily on chromatographic techniques. The protocols provided herein offer a comprehensive guide for researchers. It is important to note that the optimization of irradiation times and HPLC conditions may be necessary to achieve the desired purity and yield of lumisterol for specific research applications. The increasing interest in the biological functions of lumisterol and its derivatives underscores the importance of robust and reliable purification methods.

References

Application Notes and Protocols: Structural Elucidation of Vitamin D Analogs using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed structural and conformational analysis of Vitamin D and its analogs. The protocols outlined below cover sample preparation, data acquisition using various 1D and 2D NMR techniques, and data interpretation for successful structural elucidation.

Introduction

Vitamin D and its analogs are a class of secosteroids crucial for calcium homeostasis, bone health, and various other physiological processes.[1] The therapeutic potential of Vitamin D analogs in treating a range of diseases has led to the development of numerous synthetic derivatives with modified structures. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and conformational analysis of these analogs in solution.[2][3]

This document details the application of one- and two-dimensional NMR experiments for the complete assignment of proton (¹H) and carbon (¹³C) signals, determination of through-bond and through-space connectivities, and elucidation of the three-dimensional structure of Vitamin D analogs.[2][4]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra. The following protocol is a general guideline and may need optimization based on the specific analog's solubility and stability.

Materials:

  • Vitamin D analog (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[5]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), DMSO-d₆)[5]

  • Internal standard (e.g., Tetramethylsilane (TMS) for organic solvents)[5]

  • NMR tube (5 mm, high precision)

  • Glass vial

  • Pasteur pipette

  • Cotton wool or syringe filter[6][7]

Protocol:

  • Weigh the desired amount of the Vitamin D analog and transfer it to a clean, dry glass vial.[7]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] If an internal standard is required, it can be added at this stage.

  • Gently swirl or vortex the vial to dissolve the sample completely. If the sample is not easily soluble, gentle heating or sonication may be applied, provided the analog is stable under these conditions.

  • To remove any particulate matter which can degrade spectral quality, filter the solution. This can be done by placing a small plug of cotton wool into a Pasteur pipette and transferring the solution through it into the NMR tube.[6][7]

  • Ensure the final sample height in the NMR tube is approximately 4-5 cm.[7]

  • Cap the NMR tube securely and wipe the outside with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any fingerprints or dust.

NMR Data Acquisition

The following are general protocols for acquiring common NMR spectra for Vitamin D analogs on a 400-600 MHz spectrometer.[2][8] Specific parameters may need to be adjusted based on the instrument and sample concentration.

2.2.1. 1D ¹H NMR

  • Purpose: Provides information on the number of different types of protons, their chemical environment, and spin-spin coupling with neighboring protons.

  • Protocol:

    • Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

    • Acquire a standard 1D ¹H spectrum with the following typical parameters:

      • Pulse sequence: zg30

      • Spectral width: ~12 ppm

      • Number of scans: 8-16

      • Relaxation delay (d1): 1-2 s

2.2.2. 1D ¹³C NMR & DEPT

  • Purpose: ¹³C NMR identifies all unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments distinguish between CH, CH₂, and CH₃ groups.[2]

  • Protocol:

    • Use the same locked and shimmed sample.

    • Acquire a ¹³C spectrum with proton decoupling.

    • Acquire DEPT-90 and DEPT-135 spectra to differentiate carbon types.

2.2.3. 2D COSY (Correlation Spectroscopy)

  • Purpose: Identifies protons that are coupled to each other (typically through 2-3 bonds).[2]

  • Protocol:

    • Acquire a 2D COSY spectrum using a standard pulse sequence (e.g., cosygpqf).

    • Cross-peaks in the spectrum indicate pairs of J-coupled protons.

2.2.4. 2D HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence)

  • Purpose: Correlates protons with their directly attached carbons.[2][4]

  • Protocol:

    • Acquire a 2D HSQC or HMQC spectrum.

    • Each cross-peak represents a direct C-H bond.

2.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting molecular fragments.[2]

  • Protocol:

    • Acquire a 2D HMBC spectrum.

    • Cross-peaks connect protons to carbons that are 2-4 bonds away.

2.2.6. 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)

  • Purpose: Identifies protons that are close in space, irrespective of their through-bond connectivity. This is essential for determining stereochemistry and conformation.[9][10][11]

  • Protocol:

    • For small molecules like Vitamin D analogs (MW < 600), NOESY is generally suitable. For intermediate-sized molecules where the NOE might be close to zero, ROESY is preferred as the ROE is always positive.[10]

    • Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (typically 300-800 ms).

    • Cross-peaks indicate protons that are spatially proximate (usually < 5 Å apart).[10]

Data Presentation: Quantitative NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for Vitamin D₃ in CDCl₃. These values can serve as a reference for the analysis of new analogs.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Vitamin D₃ in CDCl₃ (600 MHz)

ProtonChemical Shift (ppm)Multiplicity
H-1α3.96m
H-3α3.96m
H-66.23d
H-76.03d
H-180.54s
H-19(Z)4.82br s
H-19(E)5.05br s
H-210.92d
H-26/270.86d

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Vitamin D₃ in CDCl₃ [12]

CarbonChemical Shift (ppm)
C-369.2
C-5142.3
C-6122.5
C-7117.5
C-8139.9
C-10145.1
C-1812.3
C-19112.4
C-2121.1
C-2533.1
C-2619.6
C-2719.9

Visualizations

Vitamin D Signaling Pathway

The biological activity of Vitamin D analogs is mediated through the Vitamin D Receptor (VDR). The genomic signaling pathway involves the binding of the active form, 1,25-dihydroxyvitamin D [1,25(OH)₂D], to the VDR, which then heterodimerizes with the Retinoid X Receptor (RXR).[1][13] This complex binds to Vitamin D Response Elements (VDREs) on target genes to modulate their transcription.[14]

VitaminD_Signaling_Pathway cluster_cell Cellular Action D3 Vitamin D3 Liver Liver (CYP2R1/CYP27A1) D3->Liver Calcidiol 25(OH)D3 (Calcidiol) Liver->Calcidiol Kidney Kidney (CYP27B1) Calcidiol->Kidney Calcitriol 1,25(OH)2D3 (Calcitriol) Kidney->Calcitriol VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Modulates Cell Cell Nucleus

Caption: Genomic signaling pathway of Vitamin D3.

Experimental Workflow for Structural Elucidation

The structural elucidation of a novel Vitamin D analog by NMR follows a logical workflow, starting from basic 1D experiments and progressing to more complex 2D techniques to build the final structure.

NMR_Workflow Sample Sample Preparation H1 1D ¹H NMR Sample->H1 C13 1D ¹³C & DEPT Sample->C13 COSY 2D COSY H1->COSY Proton Spin Systems HSQC 2D HSQC H1->HSQC Direct C-H Bonds C13->HSQC HMBC 2D HMBC COSY->HMBC HSQC->HMBC Molecular Fragments NOESY 2D NOESY/ROESY HMBC->NOESY Planar Structure Structure Structure Elucidation NOESY->Structure 3D Conformation

Caption: NMR workflow for Vitamin D analog analysis.

References

In Vitro Models for Advancing Ergocalciferol Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing in vitro models to study the diverse biological effects of ergocalciferol (B368823) (Vitamin D2). These guidelines are designed to assist researchers in investigating its potential therapeutic applications, particularly in oncology and immunology.

Introduction to Ergocalciferol and In Vitro Models

Ergocalciferol is a secosteroid prohormone that, upon metabolic activation to its hormonal form, 1,25-dihydroxyergocalciferol, modulates a wide array of physiological processes.[1] The active form binds to the vitamin D receptor (VDR), a transcription factor that regulates the expression of numerous target genes involved in cell proliferation, differentiation, apoptosis, and immune responses.[2][3] In vitro cell culture systems are indispensable tools for elucidating the molecular mechanisms underlying these effects in a controlled environment. A variety of cell lines, including those derived from cancers, the immune system, intestine, and endothelium, serve as valuable models to dissect the cellular and molecular impacts of ergocalciferol.

Data Presentation: Efficacy of Vitamin D Analogs in Cancer Cell Lines

The following tables summarize the dose-dependent effects of vitamin D compounds on cancer cell viability, apoptosis, and cell cycle distribution. While much of the available quantitative data pertains to cholecalciferol (Vitamin D3), it serves as a valuable surrogate for understanding the potential effects of ergocalciferol, given their similar mechanisms of action mediated through the VDR.

Table 1: Effect of Cholecalciferol on Cell Viability in CaSki Cervical Cancer Cells [4]

Treatment Concentration (ng/mL)Cell Viability (%)
Medium Control94.71 ± 1.05
Solvent Control92.95 ± 2.13
1088.47 ± 2.75
10073.94 ± 3.16
100062.41 ± 1.64
*Statistically significant decrease compared to controls (p < 0.05).

Table 2: Induction of Apoptosis by Cholecalciferol in CaSki Cervical Cancer Cells [4][5]

Treatment Concentration (ng/mL)Early Apoptotic Cells (%)Apoptotic/Dead Cells (Caspase 3/7 positive) (%)
Medium Control1.60 ± 0.250.55 ± 0.18
Solvent Control1.20 ± 0.210.25 ± 0.16
102.56 ± 0.901.71 ± 0.60
10012.47 ± 0.472.08 ± 0.10
100014.86 ± 0.973.59 ± 0.25
*Statistically significant increase compared to controls (p < 0.05).

Table 3: Effect of Cholecalciferol on Cell Cycle Distribution in CaSki Cervical Cancer Cells [4][6]

Treatment Concentration (ng/mL)Sub-G1 Phase (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Medium Control2.7 ± 0.5165.4 ± 2.120.1 ± 1.511.8 ± 0.9
Solvent Control2.9 ± 1.466.2 ± 1.819.5 ± 1.211.4 ± 1.1
102.83 ± 0.3464.9 ± 2.520.5 ± 1.711.8 ± 0.8
403.80 ± 0.3163.8 ± 2.221.1 ± 1.911.3 ± 1.0
1007.30 ± 1.0461.2 ± 3.120.8 ± 2.010.7 ± 1.2
10009.75 ± 1.6559.8 ± 3.520.1 ± 2.310.4 ± 1.4
*Statistically significant increase in Sub-G1 phase compared to controls (p < 0.05).

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the in vitro effects of ergocalciferol.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to measure the metabolic activity of cells as an indicator of viability.

Materials:

  • Cancer cell lines (e.g., CaSki, HL-60)

  • Complete cell culture medium

  • Ergocalciferol (Vitamin D2)

  • Vehicle control (e.g., ethanol)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of ergocalciferol (e.g., 10, 100, 1000 ng/mL) and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with ergocalciferol.

  • Wash cells twice with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method determines the percentage of cells in different phases of the cell cycle.

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest and wash cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.[6]

Protocol 4: Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol quantifies the expression of VDR target genes.

Materials:

  • Treated and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., CYP24A1, p21) and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

  • Real-time PCR system

Procedure:

  • Extract total RNA from cells using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Set up qPCR reactions containing cDNA, primers, and SYBR Green master mix.

  • Perform qPCR using a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the housekeeping gene and the control group.[7]

Protocol 5: Protein Expression Analysis by Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against VDR, p21, cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate protein lysates (20-30 µg) by SDS-PAGE.

  • Transfer proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of ergocalciferol.

Ergocalciferol_Metabolism_and_Signaling cluster_metabolism Metabolic Activation cluster_signaling Cellular Signaling Ergocalciferol (D2) Ergocalciferol (D2) 25-hydroxyergocalciferol (25(OH)D2) 25-hydroxyergocalciferol (25(OH)D2) Ergocalciferol (D2)->25-hydroxyergocalciferol (25(OH)D2) Liver (CYP2R1) 1,25-dihydroxyergocalciferol (Active Form) 1,25-dihydroxyergocalciferol (Active Form) 25-hydroxyergocalciferol (25(OH)D2)->1,25-dihydroxyergocalciferol (Active Form) Kidney (CYP27B1) VDR VDR 1,25-dihydroxyergocalciferol (Active Form)->VDR Binds to RXR RXR VDR->RXR Heterodimerizes with VDRE Vitamin D Response Element RXR->VDRE Binds to Target Gene Transcription Target Gene Transcription VDRE->Target Gene Transcription Regulates Biological Effects - Cell Cycle Arrest - Apoptosis - Differentiation - Immune Modulation Target Gene Transcription->Biological Effects Leads to

Caption: Ergocalciferol metabolism and genomic signaling pathway.

Cell_Viability_Workflow start Seed Cells in 96-well Plate treat Treat with Ergocalciferol (various concentrations) start->treat incubate Incubate (e.g., 72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate Cell Viability (%) read->analyze

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis_Signaling_Pathway cluster_mito Mitochondrial Pathway cluster_death Death Receptor Pathway Ergocalciferol Ergocalciferol Mitochondrial Pathway Mitochondrial Pathway Ergocalciferol->Mitochondrial Pathway Death Receptor Pathway Death Receptor Pathway Ergocalciferol->Death Receptor Pathway Bax Bax Mitochondrial Pathway->Bax Upregulates Mcl1 Mcl1 Mitochondrial Pathway->Mcl1 Downregulates Fas Fas Receptor Upregulation Death Receptor Pathway->Fas Cytochrome_c Cytochrome c release Bax->Cytochrome_c Mcl1->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase2 Caspase-2 Activation Fas->Caspase2 Caspase2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Ergocalciferol-induced apoptosis signaling pathways.[1][9]

Conclusion

The in vitro models and protocols outlined in this document provide a robust framework for investigating the multifaceted effects of ergocalciferol. By employing these standardized methods, researchers can generate reproducible and comparable data, thereby accelerating our understanding of ergocalciferol's therapeutic potential and advancing its development as a pharmacological agent. Further research focusing on generating comprehensive quantitative data for ergocalciferol across a wider range of cell lines is crucial for a complete understanding of its biological activities.

References

Application Notes and Protocols for Tracing Sterol Metabolism Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful and indispensable technique for elucidating the intricate pathways of sterol metabolism. By introducing molecules enriched with heavy, non-radioactive isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) into biological systems, researchers can trace the metabolic fate of sterols and their precursors. This approach provides a dynamic view of synthesis, degradation, and transport, offering crucial insights for understanding disease pathogenesis and for the development of novel therapeutic interventions. These application notes provide an overview of the principles, applications, and methodologies for using stable isotope labeling to track sterol metabolism.

Stable isotope tracers are chemically identical to their endogenous counterparts, ensuring they are metabolized through the same pathways.[1][2] The key difference is their increased mass, which allows them to be distinguished and quantified using mass spectrometry (MS).[3] This enables the precise measurement of metabolic fluxes and the relative contributions of different pathways to the sterol pool.

Key Applications in Research and Drug Development

  • Metabolic Flux Analysis (MFA): Quantify the rates of sterol biosynthesis and turnover to understand how these pathways are altered in diseases like cancer, atherosclerosis, and metabolic syndrome.[4]

  • De Novo Lipogenesis and Cholesterol Synthesis: Trace the incorporation of precursors like acetate (B1210297) and glucose into newly synthesized fatty acids and cholesterol, which is particularly relevant in cancer and non-alcoholic fatty liver disease (NAFLD).[4][5][6]

  • Drug Target Engagement and Mechanism of Action: Determine how pharmacological agents impact specific metabolic pathways by observing changes in the incorporation of stable isotope labels.[4]

  • Elucidating Novel Metabolic Pathways: Discover and characterize new or alternative routes of sterol metabolism and identify previously unknown metabolites.[7]

Choosing the Right Stable Isotope Tracer

The selection of the appropriate tracer is critical for a successful study and depends on the specific metabolic pathway being investigated.[1][2]

TracerLabeled PrecursorCommon ApplicationsKey Considerations
¹³C-Acetate Acetyl-CoAMeasuring de novo cholesterol and fatty acid synthesis.[4]Directly enters the sterol synthesis pathway. [1,2-¹³C₂]acetate is often preferred for comprehensive analysis.[4]
¹³C-Glucose Acetyl-CoA (via glycolysis and pyruvate (B1213749) dehydrogenase)Assessing the contribution of glucose to sterol synthesis.[8][9]Traces carbon from glucose through multiple pathways before incorporation into sterols.
Deuterated Water (²H₂O) Multiple intermediatesMeasuring whole-body cholesterol and fatty acid synthesis in vivo.[5][10][11]Deuterium is incorporated into various positions on the sterol backbone.[10] Safe for human studies.[5][6]
Deuterium-Labeled Sterols Specific sterol of interestTracing the metabolic fate, transport, and degradation of a particular sterol.[12]Allows for the direct tracking of a specific molecule.

Analytical Techniques for Isotope Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical platforms for detecting and quantifying isotopically labeled sterols.[13][14][15][16]

TechniqueAdvantagesDisadvantagesDerivatization
GC-MS Excellent chromatographic resolution for sterol isomers, extensive spectral libraries available.[14][17]Requires derivatization to increase volatility, which can add complexity.[13][18]Typically required (e.g., silylation).[13][17]
LC-MS/MS High sensitivity and selectivity, can analyze a wide range of sterols without derivatization.[15][18][19][20]Chromatographic separation of some isomers can be challenging.[15][18]Often not required.[18][19][20]

Experimental Workflow for Stable Isotope Labeling of Sterols

G Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation A Cell Culture or Animal Model Preparation C Isotope Labeling (Incubation with Tracer) A->C B Tracer Selection and Preparation (e.g., ¹³C-Acetate, ²H₂O) B->C D Sample Collection (Cells, Tissues, Plasma) C->D E Lipid Extraction D->E F Sample Preparation (e.g., Saponification, Derivatization) E->F G LC-MS or GC-MS Analysis F->G H Isotopologue Distribution Analysis G->H I Metabolic Flux Calculation H->I J Biological Interpretation I->J

Caption: A generalized workflow for stable isotope tracing of sterol metabolism.

Protocols

Protocol 1: ¹³C-Acetate Labeling of Cultured Cells to Trace Cholesterol Biosynthesis

This protocol describes the steps for labeling cultured cells with [1,2-¹³C₂]acetate to measure de novo cholesterol synthesis.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (FBS)

  • [1,2-¹³C₂]Sodium Acetate

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Toluene (B28343), Hexane, Isopropanol (B130326)

  • Internal standards (e.g., deuterated cholesterol)

  • Nitrogen gas supply

  • Glass vials with Teflon-lined caps

  • Solid Phase Extraction (SPE) silica (B1680970) cartridges

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard growth medium.

    • Prepare labeling medium by supplementing basal medium with dialyzed FBS and the desired concentration of [1,2-¹³C₂]sodium acetate (typically 50 µM to 5 mM). It is crucial to use dialyzed serum to minimize unlabeled acetate.[4]

    • Remove the standard growth medium, wash the cells once with PBS, and add the labeling medium.

    • Incubate the cells for a sufficient duration to approach isotopic steady state. This can range from a few hours to over 24 hours, depending on the cell type and proliferation rate.[4][8] A time-course experiment is recommended to determine the optimal labeling time.

  • Sample Harvesting and Lipid Extraction:

    • After incubation, place the culture dish on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping into a known volume of PBS and transfer to a glass tube.

    • Add an internal standard mixture containing deuterated cholesterol to each sample for quantification.

    • Perform a Bligh-Dyer lipid extraction by adding a 2:1 mixture of chloroform:methanol.[21] Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids into a new glass vial.

    • Dry the lipid extract under a gentle stream of nitrogen.[21]

  • Sample Preparation for Analysis:

    • Saponification (optional, to analyze total cholesterol): Resuspend the dried lipids in an ethanolic potassium hydroxide (B78521) solution and heat at 60°C for 1-2 hours. This will hydrolyze cholesteryl esters to free cholesterol. Neutralize the solution and re-extract the non-saponifiable lipids (including cholesterol) with hexane.

    • Solid Phase Extraction (SPE) (optional, for cleanup): To purify the sterol fraction, the dried lipid extract can be redissolved in a small volume of toluene and applied to a silica SPE cartridge.[21] After washing with hexane, elute the sterols with a mixture of isopropanol in hexane.[21]

    • Derivatization (for GC-MS): If using GC-MS, evaporate the solvent and derivatize the sterols by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating at 60-70°C for 30-60 minutes.

  • Mass Spectrometry Analysis:

    • Analyze the samples using either LC-MS or GC-MS.

    • For LC-MS, use a C18 reversed-phase column with a mobile phase gradient of methanol/water or acetonitrile/water.[18][19][20]

    • For GC-MS, use a non-polar capillary column and a suitable temperature gradient.[13][17]

    • Acquire data in full scan mode to observe the entire isotopologue distribution or in selected ion monitoring (SIM) mode for targeted quantification.

Protocol 2: In Vivo Labeling with Deuterated Water (²H₂O)

This protocol outlines a general procedure for in vivo labeling in animal models to measure whole-body cholesterol synthesis rates.

Materials:

  • Deuterated water (²H₂O, 99.8 atom % D)

  • Sterile saline (0.9% NaCl)

  • Blood collection supplies

  • Equipment for tissue homogenization

  • Lipid extraction solvents and internal standards as in Protocol 1

Procedure:

  • ²H₂O Administration:

    • Administer a bolus dose of ²H₂O to the animal via intraperitoneal (IP) injection to rapidly enrich the body water pool. The dose is calculated based on the animal's total body water (typically ~60% of body weight).

    • Provide drinking water enriched with a lower percentage of ²H₂O (e.g., 4-8%) to maintain a stable body water enrichment.[10]

  • Sample Collection:

    • Collect blood samples at various time points (e.g., baseline, and several points over 24-72 hours) to measure both body water enrichment and the incorporation of deuterium into plasma cholesterol.[6]

    • At the end of the experiment, collect tissues of interest (e.g., liver, adipose tissue).

  • Sample Processing:

    • Body Water Enrichment: Isolate water from a plasma sample (e.g., by vacuum distillation) and determine the deuterium enrichment using an appropriate method, such as gas isotope ratio mass spectrometry (IRMS) or by reacting with a ketone to measure by GC-MS.

    • Lipid Extraction from Plasma/Tissues: Extract lipids from plasma or homogenized tissues using the methods described in Protocol 1. Add deuterated internal standards for quantification.

  • Analysis:

    • Prepare the sterol fraction for analysis as described in Protocol 1.

    • Analyze the samples by GC-MS or LC-MS to determine the mass isotopomer distribution of cholesterol.

    • The fractional synthesis rate (FSR) of cholesterol can be calculated from the rate of deuterium incorporation into cholesterol relative to the enrichment of the body water precursor pool.[11]

Data Presentation and Interpretation

The primary data from a stable isotope labeling experiment is the mass isotopomer distribution (MID) of the target metabolite. This shows the relative abundance of the molecule with different numbers of heavy isotopes incorporated.

Cholesterol Biosynthesis Pathway

G Cholesterol Biosynthesis Pathway A ¹³C-Glucose C Acetyl-CoA A->C B ¹³C-Acetate B->C D HMG-CoA C->D E Mevalonate D->E F Isopentenyl Pyrophosphate E->F G Squalene F->G H Lanosterol G->H I ...Multiple Steps... H->I J Cholesterol I->J

Caption: Simplified overview of the cholesterol biosynthesis pathway showing entry points for ¹³C-labeled precursors.

Data Interpretation Example
IsotopologueUnlabeled Control (Relative Abundance)¹³C-Acetate Labeled (Relative Abundance)
M+0100%40%
M+1~20%30%
M+2~2%15%
M+3<1%8%
.........
M+n<1%...

In this hypothetical example, the shift in the isotopologue distribution towards higher masses (M+2, M+3, etc.) in the ¹³C-acetate labeled sample directly indicates the synthesis of new cholesterol molecules from the labeled precursor.

Logical Relationship of Analysis

G Data Analysis Logic A Raw MS Data (Intensity vs. m/z) B Identify Peak for Target Sterol A->B Chromatographic Retention Time C Extract Mass Isotopomer Distribution (MID) B->C Isotopic Cluster D Correct for Natural Isotope Abundance C->D E Calculate Fractional Contribution of Labeled Precursor D->E F Calculate Metabolic Flux Rate (requires kinetic modeling) E->F

Caption: Logical flow from raw mass spectrometry data to metabolic flux calculation.

By following these guidelines and protocols, researchers can effectively employ stable isotope labeling to gain a deeper understanding of the dynamic processes governing sterol metabolism, ultimately advancing research and the development of new therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Resolving Lumisterol and Ergocalciferol Peaks in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for chromatographic challenges in the analysis of vitamin D analogs. This resource is designed for researchers, scientists, and drug development professionals encountering difficulties in resolving lumisterol (B196343) and ergocalciferol (B368823) peaks using High-Performance Liquid Chromatography (HPLC). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your separation methods.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate lumisterol and ergocalciferol using HPLC?

Lumisterol and ergocalciferol (Vitamin D2) are stereoisomers, meaning they have the same chemical formula and connectivity of atoms, but differ in the spatial arrangement of those atoms. This structural similarity results in very similar physicochemical properties, such as polarity and hydrophobicity, making their separation by traditional chromatographic techniques difficult.[1] Achieving good resolution is critical for accurate quantification and impurity profiling in vitamin D-related drug development and stability studies.

Q2: What are the key HPLC parameters to focus on for improving the resolution between lumisterol and ergocalciferol?

To enhance the separation of these closely related isomers, you should systematically optimize the following HPLC parameters:

  • Stationary Phase: The choice of the HPLC column is the most critical factor. Standard C18 columns may not provide adequate resolution.

  • Mobile Phase: The composition of the solvent system significantly influences the separation.

  • Temperature: Column temperature can affect the selectivity of the separation.[1]

Q3: What type of HPLC columns are recommended for separating lumisterol and ergocalciferol?

Standard C18 columns often fail to provide complete separation of these structurally similar compounds.[2][3] Consider the following specialized stationary phases:

  • Highly Hydrophobic C18 Columns: Columns with a higher carbon load can offer better separation for hydrophobic isomers.[3]

  • Phenyl-Hexyl Columns: These columns provide alternative selectivity through π-π interactions, which can be beneficial for separating aromatic or structurally rigid molecules.

  • Pentafluorophenyl (PFP) or Cyano (CN) Columns: These have proven successful in resolving other challenging vitamin D epimers and are worth evaluating.[1]

  • Chiral Columns: Since lumisterol and ergocalciferol are stereoisomers, a chiral stationary phase can provide the necessary selectivity for baseline separation.

Q4: How can I optimize the mobile phase to improve peak resolution?

Mobile phase optimization is a powerful tool for improving the separation of co-eluting peaks. Here are some strategies:

  • Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of your separation. Methanol is generally a stronger solvent for vitamin D analogs.

  • Solvent Strength: Adjusting the ratio of your organic modifier to the aqueous phase will change the retention times of your analytes. A weaker mobile phase (less organic) will increase retention and may improve resolution, though it will also increase run time.

  • Additives: The addition of small amounts of acids, such as formic acid or acetic acid, can improve peak shape and influence selectivity.[4]

  • Gradient Elution: If an isocratic method is not providing sufficient resolution, a shallow gradient around the elution time of the isomers can help to separate them more effectively.[1]

Q5: Can derivatization help in the separation of lumisterol and ergocalciferol?

Yes, derivatization can be a very effective strategy. By chemically modifying the isomers, you can alter their physicochemical properties, making them easier to separate. For example, derivatization with a dienophile like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can improve chromatographic properties and detection sensitivity, especially for mass spectrometry.[5]

Troubleshooting Guide for Co-eluting Peaks

This guide provides a systematic approach to troubleshooting poor resolution between lumisterol and ergocalciferol peaks.

Symptom: Lumisterol and ergocalciferol peaks are co-eluting or have a resolution (Rs) of less than 1.5.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Peak Co-elution start Start: Poor Peak Resolution check_column Is the column appropriate for isomer separation? start->check_column change_column Action: Switch to a different stationary phase (e.g., PFP, Phenyl-Hexyl, Chiral) check_column->change_column No optimize_mobile_phase Is the mobile phase optimized? check_column->optimize_mobile_phase Yes change_column->optimize_mobile_phase adjust_organic Action: Change organic modifier (ACN vs. MeOH) or adjust solvent strength optimize_mobile_phase->adjust_organic No adjust_temp Is the column temperature optimized? optimize_mobile_phase->adjust_temp Yes adjust_organic->adjust_temp change_temp Action: Vary temperature (e.g., in 5°C increments) adjust_temp->change_temp No consider_derivatization Have you considered derivatization? adjust_temp->consider_derivatization Yes change_temp->consider_derivatization derivatize Action: Derivatize with PTAD or other suitable reagent consider_derivatization->derivatize No end End: Resolution Achieved consider_derivatization->end Yes, and successful fail End: Consult further resources consider_derivatization->fail Yes, but unsuccessful derivatize->end Successful derivatize->fail Unsuccessful

Caption: A decision tree for troubleshooting co-elution issues.

Quantitative Data

The following table summarizes HPLC parameters from various methods used for the separation of ergocalciferol and related compounds. Direct comparative data for lumisterol is often limited in literature; therefore, data for closely related isomers and precursors are included to provide a baseline for method development.

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (min)Reference
Ergocalciferol, CholecalciferolPrimesep SB C18 (4.6 x 150 mm, 5 µm)Acetonitrile/Water (80/20) with 0.1% Acetic Acid1.0N/AErgocalciferol: ~4.5, Cholecalciferol: ~5.0[4]
Ergocalciferol, ErgosterolCORTECS C18 (4.6 x 50 mm, 2.7 µm)Acetonitrile/Water (95/5) with 0.1% Formic Acid0.840Ergocalciferol: 4.15, Ergosterol: 5.10[6]
Ergocalciferol, CholecalciferolYMC-Triart C18 ExRS (3.0 x 150 mm, 5 µm)THF/Acetonitrile (10/90)0.42530Baseline separation achieved[3]
Ergocalciferol, ErgosterolKinetex C18 (4.6 x 100 mm, 2.6 µm)Methanol/Acetonitrile (5/95)0.8N/AN/A[7]
Ergocalciferol (derivatized)X Select CSH C18 (4.6 x 100 mm, 2.5 µm)Gradient of Acetonitrile and 0.1% Formic Acid in Water with 0.14% MethylamineN/AN/A4.9[5]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Ergocalciferol and Ergosterol

This method is adapted from a validated procedure for the analysis of ergocalciferol and its precursor, ergosterol.[6]

1. Sample Preparation:

  • Dissolve samples in a suitable organic solvent such as methanol or acetonitrile to a known concentration.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • LC System: Agilent 1200 series or equivalent.
  • Column: CORTECS C18 (4.6 x 50 mm, 2.7 µm).
  • Mobile Phase: Isocratic elution with 95% acetonitrile and 5% water, both containing 0.1% formic acid.
  • Flow Rate: 0.8 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • Detection: UV at 265 nm for ergocalciferol and 282 nm for ergosterol.

3. Data Analysis:

  • Identify peaks based on the retention times of certified reference standards.
  • Quantify the analytes using a calibration curve prepared from the reference standards.

Protocol 2: Sample Preparation and Derivatization for LC-MS/MS Analysis

This protocol is based on a method for the sensitive detection of ergocalciferol in plasma and can be adapted for samples containing lumisterol.[5]

1. Sample Extraction (Liquid-Liquid Extraction):

  • To 100 µL of the sample, add an appropriate internal standard (e.g., deuterated ergocalciferol).
  • Perform liquid-liquid extraction using n-hexane.
  • Separate the organic layer and evaporate to dryness under a stream of nitrogen at 40°C.

2. Derivatization:

  • To the dried extract, add 20 µL of a 100 µg/mL solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile.
  • Vortex for 20 seconds and allow the reaction to proceed for 20 minutes at room temperature in the dark.
  • Reconstitute the sample in 80 µL of a solution of 20:80 (v/v) 0.1% formic acid in water and acetonitrile.

3. LC-MS/MS Analysis:

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
  • Chromatographic conditions should be optimized as per the troubleshooting guide, with a C18 or specialized column.
  • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for the specific transitions of the derivatized analytes.

Experimental Workflow Diagram

ExperimentalWorkflow General Experimental Workflow for Isomer Analysis sample_prep Sample Preparation (e.g., Dissolution, Extraction) derivatization Optional: Derivatization (e.g., with PTAD) sample_prep->derivatization hplc_analysis HPLC Analysis - Column Selection - Mobile Phase Optimization - Temperature Control sample_prep->hplc_analysis Without Derivatization derivatization->hplc_analysis detection Detection (UV or MS/MS) hplc_analysis->detection data_processing Data Processing - Peak Integration - Quantification detection->data_processing

Caption: A generalized workflow for the analysis of vitamin D isomers.

References

Technical Support Center: Optimizing UV Irradiation for Ergosterol Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the conversion of ergosterol (B1671047) to vitamin D2 using UV irradiation. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to enhance your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the UV irradiation of ergosterol.

Problem Potential Cause Recommended Solution
Low Vitamin D2 Yield Suboptimal UV Wavelength: The UV source may not be emitting the most effective wavelength for conversion.UV-B (280-320 nm) and UV-C (around 254 nm) are generally most effective.[1][2] Ensure your lamp's spectral output aligns with these ranges. Some studies suggest UV-A or combinations with UV-C can also be effective.[3]
Inadequate UV Intensity or Duration: The total UV dose may be insufficient to convert a significant amount of ergosterol.Increase the UV intensity or prolong the irradiation time.[1] However, be aware of the risk of photodegradation with excessive exposure. Optimization experiments are crucial.
Poor UV Penetration: The sample matrix (e.g., thick mushroom slices, dense powder) may be blocking UV light from reaching all the ergosterol.Reduce the thickness of the sample. For powders, spread them in a thin, uniform layer.[4] Suspending the sample in a solvent like ethanol (B145695) can significantly improve UV penetration and conversion rates.[3][5][6]
Suboptimal Temperature: The temperature during irradiation can affect the rate of the subsequent thermal isomerization of previtamin D2 to vitamin D2.Maintain an optimal temperature, with some studies suggesting around 35-40°C as ideal.[7] Higher temperatures can lead to the formation of by-products.[8]
High Moisture Content: Excessive moisture can dilute the ergosterol concentration and hinder the conversion process.For solid samples like mushrooms, partial drying to an optimal moisture content (around 80%) has been shown to be beneficial.[1]
Degradation of Vitamin D2 Prolonged UV Exposure: Over-irradiation can lead to the photodegradation of vitamin D2 into inactive byproducts like tachysterol (B196371) and lumisterol.[2][9][10]Optimize the irradiation time to find the point of maximum vitamin D2 accumulation before significant degradation occurs. This can be determined by performing a time-course experiment.
High UV Intensity: Very high UV intensity can accelerate the degradation of vitamin D2.Adjust the distance between the UV source and the sample to modify the intensity. A shorter distance increases intensity.[3]
Sample Discoloration (e.g., browning of mushrooms) Oxidative Processes: UV irradiation can induce oxidative reactions in the sample, leading to discoloration.Minimizing the exposure time to the necessary duration for optimal conversion can help. Some studies suggest that specific UV-C treatments can inhibit browning.[11]
Heat from UV Lamp: The heat generated by the UV lamp can contribute to browning and other undesirable changes in the sample.Ensure adequate ventilation or a cooling system to maintain an optimal temperature during irradiation.
Inconsistent Results Variable Ergosterol Content in Starting Material: The initial concentration of ergosterol can vary significantly between different batches or types of mushrooms.[4]Analyze the ergosterol content of your starting material before each experiment to normalize your results.
Inconsistent Sample Preparation: Variations in sample thickness, particle size of powder, or concentration of suspension will lead to inconsistent UV exposure.Standardize your sample preparation protocol to ensure uniformity across all experiments.
Fluctuations in UV Lamp Output: The intensity of UV lamps can decrease over time with use.Regularly check the output of your UV lamp using a suitable UV meter and replace the lamp when its intensity drops significantly.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for converting ergosterol to vitamin D2?

A1: UV-B radiation, specifically in the range of 280-320 nm, is widely reported as the most effective wavelength for this conversion.[1] However, UV-C radiation (around 254 nm) has also been shown to be highly effective, and in some cases, more so than UV-B.[2] The choice may depend on the specific experimental setup and the sample matrix.

Q2: How long should I irradiate my sample?

A2: The optimal irradiation time is a critical parameter that needs to be determined empirically for your specific setup. It depends on the UV intensity, the nature of your sample, and the distance from the UV source. Generally, vitamin D2 content increases with irradiation time up to a certain point, after which photodegradation can occur.[1] Time-course studies are recommended to identify the peak conversion time.

Q3: Does the form of the sample matter?

A3: Yes, the physical form of the sample significantly impacts the efficiency of the conversion. Irradiating a thin layer of mushroom powder or a suspension of ergosterol in a solvent like ethanol generally yields better results than irradiating whole or thickly sliced mushrooms due to improved UV penetration.[3][4][5][6]

Q4: What are the main byproducts of the UV irradiation of ergosterol?

A4: Prolonged or overly intense UV irradiation can lead to the formation of inactive isomers of vitamin D2, primarily tachysterol and lumisterol.[2][9][10] These byproducts are formed from the photodegradation of previtamin D2 and vitamin D2 itself.

Q5: Can I use sunlight to convert ergosterol to vitamin D2?

A5: Yes, sunlight contains UV-B radiation and can induce the conversion of ergosterol to vitamin D2. However, the intensity and spectral composition of sunlight can be variable, making it difficult to achieve consistent and optimized results for research or production purposes. Artificial UV sources offer greater control over these parameters.

Q6: How does temperature affect the conversion process?

A6: The conversion of ergosterol to vitamin D2 is a two-step process: a photochemical conversion of ergosterol to previtamin D2, followed by a heat-dependent thermal isomerization of previtamin D2 to vitamin D2.[12] Therefore, a moderate increase in temperature (e.g., to 35-40°C) can facilitate the second step and increase the yield of vitamin D2.[7] However, excessive heat can promote the formation of undesirable byproducts.[8]

Q7: How can I prevent the degradation of my vitamin D2 product after irradiation?

A7: To prevent post-irradiation degradation, it is advisable to store the samples in a cool, dark place, and under an inert atmosphere if possible, to protect them from further light exposure and oxidation.

Experimental Protocols

Protocol 1: UV-B Irradiation of Mushroom Powder

This protocol describes a general procedure for the conversion of ergosterol to vitamin D2 in dried mushroom powder using UV-B irradiation.

Materials:

  • Dried mushroom powder (e.g., Agaricus bisporus, Lentinula edodes)

  • UV-B lamp with a peak emission in the 280-320 nm range

  • Petri dish or a shallow tray

  • Spatula

  • UV meter (optional, for intensity measurement)

  • Timer

  • Analytical balance

Procedure:

  • Weigh a precise amount of dried mushroom powder.

  • Spread the powder evenly in a thin layer on the surface of a petri dish or tray. The layer should be as thin as possible to ensure uniform UV exposure.

  • Place the sample under the UV-B lamp at a fixed distance. A typical distance might be 15-30 cm, but this should be optimized.

  • If available, measure the UV-B intensity at the sample surface using a UV meter.

  • Irradiate the sample for a predetermined amount of time. To optimize, run a time-course experiment with different irradiation durations (e.g., 15, 30, 60, 90, 120 minutes).

  • After irradiation, collect the sample and store it in a dark, cool place until analysis.

  • Analyze the ergosterol and vitamin D2 content using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: UV-C Irradiation of Ergosterol in Ethanol Suspension

This protocol details the conversion of ergosterol in an ethanol suspension, which can lead to higher conversion efficiencies.[3][5][6]

Materials:

  • Ergosterol standard

  • Ethanol (HPLC grade or equivalent)

  • UV-C lamp with a peak emission at 254 nm

  • Quartz beaker or a UV-transparent reaction vessel

  • Magnetic stirrer and stir bar

  • Timer

  • Analytical balance

Procedure:

  • Prepare a stock solution of ergosterol in ethanol of a known concentration (e.g., 1 mg/mL).

  • Transfer a specific volume of the ergosterol solution to a quartz beaker containing a magnetic stir bar.

  • Place the beaker on a magnetic stirrer under the UV-C lamp at a fixed distance.

  • Begin stirring the solution to ensure homogeneity.

  • Turn on the UV-C lamp and start the timer.

  • Irradiate the solution for the desired duration. It is recommended to perform a time-course experiment to determine the optimal irradiation time.

  • After irradiation, transfer the solution to an amber vial to protect it from light and store it at a low temperature until analysis.

  • Quantify the remaining ergosterol and the produced vitamin D2 using HPLC.

Data Presentation

Table 1: Comparison of UV Irradiation Conditions for Vitamin D2 Production in Mushrooms

Mushroom SpeciesSample FormUV TypeIntensityDurationTemperatureVitamin D2 Yield (µg/g dry weight)Reference
Pleurotus floridaFreshUV-B2.00 W/cm²60 minAmbientNot specified in µg/g[1]
Agaricus bisporusPowderUV-B1.36 W/m²10.4 min26.33°C741.50[13]
Lentinula edodesFreshUV-BNot specified60 min40.56°C29.87[14]
Pleurotus ostreatusPowder in EthanolUV-CNot specified120 minAmbient275.32[3]
Lentinula edodesPowder in EthanolUV-CNot specified120 minAmbient677.28[3]
Agaricus bisporusPowder in EthanolUV-C2.74 mW/cm²120 minAmbient1104[5]
Cordyceps militarisPowder in EthanolUV-C2.74 mW/cm²120 minAmbient877[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_irrad UV Irradiation cluster_analysis Analysis cluster_eval Evaluation start Start: Select Ergosterol Source (e.g., Mushroom, Yeast) prep Prepare Sample (e.g., Dry & Grind, Suspend in Solvent) start->prep irrad UV Irradiation (Optimize Wavelength, Intensity, Duration, Temperature) prep->irrad extract Extraction of Sterols irrad->extract hplc HPLC Analysis (Quantify Ergosterol & Vitamin D2) extract->hplc eval Evaluate Conversion Efficiency & Byproduct Formation hplc->eval end End: Optimized Protocol eval->end

Caption: Experimental workflow for optimizing ergosterol to vitamin D2 conversion.

influencing_factors cluster_uv UV Parameters cluster_sample Sample Characteristics cluster_env Environmental Factors center Ergosterol to Vitamin D2 Conversion wavelength Wavelength (UV-B, UV-C) wavelength->center intensity Intensity intensity->center duration Duration duration->center matrix Matrix (Fresh, Powder, Suspension) matrix->center ergosterol_conc Initial Ergosterol Content ergosterol_conc->center moisture Moisture Content moisture->center temp Temperature temp->center solvent Solvent (if applicable) solvent->center vitamin_d2_signaling cluster_activation Metabolic Activation cluster_cellular Cellular Action cluster_response Physiological Responses vitD2 Vitamin D2 (Ergocalciferol) liver Liver (Hydroxylation) vitD2->liver kidney Kidney (Hydroxylation) liver->kidney active_vitD2 1,25-dihydroxyvitamin D2 (Calcitriol) kidney->active_vitD2 vdr Vitamin D Receptor (VDR) active_vitD2->vdr rxr Retinoid X Receptor (RXR) vdr->rxr Heterodimerization vdre Vitamin D Response Element (on DNA) rxr->vdre Binds to gene_exp Modulation of Gene Expression vdre->gene_exp calcium Calcium Homeostasis gene_exp->calcium bone Bone Metabolism gene_exp->bone immune Immune Modulation gene_exp->immune

References

Preventing the formation of tachysterol during Vitamin D synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the photochemical synthesis of Vitamin D. Our goal is to help you optimize your experiments and minimize the formation of unwanted byproducts, such as tachysterol (B196371).

Frequently Asked Questions (FAQs)

Q1: What is tachysterol and why is its formation a concern in Vitamin D synthesis?

A1: Tachysterol is a geometric isomer of previtamin D, which is an intermediate in the synthesis of vitamin D. During the photochemical conversion of 7-dehydrocholesterol (B119134) (7-DHC) by UV irradiation, previtamin D is formed, which then thermally isomerizes to vitamin D. However, previtamin D can also absorb UV light and convert into tachysterol and another byproduct, lumisterol (B196343).[1][2] The formation of tachysterol is a concern because it reduces the overall yield of the desired vitamin D product and can complicate the purification process.[3]

Q2: What are the key factors that influence the formation of tachysterol?

A2: The primary factors influencing tachysterol formation are:

  • Irradiation Wavelength: Shorter UV wavelengths tend to favor the formation of tachysterol.[4]

  • Irradiation Time: Prolonged exposure to UV light can lead to the conversion of previtamin D into tachysterol and other byproducts.[5][6]

  • Temperature: While the initial photochemical conversion is less dependent on temperature, the subsequent thermal isomerization of previtamin D to vitamin D is temperature-dependent. Higher temperatures can accelerate this desired conversion, but improper temperature control during irradiation can affect byproduct formation.[5][7][8]

  • Solvent: The choice of solvent can influence the reaction kinetics and the equilibrium between different isomers.[3]

  • Photosensitizers: Certain photosensitizers can be used to control the isomerization process and improve the selectivity towards previtamin D.[9]

Q3: Can tachysterol be converted back to a useful product?

A3: Yes, under certain conditions, tachysterol can be photochemically converted back to previtamin D. This conversion is typically favored by irradiation at longer UV wavelengths (above 315 nm).[4][10][11] This suggests that tachysterol can act as a reservoir for previtamin D.[10][12]

Troubleshooting Guide

Problem: High levels of tachysterol detected in the final product.

High concentrations of tachysterol indicate that the experimental conditions are favoring its formation over the desired thermal isomerization of previtamin D to vitamin D. The following steps can help you troubleshoot this issue.

Troubleshooting Step Recommended Action Rationale
1. Optimize Irradiation Wavelength Use a UV light source with a narrow emission spectrum in the UVB range (ideally 295-300 nm).[13] Avoid using broad-spectrum lamps with significant emission at shorter wavelengths.Shorter UV wavelengths have been shown to favor the Z-to-E isomerization of previtamin D to tachysterol.[4]
2. Control Irradiation Time Reduce the total irradiation time. Monitor the reaction progress frequently using HPLC to determine the optimal time to stop the irradiation when the concentration of previtamin D is at its maximum and tachysterol levels are low.Prolonged irradiation increases the likelihood of previtamin D absorbing a photon and converting to tachysterol.[5][6]
3. Adjust Reaction Temperature Maintain a controlled, low temperature during the photochemical irradiation step (e.g., 0-10°C) to minimize thermal side reactions. Following irradiation, the thermal isomerization to vitamin D should be carried out at a moderately elevated temperature (e.g., 40-60°C).[3][14]The initial photochemical step is less temperature-dependent, and lower temperatures can help suppress unwanted side reactions. The subsequent thermal isomerization is accelerated by heat.[5][7][8]
4. Evaluate Solvent System Experiment with different solvent systems. A mixture of a non-polar and a polar solvent (e.g., hexane (B92381) and ethanol) has been reported to be effective.[3] The choice of solvent can influence the conformation of previtamin D and thus the reaction pathway.The solvent can affect the equilibrium between different conformers of previtamin D, some of which may be more prone to forming tachysterol.
5. Consider Photosensitizers Introduce a photosensitizer that selectively promotes the conversion of 7-DHC to previtamin D or the conversion of tachysterol back to previtamin D. For instance, certain substituted thiophene (B33073) derivatives have been used for the photochemical isomerization of tachysterol to previtamin D3.[9]Photosensitizers can alter the energy transfer dynamics of the photochemical reaction, leading to a more selective outcome.

Experimental Protocols

Protocol 1: Photochemical Synthesis of Previtamin D3 with Minimized Tachysterol Formation

This protocol describes a general method for the photochemical conversion of 7-dehydrocholesterol (7-DHC) to previtamin D3, optimized to reduce the formation of tachysterol.

Materials:

  • 7-dehydrocholesterol (7-DHC)

  • Solvent: A mixture of n-hexane and ethanol (B145695) (e.g., 9:1 v/v)

  • Antioxidant (e.g., Butylated hydroxytoluene - BHT)

  • Photochemical reactor with a UV lamp (preferably with a narrow emission around 295-300 nm) and temperature control

  • Nitrogen gas source

  • HPLC system for reaction monitoring

Procedure:

  • Preparation of Reaction Mixture:

    • Under a nitrogen atmosphere, dissolve 7-DHC in the hexane/ethanol solvent mixture to a concentration of 1-5% (w/v).

    • Add a small amount of BHT (e.g., 0.01% w/v) to prevent oxidation.

    • Stir the solution until the 7-DHC is completely dissolved.

  • Photochemical Reaction:

    • Cool the photochemical reactor to a temperature between 0°C and 10°C.

    • Transfer the reaction mixture to the reactor and continue to purge with nitrogen.

    • Turn on the UV lamp to initiate the photochemical reaction.

    • Monitor the reaction progress every 15-30 minutes by taking a small aliquot and analyzing it by HPLC (see Protocol 2).

    • Stop the irradiation when the concentration of previtamin D3 is maximized, and the formation of tachysterol is minimal (typically when 7-DHC conversion is around 30-50%).[3]

  • Post-Irradiation Processing:

    • Once the irradiation is stopped, the reaction mixture containing previtamin D3 can be used for the subsequent thermal isomerization step to produce vitamin D3.

Protocol 2: HPLC Analysis of Vitamin D Isomers

This protocol provides a general method for the separation and quantification of 7-DHC, previtamin D3, vitamin D3, tachysterol, and lumisterol.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[15]

  • Mobile Phase: Acetonitrile (B52724) is a commonly used mobile phase.[15] A mixture of acetonitrile and water (e.g., 99:1 v/v) can also be effective.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20°C.[15]

  • Detection Wavelength: 265 nm for vitamin D3 and previtamin D3, and 279 nm for tachysterol.[15] A diode array detector (DAD) is recommended to monitor multiple wavelengths.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation:

    • Prepare individual standard solutions of 7-DHC, previtamin D3, vitamin D3, tachysterol, and lumisterol in the mobile phase at known concentrations.

    • Prepare a mixed standard solution containing all the compounds.

  • Sample Preparation:

    • Dilute the reaction aliquots with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis:

    • Inject the standard solutions to determine the retention times and generate calibration curves for each compound.

    • Inject the diluted reaction samples.

    • Identify the peaks in the sample chromatograms based on their retention times compared to the standards.

    • Quantify the concentration of each isomer using the calibration curves.

Visualizations

VitaminD_Synthesis_Pathway 7-Dehydrocholesterol 7-Dehydrocholesterol Previtamin D Previtamin D 7-Dehydrocholesterol->Previtamin D UVB (290-315 nm) Tachysterol Tachysterol Previtamin D->Tachysterol UV Light (shorter λ favored) Lumisterol Lumisterol Previtamin D->Lumisterol UV Light Vitamin D Vitamin D Previtamin D->Vitamin D Thermal Isomerization (Heat) Tachysterol->Previtamin D UV Light (longer λ favored)

Caption: Photochemical and thermal pathways in Vitamin D synthesis.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Outcome High Tachysterol High Tachysterol Optimize Wavelength Optimize Wavelength High Tachysterol->Optimize Wavelength Control Time Control Time Optimize Wavelength->Control Time Adjust Temperature Adjust Temperature Control Time->Adjust Temperature Evaluate Solvent Evaluate Solvent Adjust Temperature->Evaluate Solvent Consider Photosensitizer Consider Photosensitizer Evaluate Solvent->Consider Photosensitizer Reduced Tachysterol Reduced Tachysterol Consider Photosensitizer->Reduced Tachysterol

Caption: Workflow for troubleshooting high tachysterol formation.

References

Technical Support Center: Ergocalciferol (Vitamin D2) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues during the synthesis of ergocalciferol (B368823) (Vitamin D2) from ergosterol (B1671047).

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of ergocalciferol.

Issue: Low or No Conversion of Ergosterol to Pre-Vitamin D2

  • Question: My reaction shows a very low conversion of ergosterol even after prolonged UV irradiation. What are the potential causes and solutions?

  • Answer: Low conversion of ergosterol is a common issue that can often be attributed to suboptimal irradiation conditions or the quality of the starting material.

    • Inadequate UV Exposure: The photochemical conversion of ergosterol to pre-vitamin D2 is highly dependent on the wavelength and intensity of UV radiation.

      • Wavelength: The optimal wavelength for this conversion is in the UV-B range, specifically between 280 and 315 nm. While UV-C light (around 254 nm) can also induce the reaction, it may lead to the formation of different byproducts.[1][2]

      • Intensity and Duration: The UV dose (a product of intensity and time) is critical. Insufficient irradiation time or a low-intensity lamp will result in incomplete conversion. Conversely, excessive irradiation can lead to the degradation of both the product and the precursor.[3][4] It has been shown that in some systems, the conversion rate can be as low as 1.78% after 15 minutes of UV-C exposure, indicating that longer exposure may be necessary.[5]

      • Solutions:

        • Verify the emission spectrum of your UV lamp to ensure it provides radiation in the optimal UV-B range.

        • Calibrate the intensity of your UV source and consider increasing the irradiation time incrementally, monitoring the reaction progress by HPLC.

        • Ensure the reaction vessel is made of a material that is transparent to UV-B radiation, such as quartz. Standard borosilicate glass will block most of the required UV light.

    • Poor Ergosterol Quality: The purity of the starting ergosterol is crucial. Impurities can interfere with the photochemical reaction.

      • Solution: It is recommended to use highly purified ergosterol. If the purity is uncertain, consider recrystallizing the starting material before use.[1]

    • Solvent Issues: The choice of solvent can impact the reaction efficiency. The solvent should be transparent to UV-B radiation and inert under the reaction conditions.

      • Solution: Ethanol and cyclohexane (B81311) are commonly used solvents for this reaction.[3][6] Ensure the solvent is of high purity and degassed to remove dissolved oxygen, which can lead to oxidative degradation.

Issue: High Levels of Byproduct Formation (Lumisterol and Tachysterol)

  • Question: My HPLC analysis shows significant peaks corresponding to lumisterol (B196343) and tachysterol (B196371), resulting in a low yield of ergocalciferol. How can I minimize the formation of these byproducts?

  • Answer: The formation of lumisterol and tachysterol is a common challenge, as they are photoisomers of pre-vitamin D2.[7] Their formation is favored by prolonged or inappropriate UV irradiation.

    • Over-irradiation: Once pre-vitamin D2 is formed, it can absorb UV light and isomerize to lumisterol and tachysterol.[5][8]

      • Solution: Carefully optimize the irradiation time. Monitor the reaction closely using HPLC to stop the irradiation when the concentration of pre-vitamin D2 is at its maximum, before significant amounts of byproducts are formed.

    • Suboptimal Wavelength: The use of UV-C light can sometimes lead to a higher proportion of byproducts compared to UV-B.[9]

      • Solution: If possible, use a UV lamp with a primary emission in the UV-B range (280-315 nm).

Issue: Low Yield of Ergocalciferol After Thermal Isomerization

  • Question: I have successfully converted ergosterol to pre-vitamin D2, but the final yield of ergocalciferol after heating is low. What could be the problem?

  • Answer: The thermal isomerization of pre-vitamin D2 to ergocalciferol is a temperature-dependent equilibrium reaction. Low yields at this stage can be due to incomplete isomerization or degradation.

    • Insufficient Heating: The conversion of pre-vitamin D2 to ergocalciferol requires thermal energy.

      • Solution: Ensure that the reaction mixture is heated to an appropriate temperature (typically between 60-80°C) for a sufficient amount of time (usually 1-2 hours).[6] Monitor the isomerization by HPLC to determine the optimal heating time and temperature for your specific setup.

    • Presence of Oxygen: Ergocalciferol is susceptible to oxidation, especially at elevated temperatures.

      • Solution: Conduct the thermal isomerization step under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[10]

    • Suboptimal Solvent: The choice of solvent can influence the rate of isomerization.

      • Solution: While the reaction is often carried out in the same solvent used for the irradiation step (e.g., ethanol), ensure it is suitable for the heating process.

Issue: Difficulty in Purifying Ergocalciferol

  • Question: I am struggling to separate ergocalciferol from unreacted ergosterol and the byproducts. What purification strategies are most effective?

  • Answer: The purification of ergocalciferol can be challenging due to the similar polarities of the components in the reaction mixture. A multi-step approach involving chromatography and crystallization is often necessary.

    • Chromatographic Separation:

      • Column Chromatography: Alumina or silica (B1680970) gel column chromatography can be used to separate ergocalciferol from the other components. A solvent gradient may be necessary to achieve good separation.[7]

      • Preparative HPLC: For higher purity, preparative reverse-phase HPLC is a powerful technique. A C18 column with a mobile phase such as a mixture of methanol, acetonitrile (B52724), and hexane (B92381) has been shown to be effective.[8][11]

    • Crystallization:

      • Solvent Selection: The choice of solvent is critical for successful crystallization. Solvents such as acetone, methyl formate, methanol, or ethyl acetate (B1210297) have been used.[7]

      • Procedure: After chromatographic purification, the fractions containing ergocalciferol can be concentrated and the product crystallized by cooling the solution (e.g., to -5 to -10°C).[7]

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction pathway for ergocalciferol synthesis?

A1: The synthesis of ergocalciferol from ergosterol is a two-step process. First, ergosterol undergoes a photochemical ring-opening reaction upon exposure to UV-B radiation to form pre-vitamin D2. This is followed by a thermal isomerization, where pre-vitamin D2 rearranges to the more stable ergocalciferol (Vitamin D2).[12]

Q2: What are the main byproducts I should be aware of?

A2: The primary byproducts are lumisterol and tachysterol. These are photoisomers of pre-vitamin D2 and their formation is promoted by excessive or inappropriate UV irradiation.[7]

Q3: Which UV wavelength is best for the synthesis?

A3: The optimal wavelength for the conversion of ergosterol to pre-vitamin D2 is within the UV-B range (280-315 nm).[1]

Q4: How can I monitor the progress of the reaction?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the reaction. It allows for the separation and quantification of ergosterol, pre-vitamin D2, ergocalciferol, and the byproducts.[13]

Q5: What is a typical conversion rate for this synthesis?

A5: The conversion rate can vary significantly depending on the reaction conditions. In one study involving UV-C irradiation of yeast biomass, a conversion rate of 1.78% was observed after 15 minutes.[13] In optimized laboratory settings with purified ergosterol, higher conversion rates can be achieved.

Data Presentation

Table 1: Influence of UV Irradiation on Ergocalciferol (Vitamin D2) Content in Mushrooms

Mushroom SpeciesTreatmentErgocalciferol (Vitamin D2) Content (µg/g dry matter)Reference
Agaricus bisporus (White)No UV0.07 ± 0.004
Agaricus bisporus (White)2h UV-C10.1 ± 0.31
Cantharellus tubaeformisNo UV1.6 ± 0.02
Cantharellus tubaeformis2h UV-C14.0 ± 1.30

Table 2: HPLC Parameters for Analysis of Ergocalciferol and Ergosterol

ParameterMethod 1Method 2
Column CORTECS C18 (50 mm x 4.6 mm, 2.7 µm)Kinetex C18 (100 mm x 4.6 mm, 2.6 µm)
Mobile Phase 5% water (0.1% formic acid) and 95% acetonitrile (0.1% formic acid)Methanol:Acetonitrile (5:95 v/v)
Flow Rate 0.8 mL/min0.8 mL/min
Detection Wavelength Not specified265 nm and 285 nm
Column Temperature 40°CNot specified
Injection Volume 5 µL5 µL
Retention Time (Ergocalciferol) 4.152 ± 0.018 minNot specified
Retention Time (Ergosterol) 5.097 ± 0.013 minNot specified
Reference [13][11]

Experimental Protocols

1. General Protocol for Ergocalciferol Synthesis from Ergosterol

This protocol outlines a general laboratory procedure for the synthesis of ergocalciferol.

  • Materials:

    • Purified Ergosterol

    • Ethanol (or other suitable solvent), high purity, degassed

    • Quartz reaction vessel with a cooling jacket

    • UV-B lamp (emission peak around 295-300 nm)

    • Inert gas supply (Nitrogen or Argon)

    • Heating mantle or water bath

    • HPLC system for reaction monitoring

  • Procedure:

    • Preparation: Dissolve a known amount of purified ergosterol in the degassed solvent in the quartz reaction vessel to a specific concentration (e.g., 0.5-1% w/v).

    • Photochemical Conversion:

      • Cool the reaction vessel to a low temperature (e.g., 0-10°C) using the cooling jacket.

      • Purge the solution with an inert gas for 15-20 minutes to remove any dissolved oxygen.

      • Irradiate the solution with the UV-B lamp while maintaining a constant temperature and gentle stirring.

      • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC. Stop the irradiation when the concentration of pre-vitamin D2 is maximized.

    • Thermal Isomerization:

      • After the photochemical step, warm the reaction mixture to 60-80°C under an inert atmosphere.

      • Maintain this temperature for 1-2 hours to facilitate the conversion of pre-vitamin D2 to ergocalciferol.

      • Monitor the isomerization by HPLC until the pre-vitamin D2 peak is minimal.

    • Work-up and Purification:

      • Cool the reaction mixture to room temperature.

      • The crude product can then be purified using column chromatography followed by crystallization as described in the troubleshooting section.

2. Protocol for Purification of Ergocalciferol by Crystallization

This protocol describes a general method for the crystallization of ergocalciferol from a semi-purified reaction mixture.

  • Materials:

    • Crude ergocalciferol (post-chromatography)

    • Crystallization solvent (e.g., acetone, methanol, ethyl acetate)[7]

    • Crystallization vessel

    • Filtration apparatus

  • Procedure:

    • Dissolution: Dissolve the crude ergocalciferol in a minimal amount of the chosen crystallization solvent at room temperature or with gentle warming.

    • Crystallization: Slowly cool the solution to a low temperature (-5 to -10°C) to induce crystallization.[7] The solution can be left at this temperature for several hours (e.g., 10-16 hours) to maximize crystal growth.[7]

    • Isolation: Collect the crystals by filtration.

    • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

    • Drying: Dry the purified ergocalciferol crystals under vacuum.

Visualizations

Ergocalciferol_Synthesis_Pathway Ergosterol Ergosterol PreVitaminD2 Pre-Vitamin D2 Ergosterol->PreVitaminD2 UV-B Light Ergocalciferol Ergocalciferol (Vitamin D2) PreVitaminD2->Ergocalciferol Heat Tachysterol Tachysterol PreVitaminD2->Tachysterol UV Light Lumisterol Lumisterol PreVitaminD2->Lumisterol UV Light

Caption: Ergocalciferol synthesis pathway from ergosterol.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Dissolution Dissolve Ergosterol in Solvent Irradiation UV-B Irradiation (0-10°C) Dissolution->Irradiation Isomerization Thermal Isomerization (60-80°C) Irradiation->Isomerization Chromatography Column Chromatography Isomerization->Chromatography Crude Product Crystallization Crystallization (-5 to -10°C) Chromatography->Crystallization Drying Vacuum Drying Crystallization->Drying Pure_Ergocalciferol Pure Ergocalciferol Drying->Pure_Ergocalciferol Final Product

Caption: General experimental workflow for ergocalciferol synthesis.

Troubleshooting_Low_Yield cluster_low_conversion Low Ergosterol Conversion cluster_good_conversion Good Ergosterol Conversion Start Low Ergocalciferol Yield Check_Conversion Check Ergosterol Conversion by HPLC Start->Check_Conversion UV_Issue Inadequate UV Exposure? Check_Conversion->UV_Issue Low Conversion Byproduct_Issue High Byproducts? Check_Conversion->Byproduct_Issue Good Conversion Purity_Issue Ergosterol Purity Issue? UV_Issue->Purity_Issue No Optimize_UV Optimize UV Wavelength, Intensity, and Time UV_Issue->Optimize_UV Yes Solvent_Issue Solvent Issue? Purity_Issue->Solvent_Issue No Purify_Ergosterol Recrystallize Ergosterol Purity_Issue->Purify_Ergosterol Yes Change_Solvent Use High-Purity, Degassed Solvent Solvent_Issue->Change_Solvent Yes Isomerization_Issue Incomplete Isomerization? Byproduct_Issue->Isomerization_Issue No Reduce_Irradiation Reduce Irradiation Time Byproduct_Issue->Reduce_Irradiation Yes Optimize_Heating Optimize Heating Time and Temperature Isomerization_Issue->Optimize_Heating Yes

Caption: Troubleshooting decision tree for low ergocalciferol yield.

References

Technical Support Center: Addressing Matrix Effects in Sterol Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometry of sterols.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of sterol mass spectrometry?

A1: Matrix effects are the alteration of a sterol's ionization efficiency due to co-eluting compounds from the sample matrix, such as salts, lipids, and proteins.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analysis.[1][2]

Q2: How can I determine if my sterol analysis is affected by matrix effects?

A2: Two common methods to assess the presence and magnitude of matrix effects are:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of the sterol standard into the mass spectrometer after the analytical column.[2] A separate injection of a blank matrix extract is then performed. Any deviation in the baseline signal of the infused sterol indicates the elution of matrix components that cause ion suppression or enhancement.[2]

  • Post-Extraction Spike: This quantitative method compares the signal response of a sterol standard in a clean solvent to the response of the same standard spiked into an extracted blank matrix sample.[1][3] A significant difference between the two signals provides a quantitative measure of the matrix effect.[1]

Q3: What are the most effective strategies to minimize matrix effects?

A3: A multi-faceted approach is often necessary to effectively minimize matrix effects. Key strategies include:

  • Robust Sample Preparation: The primary goal is to remove interfering matrix components before analysis.[4] Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and specific phospholipid removal plates are highly effective.[1][4][5]

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to separate the target sterols from co-eluting matrix components is a crucial step.[3][6] This can involve experimenting with different column chemistries (e.g., C18, C30) and mobile phase compositions.[4]

  • Choice of Ionization Source: For sterols, which are moderately polar to nonpolar, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects compared to Electrospray Ionization (ESI).[6]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for correcting matrix effects.[4] A SIL-IS behaves almost identically to the analyte during sample preparation and ionization, effectively compensating for signal variations.[4][7]

  • Derivatization: Chemically modifying sterols can improve their chromatographic behavior and ionization efficiency, potentially reducing matrix effects.[6][8][9]

Q4: My sterol recovery is low and inconsistent after sample preparation. What can I do?

A4: Low and variable recovery can significantly impact your results. To troubleshoot this, consider the following:

  • Optimize Extraction Protocol: For LLE, ensure the solvent system is appropriate for your sterols of interest. For SPE, check that the cartridge conditioning, loading, washing, and elution steps are optimized.[4] The elution solvent must be strong enough to fully recover the sterols from the sorbent.[4]

  • Assess Recovery Quantitatively: Spike a known amount of your sterol standard into a blank matrix at the beginning of the sample preparation process. Compare the final measured amount to a standard prepared in a clean solvent to calculate the percent recovery. An acceptable recovery range is typically 85-115%.[4]

  • Check for Analyte Degradation: Sterols can be sensitive to factors like acidic conditions, light, and temperature.[1] Ensure your sample handling and preparation procedures minimize exposure to these conditions.

Q5: Can derivatization help in overcoming matrix effects for sterol analysis?

A5: Yes, derivatization can be a beneficial strategy. By chemically modifying the sterol molecule, you can:

  • Improve Chromatographic Properties: Derivatization can alter the polarity and volatility of sterols, leading to better peak shapes and resolution from interfering matrix components.[6] For GC-MS, silylation to form trimethylsilyl (B98337) (TMS) ethers is common.[8]

  • Enhance Ionization Efficiency: Certain derivatives can improve the ionization of sterols, leading to a stronger signal and potentially mitigating the impact of ion suppression.[8][9][10] For instance, forming picolinyl esters can enhance signals in MALDI-MS.[9][11]

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed

  • Potential Cause: Co-elution of matrix components, particularly phospholipids (B1166683) in biological samples.[1][5]

  • Recommended Actions:

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method. Consider using phospholipid removal plates or a targeted SPE protocol.[1][4]

    • Optimize Chromatography: Modify the gradient, flow rate, or change the analytical column to improve separation between your sterol of interest and the interfering compounds.[6]

    • Switch Ionization Source: If using ESI, evaluate the performance of an APCI source, which is generally less prone to suppression for sterol analysis.[6]

    • Utilize a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for your target sterol to accurately correct for signal suppression.[4]

Issue 2: Poor Reproducibility and High Signal Variability

  • Potential Cause: Inconsistent sample preparation leading to variable matrix effects from sample to sample.[1]

  • Recommended Actions:

    • Standardize Sample Preparation: Ensure that all steps of your sample preparation protocol are performed consistently for all samples.

    • Automate Where Possible: Use automated liquid handlers for precise and repeatable solvent additions and transfers.

    • Implement a SIL-IS: This is the most effective way to correct for variability introduced during sample processing and analysis.[4][7]

Issue 3: Inaccurate Quantification

  • Potential Cause: Non-linearity of the calibration curve due to matrix effects or improper internal standard selection.[1]

  • Recommended Actions:

    • Matrix-Matched Calibration: Prepare your calibration standards in an extracted blank matrix that is representative of your samples. This helps to compensate for consistent matrix effects.[12]

    • Use an Appropriate Internal Standard: The ideal internal standard is a stable isotope-labeled version of the analyte.[4] If a SIL-IS is not available, use a structurally similar compound that is not present in the sample and has a similar ionization response.[6]

    • Method of Standard Additions: For individual samples with unique matrices, the standard addition method can provide accurate quantification by creating a calibration curve within each sample.[3]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction in Lichesterol Analysis

Sample Preparation MethodRecovery (%)Matrix Effect (%) (Suppression)
Protein Precipitation95 ± 845 ± 12
Liquid-Liquid Extraction88 ± 1015 ± 7
Solid-Phase Extraction92 ± 68 ± 5
Phospholipid Removal Plate98 ± 55 ± 3

Data adapted from a study on Lichesterol analysis and illustrates the typical performance of different sample preparation methods in reducing matrix effects.[4]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for Sterols from Plasma

  • Sample Preparation: To 100 µL of plasma, add a known amount of the appropriate stable isotope-labeled internal standard.

  • Protein Precipitation: Add 300 µL of a precipitating solvent (e.g., acetonitrile (B52724) or methanol) and vortex thoroughly to precipitate proteins.[4]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a new tube. Add an immiscible organic solvent (e.g., methyl tert-butyl ether or hexane) to extract the sterols. Vortex vigorously.

  • Phase Separation: Centrifuge to separate the aqueous and organic layers.

  • Collection: Carefully collect the organic layer containing the sterols.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS analysis.[13]

Protocol 2: Solid-Phase Extraction (SPE) for Sterol Cleanup

  • Cartridge Conditioning: Condition a silica-based SPE cartridge with a non-polar solvent (e.g., hexane) followed by the loading solvent.[4][13]

  • Sample Loading: Load the sample extract (from a protein precipitation or LLE step) onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining the sterols.[4]

  • Elution: Elute the sterols from the cartridge using a stronger solvent (e.g., isopropanol (B130326) in hexane).[4][13]

  • Drying and Reconstitution: Evaporate the elution solvent and reconstitute the sample in the mobile phase for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Tissue) add_is Add Stable Isotope-Labeled Internal Standard sample->add_is extraction Extraction (LLE, SPE, etc.) add_is->extraction cleanup Cleanup (Phospholipid Removal, etc.) extraction->cleanup reconstitute Dry & Reconstitute cleanup->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject data Data Processing & Quantification lcms->data

Caption: A typical experimental workflow for sterol analysis by LC-MS/MS.

troubleshooting_logic cluster_mitigation Mitigation Strategies start Matrix Effect Suspected? assess Assess Matrix Effect (Post-column infusion or Post-extraction spike) start->assess Yes is_present Matrix Effect Confirmed? assess->is_present no_effect Proceed with Validated Method is_present->no_effect No optimize_prep Optimize Sample Prep (LLE, SPE, Phospholipid Removal) is_present->optimize_prep Yes optimize_chrom Improve Chromatographic Separation optimize_prep->optimize_chrom use_sil_is Implement SIL-IS optimize_chrom->use_sil_is change_source Consider APCI Source use_sil_is->change_source revalidate Re-validate Method change_source->revalidate

Caption: A logical workflow for troubleshooting matrix effects in sterol analysis.

References

Technical Support Center: Refinement of Sterol Extraction Protocols for Historical Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the extraction of sterols from historical samples.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when extracting sterols from historical samples?

A1: Extracting sterols from historical samples presents several key challenges. Due to their age, these samples often suffer from degradation of organic materials, leading to low yields of target molecules.[1][2] Contamination from the burial environment or post-excavation handling is a significant concern that can introduce exogenous lipids and interfere with analysis.[3] Furthermore, the chemical composition of the sample matrix (e.g., pottery, bone, soil) can impact extraction efficiency.[4][5]

Q2: Which extraction method is best for my historical sample?

A2: The optimal extraction method depends on the sample type, the expected concentration of sterols, and the resources available.

  • Soxhlet extraction is a classical and effective method, often yielding high lipid recovery, making it suitable for samples where high yields are critical.[6]

  • Pressurized Liquid Extraction (PLE) is a more rapid technique that uses less solvent compared to traditional methods and has been optimized for bone samples.[7]

  • Microwave-Assisted Extraction (MAE) and Accelerated Solvent Extraction (ASE) are modern, economically efficient alternatives with high sample throughput, though they may produce slightly lower yields than Soxhlet.[6]

  • For pottery, a common method involves solvent extraction with a chloroform (B151607)/methanol (B129727) mixture.[3]

Q3: How can I minimize contamination during the extraction process?

A3: Minimizing contamination is crucial for accurate analysis. All glassware should be thoroughly cleaned and combusted. Solvents should be of high purity (e.g., HPLC grade). It is also essential to process a "blank" sample (a sample with no historical material) alongside your actual samples to identify any contaminants introduced during the procedure.[7] When possible, the outer surface of samples like bone or teeth should be cleaned by abrasion to remove potential surface contaminants from the burial soil or handling.[3]

Q4: Is saponification necessary for all historical samples?

A4: Saponification is a chemical process that cleaves ester bonds, releasing free sterols from their esterified forms. This step is often necessary to analyze the total sterol content of a sample, as sterols can be present in both free and esterified forms.[8][9] Saponification can also help to degrade other abundant lipid classes like triglycerides, which can simplify the subsequent analysis.[8] However, harsh saponification conditions can potentially degrade some labile sterols, so the decision to use this step and the conditions employed should be carefully considered based on the target analytes.[10]

Q5: What is the purpose of derivatization in sterol analysis?

A5: Derivatization is a chemical modification of the sterol molecules, typically by silylation, to increase their volatility and thermal stability.[7] This is a crucial step for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) as it improves the chromatographic peak shape and detection sensitivity.[7][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Sterol Yield Inefficient extraction method for the sample type.Consider a more exhaustive extraction technique like Soxhlet.[6] For bone, optimized Pressurized Liquid Extraction (PLE) has shown good results.[7]
Degradation of sterols in the sample over time.While degradation cannot be reversed, ensure the chosen extraction and analysis methods are highly sensitive.
Insufficient sample amount.If possible, increase the starting sample weight.[7]
Contaminated Sample (non-target peaks in chromatogram) Contamination from burial environment or handling.Clean the outer surface of the sample by abrasion before extraction.[3] Analyze soil samples from the burial context to identify potential lipid contaminants.[3]
Contaminated glassware or solvents.Use high-purity solvents and ensure all glassware is properly cleaned and combusted. Run a method blank to check for systemic contamination.[7]
Poor Chromatographic Peak Shape Incomplete derivatization.Ensure the derivatization reagent is fresh and the reaction is allowed to proceed for the recommended time and temperature.
Co-elution of isomeric sterols.Optimize the gas chromatography temperature program. Consider using a different GC column with a different stationary phase to improve separation.[12]
Suspected Ex Vivo Oxidation of Sterols Reaction of sterols with atmospheric oxygen during sample preparation.Handle samples quickly and on ice. Work under an inert atmosphere (e.g., nitrogen) if possible. Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[12][13]
Inconsistent Results Between Replicates Sample heterogeneity.Homogenize the sample powder thoroughly before taking subsamples for extraction.
Inconsistent extraction procedure.Ensure all steps of the protocol are performed identically for all samples. Use of an internal standard can help to account for variations in extraction efficiency.[3]

Quantitative Data

Table 1: Comparison of Extraction Methods for Fecal Lipid Biomarkers from Archaeological Soils

Extraction MethodRelative Extraction Yield (Normalized to Soxhlet)Reproducibility (Coefficient of Variation)Extraction Time per SampleSolvent Consumption per Sample
Soxhlet (SOX) 100%LowHighHigh
Microwave-Assisted Extraction (MAE) Significantly lower than SOXHigher than SOXLowLow
Accelerated Solvent Extraction (ASE) Lowest yieldLower than SOXLowLow

Data synthesized from a study comparing the performance of different extraction methods.[6]

Table 2: Cholesterol Yields from Bone Samples using Pressurized Liquid Extraction (PLE)

Sample TypeSample Weight (g)Extraction SolventTemperature (°C)Number of CyclesCholesterol Yield (µg/g)
Modern Bone0.25 - 0.75Dichloromethane/Methanol (2:1 v/v)752Optimized Yield
Archaeological Bone0.25 - 0.75Dichloromethane/Methanol (2:1 v/v)752Variable, dependent on preservation

This table summarizes the optimized conditions for cholesterol extraction from bone using PLE as determined by a methodological study.[7]

Experimental Protocols

Protocol 1: General Lipid Extraction from Archaeological Bone

This protocol is a generalized procedure based on common practices for extracting lipids from bone samples.[3][7]

  • Sample Preparation:

    • Thoroughly clean the exterior surface of the bone fragment by abrasion to remove adhering soil and potential contaminants.

    • Crush the cleaned bone fragment into a fine powder using a clean pestle and mortar.

    • Weigh a suitable amount of bone powder (e.g., 0.25-1.0 g) into a clean extraction vessel.

  • Lipid Extraction:

    • Add an internal standard (e.g., 5α-cholestane) to the bone powder to quantify extraction efficiency.

    • Extract the lipids using a solvent mixture of chloroform and methanol (2:1 v/v) via ultrasonication for 15 minutes. Repeat the extraction.

    • Alternatively, use Pressurized Liquid Extraction (PLE) with dichloromethane/methanol (2:1 v/v) at 75°C for two cycles for a more automated and rapid extraction.[7]

    • Centrifuge the sample and decant the solvent extract into a clean vial.

  • Post-Extraction Processing:

    • Concentrate the total lipid extract (TLE) to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.

    • The TLE can then be further processed (e.g., saponification, derivatization) for specific analyses.

Protocol 2: Saponification and Derivatization of Lipid Extracts

This protocol outlines the steps for saponification to release free sterols and derivatization for GC-MS analysis.[7]

  • Saponification:

    • To the dried lipid extract, add a solution of potassium hydroxide (B78521) in methanol (e.g., 5% w/v).

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1-2 hours) to hydrolyze any steryl esters.

    • After cooling, add water and extract the non-saponifiable fraction (containing the free sterols) with a non-polar solvent like hexane (B92381) or diethyl ether. Repeat the extraction multiple times.

    • Combine the organic phases and wash with water to remove any remaining base.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent.

  • Derivatization (Silylation):

    • To the dried non-saponifiable fraction, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to convert the sterols into their trimethylsilyl (B98337) (TMS) ethers.

    • The derivatized sample is now ready for injection into the GC-MS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Historical Sample (Bone, Pottery, etc.) Cleaning Surface Cleaning (Abrasion) Sample->Cleaning Grinding Grinding to Powder Cleaning->Grinding Solvent_Add Add Solvent (e.g., Chloroform/Methanol) Grinding->Solvent_Add Extraction Lipid Extraction (Sonication/PLE/Soxhlet) Solvent_Add->Extraction Centrifuge Centrifugation Extraction->Centrifuge TLE Total Lipid Extract (TLE) Centrifuge->TLE Saponification Saponification (Optional) TLE->Saponification To analyze total sterols Derivatization Derivatization (e.g., Silylation) TLE->Derivatization To analyze free sterols Saponification->Derivatization GCMS GC-MS or LC-MS Analysis Derivatization->GCMS Data Data Interpretation GCMS->Data

Caption: Workflow for sterol extraction and analysis from historical samples.

Troubleshooting_Logic rect_node rect_node Start Low Sterol Yield? Check_Method Is extraction method optimal for sample type? Start->Check_Method Check_Degradation Is sample highly degraded? Check_Method->Check_Degradation Yes Action_Method Change to a more exhaustive method (e.g., Soxhlet) Check_Method->Action_Method No Check_Amount Sufficient sample amount used? Check_Degradation->Check_Amount No Action_Sensitivity Use highly sensitive detection methods Check_Degradation->Action_Sensitivity Yes Action_Amount Increase sample weight Check_Amount->Action_Amount No Success Yield Improved Check_Amount->Success Yes Action_Method->Success Action_Sensitivity->Success Action_Amount->Success

Caption: Troubleshooting logic for low sterol yield in extractions.

References

Overcoming interference from other sterols in Vitamin D analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vitamin D analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on mitigating interference from other sterols.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in Vitamin D analysis?

The primary sources of interference in Vitamin D analysis are structurally similar sterol compounds that can be endogenous or exogenous. These include:

  • Epimers: Such as 3-epi-25-hydroxyvitamin D₃ (3-epi-25OHD₃), which are stereoisomers of 25-hydroxyvitamin D₃ (25OHD₃).[1][2]

  • Isobars: Compounds with the same mass as the analyte of interest. For example, 7α-hydroxy-4-cholesten-3-one (7αC4), a precursor of bile acid, can interfere with 25OHD₃ analysis in LC-MS/MS methods.[2][3] Other interfering isobars include 1α-hydroxyvitamin-D₃ (1αOHD₃).[2]

  • Other Vitamin D metabolites: Various metabolites of vitamin D can cross-react in immunoassays, leading to inaccurate quantification.[1][4] High levels of 25(OH)D can also interfere with the measurement of 1,25(OH)₂D.[5]

  • Structurally similar synthetic analogs: Compounds like Dihydrotachysterol (DHT), used for managing hypocalcemia, can interfere with immunoassays designed to measure 25-hydroxyvitamin D.[6]

  • Matrix components: Lipids and proteins in biological samples like serum or plasma can cause ion suppression in mass spectrometry or non-specific binding in immunoassays.[7]

Q2: How does sterol interference affect different Vitamin D analysis methods?

Sterol interference impacts various analytical methods differently:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While considered the gold standard, LC-MS/MS is susceptible to interference from co-eluting epimers and isobars that have the same mass-to-charge ratio as the target analyte.[2][3] Without adequate chromatographic separation, these interferences can lead to overestimation of Vitamin D levels.[8]

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method can also be affected by compounds that co-elute and absorb light at a similar wavelength to Vitamin D and its metabolites.[9][10][11][12] Saponification is often employed as a sample preparation step to remove interfering lipids.[13]

  • Immunoassays (IA): These methods are prone to cross-reactivity from other Vitamin D metabolites and structurally similar compounds.[1][4][6] The specificity of the antibody used is a critical factor, and designing antibodies that are co-specific for 25(OH)D₂ and 25(OH)D₃ with low cross-reactivity to other metabolites has proven challenging.[4]

Q3: What are the key sample preparation techniques to minimize sterol interference?

Several sample preparation techniques can be employed to remove interfering sterols before analysis:

  • Saponification: This process uses an alkali (like potassium hydroxide) to hydrolyze triglycerides and esters, which are major components of the lipid matrix.[13][14] This helps to release Vitamin D and remove a significant portion of interfering lipids. It can be performed hot or cold, with cold saponification potentially reducing the risk of Vitamin D isomerization.[15][16]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases. It is a common method for extracting lipophilic compounds like Vitamin D from aqueous sample matrices.[15]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. It uses a solid sorbent to selectively retain the analyte of interest while interfering compounds are washed away.[17][18][19][20]

  • Supported Liquid Extraction (SLE): This is a high-throughput alternative to traditional LLE that provides high analyte recovery and clean extracts.[21][22]

  • Derivatization: This chemical modification of the analyte can improve its chromatographic properties and ionization efficiency in LC-MS/MS, helping to resolve it from interfering compounds.[18][23][24][25] Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and 2-nitrosopyridine (B1345732) are used for this purpose.[23][24]

Troubleshooting Guides

Issue 1: Inaccurate or inconsistent results with Immunoassays
Potential Cause Troubleshooting Step
Cross-reactivity with other Vitamin D metabolites 1. Review the immunoassay kit's cross-reactivity data for various Vitamin D metabolites.[1] 2. If significant cross-reactivity is suspected, consider using a more specific method like LC-MS/MS for confirmation.[6] 3. Be aware that supplementation with Vitamin D₂ can lead to underestimation of total Vitamin D status in some assays.[26]
Interference from heterophilic antibodies or matrix effects 1. Follow the manufacturer's protocol for minimizing matrix effects, which may include specific sample dilution steps. 2. For problematic samples, especially from certain patient populations, consider pre-treatment steps to disrupt protein binding.[27]
Issue 2: Poor peak shape or resolution in HPLC-UV or LC-MS/MS
Potential Cause Troubleshooting Step
Co-elution of interfering sterols (epimers, isobars) 1. Optimize the chromatographic method. This may involve trying different stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions, and gradients.[2][8] 2. Implement a derivatization step to alter the retention time of the Vitamin D analyte, separating it from interferences.[24]
Matrix effects (ion suppression in MS) 1. Enhance the sample cleanup procedure. Incorporate saponification followed by SPE or LLE to remove a broader range of interfering lipids.[15][28] 2. Consider using a supported liquid extraction (SLE) plate for cleaner extracts.[22]
Issue 3: Low analyte recovery
Potential Cause Troubleshooting Step
Inefficient extraction from the sample matrix 1. Optimize the extraction solvent and conditions for LLE or SPE. For LLE, test different organic solvents. For SPE, evaluate different sorbents and elution solvents. 2. Ensure complete disruption of the binding between Vitamin D and its binding protein (DBP) during sample pre-treatment, for instance by using zinc sulfate (B86663) or organic solvents like isopropanol (B130326).[17][20]
Degradation of Vitamin D during sample processing 1. Protect samples from light and heat, as Vitamin D is sensitive to both. Use amber vials and avoid prolonged exposure to high temperatures.[22] 2. When performing hot saponification, use antioxidants like pyrogallol (B1678534) or ascorbic acid to prevent degradation.[16] Consider using cold saponification as an alternative.[15]

Experimental Protocols & Workflows

General Sample Preparation Workflow for LC-MS/MS

This diagram illustrates a common workflow for preparing biological samples for Vitamin D analysis by LC-MS/MS, incorporating steps to minimize sterol interference.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Options Sample Biological Sample (e.g., Serum, Plasma) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile, Methanol) Sample->Protein_Precipitation Extraction Extraction Protein_Precipitation->Extraction LLE Liquid-Liquid Extraction (LLE) SPE Solid-Phase Extraction (SPE) SLE Supported Liquid Extraction (SLE) Cleanup Sample Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization Reconstitution Reconstitution Cleanup->Reconstitution If no derivatization Derivatization->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis LLE->Cleanup SPE->Cleanup SLE->Cleanup

General workflow for Vitamin D sample preparation.
Detailed Protocol: Saponification followed by Solid-Phase Extraction (SPE)

This protocol is designed to remove a significant amount of interfering lipids and other matrix components.

  • Sample Preparation:

    • To 1 mL of sample (e.g., milk, plasma), add an internal standard.[15]

    • Add 2 mL of 7% (w/v) pyrogallol-ethanol solution as an antioxidant.[15]

    • Add 1 mL of 60% (w/v) aqueous potassium hydroxide (B78521) (KOH) solution.[15]

  • Saponification:

    • Incubate the mixture at 70°C for 1 hour.[15] Alternatively, for cold saponification, leave the mixture overnight (16-18 hours) at room temperature.[15]

  • Extraction:

    • After cooling, perform a liquid-liquid extraction twice with 3 mL of hexane (B92381):ethyl acetate (B1210297) (9:1, v/v).[15]

    • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a silica (B1680970) SPE cartridge with hexane.

    • Reconstitute the dried extract in a small volume of hexane and load it onto the SPE cartridge.

    • Wash the cartridge with hexane to remove nonpolar interferences.

    • Elute the Vitamin D metabolites with a more polar solvent mixture, such as 3% isopropanol in dichloromethane.[29]

  • Final Steps:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Logical Relationship of Interference Mitigation Strategies

This diagram shows how different sample preparation techniques work together to reduce various types of interference in Vitamin D analysis.

interference_mitigation cluster_techniques Mitigation Techniques Interference Interfering Substances (Lipids, Proteins, Epimers, Isobars) Saponification Saponification Interference->Saponification Removes Lipids LLE_SPE LLE / SPE / SLE Interference->LLE_SPE Removes Polar/Non-polar Interferences Chromatography Chromatographic Separation Interference->Chromatography Separates Epimers/Isobars Saponification->LLE_SPE LLE_SPE->Chromatography Derivatization Derivatization LLE_SPE->Derivatization Analysis Accurate Vitamin D Quantification Chromatography->Analysis Derivatization->Chromatography Improves Separation

Strategies for mitigating sterol interference.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Vitamin D Recovery
Technique Matrix Analyte Recovery (%) Reference
Protein Precipitation & LLEHuman MilkVitamin D metabolites88.2 - 105[15]
Saponification & LLEHuman MilkVitamin D₂, D₃, 25(OH)D₂, 25(OH)D₃Not specified, but used in a validated method[15]
Supported Liquid Extraction (SLE)Plasma/UrineVitamin D & metabolites>80% for some protocols[21]
Solid-Phase Extraction (SPE)Human Plasma25(OH)D₂, 25(OH)D₃94.4 - 96.3[20]
Table 2: Cross-reactivity of Immunoassays with 25(OH)D₂
Immunoassay 25(OH)D₂ Cross-reactivity (%) Reference
Siemens ADVIA Centaur45.3[26]
Roche Elecsys41.2[26]

Disclaimer: This information is intended for technical support purposes. Researchers should always validate methods in their own laboratories.

References

Technical Support Center: Method Validation for the Quantification of Vitamin D2 and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method validation of Vitamin D2 (ergocalciferol) and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during quantification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying Vitamin D2 and its isomers?

A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity, which allows for the distinct quantification of Vitamin D2, D3, and their respective metabolites.[3] This technique can overcome limitations of other methods like immunoassays, such as antibody cross-reactivity.[3][4]

Q2: Why is it challenging to separate Vitamin D2 from its isomers?

A2: Vitamin D2 has several isomers, such as pre-vitamin D2, lumisterol, and tachysterol, which are structurally very similar.[3] Additionally, the C3-epimer of 25-hydroxyvitamin D2 can interfere with the measurement of the primary metabolite.[3][5] These compounds can be difficult to separate from the active form using standard chromatographic techniques, potentially leading to overestimation of Vitamin D2 levels.[3][5]

Q3: What are the critical parameters to consider during method validation for Vitamin D2 quantification?

A3: According to ICH-Q2-R1 guidelines, the key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[6] Robustness of the method should also be assessed by intentionally making small variations in method parameters.[6]

Q4: What are common sources of interference in Vitamin D2 analysis?

A4: Common interferences include:

  • Isomeric and Isobaric Interferences: As mentioned, isomers of Vitamin D2 can co-elute and have the same mass-to-charge ratio, leading to inaccurate quantification.[1][3][5]

  • Matrix Effects: Components in biological samples (e.g., proteins, phospholipids (B1166683) in serum or plasma) can suppress or enhance the ionization of Vitamin D2 in the mass spectrometer, affecting accuracy.[1][3]

  • Cross-reactivity in Immunoassays: Antibodies used in immunoassays may cross-react with other Vitamin D metabolites or structurally similar compounds, leading to a lack of specificity.[3][4][7]

Q5: How can the stability of Vitamin D2 be ensured during analysis?

A5: Vitamin D2 is sensitive to heat, light, and oxidation.[8][9][10] To ensure stability:

  • Work under yellow light to minimize light-induced degradation.[11]

  • Store samples and standards at low temperatures (-20°C or below) and protect them from direct sunlight and repeated freeze-thaw cycles.[12][13]

  • Use antioxidants like pyrogallol (B1678534) in sample preparation to prevent oxidation.[14]

  • Be aware that ergocalciferol (B368823) can decompose rapidly at elevated temperatures and high humidity.[8]

Troubleshooting Guide

Issue 1: Inaccurate or Inconsistent Results due to Co-eluting Peaks

Question: My chromatogram shows a peak for Vitamin D2, but the quantification is higher than expected and results are not reproducible. What could be the cause and how can I fix it?

Answer: This issue is likely due to co-eluting interferences, such as isomers or isobars.[3]

Solutions:

  • Optimize Chromatographic Separation: This is crucial for separating Vitamin D2 from its isomers.[3]

    • Method: Employ a high-resolution analytical column, such as a C18, a chiral column, or a highly hydrophobic phase column.[3][15] Optimizing the mobile phase gradient, temperature, and flow rate can significantly improve separation.[3] Using tandem columns can also enhance resolution.[3]

  • Implement Advanced Separation Techniques: For LC-MS/MS, consider using techniques like Differential Ion Mobility Spectrometry (DMS) as a gas-phase separation step before mass analysis to remove isobaric interferences.[3]

G cluster_0 Troubleshooting: Inaccurate Results Problem Inaccurate/Inconsistent Vitamin D2 Quantification Cause Probable Cause: Co-eluting Isomers/Isobars Problem->Cause Solution1 Optimize Chromatographic Separation Cause->Solution1 Primary Approach Solution2 Implement Advanced Separation (e.g., DMS) Cause->Solution2 For LC-MS/MS

Caption: Troubleshooting logic for inaccurate Vitamin D2 quantification results.

Issue 2: Poor Sensitivity and Low Signal-to-Noise Ratio

Question: The signal for my Vitamin D2 standard is very low, making accurate quantification at low concentrations difficult. How can I improve the sensitivity?

Answer: Low sensitivity can result from poor ionization efficiency of Vitamin D2 or signal suppression from matrix components.[3]

Solutions:

  • Chemical Derivatization: Derivatizing Vitamin D2 with a reagent that enhances its ionization efficiency can significantly boost the signal intensity.[3] Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) are commonly used and can increase sensitivity substantially.[3][11]

  • Optimize Mass Spectrometer Source Conditions: Fine-tuning parameters such as capillary voltage and desolvation temperature can improve ionization and signal strength.[16]

  • Improve Sample Clean-up: Enhance sample preparation to remove matrix components that cause ion suppression. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.

Issue 3: High Variability and Poor Reproducibility

Question: I am observing high variability in my results between different runs and different days. What are the potential causes?

Answer: High variability can stem from several factors, including sample instability, inconsistent sample preparation, and instrument performance issues.

Solutions:

  • Ensure Sample Stability: As Vitamin D2 is labile, strictly control light exposure, temperature, and storage duration.[8][10][12] Prepare samples fresh or validate storage conditions thoroughly.

  • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., d3-Vitamin D2) to compensate for variations in sample extraction, injection volume, and instrument response.[17]

  • Automate Sample Preparation: If possible, use automated liquid handlers to minimize human error and improve the consistency of sample preparation.

  • Perform System Suitability Tests: Before each run, perform system suitability tests to ensure the chromatographic system is performing optimally.[6][18] Key parameters to check are peak area reproducibility, retention time stability, theoretical plates, and tailing factor.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods for the quantification of Vitamin D metabolites.

Table 1: Example LC-MS/MS Method Validation Parameters

Parameter25-hydroxyvitamin D225-hydroxyvitamin D3Reference
Linearity Range 1 - 300 ng/mL1 - 300 ng/mL[19]
Correlation Coefficient (R²) ≥0.995≥0.995[19]
Limit of Quantitation (LOQ) 1 ng/mL1 ng/mL[19][20]
Intra-day Precision (%CV) < 15%< 15%[16]
Inter-day Precision (%CV) < 15%< 15%[16]
Accuracy (% Recovery) 90.9% - 102.0%100.2% - 111.2%[19][20]

Table 2: System Suitability Parameters for HPLC Methods

ParameterAcceptance CriteriaReference
Relative Standard Deviation (RSD) of Peak Area < 2.0%[18]
Tailing Factor (Asymmetry Factor) 0.9 - 1.2[6]
Theoretical Plates (N) > 2000[6]

Experimental Protocols

Protocol 1: Sample Preparation for Vitamin D2 Analysis in Serum by LC-MS/MS

This protocol outlines a common liquid-liquid extraction (LLE) procedure.

  • Aliquoting: In a clean microcentrifuge tube, pipette 100 µL of serum sample, calibration standard, or quality control sample. To minimize light degradation, all work should be carried out under yellow light.[11]

  • Internal Standard Spiking: Add the internal standard solution (e.g., deuterated Vitamin D2 in ethanol) to each tube.

  • Protein Precipitation & Extraction: Add 200 µL of ice-cold acetone (B3395972) to each tube.[19]

  • Vortexing and Sonication: Vortex the mixture for 5 minutes, followed by sonication for 10 minutes to ensure complete protein precipitation and extraction.[19]

  • Centrifugation: Centrifuge the tubes at 15,500 x g for 5 minutes to pellet the precipitated proteins.[19]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for injection into the LC-MS/MS system.[19]

Protocol 2: Chemical Derivatization with PTAD for Enhanced Sensitivity

This protocol is performed after sample extraction and evaporation of the solvent.

  • Reagent Preparation: Prepare a fresh solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable solvent like acetonitrile.

  • Derivatization Reaction: Add 60 µL of the PTAD solution (e.g., 0.75 mg/mL in acetonitrile) to the dried sample extract.[3]

  • Incubation: Vortex the sample for 15 seconds and allow the reaction to proceed for one hour at room temperature, protected from light.[3]

  • Analysis: The derivatized sample is now ready for LC-MS/MS analysis.

Visualizations

G cluster_0 Method Validation Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision loq LOQ & LOD precision->loq robustness Robustness loq->robustness end Validated Method robustness->end

Caption: A typical workflow for analytical method validation.

G cluster_1 Vitamin D2 and Isomer Relationship PreD2 Pre-vitamin D2 VitD2 Vitamin D2 (Ergocalciferol) PreD2->VitD2 Heat VitD2->PreD2 Heat Lumi Lumisterol2 VitD2->Lumi Light Tachy Tachysterol2 VitD2->Tachy Light

Caption: Relationship between Vitamin D2 and its common isomers.

References

Technical Support Center: Degradation Pathways of Ergocalciferol (Vitamin D2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of ergocalciferol (B368823) (Vitamin D2) under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of ergocalciferol?

A1: Ergocalciferol is a relatively unstable molecule, and its degradation is primarily influenced by four main factors:

  • Temperature: Elevated temperatures significantly accelerate the degradation of ergocalciferol.[1][2]

  • Light: Exposure to light, particularly ultraviolet (UV) radiation, can cause photodegradation, leading to the formation of various isomers.[3]

  • Oxygen: As a molecule with multiple double bonds, ergocalciferol is susceptible to oxidation, which can lead to a loss of biological activity.[4]

  • pH: The stability of ergocalciferol is pH-dependent, with acidic conditions generally promoting degradation.[5][6]

Q2: What are the main degradation products of ergocalciferol?

A2: The degradation of ergocalciferol can result in the formation of several byproducts, broadly categorized as isomers and oxidation products.

  • Isomers: Heat and light can cause the isomerization of ergocalciferol to compounds such as previtamin D2, lumisterol, and tachysterol.[7]

  • Oxidation Products: In the presence of oxygen, ergocalciferol can oxidize to form a variety of more polar compounds, including acidic and neutral oxidation products.[1][8] Electrochemical oxidation studies have shown the formation of hydroxylated species.[5]

Q3: How can I minimize the degradation of my ergocalciferol samples during storage?

A3: To ensure the stability of ergocalciferol samples, it is crucial to control the storage conditions meticulously.

  • Temperature: Store ergocalciferol at low temperatures, preferably at -20°C or below for long-term storage.

  • Light: Always protect samples from light by using amber-colored vials or by wrapping containers in aluminum foil.[4] Work in a dimly lit environment when handling the samples.

  • Oxygen: For sensitive applications, it is recommended to store samples under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4] Antioxidants may also be added to formulations.[2]

  • pH: Maintain a neutral to slightly alkaline pH for aqueous solutions containing ergocalciferol to minimize acid-catalyzed degradation.

Q4: I am seeing unexpected peaks in my HPLC chromatogram when analyzing ergocalciferol. What could be the cause?

A4: The appearance of unexpected peaks in your HPLC chromatogram is a common issue and can be attributed to several factors:

  • Degradation Products: The additional peaks are likely degradation products of ergocalciferol, such as its isomers (previtamin D2, lumisterol, tachysterol) or various oxidation products.

  • Matrix Effects: Components from your sample matrix (e.g., excipients in a formulation, lipids in an oil-based sample) can co-elute with or appear as separate peaks. Proper sample preparation is key to minimizing this.

  • System Contamination: "Ghost peaks" can arise from contamination within the HPLC system, such as from the mobile phase, injector, or column.[9]

  • Impure Standard: The ergocalciferol standard itself may contain impurities. Always use a high-purity, well-characterized standard.

Troubleshooting Guides

Issue 1: Rapid Loss of Ergocalciferol Potency in Solution

Symptoms:

  • A significant decrease in the main ergocalciferol peak area in HPLC analysis over a short period.

  • Inconsistent results between replicate analyses of the same sample prepared at different times.

Possible Causes and Solutions:

CauseSolution
High Storage Temperature Store stock solutions and samples at ≤ -20°C. For daily use, prepare smaller aliquots to avoid repeated freeze-thaw cycles. Ergocalciferol in solid form is more stable but still requires cool and dry storage conditions.[1]
Exposure to Light Prepare and store all solutions in amber glass vials or light-blocking centrifuge tubes. When working on the bench, minimize exposure to ambient and overhead lighting.[4]
Oxidation Use de-gassed solvents to prepare your solutions. For long-term stability, consider purging the headspace of your sample vials with an inert gas like nitrogen or argon before sealing. The addition of antioxidants like BHT or tocopherol to the formulation can also be beneficial.[4]
Inappropriate pH of the Medium For aqueous-based solutions, ensure the pH is neutral or slightly alkaline. Acidic conditions can accelerate the isomerization of ergocalciferol to isotachysterol.[5] Buffer your solutions if necessary.
Issue 2: Poor Peak Shape in HPLC Analysis (Peak Tailing, Broadening, or Splitting)

Symptoms:

  • Asymmetrical ergocalciferol peak with a "tail."

  • Wider than expected ergocalciferol peak, leading to poor resolution from other peaks.

  • The main ergocalciferol peak appears as two or more merged peaks.

Possible Causes and Solutions:

CauseSolution
Column Overload Reduce the injection volume or the concentration of the sample. Overloading the column is a common cause of peak broadening and fronting.[9]
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of ergocalciferol and its interaction with the stationary phase. Adjust the mobile phase pH to see if peak shape improves. A pH that is not suitable for the analyte's pKa can cause tailing.[10]
Column Contamination or Degradation Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, the column may be degraded and need replacement. Using a guard column can help prolong the life of your analytical column.[11]
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume, which contributes to peak broadening.[12]
Sample Solvent Effects The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[11]

Quantitative Data on Ergocalciferol Degradation

The following tables summarize quantitative data on the degradation of ergocalciferol under various conditions.

Table 1: Effect of Temperature and Humidity on Solid Ergocalciferol

TemperatureRelative HumidityStorage Time% DegradationReference
25°CDry Air-Rapid decomposition[1]
40°CDry Air-Rapid decomposition[1]
-10% (w/w) water added to bait30 days~30%[13]

Table 2: Effect of pH on Ergocalciferol Stability in Aqueous Solution at 75°C for 2 hours

pHErgocalciferol alone (% Retention)Ergocalciferol + Quercetin (B1663063) (5 µg) (% Retention)Reference
1-89.71 ± 0.44[6]
465.77 ± 2.9698.03 ± 0.19[6]
562.44 ± 2.8896.30 ± 2.83[6]
746.46 ± 3.9397.90 ± 0.22[6]
1045.42 ± 3.2098.03 ± 0.19[6]

Note: The presence of the antioxidant quercetin significantly improved stability.

Experimental Protocols

Protocol 1: Sample Preparation for Stability Studies

This protocol outlines a general procedure for preparing ergocalciferol samples for stability testing.

Materials:

  • Ergocalciferol reference standard

  • Class A volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • Appropriate solvent (e.g., ethanol (B145695), methanol, or oil-based matrix)

  • Inert gas (e.g., nitrogen or argon) - optional

  • Vortex mixer

  • Analytical balance

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a suitable amount of ergocalciferol reference standard.

    • Quantitatively transfer the standard to a volumetric flask.

    • Dissolve the standard in the chosen solvent and dilute to volume. It is recommended to use a solvent in which ergocalciferol is freely soluble, such as ethanol or methanol.[14]

    • Mix thoroughly by vortexing.

  • Sample Aliquoting:

    • Pipette the desired volume of the stock solution into amber glass vials.

    • If oxidation is a concern, gently flush the headspace of each vial with an inert gas before sealing.

  • Storage:

    • Place the vials in the designated stability chambers at the desired temperature and humidity conditions.

    • For photostability studies, expose a set of samples to a controlled light source while keeping a parallel set in the dark as a control.

  • Time Point Analysis:

    • At each scheduled time point, remove a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature before opening.

    • Analyze the sample immediately using a validated analytical method, such as HPLC.

Protocol 2: HPLC Analysis of Ergocalciferol

This protocol provides a general reversed-phase HPLC method for the quantification of ergocalciferol. Method optimization may be required based on the specific sample matrix and available instrumentation.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[15]

  • HPLC grade acetonitrile (B52724) and water

  • Acetic acid (optional, for mobile phase modification)

  • Sample filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water. A common starting point is 90:10 (v/v) acetonitrile:water.[16] The mobile phase can be modified with a small amount of acetic acid to improve peak shape.[15]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[16]

  • Detection Wavelength: 265 nm[15]

  • Injection Volume: 20 µL

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare a series of calibration standards of ergocalciferol in the mobile phase or a solvent compatible with the mobile phase.

  • Sample Preparation:

    • Dilute the stability samples to a concentration within the calibration range.

    • Filter the samples through a 0.45 µm filter to remove any particulate matter.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Record the chromatograms and integrate the peak area of ergocalciferol.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of ergocalciferol in the samples from the calibration curve.

Degradation Pathways and Experimental Workflows

Ergocalciferol_Degradation_Pathways Ergosterol Ergosterol Previtamin_D2 Previtamin D2 Ergosterol->Previtamin_D2 UV Light Ergocalciferol Ergocalciferol (Vitamin D2) Previtamin_D2->Ergocalciferol Heat (Isomerization) Tachysterol Tachysterol Previtamin_D2->Tachysterol UV Light Lumisterol Lumisterol Previtamin_D2->Lumisterol UV Light Ergocalciferol->Previtamin_D2 Heat/Light Oxidation_Products Oxidation Products (e.g., hydroxylated derivatives) Ergocalciferol->Oxidation_Products Oxygen

Caption: Photochemical and thermal degradation pathways of ergocalciferol.

Experimental_Workflow_Stability_Testing Start Start: Stability Study Design Sample_Prep Sample Preparation (Stock solution and aliquots) Start->Sample_Prep Storage Storage under Various Conditions (Temperature, Light, Humidity, pH) Sample_Prep->Storage Time_Point Time Point Sampling Storage->Time_Point Analysis HPLC Analysis Time_Point->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Report Report Generation (Degradation kinetics and pathways) Data_Processing->Report

References

Optimizing Cell-Based Assays for Vitamin D Activity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell-based assays to measure Vitamin D activity.

Frequently Asked Questions (FAQs)

Q1: Which cell lines are most suitable for Vitamin D activity assays?

A1: The choice of cell line is critical for a successful Vitamin D assay. Human Embryonic Kidney (HEK293) cells are frequently recommended due to their high transfection efficiency and low endogenous Vitamin D Receptor (VDR) expression, making them ideal for reporter gene assays.[1] For studies related to bone metabolism, osteosarcoma cell lines like ROS 17/2.8 are suitable as they express VDR and respond to Vitamin D by regulating bone-specific genes like osteocalcin.[2] Other commonly used cell lines include prostate cancer cells (LNCaP, PC-3) and ovarian cancer cells for studying the anti-proliferative effects of Vitamin D analogs.[3]

Q2: What is the general mechanism of Vitamin D signaling in these assays?

A2: The biologically active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), binds to the Vitamin D Receptor (VDR), a nuclear receptor.[1][4] Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1][5]

Q3: What are the most common types of cell-based assays for Vitamin D activity?

A3: The most common assays include:

  • Luciferase Reporter Gene Assays: These are robust methods for quantifying VDR activation.[1][5] Cells are co-transfected with a VDR expression vector and a reporter vector containing a luciferase gene under the control of a VDRE. VDR activation by a Vitamin D analog leads to luciferase expression, which is measured as a luminescent signal.[1][6]

  • VDR Redistribution Assays: These assays monitor the translocation of VDR from the cytoplasm to the nucleus upon ligand binding.[7] This is often visualized using a VDR-EGFP fusion protein.

  • Gene Expression Analysis: The expression of VDR target genes, such as CYP24A1, can be quantified using methods like quantitative PCR (qPCR) to determine Vitamin D activity.[5]

  • Cell Proliferation Assays (e.g., MTT assay): These are used to assess the anti-proliferative effects of Vitamin D analogs on cancer cell lines.[3][8]

  • Immunoassays (ELISA): These assays can quantify the amount of VDR in a sample.[9]

Q4: How should I prepare Vitamin D compounds for cell culture experiments?

A4: Vitamin D and its analogs are lipophilic and not readily soluble in aqueous media.[10] Therefore, they should be dissolved in an organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).[1][10] This stock solution can then be serially diluted in serum-free medium to the desired final concentrations for treating the cells. It is crucial to ensure the final DMSO concentration in the cell culture is low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background signal in reporter assay - "Leaky" promoter in the reporter construct.- High endogenous VDR activity in the chosen cell line.- Non-specific activation of the reporter gene.- Use a reporter construct with a minimal promoter.- Use cells with low endogenous VDR expression, like HEK293.[1]- Include a "mock" reporter cell line (without the VDR expression vector) to assess non-specific effects.[11]
Low or no signal in VDR activation assay - Low transfection efficiency.- Inactive Vitamin D compound.- Insufficient incubation time with the compound.- Problems with the luciferase assay reagents.- Optimize the transfection protocol (DNA-to-reagent ratio, cell density).- Use a positive control, such as calcitriol, to confirm assay performance.[3]- Optimize the incubation time (typically 18-24 hours).[3]- Ensure luciferase reagents are properly stored and equilibrated to room temperature before use.[1]
High variability between replicate wells - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the microplate.- Ensure a uniform single-cell suspension before seeding.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[12]- To minimize the "edge effect," avoid using the outer wells of the plate for experimental samples and fill them with sterile medium or PBS instead.
Inconsistent results in immunoassays - Cross-reactivity of the antibody with other Vitamin D metabolites.[13][14]- Matrix effects from the sample.- Use a highly specific monoclonal antibody or consider LC-MS/MS for higher specificity.[12]- Perform spike and recovery experiments to evaluate matrix effects.[12]
Cell death or morphological changes - Cytotoxicity of the test compound.- High concentration of the solvent (e.g., DMSO).- Mycoplasma contamination.- Perform a dose-response experiment to determine the optimal non-toxic concentration range.- Ensure the final solvent concentration is below cytotoxic levels (e.g., <0.1% DMSO).[1]- Regularly test cell cultures for mycoplasma contamination.

Quantitative Data Summary

Table 1: VDR Activation by Vitamin D Analogs

CompoundAssay TypeCell LineParameterValue
Calcitroic AcidVDR-mediated transcriptionNot specifiedEC₅₀2.89 μM[5]
Calcitroic Acid Methyl EsterVDR-mediated transcriptionNot specifiedEC₅₀0.66 μM[5]
1,25(OH)₂D₃VDR-mediated transcription (CYP24A1-Luc)HEK293T cellsAC₅₀0.65 nM[5]
Calcitroic AcidSRC-1 Co-activator RecruitmentNot specifiedEC₅₀870 nM[5]

Table 2: Recommended Cell Seeding Densities for 96-well Plates

Assay TypeCell LineSeeding Density (cells/well)
Luciferase Reporter AssayHEK2932 x 10⁴[1]
Luciferase Reporter AssayVDR reporter cells (e.g., engineered HEK293 or PC-3)10,000 - 20,000[3]
VDR Redistribution AssayU2OS8,000[7]
Cell Proliferation (MTT) AssayProstate cancer cells (LNCaP or PC-3)2,000 - 5,000[3]

Experimental Protocols

Protocol 1: VDR Activation Luciferase Reporter Gene Assay

Day 1: Cell Seeding and Transfection

  • Trypsinize and count HEK293 cells.

  • Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate in 100 µL of complete medium.[1]

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For each well, a representative mixture would be:

    • 50 ng VDR expression vector

    • 100 ng VDRE-luciferase reporter vector

    • 5 ng pRL-TK control vector (for normalization)[1]

  • Add the transfection complexes to the cells.

  • Incubate for 4-6 hours, then replace the medium with fresh complete medium.[1]

Day 2: Compound Treatment

  • Prepare a 10 mM stock solution of the test compound and a positive control (e.g., calcitriol) in DMSO.[1]

  • Perform serial dilutions of the stock solutions in serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1000 nM).[1] Ensure the final DMSO concentration is below 0.1%.[1]

  • Carefully remove the medium from the transfected cells and replace it with 100 µL of the medium containing the different concentrations of the test compounds, positive control, or vehicle control (DMSO).[1]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

Day 3: Luciferase Assay and Data Analysis

  • Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.[1]

  • Remove the medium from the wells and wash once with 100 µL of PBS.

  • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.[1]

  • Following the manufacturer’s protocol for the Dual-Luciferase® Reporter Assay System, add the luciferase assay reagent II (LAR II) to measure firefly luciferase activity, followed by the Stop & Glo® Reagent to quench the firefly luciferase and measure Renilla luciferase activity in a luminometer.[1]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Protocol 2: Cell Proliferation (MTT) Assay

Day 1: Cell Seeding

  • Seed cells (e.g., LNCaP or PC-3) into a 96-well plate at a density of 2,000-5,000 cells per well.[3]

  • Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[3]

Day 2: Compound Treatment

  • Treat cells with serial dilutions of the Vitamin D analogs. Include a vehicle control (e.g., 0.1% DMSO).[3] A typical concentration range would be from 10⁻¹² M to 10⁻⁶ M.[3]

Day 2-5: Incubation

  • Incubate the cells for a period of 72 to 96 hours to allow for measurable differences in proliferation.[3]

Day 5: MTT Assay

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value.

Visualizations

Vitamin_D_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin D3 Vitamin D3 VDR VDR Vitamin D3->VDR Binds to VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Translocates to Nucleus & Binds to VDRE TargetGene Target Gene (e.g., CYP24A1) VDRE->TargetGene Regulates Transcription mRNA mRNA TargetGene->mRNA Transcription Protein Biological Response mRNA->Protein Translation

Caption: The Vitamin D signaling pathway.

Experimental_Workflow Day1 Day 1: Seed Cells in 96-well plate Transfection Transfect with VDR & Reporter Plasmids (for reporter assays) Day1->Transfection Day2 Day 2: Treat Cells with Vitamin D Compounds Day1->Day2 for non-reporter assays Transfection->Day2 Incubation Incubate for 18-96 hours (assay dependent) Day2->Incubation Day3_5 Day 3-5: Perform Assay Incubation->Day3_5 Luciferase Luciferase Assay Day3_5->Luciferase MTT MTT Assay Day3_5->MTT qPCR qPCR for Gene Expression Day3_5->qPCR DataAnalysis Data Analysis (EC50 / IC50) Luciferase->DataAnalysis MTT->DataAnalysis qPCR->DataAnalysis

Caption: A general experimental workflow for cell-based Vitamin D assays.

Troubleshooting_Tree decision decision issue issue solution solution start Assay Problem no_signal Low or No Signal? start->no_signal high_variability High Variability? no_signal->high_variability No issue_signal Check: - Positive Control - Reagent Viability - Incubation Time - Transfection Efficiency no_signal->issue_signal Yes high_background High Background? high_variability->high_background No issue_variability Check: - Cell Seeding Uniformity - Pipetting Technique - Plate Edge Effects high_variability->issue_variability Yes issue_background Check: - Reporter Construct Promoter - Endogenous VDR - Non-specific Activation high_background->issue_background Yes solution_signal Use fresh reagents. Run positive control (Calcitriol). Optimize incubation/transfection. issue_signal->solution_signal Optimize solution_variability Ensure single-cell suspension. Calibrate pipettes. Avoid using outer wells. issue_variability->solution_variability Optimize solution_background Use minimal promoter. Use low-VDR cell line (HEK293). Run mock transfection control. issue_background->solution_background Optimize

Caption: A troubleshooting decision tree for common assay issues.

References

Troubleshooting inconsistencies in historical research data on Vitamin D1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with historical vitamin D data. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies and challenges encountered when referencing early 20th-century research on Vitamin D1.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise when interpreting historical data related to this compound.

Q1: Why do I see conflicting reports on the biological activity of this compound from early 20th-century studies?

A1: The primary source of inconsistency in the reported biological activity of this compound is that "this compound" was not a single, pure compound. It was the name given to the first crystalline substance isolated from the irradiation products of ergosterol (B1671047) that showed antirachitic properties. Later analysis revealed that this compound is a 1:1 molecular complex of ergocalciferol (B368823) (Vitamin D2) and lumisterol (B196343).[1][2][3] The actual antirachitic activity of the mixture was solely due to the ergocalciferol content, as lumisterol is essentially inactive in preventing rickets.[4] Variations in the ratio of ergocalciferol to lumisterol in different preparations of "this compound" would have led to differing potencies in bioassays.

Q2: My historical data shows variability in the physical properties of this compound, such as melting point and specific rotation. What could be the cause?

A2: The variability in the physical properties of what was called this compound stems from its nature as a co-crystal of ergocalciferol and lumisterol. The precise ratio of these two components could vary depending on the specifics of the irradiation and purification processes, which were not always perfectly controlled in the early days of vitamin research. Even small variations in the stoichiometry of the molecular complex or the presence of other irradiation byproducts, such as tachysterol, could alter the melting point and optical rotation of the crystalline product.

Q3: I am trying to replicate a historical experiment for preparing this compound and my results are not matching the reported antirachitic activity. What could be going wrong?

A3: Several factors could contribute to this discrepancy:

  • Irradiation Conditions: The output of early UV lamps was often not standardized. The wavelength and intensity of UV radiation significantly affect the products formed from ergosterol. Shorter wavelengths (below 295 nm) tend to produce more tachysterol, while longer wavelengths can favor the formation of lumisterol.[5] Your modern UV source may have a different spectral output than the equipment used in the original experiment.

  • Purification and Crystallization: The methods used for separating and crystallizing "this compound" from the complex mixture of irradiation products were crucial. The efficiency of separating ergocalciferol and lumisterol from unreacted ergosterol and other isomers would directly impact the potency of the final product.

  • Bioassay Sensitivity: The historical "line test" in rats, while groundbreaking for its time, had inherent biological variability. Factors such as the diet and strain of the rats could influence the results.

Q4: How can I interpret historical dosage units for this compound in the context of modern standards?

A4: Historical dosage was often described in terms of "rat units" or based on the amount of a substance needed to produce a certain degree of healing in the line test. To convert these to modern International Units (IU), it's important to understand the potency of the specific "this compound" preparation used in the study. Since this compound is a 1:1 mixture of active Vitamin D2 and inactive lumisterol, its potency would be roughly half that of pure Vitamin D2 (ergocalciferol). For reference, 1 IU of Vitamin D is equivalent to the biological activity of 0.025 micrograms of cholecalciferol (D3) or ergocalciferol (D2).

Data Presentation: Comparative Properties of this compound, Ergocalciferol (D2), and Lumisterol

The following table summarizes the key quantitative data for this compound and its components, based on historical and modern analysis.

PropertyThis compoundErgocalciferol (Vitamin D2)Lumisterol
Composition 1:1 Molecular Complex of Ergocalciferol and LumisterolC28H44OC28H44O
Antirachitic Activity Approximately half the potency of pure Vitamin D2Biologically activeBiologically inactive for rickets
Melting Point (°C) ~124-125115-118118
Specific Rotation ([α]D) +103° (in acetone)+102.5° (in alcohol)+192° (in chloroform)
UV Absorption Max (nm) 265264.5~280

Experimental Protocols

Historical Preparation of "this compound" (Adapted from Windaus et al., 1931)

This protocol is a summary of the likely steps taken by Windaus and his team to isolate what they termed "this compound".

  • Irradiation of Ergosterol: A solution of ergosterol in a suitable solvent (e.g., ether or alcohol) was subjected to ultraviolet (UV) radiation from a mercury-vapor lamp. The irradiation was carried out for a specific duration, with cooling to prevent thermal decomposition.

  • Removal of Unreacted Ergosterol: The irradiated solution, containing a mixture of photoproducts, was cooled to induce the crystallization of unreacted ergosterol, which is less soluble than its isomers. The unreacted ergosterol was then removed by filtration.

  • Concentration and Crystallization: The filtrate, now enriched in the irradiation products, was concentrated under reduced pressure. The concentrated solution was then treated with a crystallization solvent (e.g., acetone) and cooled to induce the crystallization of "this compound".

  • Recrystallization: The crude crystals of "this compound" were further purified by one or more recrystallizations from a suitable solvent to obtain a product with a consistent melting point.

The McCollum "Line Test" for Rickets (c. 1922)

This bioassay was the standard method for determining the antirachitic potency of substances in the early 20th century.

  • Induction of Rickets in Rats: Young rats were fed a rachitogenic diet, typically high in calcium and low in phosphorus, and deficient in vitamin D, for approximately 3 weeks. This diet induced the development of rickets.

  • Administration of Test Substance: The rachitic rats were then administered the test substance (e.g., a preparation of "this compound") daily for a period of about 10 days. A control group of rachitic rats received no treatment.

  • Histological Examination: At the end of the test period, the rats were euthanized, and their radii and ulnae were dissected. The bones were split longitudinally and stained, often with silver nitrate, which stains the newly deposited calcium.

  • Scoring of Healing: The degree of healing was assessed by examining the epiphyseal cartilage. In a rachitic animal, there is a wide, uncalcified "rachitic metaphysis". A positive test was indicated by the appearance of a continuous line of newly deposited calcium phosphate (B84403) across this cartilage, hence the name "line test". The extent and continuity of this line were used to score the antirachitic activity of the test substance.

Mandatory Visualizations

Diagrams of Key Processes and Pathways

Photochemical_Conversion_of_Ergosterol Ergosterol Ergosterol PrevitaminD2 Pre-vitamin D2 Ergosterol->PrevitaminD2 UVB Radiation VitaminD2 Vitamin D2 (Ergocalciferol) PrevitaminD2->VitaminD2 Thermal Isomerization Lumisterol Lumisterol PrevitaminD2->Lumisterol UVB Radiation Tachysterol Tachysterol PrevitaminD2->Tachysterol UVB Radiation

Caption: Photochemical conversion of ergosterol to Vitamin D2 and its isomers.

Historical_Vitamin_D1_Analysis_Workflow cluster_preparation Preparation of 'this compound' cluster_analysis Analysis and Inconsistency cluster_explanation Source of Inconsistency Ergosterol Ergosterol Irradiation Irradiation Ergosterol->Irradiation UV Light Mixture Mixture Irradiation->Mixture Photoproducts Crystallization Crystallization Mixture->Crystallization Purification VitaminD1 VitaminD1 Crystallization->VitaminD1 Isolated Crystals Bioassay Bioassay VitaminD1->Bioassay Line Test in Rats PhysicalAnalysis PhysicalAnalysis VitaminD1->PhysicalAnalysis Melting Point, etc. VariableActivity VariableActivity Bioassay->VariableActivity Observed Antirachitic Effect VitaminD1_Mixture This compound is a 1:1 Mixture of: - Vitamin D2 (Active) - Lumisterol (Inactive) VariableActivity->VitaminD1_Mixture InconsistentData InconsistentData PhysicalAnalysis->InconsistentData Varying Physical Constants InconsistentData->VitaminD1_Mixture

Caption: Historical workflow for "this compound" analysis and the source of data inconsistency.

Vitamin_D_Signaling_Pathway D3 Vitamin D3 (Cholecalciferol) Liver Liver (25-hydroxylase) D3->Liver D2 Vitamin D2 (Ergocalciferol) D2->Liver Calcidiol 25(OH)D (Calcidiol) Liver->Calcidiol Kidney Kidney (1α-hydroxylase) Calcidiol->Kidney Calcitriol 1,25(OH)2D (Calcitriol) Active Hormone Kidney->Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds to VDR_RXR VDR-RXR Complex VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates Response Biological Response (e.g., Calcium Homeostasis) Gene->Response

Caption: Simplified Vitamin D receptor (VDR) signaling pathway.

References

Technical Support Center: Improving the Resolution of Sterol Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to overcome challenges in separating sterol isomers. Find answers to frequently asked questions and follow detailed troubleshooting guides to enhance the resolution and quality of your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: Why is achieving baseline separation of sterol isomers so challenging?

The chromatographic separation of sterol isomers is inherently difficult due to their high degree of structural similarity. Isomers often share the same mass and similar physicochemical properties, which results in nearly identical retention times on standard chromatography columns and often indistinguishable mass spectra.[1] For instance, isomers that differ only in the position of a double bond or the stereochemistry of a hydroxyl group present a significant analytical challenge.[1]

Q2: What are the primary chromatographic techniques for separating sterol isomers?

The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Widely used for their excellent separation and quantification capabilities.[1]

  • Gas Chromatography (GC): A gold standard for sterol analysis, especially for profiling metabolites. Derivatization is often necessary to enhance volatility and improve peak shape.[1][2][3]

  • Supercritical Fluid Chromatography (SFC): This technique offers unique selectivity and can provide faster separations for certain isomeric pairs compared to HPLC and GC.[1][4]

  • Chiral Chromatography: Essential for the separation of enantiomers (non-superimposable mirror images).[1][5][6]

Q3: When should I consider derivatization for my sterol samples?

Derivatization is highly recommended, and often essential, for GC analysis to increase the volatility and thermal stability of sterols, resulting in improved resolution and peak shape.[1][3][7] A common method is the conversion of sterols to their trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][3] For HPLC, derivatization can be employed to enhance UV or fluorescence detection.[1][8]

Q4: What is argentation chromatography and when is it useful for sterol isomer separation?

Argentation chromatography is a technique where a stationary phase, typically silica (B1680970) gel, is impregnated with silver nitrate.[9] This method is particularly effective for separating sterols based on the number and configuration of their double bonds, as the silver ions interact differently with the π-electrons of the double bonds.[9] It has proven successful in separating closely related sterols, such as Δ7 and Δ8 isomers, which are difficult to resolve by other methods.[9]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Gas Chromatography (GC)

Issue 1: Poor resolution or co-elution of phytosterol peaks (e.g., β-sitosterol and stigmasterol).

  • Possible Causes:

    • Inadequate GC Column: A non-polar column may not provide sufficient selectivity.[7]

    • Suboptimal Temperature Program: A temperature ramp that is too fast can lead to insufficient separation.[7]

    • Improper Derivatization: Incomplete or inconsistent derivatization can cause peak broadening and negatively impact resolution.[7]

  • Troubleshooting Steps:

    • Column Selection: Switch to a mid-polarity or high-polarity column. Columns with a stationary phase containing cyanopropylphenyl polysiloxane are often effective.[3][7]

    • Temperature Program Optimization: Decrease the temperature ramp rate to allow for better interaction between the analytes and the stationary phase.[7] Experiment with different initial temperatures and hold times.

    • Derivatization Check: Ensure your derivatization protocol is optimized. Use fresh reagents, maintain anhydrous conditions, and allow for sufficient reaction time.[7]

Issue 2: My phytosterol peaks are showing significant tailing.

  • Possible Causes:

    • Active Sites in the GC System: Polar hydroxyl groups on sterols can interact with active sites (exposed silanols) in the inlet liner, column, or detector.[1]

    • Incomplete Derivatization: Un-derivatized hydroxyl groups are more prone to interacting with active sites.[1]

  • Troubleshooting Steps:

    • Use a Deactivated Inlet Liner: Ensure the liner is properly deactivated and replace it regularly.[1]

    • Proper Column Conditioning: Condition the GC column according to the manufacturer's instructions to passivate active sites.[1][7]

    • Optimize Derivatization Reaction: Ensure optimal reagent concentration, temperature, and reaction time for complete derivatization.[1] Check the quality of your derivatizing reagents.[1]

High-Performance Liquid Chromatography (HPLC)

Issue 3: Co-elution of sulfated sterol isomers.

  • Possible Causes:

    • Suboptimal Mobile Phase Gradient: A steep gradient may not provide enough time for separation.

    • Inappropriate Stationary Phase: The column chemistry may not be suitable for the specific isomers.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.[10]

    • Change Organic Solvent: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter the selectivity of the separation.[10]

    • Adjust Temperature: Lowering the column temperature can sometimes improve resolution for closely eluting isomers.[10]

    • Evaluate Stationary Phase: If modifying the mobile phase is ineffective, consider a column with different selectivity. For example, if you are using a C18 column, a biphenyl (B1667301) or a pentafluorophenyl (PFP) column might provide the necessary selectivity.[4][10]

Issue 4: Poor peak shape (tailing or fronting).

  • Possible Causes:

    • Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing.

    • Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[10]

    • Column Overloading: Injecting too much sample can lead to peak fronting.[10]

  • Troubleshooting Steps:

    • pH Control: Adjusting the pH of the mobile phase can alter the ionization state of the analytes and improve peak shape.[10]

    • Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[10]

    • Column Loading: Avoid overloading the column by injecting an appropriate sample concentration and volume.[10]

Experimental Workflows and Logic Diagrams

Troubleshooting Workflow for Poor HPLC Resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization start Poor Resolution or Co-eluting Peaks gradient Optimize Gradient (shallower gradient) start->gradient solvent Change Organic Solvent (e.g., ACN to MeOH) gradient->solvent If no improvement end_resolved Resolution Improved gradient->end_resolved If successful additives Introduce Additives (e.g., formic acid) solvent->additives If no improvement solvent->end_resolved If successful temp Adjust Column Temperature additives->temp If no improvement additives->end_resolved If successful change_column Switch Column Chemistry (e.g., C18 to PFP or C30) temp->change_column If no improvement temp->end_resolved If successful change_column->end_resolved If successful end_not_resolved Further Investigation (e.g., 2D-LC, SFC) change_column->end_not_resolved If still unresolved

Caption: Troubleshooting workflow for poor HPLC resolution.

Experimental Workflow for GC-MS Analysis of Sterols sample_prep 1. Sample Preparation saponification a. Saponification (hydrolyze esters) extraction b. Extraction (e.g., hexane) saponification->extraction dry_down c. Evaporate to Dryness extraction->dry_down derivatization 2. Derivatization (Silylation) dry_down->derivatization add_reagent a. Add Derivatizing Agent (e.g., BSTFA) heat b. Heat to Complete Reaction add_reagent->heat gcms_analysis 3. GC-MS Analysis heat->gcms_analysis injection a. Inject Sample separation b. Chromatographic Separation (optimized temperature program) injection->separation detection c. Mass Spectrometric Detection separation->detection data_analysis 4. Data Analysis detection->data_analysis

Caption: Experimental workflow for GC-MS analysis of sterols.

Data Presentation

Table 1: Comparison of Stationary Phases for HPLC Separation of Sterol Isomers

Stationary PhaseSeparation PrincipleAdvantagesDisadvantages
C18 (Reversed-Phase) Hydrophobic interactionsRobust, widely available, good for general sterol profiling.[1]Limited selectivity for some positional isomers.[1]
C30 (Reversed-Phase) Hydrophobic interactions and shape selectivityEnhanced resolution of geometric isomers.[1]May require longer run times.[1]
Phenyl-Hexyl π-π interactions and hydrophobic interactionsAlternative selectivity for aromatic or unsaturated sterols.May have lower hydrophobic retention than C18.
Pentafluorophenyl (PFP) Aromatic, dipole-dipole, and charge transfer interactionsProvides unique selectivity for positional isomers, especially those with electron-rich moieties.[1][4][10]Can be less robust than traditional C18 phases.
Chiral Stationary Phase (e.g., cyclodextrin-based) Enantioselective interactions (inclusion complexation)The only method for direct enantiomer separation.[1]More expensive; specific to certain compound classes.[1]

Experimental Protocols

Protocol 1: GC-MS Analysis of Sterols Following Derivatization

This protocol outlines a general procedure for the analysis of sterols using gas chromatography-mass spectrometry following derivatization.[1]

  • Sample Preparation (Saponification and Extraction): a. To your sample, add an internal standard. b. Perform alkaline saponification to hydrolyze any sterol esters to free sterols.[1][3] c. Extract the unsaponifiable matter containing the free sterols using an organic solvent like hexane.[1] d. Evaporate the solvent to dryness under a stream of nitrogen.[1]

  • Derivatization (Silylation): a. Reconstitute the dry extract in a suitable solvent (e.g., pyridine). b. Add a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3] c. Heat the mixture (e.g., at 60-70°C for 1 hour) to ensure complete derivatization.[3]

  • GC-MS Conditions (Example):

    • Column: A mid- to high-polarity capillary column (e.g., 65% dimethyl-35% diphenyl polysiloxane phase).[3]

    • Injector Temperature: 250-300°C.[3]

    • Oven Temperature Program:

      • Initial temperature: 180°C.

      • Ramp 1: 15°C/min to 250°C.

      • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

    • Carrier Gas: Helium.

    • MS Detection: Electron impact (EI) ionization at 70 eV is typical. Scan a mass range appropriate for your target sterol TMS derivatives.[1]

Protocol 2: HPLC-MS Analysis of Sterol Isomers

This protocol provides a starting point for separating sterol isomers using reversed-phase HPLC coupled with mass spectrometry.[1]

  • Sample Preparation: a. Extract lipids from the sample matrix using a method like the Folch or Bligh-Dyer procedure.[1][4][11] b. If necessary, perform solid-phase extraction (SPE) to isolate the sterol fraction from other lipids.[1][3][11] c. Dry the sterol fraction and reconstitute in the initial mobile phase solvent.[1]

  • HPLC-MS Conditions (Example):

    • Column: C18, C30, or PFP column (e.g., 2.1 x 150 mm, <3 µm particle size).[1][11]

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[1][11]

      • Solvent B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid or 5 mM ammonium acetate.[1]

    • Gradient Elution: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes. A shallow gradient is often required to resolve isomers.[1]

    • Flow Rate: 0.2-0.4 mL/min.[1]

    • Column Temperature: 40-50°C.[1]

    • MS Detection: Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode. Monitor for characteristic ions of your target sterols.[1]

References

Technical Support Center: Minimizing Photoisomerization During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical integrity of samples is paramount. Photoisomerization, the light-induced conversion of a molecule into a structural isomer, can significantly impact experimental results by altering the compound's physical, chemical, and biological properties. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize photoisomerization during sample preparation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter that could indicate photoisomerization is occurring in your samples.

Problem Potential Cause Recommended Solution
Inconsistent analytical results (e.g., variable peak areas in HPLC, shifting UV-Vis spectra) The sample is undergoing photoisomerization during preparation or analysis.1. Work in low-light conditions: Use a darkroom or a room with red or amber lighting.[1][2] 2. Protect samples from light: Use amber-colored glassware or vials, or wrap containers in aluminum foil.[1][3][4][5] 3. Minimize exposure time: Prepare samples as quickly as possible and analyze them promptly.[1] 4. Control temperature: Perform procedures on ice or at reduced temperatures (e.g., 4°C) to minimize thermal contributions to isomerization.[1][6]
Appearance of unexpected peaks in chromatograms Photoisomers of the target compound are forming.1. Optimize light source: Avoid direct sunlight and fluorescent lighting which emit higher energy wavelengths.[7][8] Use light sources with wavelengths outside the absorbance spectrum of your compound.[2] 2. Use chemical protectants: Consider adding antioxidants or stabilizers to your sample solutions, such as ascorbic acid or butylated hydroxytoluene (BHT), to quench photochemical reactions.[1][3]
Loss of biological activity or potency of a drug candidate The active isomer is converting to a less active or inactive isomer upon light exposure.1. Review handling procedures: Ensure all personnel are trained on the photosensitivity of the compound and adhere to strict low-light protocols.[9] 2. Implement light-protective packaging: For storage and transport, use opaque or amber containers to shield the compound from light.[5][10][11]
Visible changes in the sample (e.g., color change) Significant photoisomerization or degradation has occurred.1. Confirm degradation: Use analytical techniques like HPLC or UV-Vis spectroscopy to confirm the presence of isomers or degradation products. 2. Re-evaluate the entire workflow: Systematically review each step of your sample preparation process to identify all potential sources of light exposure.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control to prevent photoisomerization?

The most critical factors are light exposure, temperature, and the chemical environment of the sample.[1][12] Minimizing exposure to light, especially UV and blue light, is the most crucial step.[4][7] Lowering the temperature can reduce the rate of both photoisomerization and thermal isomerization.[1][13] Additionally, factors like pH and the presence of oxygen can influence the rate of isomerization.[1][12]

Q2: What type of laboratory lighting is safest for handling photosensitive compounds?

The ideal lighting is one that emits wavelengths that are not absorbed by your compound.[2] For many photosensitive compounds, red or amber light is a safer alternative to standard white fluorescent or LED lighting, as these longer wavelengths are generally less energetic.[1][7] It is crucial to know the absorbance spectrum of your molecule to select the appropriate safe light.

Q3: How do I properly store photosensitive samples?

Photosensitive samples should be stored in containers that block UV and visible light, such as amber vials or bottles.[3][5][10][11][14] For extra protection, you can wrap the containers in aluminum foil.[1][3][4] Store samples in a dark, cool place, such as a refrigerator or freezer, to further slow down any potential degradation.

Q4: Can the solvent I use affect photoisomerization?

Yes, the solvent can influence the rate of photoisomerization. The polarity of the solvent can affect the stability of the different isomers and the energy barrier for conversion. It is advisable to consult the literature for your specific compound or class of compounds to determine the most suitable solvent system.

Q5: Are there any chemical additives that can help prevent photoisomerization?

Certain chemical additives can help protect against photoisomerization. Antioxidants and stabilizers, such as ascorbic acid, BHT, and α-tocopherol, can be added to solutions to reduce light-induced degradation.[1][3] However, it is essential to ensure that these additives do not interfere with your downstream analysis.

Experimental Protocols

Protocol 1: General Handling of Photosensitive Compounds

This protocol outlines the basic steps for handling light-sensitive compounds to minimize photoisomerization.

  • Preparation:

    • Conduct all work in a darkroom or under red or amber light.

    • Gather all necessary equipment and reagents before bringing the photosensitive compound into the work area.

    • Use amber-colored glassware and vials. If unavailable, wrap all glassware with aluminum foil.[1][4]

  • Sample Preparation:

    • Pre-chill solvents and solutions on ice.[1]

    • Weigh and dissolve the compound quickly and efficiently, minimizing the time it is exposed to any light.

    • If the protocol requires heating, use the lowest possible temperature for the shortest duration.[1]

    • If compatible with your experiment, consider purging solvents with an inert gas like nitrogen or argon to remove oxygen, which can sometimes participate in photochemical reactions.[1]

  • Analysis and Storage:

    • Analyze samples as soon as possible after preparation.

    • If immediate analysis is not possible, store samples in amber vials in a dark, cold environment (e.g., -20°C or -80°C).

Visualizations

Workflow for Handling Photosensitive Samples

G Workflow for Minimizing Photoisomerization cluster_prep Preparation Phase cluster_handling Sample Handling cluster_analysis Analysis & Storage prep1 Work in Low-Light Environment (Darkroom, Red/Amber Light) handle1 Quickly Weigh & Dissolve Compound prep1->handle1 prep2 Use Light-Blocking Containers (Amber Vials, Foil Wrap) prep2->handle1 prep3 Pre-chill Solvents & Equipment prep3->handle1 handle2 Add Antioxidants (if applicable) handle1->handle2 handle3 Minimize Exposure Time handle2->handle3 analysis1 Prompt Analysis (HPLC, UV-Vis, etc.) handle3->analysis1 analysis2 Store Protected from Light & Heat handle3->analysis2 G Troubleshooting Photoisomerization start Inconsistent Results or Unexpected Peaks? q1 Are you working in a low-light environment? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are you using light-blocking containers? a1_yes->q2 sol1 Implement Low-Light Conditions: - Darkroom - Red/Amber Light a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the sample temperature controlled? a2_yes->q3 sol2 Use Amber Glassware or Wrap Containers in Foil a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Problem Resolved a3_yes->end_node sol3 Work on Ice and Store Samples at Low Temperatures a3_no->sol3 sol3->end_node

References

Technical Support Center: Analysis of Historical Vitamin D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the analysis of historical vitamin D analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for analyzing vitamin D analogs, and which is considered the gold standard?

A1: The two primary methods for analyzing vitamin D analogs are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is widely considered the gold standard due to its high specificity, sensitivity, and ability to simultaneously measure multiple vitamin D metabolites.[1][2][4] Immunoassays, while faster and more common in clinical settings, are prone to inaccuracies.[1]

Q2: Why do I see significant variability and discrepancies when using different immunoassay kits for vitamin D analysis?

A2: Significant variability between different immunoassay kits is a well-documented issue.[1][5][6] The primary reasons for these discrepancies include:

  • Cross-reactivity: The antibodies used in immunoassays can cross-react with various vitamin D metabolites other than the target analyte, such as 25(OH)D2, 3-epi-25(OH)D3, and 24,25(OH)₂D.[1][5][6] This can lead to an overestimation or underestimation of the true concentration.

  • Differing Antibody Specificities: It has been challenging to develop antibodies that recognize 25(OH)D2 and 25(OH)D3 with equal affinity, resulting in biased measurements depending on the patient's supplementation.[1]

  • Lack of Standardization: Historically, there has been a lack of a universal reference material for calibrating immunoassays, leading to significant lot-to-lot and manufacturer-to-manufacturer variability.[7][8]

Q3: What are "matrix effects" in LC-MS/MS analysis of vitamin D analogs, and how can I mitigate them?

A3: Matrix effects refer to the alteration of the ionization efficiency of the target analyte by co-eluting compounds from the sample matrix, such as phospholipids (B1166683) in serum or plasma.[9] This can cause ion suppression or enhancement, leading to inaccurate and imprecise results.[9] To mitigate matrix effects:

  • Use Stable Isotope-Labeled Internal Standards (SIL-IS): A deuterated internal standard (e.g., d6-Vitamin D2) is the gold standard for compensating for matrix effects as it has nearly identical physicochemical properties to the analyte and co-elutes.[9]

  • Employ Effective Sample Preparation: Techniques like protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help remove interfering matrix components.[9]

  • Optimize Chromatography: Adjusting the chromatographic conditions can help separate the analyte from matrix interferences.[9]

  • Use Matrix-Matched Calibrants: Preparing calibration standards in a matrix similar to the study samples can help to account for consistent matrix effects.[9]

Q4: How can I ensure the accuracy of my vitamin D measurements?

A4: Ensuring accuracy requires a multi-faceted approach:

  • Method Selection: Whenever possible, utilize LC-MS/MS, the reference method, for the highest accuracy.[2][4]

  • Use of Certified Reference Materials (CRMs): Incorporate CRMs from reputable sources like the National Institute of Standards and Technology (NIST) (e.g., SRM 972a, SRM 2972a) in your calibration and validation processes.[6][7][10][11] This establishes traceability of your measurements to a recognized standard.[12]

  • Participation in Proficiency Testing Programs: Participate in external quality assessment schemes like the Vitamin D External Quality Assessment Scheme (DEQAS) to benchmark your laboratory's performance against others.[13]

  • Method Validation: Thoroughly validate your analytical method for parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).

Q5: What is the importance of separating C3-epimers of vitamin D?

A5: The C3-epimer of 25-hydroxyvitamin D3 (3-epi-25(OH)D3) is structurally very similar to 25(OH)D3 and can be present in significant concentrations, particularly in infants.[14] Many immunoassays and some non-optimized LC-MS/MS methods cannot distinguish between these two forms, leading to an overestimation of the total 25(OH)D concentration.[5][14] As the biological activity of the epimer is not fully understood, its accurate measurement is crucial for reliable clinical assessment.[14]

Troubleshooting Guides

Issue 1: Poor Reproducibility in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Automate sample preparation steps where possible to minimize human error. Ensure thorough mixing and consistent timing for all extraction and derivatization steps.[9]
Variable Matrix Effects Evaluate your internal standard to ensure it co-elutes with the analyte.[9] Consider using a different extraction technique (e.g., SPE instead of LLE) to better remove interfering phospholipids.[9]
Instrumental Variability Check for fluctuations in LC pump pressure, autosampler injection volume, and mass spectrometer sensitivity. Perform regular system maintenance and calibration.
Instability of Analytes/Derivatives Investigate the stability of your extracted samples and any derivatized products under your storage conditions.[15] Some derivatization products may degrade over time.[15]
Issue 2: Discrepancy Between Immunoassay and LC-MS/MS Results
Possible Cause Troubleshooting Step
Cross-reactivity of Immunoassay This is a common cause of discrepancy.[1][5] Analyze your samples by a validated LC-MS/MS method to obtain a more accurate quantification. If using an immunoassay is necessary, be aware of its specific cross-reactivity profile provided by the manufacturer.
Presence of Vitamin D2 Some immunoassays show poor cross-reactivity with 25(OH)D2, leading to underestimation of total 25(OH)D in patients supplemented with vitamin D2.[1][8] LC-MS/MS can separately quantify both forms.
Presence of C3-Epimers Immunoassays often fail to distinguish 3-epi-25(OH)D3 from 25(OH)D3, causing falsely elevated results.[5][14] A well-optimized LC-MS/MS method can chromatographically separate these epimers.
Incomplete Displacement from Vitamin D Binding Protein (DBP) Some immunoassays may not efficiently release 25(OH)D from DBP, leading to underestimation.[16] This can be a matrix-dependent issue.[16]

Quantitative Data Summary

Table 1: Comparison of Immunoassay Performance with and without Cross-Reactivity Consideration

ImmunoassayR² (without considering cross-reactivity)Max Difference (ng/mL) (without considering cross-reactivity)R² (considering cross-reactivity)Max Difference (ng/mL) (considering cross-reactivity)
ADVIA 0.8995[5][6]3.6[5]0.9254[5][6]3.3[5]
ARCHITECT 0.5377[5][6]6.9[5]0.7602[5][6]5.1[5]
COBAS 0.3674[5][6]22.3[5]0.9284[5][6]4.9[5]

Table 2: Performance of a Robust LC-MS/MS Method for 25-hydroxyvitamin D2 and D3

ParameterValue
Linearity Range 0.5 - 100 ng/mL[17]
Analysis Time per Sample < 1.5 minutes (with multiplexing)[17]
Limit of Quantification (LOQ) 1 ng/mL for both D2 and D3[17]
Intra- and Inter-assay CV < 5%

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of 25-Hydroxyvitamin D2 and D3 in Serum

This protocol provides a general overview. Specific parameters will need to be optimized for individual instrument setups.

  • Sample Preparation (Protein Precipitation & LLE):

    • To 100 µL of serum/plasma, add an internal standard solution (e.g., deuterated 25-OH-D3).

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube.

    • Perform a liquid-liquid extraction with a non-polar solvent like hexane.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase.

  • LC Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid or ammonium (B1175870) formate.

    • Flow Rate: Dependent on the column dimensions.

    • Injection Volume: Typically 10-20 µL.

  • MS/MS Detection:

    • Ionization Mode: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.[3] APCI may offer better sensitivity for some vitamin D metabolites.[2]

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

Protocol 2: VDR Competitive Binding Assay

This assay determines the relative affinity of a test compound for the Vitamin D Receptor (VDR).[18]

  • Materials:

    • Recombinant human Vitamin D Receptor (VDR).

    • [³H]-Calcitriol (radioligand).

    • Test compounds (Vitamin D analogs).

    • Assay buffer.

    • Scintillation fluid.

  • Procedure:

    • Incubate a fixed concentration of recombinant VDR with a fixed concentration of [³H]-Calcitriol and varying concentrations of the test compound.

    • Allow the reaction to reach equilibrium.

    • Separate the bound from the free radioligand (e.g., using charcoal dextran).

    • Measure the radioactivity of the bound fraction using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Calcitriol (IC₅₀) is determined.

Visualizations

G Vitamin D Metabolism and Signaling Pathway cluster_synthesis Synthesis cluster_activation Activation cluster_action Cellular Action 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 Vitamin D3 7-dehydrocholesterol->Vitamin D3 Sunlight (UVB) 25-hydroxylase (Liver) 25-hydroxylase (Liver) Vitamin D3->25-hydroxylase (Liver) 25(OH)D3 25(OH)D3 25-hydroxylase (Liver)->25(OH)D3 1-alpha-hydroxylase (Kidney) 1-alpha-hydroxylase (Kidney) 1,25(OH)2D3 (Calcitriol) 1,25(OH)2D3 (Calcitriol) 1-alpha-hydroxylase (Kidney)->1,25(OH)2D3 (Calcitriol) 25(OH)D3->1-alpha-hydroxylase (Kidney) VDR VDR 1,25(OH)2D3 (Calcitriol)->VDR RXR RXR VDR->RXR Dimerization VDRE VDRE RXR->VDRE Binds to Gene Transcription Gene Transcription VDRE->Gene Transcription Regulates G LC-MS/MS Experimental Workflow for Vitamin D Analysis Serum Sample Serum Sample Add Internal Standard Add Internal Standard Serum Sample->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Extraction (LLE or SPE) Extraction (LLE or SPE) Protein Precipitation->Extraction (LLE or SPE) Evaporation & Reconstitution Evaporation & Reconstitution Extraction (LLE or SPE)->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis G Troubleshooting Logic for Discrepant Vitamin D Results Discrepant Results Discrepant Results Immunoassay vs. LC-MS/MS? Immunoassay vs. LC-MS/MS? Discrepant Results->Immunoassay vs. LC-MS/MS? Different Immunoassays? Different Immunoassays? Discrepant Results->Different Immunoassays? Review Immunoassay Cross-Reactivity Review Immunoassay Cross-Reactivity Immunoassay vs. LC-MS/MS?->Review Immunoassay Cross-Reactivity Yes Review Calibration & QC Review Calibration & QC Different Immunoassays?->Review Calibration & QC Yes Analyze by LC-MS/MS Analyze by LC-MS/MS Review Immunoassay Cross-Reactivity->Analyze by LC-MS/MS Check for Epimers/Isobars Check for Epimers/Isobars Review Calibration & QC->Check for Epimers/Isobars

References

Validation & Comparative

Validating Historical Rickets Cures: A Modern Scientific Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a scientific comparison of historical and modern treatments for rickets, a disease characterized by defective bone mineralization in children. By examining historical claims through the lens of modern analytical methods and experimental data, we can validate the efficacy of past remedies and understand their mechanisms of action. This report is intended for researchers, scientists, and drug development professionals interested in the evolution of disease treatment and the scientific validation of historical medical practices.

Historical vs. Modern Interventions: A Comparative Overview

Historically, the most prominent and effective "cures" for rickets were cod liver oil and exposure to sunlight.[1] These empirical observations predated the discovery of vitamin D and its crucial role in calcium and phosphate (B84403) metabolism. Modern medicine has since elucidated the precise mechanisms underlying these historical remedies, leading to the development of purified and standardized vitamin D and calcium supplements for the prevention and treatment of rickets.

The primary active compound in both historical and modern treatments is Vitamin D. In historical treatments, this was sourced naturally from cod liver oil and synthesized in the skin through sun exposure. Modern treatments utilize purified Vitamin D2 (ergocalciferol) or D3 (cholecalciferol).

Data Presentation: Quantitative Comparison of Rickets Treatments

The following tables summarize quantitative data comparing historical and modern treatment approaches for rickets.

ParameterHistorical Cod Liver OilModern Vitamin D Supplementation
Active Compound Vitamin D (primarily D3), Vitamin A, Omega-3 Fatty AcidsVitamin D2 (Ergocalciferol) or D3 (Cholecalciferol)
Typical Vitamin D Content Highly variable; estimates range from ~85 IU to over 1360 IU per teaspoon.[2][3]Standardized doses, typically 400 IU, 1000 IU, 5000 IU, or higher per tablet/capsule.[4]
Typical Daily Dosage for Rickets Treatment 1-3 teaspoons (dosage was not standardized)1000-5000 IU for infants and children for 2-3 months.[4]
Bioavailability Dependent on the quality and processing of the oil.High and consistent.
Purity Contained other vitamins and fatty acids; potential for contaminants.High purity of the active vitamin D compound.
Potential for Toxicity Yes, primarily due to high levels of Vitamin A.[5]Yes, but rare and typically associated with very high, unmonitored doses.
Biochemical MarkerTypical Value in Untreated RicketsExpected Response to Historical Treatment (Cod Liver Oil)Expected Response to Modern Treatment (Vitamin D + Calcium)
Serum 25-hydroxyvitamin D [25(OH)D] <12 ng/mL (<30 nmol/L)[6]Gradual increase to sufficient levels (>20 ng/mL)Rapid and predictable increase to sufficient levels (>20 ng/mL)
Serum Calcium Low or normal (due to secondary hyperparathyroidism)[7]Normalization within weeks.Normalization within days to weeks.
Serum Phosphate Low[7]Gradual normalization.Normalization, often in conjunction with calcium levels.
Serum Alkaline Phosphatase (ALP) Markedly elevated[6][8]Gradual decrease towards age-appropriate normal range over months.[9]Significant decrease towards normal range within weeks to months.[9]
Parathyroid Hormone (PTH) Elevated (secondary hyperparathyroidism)[6]Gradual suppression to normal levels.Rapid suppression to normal levels.

Experimental Protocols for Validation

To scientifically validate the antirachitic properties of a historical remedy like cod liver oil today, a series of preclinical and clinical studies would be conducted. Below are detailed methodologies for key experiments.

Protocol 1: Induction and Assessment of Nutritional Rickets in a Rat Model

Objective: To induce nutritional rickets in a rat model for the subsequent testing of antirachitic compounds.

Materials:

  • Weanling male Sprague-Dawley rats (21 days old).

  • Vitamin D-deficient diet (high calcium, low phosphorus, e.g., AIN-93G modified to contain 1.2% Ca and 0.1% P, without vitamin D).

  • Metabolic cages for urine and feces collection.

  • Micro-CT scanner for bone imaging.

  • Standard laboratory equipment for blood collection and biochemical analysis.

  • Histology equipment and reagents.

Procedure:

  • Acclimatization: House weanling rats in a vivarium with UV-filtered light for one week and provide a standard chow diet and water ad libitum.

  • Induction of Rickets: After acclimatization, switch the rats to the vitamin D-deficient, high calcium, low phosphorus diet for 3-4 weeks.

  • Monitoring: Monitor body weight and food intake weekly.

  • Confirmation of Rickets: After the induction period, confirm the development of rickets through:

    • Biochemical Analysis: Collect blood via tail vein or cardiac puncture (terminal) and measure serum levels of 25(OH)D, calcium, phosphorus, alkaline phosphatase, and PTH. Expected findings in rachitic rats are low 25(OH)D and phosphorus, and high alkaline phosphatase and PTH.

    • Radiographic Analysis: Perform X-rays or micro-CT scans of the tibia and femur to visualize the widening of the growth plates, a characteristic sign of rickets.

    • Histological Analysis: Euthanize a subset of animals and collect the tibias for histological processing.

Protocol 2: Testing the Antirachitic Activity of Cod Liver Oil

Objective: To evaluate the efficacy of cod liver oil in healing induced rickets in a rat model.

Materials:

  • Rachitic rats (as induced in Protocol 1).

  • Test substance: Historical formulation of cod liver oil (if available and safe) and modern, standardized cod liver oil supplements.

  • Control substances: Vehicle control (e.g., corn oil), positive control (purified Vitamin D3).

  • Gavage needles.

Procedure:

  • Group Allocation: Randomly assign rachitic rats to different treatment groups (e.g., vehicle control, low-dose cod liver oil, high-dose cod liver oil, positive control).

  • Treatment Administration: Administer the respective treatments orally via gavage daily for 2-3 weeks.

  • Monitoring: Continue to monitor body weight and food intake.

  • Assessment of Healing: At the end of the treatment period, assess the healing of rickets using the same methods as for confirmation:

    • Biochemical Analysis: Measure serum 25(OH)D, calcium, phosphorus, ALP, and PTH. Expect normalization of these parameters in the treated groups.

    • Radiographic Analysis: Compare X-rays or micro-CT scans of the growth plates with baseline and control groups to observe narrowing of the growth plate and improved mineralization.

    • Histological Analysis: Analyze the histology of the tibial growth plate for signs of healing, such as the restoration of the orderly columnar arrangement of chondrocytes and improved mineralization of the hypertrophic zone.

Protocol 3: Histological Analysis of the Rachitic Growth Plate

Objective: To qualitatively and quantitatively assess the microscopic changes in the growth plate associated with rickets and its healing.

Materials:

  • Tibias from experimental animals.

  • Fixative (e.g., 10% neutral buffered formalin).

  • Decalcifying solution (e.g., 10% EDTA).

  • Paraffin (B1166041) embedding station.

  • Microtome.

  • Glass slides and coverslips.

  • Staining reagents: Hematoxylin and Eosin (H&E) for general morphology, and von Kossa stain for mineralization.

  • Microscope with a camera and image analysis software.

Procedure:

  • Fixation and Decalcification: Fix the tibias in formalin for 24-48 hours, then transfer to a decalcifying solution until the bone is pliable.

  • Processing and Embedding: Dehydrate the decalcified bones through a series of graded alcohols, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 5 µm thick longitudinal sections of the proximal tibia using a microtome.

  • Staining:

    • Stain sections with H&E to visualize the overall structure of the growth plate, including the organization of chondrocytes in the resting, proliferative, and hypertrophic zones. In rickets, the hypertrophic zone is expanded and disorganized.

    • Stain adjacent sections with von Kossa to visualize mineralized tissue (stains black). In rickets, there is a significant reduction in mineralization in the primary spongiosa.

  • Analysis:

    • Qualitative Assessment: Microscopically examine the stained sections for the characteristic features of rickets (e.g., widening of the hypertrophic zone, poor vascular invasion, and lack of mineralization) and signs of healing (e.g., restoration of chondrocyte columns, increased vascularity, and deposition of mineral).

    • Quantitative Assessment (Histomorphometry): Use image analysis software to measure the width of the total growth plate and the hypertrophic zone. A decrease in these measurements indicates healing.

Mandatory Visualizations

Historical_Treatment_Validation_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation animal_model Induce Rickets in Animal Model (e.g., Rat) treatment_groups Administer Historical Remedy (e.g., Cod Liver Oil) and Controls animal_model->treatment_groups Randomization biochemical_analysis Biochemical Analysis (Serum Ca, P, ALP, 25(OH)D) treatment_groups->biochemical_analysis imaging Radiographic & Histological Analysis of Bones treatment_groups->imaging efficacy_assessment Efficacy & Safety Assessment biochemical_analysis->efficacy_assessment imaging->efficacy_assessment clinical_trial Human Clinical Trial (Ethically Approved) patient_outcomes Monitor Clinical & Biochemical Outcomes clinical_trial->patient_outcomes data_analysis Statistical Analysis of Efficacy and Safety patient_outcomes->data_analysis efficacy_assessment->clinical_trial Proceed if Efficacious and Safe

Caption: Workflow for the modern validation of a historical rickets cure.

VitaminD_Signaling_Pathway cluster_synthesis Vitamin D Synthesis & Activation cluster_action Cellular Action sunlight Sunlight (UVB) skin Skin: 7-dehydrocholesterol -> Vitamin D3 sunlight->skin liver Liver: Vitamin D -> 25(OH)D skin->liver diet Dietary Intake (Cod Liver Oil, Fortified Foods) diet->liver kidney Kidney: 25(OH)D -> 1,25(OH)2D (Active Form) liver->kidney vdr Vitamin D Receptor (VDR) in Target Cells kidney->vdr 1,25(OH)2D enters circulation gene_transcription Regulation of Gene Transcription vdr->gene_transcription calcium_absorption Increased Intestinal Calcium & Phosphate Absorption gene_transcription->calcium_absorption bone_mineralization Normal Bone Mineralization calcium_absorption->bone_mineralization rickets_cure Cure/Prevention of Rickets bone_mineralization->rickets_cure

Caption: Simplified signaling pathway of Vitamin D in the cure of rickets.

References

A Tale of Two Vitamins: Cross-Referencing Early "Vitamin D1" Research with Modern Vitamin D Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The journey to our current understanding of vitamin D is a compelling narrative of scientific discovery, initial mischaracterizations, and eventual clarification. At the heart of this story lies "Vitamin D1," the first identified substance with anti-rachitic properties, which was later revealed to be an impure mixture. This guide provides a comprehensive cross-referencing of the early research surrounding this compound with our modern, nuanced understanding of vitamin D metabolism and signaling. By examining the experimental data, protocols, and conceptual frameworks of both eras, we can appreciate the evolution of scientific knowledge in this vital field.

From a Singular Entity to a Complex Family: The Reclassification of Vitamin D

In the early 20th century, the search for a cure for rickets, a debilitating bone disease in children, led to the discovery of a fat-soluble factor with anti-rachitic properties. This substance, isolated from irradiated ergosterol, was named this compound.[1][2] However, further research by Adolf Windaus and his contemporaries revealed that this compound was not a single compound but a co-precipitate of two distinct molecules: ergocalciferol (B368823) (now known as Vitamin D2) and lumisterol, a biologically inert photoisomer.[1][3] This discovery led to the abandonment of the term "this compound" as a distinct vitamin.

Today, we recognize "vitamin D" as a group of fat-soluble secosteroids, with the two most important forms for human health being Vitamin D2 (ergocalciferol) and Vitamin D3 (cholecalciferol).[4] These are prohormones that undergo a series of metabolic conversions to become the biologically active hormone, calcitriol (B1668218).

Quantitative Comparison of Early and Modern Vitamin D Forms

The following table summarizes the key quantitative and physicochemical properties of the compounds central to the story of this compound, providing a clear comparison between the historical and modern understanding.

Property"this compound" (Historical)Ergocalciferol (Vitamin D2)Cholecalciferol (Vitamin D3)Lumisterol
Composition 1:1 molecular compound of Ergocalciferol and LumisterolC28H44OC27H44OC28H44O
Molecular Weight ( g/mol ) ~793.31396.65384.64396.65
Source Irradiated ErgosterolIrradiated Ergosterol (from yeast and plants)Irradiated 7-dehydrocholesterol (B119134) (in animal skin)By-product of Ergosterol irradiation
Antirachitic Potency (IU/mg) Variable, lower than pure D2~40,000~40,000Generally considered inactive
Relative Potency vs. D3 Less potentLess potent than D3 in raising and maintaining serum 25(OH)D levelsStandardNegligible
Melting Point (°C) 115-118115-11883-86118
Solubility Soluble in organic solvents, insoluble in waterSoluble in organic solvents, insoluble in waterSoluble in organic solvents, insoluble in waterSoluble in organic solvents, insoluble in water

Experimental Protocols: A Shift from Bioassays to Molecular Precision

The experimental methodologies used to study vitamin D have evolved dramatically, reflecting broader advancements in analytical chemistry and molecular biology.

Early Experimental Protocols (circa 1920s-1930s)

The initial research on this compound relied heavily on bioassays to determine its anti-rachitic efficacy. A typical workflow involved:

  • Irradiation of Ergosterol: Ergosterol, a sterol derived from yeast or fungi, was dissolved in an organic solvent (e.g., ether) and exposed to ultraviolet (UV) light from a mercury-vapor lamp.[5] The duration and intensity of the irradiation were key variables that were empirically determined to maximize the production of the anti-rachitic factor.[5]

  • Purification Attempts: Early purification methods involved crystallization from the irradiated mixture. However, due to the similar physicochemical properties of ergocalciferol and lumisterol, they co-precipitated, leading to the isolation of the "this compound" mixture.[2] Techniques like high-vacuum distillation and charcoal adsorption were also employed to concentrate the active component.[2]

  • Antirachitic Bioassay (The "Line Test"): The potency of the isolated substance was determined using the "line test" in rachitic rats.[6]

    • Young rats were fed a diet deficient in vitamin D to induce rickets.

    • The test substance was then administered to the rats over a period of time.

    • The rats were subsequently euthanized, and their long bones (typically the tibia or radius) were sectioned and stained with silver nitrate.

    • The degree of healing, observed as a line of new calcification in the epiphyseal cartilage, was visually scored to provide a semi-quantitative measure of the substance's anti-rachitic activity.[6]

Modern Experimental Protocols

Contemporary vitamin D research employs a suite of sophisticated and precise techniques:

  • Synthesis and Purification: Pure forms of Vitamin D2, D3, and their metabolites are synthesized chemically or produced through controlled UV irradiation of their respective precursors. Purification is achieved using high-performance liquid chromatography (HPLC), which allows for the precise separation of different vitamers and isomers.

  • Quantification: Vitamin D levels in biological samples are now accurately quantified using methods like:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for measuring the concentrations of 25-hydroxyvitamin D (25(OH)D), the primary indicator of vitamin D status, and other metabolites.[7]

    • Immunoassays: While less specific than LC-MS/MS, immunoassays are widely used for clinical screening of vitamin D levels.[7]

  • Mechanism of Action Studies: Understanding the biological effects of vitamin D at the molecular level involves:

    • Cell Culture Systems: Various cell lines are used to study the effects of calcitriol on gene expression, cell proliferation, and differentiation.

    • Molecular Biology Techniques: Techniques such as quantitative polymerase chain reaction (qPCR), Western blotting, and chromatin immunoprecipitation (ChIP) are used to investigate how calcitriol and the Vitamin D Receptor (VDR) regulate target gene expression.

    • In Vivo Animal Models: Genetically modified animal models, such as VDR knockout mice, are crucial for understanding the physiological roles of vitamin D in a whole-organism context.

Visualizing the Evolution of Understanding: From a Simple Mixture to a Complex Pathway

The following diagrams, generated using the DOT language, visually represent the shift in our understanding of vitamin D.

Modern_Vitamin_D_Metabolic_and_Signaling_Pathway cluster_1 Prohormone Sources cluster_2 Metabolic Activation cluster_3 Genomic Signaling 7-Dehydrocholesterol 7-Dehydrocholesterol UVB_Light UVB_Light 7-Dehydrocholesterol->UVB_Light Ergosterol Ergosterol Diet_Supplements Diet_Supplements Ergosterol->Diet_Supplements Vitamin_D3 Cholecalciferol (D3) UVB_Light->Vitamin_D3 Vitamin_D2 Ergocalciferol (D2) Diet_Supplements->Vitamin_D2 Liver Liver Vitamin_D3->Liver Vitamin_D2->Liver Calcidiol 25(OH)D (Calcidiol) Liver->Calcidiol Kidney Kidney Calcidiol->Kidney Calcitriol 1,25(OH)2D (Calcitriol) Kidney->Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) in Target Genes VDR_RXR_Complex->VDRE Gene_Expression Modulation of Gene Expression VDRE->Gene_Expression Biological_Effects Calcium Homeostasis, Immune Function, etc. Gene_Expression->Biological_Effects

References

A Comparative Analysis of Vitamin D2 and D3 Metabolic Pathways for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the metabolic fates of ergocalciferol (B368823) (Vitamin D2) and cholecalciferol (Vitamin D3), highlighting key differences in their pharmacokinetic profiles and bioefficacy. This guide provides a comprehensive overview of their metabolic pathways, supported by quantitative data from comparative studies, detailed experimental methodologies, and visual diagrams to elucidate complex processes.

Introduction

Vitamin D is a crucial prohormone primarily known for its role in calcium and phosphate (B84403) homeostasis and the maintenance of bone health.[1] The two major forms of vitamin D are ergocalciferol (Vitamin D2) and cholecalciferol (Vitamin D3). Vitamin D2 is synthesized by plants and fungi, whereas Vitamin D3 is produced in the skin of animals upon exposure to ultraviolet B (UVB) radiation and can also be obtained from animal-based foods.[2][3] While both forms are used in supplements and food fortification, a significant body of research indicates that they are not metabolically equivalent.[4][5][[“]][7][[“]] This guide provides a detailed comparative analysis of the metabolic pathways of Vitamin D2 and D3, focusing on aspects relevant to researchers, scientists, and drug development professionals. It is important to note that Vitamin D1 is an obsolete term that referred to a mixture of ergocalciferol and lumisterol (B196343) and is not a distinct form of vitamin D with a unique metabolic pathway.[9][10][11][12]

Metabolic Pathways: A Shared Journey with Different Fates

Both Vitamin D2 and D3 are biologically inert and require two sequential hydroxylation steps to become active.[1]

  • Hepatic 25-Hydroxylation: The initial step occurs primarily in the liver, where Vitamin D2 and D3 are hydroxylated by the enzyme 25-hydroxylase (mainly CYP2R1 and to a lesser extent CYP27A1) to form 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3), respectively.[1][3] These are the major circulating forms of vitamin D and are used to determine a person's vitamin D status.[2]

  • Renal 1α-Hydroxylation: The second hydroxylation occurs predominantly in the kidneys. The enzyme 1α-hydroxylase (CYP27B1) converts 25(OH)D2 and 25(OH)D3 into their biologically active forms, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2 or ercalcitriol) and 1,25-dihydroxyvitamin D3 (1,25(OH)2D3 or calcitriol).[1][3]

  • Catabolism: The inactivation of both active and precursor forms is primarily carried out by the enzyme 24-hydroxylase (CYP24A1), which initiates a catabolic cascade.[13][14]

While the enzymatic machinery is the same, the structural differences between the side chains of Vitamin D2 and D3 lead to significant variations in their metabolic handling.

Vitamin_D_Metabolic_Pathway cluster_0 Source cluster_1 Prohormone cluster_2 Liver (25-Hydroxylation) cluster_3 Kidney (1α-Hydroxylation) cluster_4 Inactivation 7-Dehydrocholesterol 7-Dehydrocholesterol Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) 7-Dehydrocholesterol->Vitamin D3 (Cholecalciferol) UVB Ergosterol Ergosterol Vitamin D2 (Ergocalciferol) Vitamin D2 (Ergocalciferol) Ergosterol->Vitamin D2 (Ergocalciferol) UVB CYP2R1/CYP27A1 CYP2R1/CYP27A1 Vitamin D3 (Cholecalciferol)->CYP2R1/CYP27A1 Vitamin D2 (Ergocalciferol)->CYP2R1/CYP27A1 25(OH)D3 (Calcifediol) 25(OH)D3 (Calcifediol) CYP27B1 CYP27B1 25(OH)D3 (Calcifediol)->CYP27B1 25(OH)D2 25(OH)D2 25(OH)D2->CYP27B1 CYP2R1/CYP27A1->25(OH)D3 (Calcifediol) CYP2R1/CYP27A1->25(OH)D2 1,25(OH)2D3 (Calcitriol) 1,25(OH)2D3 (Calcitriol) CYP24A1 CYP24A1 1,25(OH)2D3 (Calcitriol)->CYP24A1 1,25(OH)2D2 (Ercalcitriol) 1,25(OH)2D2 (Ercalcitriol) 1,25(OH)2D2 (Ercalcitriol)->CYP24A1 CYP27B1->1,25(OH)2D3 (Calcitriol) CYP27B1->1,25(OH)2D2 (Ercalcitriol) Inactive Metabolites Inactive Metabolites CYP24A1->Inactive Metabolites

Figure 1: Generalized metabolic pathway of Vitamin D2 and D3.

Comparative Pharmacokinetics and Bioefficacy

The primary difference in the metabolic pathways of Vitamin D2 and D3 lies in the affinity of their metabolites for the Vitamin D Binding Protein (DBP). DBP is the main carrier of vitamin D metabolites in the circulation.

Binding Affinity to Vitamin D Binding Protein (DBP): Metabolites of Vitamin D3 have a higher affinity for DBP compared to the metabolites of Vitamin D2.[15][16][17][18] Specifically, 25(OH)D3 binds to DBP with a greater affinity than 25(OH)D2.[16][17] This lower binding affinity of 25(OH)D2 results in a shorter circulating half-life and a more rapid clearance from the body.[18]

Serum Concentrations of 25-hydroxyvitamin D: Numerous studies and meta-analyses have demonstrated that Vitamin D3 is more effective than Vitamin D2 at raising and maintaining serum 25(OH)D concentrations.[2][4][5][[“]][7][[“]]

Study TypeFindingReference
Meta-analysisVitamin D3 is more efficacious at raising serum 25(OH)D concentrations than Vitamin D2.[5]
Meta-analysisCholecalciferol (D3) intervention was more efficacious in improving vitamin D status (serum levels of total 25(OH)D) compared to ergocalciferol (D2).[4][7]
Pharmacokinetic StudyThe area under the concentration-time curve (AUC) for 25(OH)D was 28.6% higher for D3 compared with D2. The elimination half-life of 25(OH)D was longer with D3 supplementation.[19][20]
Randomized Controlled TrialVitamin D3 supplementation resulted in a greater increase in total 25(OH)D concentrations compared to Vitamin D2. Supplementation with D2 was associated with a decrease in 25(OH)D3 levels.[21]

Table 1: Summary of Comparative Efficacy of Vitamin D2 and D3 from Selected Studies.

Comparative_Metabolism_Workflow D3_Source Cholecalciferol (D3) 25OHD3 25(OH)D3 D3_Source->25OHD3 Liver (25-hydroxylation) DBP_Binding_D3 High Affinity Binding to DBP 25OHD3->DBP_Binding_D3 Active_D3 1,25(OH)2D3 25OHD3->Active_D3 Kidney (1α-hydroxylation) Half_Life_D3 Longer Half-life DBP_Binding_D3->Half_Life_D3 D2_Source Ergocalciferol (D2) 25OHD2 25(OH)D2 D2_Source->25OHD2 Liver (25-hydroxylation) DBP_Binding_D2 Lower Affinity Binding to DBP 25OHD2->DBP_Binding_D2 Active_D2 1,25(OH)2D2 25OHD2->Active_D2 Kidney (1α-hydroxylation) Half_Life_D2 Shorter Half-life (Faster Clearance) DBP_Binding_D2->Half_Life_D2

Figure 2: Comparative workflow of Vitamin D3 and D2 metabolism.

Experimental Protocols for Measuring Vitamin D Metabolites

The accurate quantification of vitamin D and its metabolites is crucial for both research and clinical practice. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for these measurements due to its high specificity and sensitivity.[22][23][24]

Key Steps in LC-MS/MS Analysis of Vitamin D Metabolites:

  • Sample Preparation:

    • Protein Precipitation: Serum or plasma samples are treated with an organic solvent (e.g., methanol, isopropanol) to precipitate proteins.[25]

    • Liquid-Liquid Extraction (LLE): The vitamin D metabolites, which are lipophilic, are extracted from the aqueous sample into an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE)).[23]

    • Internal Standards: Deuterated internal standards (e.g., 25OHD3-d6) are added at the beginning of the sample preparation to account for any loss of analyte during the process and for variations in instrument response.[23][25]

  • Derivatization (Optional but often employed):

    • To enhance the ionization efficiency and sensitivity of detection, vitamin D metabolites can be derivatized. A common derivatization reagent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), which reacts with the cis-diene structure of the vitamin D molecule in a Diels-Alder reaction.[23]

  • Chromatographic Separation:

    • The extracted and derivatized sample is injected into a liquid chromatography system.

    • A reversed-phase column is typically used to separate the different vitamin D metabolites based on their polarity. This step is critical for separating isomers, such as the C3-epimers of 25(OH)D.[25]

  • Mass Spectrometric Detection:

    • The separated metabolites are introduced into a tandem mass spectrometer.

    • Electrospray ionization (ESI) in positive ion mode is commonly used.[25]

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte.[25]

LC_MS_MS_Workflow Sample Serum/Plasma Sample IS_Addition Addition of Internal Standards Sample->IS_Addition Protein_Precipitation Protein Precipitation IS_Addition->Protein_Precipitation LLE Liquid-Liquid Extraction Protein_Precipitation->LLE Derivatization Derivatization (e.g., with PTAD) LLE->Derivatization LC_Separation Liquid Chromatography (Separation of Metabolites) Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Figure 3: General experimental workflow for LC-MS/MS analysis.

Conclusion

References

The Superior In Vivo Efficacy of Cholecalciferol (Vitamin D3) Over Ergocalciferol (Vitamin D2): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of ergocalciferol (B368823) (vitamin D2) and cholecalciferol (vitamin D3), drawing upon key experimental data from clinical trials and meta-analyses. The evidence presented consistently demonstrates the superior ability of cholecalciferol to raise and maintain serum 25-hydroxyvitamin D [25(OH)D] concentrations, the primary indicator of vitamin D status in the body.

Executive Summary

Ergocalciferol and cholecalciferol, the two major forms of vitamin D, are not biologically equivalent.[1] A significant body of research, including systematic reviews and meta-analyses, concludes that cholecalciferol is more potent and effective than ergocalciferol in improving and sustaining vitamin D levels in humans.[2][[“]][4] This difference in efficacy has important implications for clinical practice and the formulation of vitamin D supplements and fortified foods.

Quantitative Data Comparison

The following tables summarize data from key studies that have directly compared the effects of ergocalciferol and cholecalciferol supplementation on serum 25(OH)D levels.

Table 1: Meta-Analysis of Randomized Controlled Trials

ParameterErgocalciferol (D2)Cholecalciferol (D3)Key FindingReference
Effect on Serum 25(OH)D Less effective in raising serum 25(OH)D levels.More efficacious at raising serum 25(OH)D concentrations.Vitamin D3 is significantly more effective than D2. (P = 0.001)[2]
Dosage Frequency Effect less pronounced with daily supplementation compared to bolus doses.Significantly more effective when given as a bolus dose.The superiority of D3 is more pronounced with intermittent high-dose supplementation.[2]

Table 2: Head-to-Head Clinical Trial in Healthy Volunteers

ParameterPlaceboErgocalciferol (D2) GroupCholecalciferol (D3) GroupReference
Dosage Placebo daily50 µ g/day 50 µ g/day [5][6]
Duration 8 weeks8 weeks8 weeks[5][6]
Baseline Total 25(OH)D (nmol/L) 39.4 ± 14.236.4 ± 13.341.5 ± 22.8[5][6]
Final Total 25(OH)D (nmol/L) 31.1 ± 12.4Not specified, but 25(OH)D3 decreased significantly88.0 ± 22.1[5][6]
Key Observation Vitamin D2 supplementation was associated with a decrease in 25(OH)D3 concentrations.Vitamin D3 supplementation led to a significant increase in total 25(OH)D.Cholecalciferol increases total 25(OH)D concentration more effectively than ergocalciferol.[5][6][5][6]

Table 3: Clinical Trial in Thai Female Healthcare Workers

ParameterErgocalciferol (D2) GroupCholecalciferol (D3) GroupReference
Dosage 20,000 IU weekly1,000 IU daily[7]
Duration 12 months12 months[7]
Baseline Serum 25(OH)D (ng/mL) 16.91 ± 6.0717.62 ± 4.39[7]
Serum 25(OH)D at 6 months (ng/mL) 21.67 ± 5.1126.03 ± 6.59[7]
Key Finding Daily cholecalciferol resulted in a significantly greater increase in serum 25(OH)D levels at 6 months compared to weekly ergocalciferol (P = 0.018).[7]Cholecalciferol was effective in increasing 25(OH)D levels in all participants, whereas ergocalciferol was not effective in those who were not vitamin D deficient at baseline.[7][7]

Experimental Protocols

The following provides a generalized methodology for a randomized controlled trial designed to compare the in vivo efficacy of ergocalciferol and cholecalciferol, based on protocols from the cited literature.[5][7][8]

1. Study Design: A randomized, double-blind, placebo-controlled parallel-group trial.

2. Participant Recruitment:

  • Inclusion Criteria: Healthy adults with a defined range of baseline serum 25(OH)D levels (e.g., vitamin D insufficiency or deficiency).

  • Exclusion Criteria: History of metabolic bone disease, malabsorption syndromes, renal or liver disease, and use of medications known to interfere with vitamin D metabolism. All participants provide written informed consent.

3. Randomization and Blinding: Participants are randomly assigned to one of three groups: ergocalciferol, cholecalciferol, or placebo. The randomization sequence is computer-generated. Both participants and investigators are blinded to the treatment allocation.

4. Intervention:

  • Ergocalciferol Group: Receives a standardized daily or weekly oral dose of ergocalciferol (e.g., 1,000 IU/day or 20,000 IU/week).

  • Cholecalciferol Group: Receives an equivalent oral dose of cholecalciferol.

  • Placebo Group: Receives an identical-looking placebo.

  • Duration: The intervention period typically ranges from 8 to 12 weeks or longer to allow for changes in serum 25(OH)D to stabilize.[5][7]

5. Data Collection:

  • Baseline Visit: Collection of demographic data, medical history, and a baseline blood sample.

  • Follow-up Visits: Scheduled at regular intervals (e.g., 4, 8, and 12 weeks) for blood sample collection and to monitor for any adverse events.

6. Biochemical Analysis:

  • Serum samples are analyzed for total 25(OH)D, 25(OH)D2, and 25(OH)D3 concentrations using a reliable method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Other relevant markers such as serum parathyroid hormone (PTH), calcium, and phosphate (B84403) are also measured.

7. Statistical Analysis: The primary outcome is the change in serum total 25(OH)D from baseline to the end of the study. Statistical analyses, such as ANOVA or ANCOVA, are used to compare the changes between the three groups.

Mandatory Visualizations

experimental_workflow cluster_screening Participant Screening cluster_baseline Baseline Assessment cluster_intervention Randomized Intervention cluster_followup Follow-up & Data Collection cluster_analysis Analysis s1 Recruitment of Healthy Volunteers s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Informed Consent s2->s3 b1 Demographics & Medical History s3->b1 b2 Baseline Blood Sample Collection (25(OH)D, PTH, Calcium) b1->b2 rand Randomization b2->rand g1 Group 1: Ergocalciferol (D2) rand->g1 g2 Group 2: Cholecalciferol (D3) rand->g2 g3 Group 3: Placebo rand->g3 f1 Follow-up Visits (e.g., Weeks 4, 8, 12) g1->f1 g2->f1 g3->f1 f2 Blood Sample Collection f1->f2 f3 Adverse Event Monitoring f1->f3 a1 Biochemical Analysis of Samples (LC-MS/MS) f2->a1 a2 Statistical Analysis of Data a1->a2 a3 Efficacy Comparison a2->a3

Caption: Experimental workflow for a clinical trial comparing ergocalciferol and cholecalciferol.

metabolic_pathway cluster_source Vitamin D Sources cluster_liver Liver Metabolism cluster_kidney Kidney Metabolism cluster_target Target Tissues d2_source Ergocalciferol (D2) (Dietary) liver_enzyme 25-hydroxylase d2_source->liver_enzyme Absorption d3_source Cholecalciferol (D3) (Sunlight, Diet) d3_source->liver_enzyme Absorption/Synthesis ohd2 25-hydroxyergocalciferol (25(OH)D2) liver_enzyme->ohd2 ohd3 25-hydroxycholecalciferol (25(OH)D3) liver_enzyme->ohd3 kidney_enzyme 1α-hydroxylase ohd2->kidney_enzyme Circulation ohd3->kidney_enzyme Circulation active_d2 1,25-dihydroxyergocalciferol (Active D2) kidney_enzyme->active_d2 active_d3 1,25-dihydroxycholecalciferol (Calcitriol - Active D3) kidney_enzyme->active_d3 vdr Vitamin D Receptor (VDR) active_d2->vdr active_d3->vdr response Biological Response (Calcium Homeostasis, etc.) vdr->response Gene Transcription

Caption: Metabolic pathways of ergocalciferol (D2) and cholecalciferol (D3).

Discussion of Findings

The consistent finding across multiple studies is that cholecalciferol more effectively raises serum 25(OH)D levels than an equivalent dose of ergocalciferol.[2][5][7] Several factors may contribute to this difference:

  • Binding Affinity: Cholecalciferol and its metabolites have a higher affinity for the vitamin D-binding protein (DBP) in circulation, which may lead to a longer half-life and greater bioavailability.[1]

  • Metabolic Differences: The metabolism of ergocalciferol may lead to the production of different metabolites that are cleared more rapidly from the body.[9] Some studies have even shown that ergocalciferol supplementation can lead to a decrease in the concentration of 25(OH)D3.[5][6]

  • Stability: Cholecalciferol is generally considered to be more stable than ergocalciferol.[[“]]

While both forms of vitamin D can increase serum 25(OH)D levels to some extent, the evidence strongly suggests that cholecalciferol is the more reliable and potent choice for correcting vitamin D deficiency and maintaining optimal status.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, the in vivo evidence strongly supports the preferential use of cholecalciferol (vitamin D3) over ergocalciferol (vitamin D2) for supplementation and fortification. The superior efficacy of cholecalciferol in raising and maintaining serum 25(OH)D concentrations is well-documented. When designing clinical trials or developing products aimed at improving vitamin D status, cholecalciferol should be considered the standard of care. Further research may be warranted to fully elucidate the long-term clinical implications of the observed differences in efficacy between these two forms of vitamin D.

References

Re-evaluating the Therapeutic Window of Historical Vitamin D1 Preparations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive re-evaluation of the therapeutic window of historical Vitamin D1 preparations, comparing them with modern Vitamin D analogues. It includes a detailed analysis of available toxicity data, experimental protocols, and the underlying molecular pathways of Vitamin D action.

Introduction: Deconstructing "this compound"

Historically, "this compound" was the first identified fat-soluble factor with anti-rachitic properties. However, it was later discovered to be an impure mixture of ergocalciferol (B368823) (Vitamin D2) and lumisterol (B196343), a photoisomer of ergosterol.[1] Therefore, a re-evaluation of the therapeutic window of historical this compound preparations is essentially an examination of the therapeutic and toxicological properties of Vitamin D2, taking into account the potential influence of lumisterol as a significant component. Early preparations were used to combat the widespread issue of rickets, a disease caused by Vitamin D deficiency.[2] Following World War II, the fortification of milk and other foods with high doses of Vitamin D led to sporadic outbreaks of infant hypercalcemia, highlighting the narrow therapeutic window of these early formulations.[2]

Comparative Toxicity and Therapeutic Index

A direct comparison of the therapeutic windows of historical this compound and modern Vitamin D preparations is challenging due to the limited availability of specific toxicity data from the early 20th century. However, by examining historical accounts and more recent toxicological studies of ergocalciferol, we can construct a comparative overview.

Table 1: Comparative Therapeutic and Toxicity Profile of Vitamin D Preparations

ParameterHistorical this compound (Ergocalciferol with Lumisterol)Modern Ergocalciferol (Vitamin D2)Modern Cholecalciferol (Vitamin D3)
Primary Active Component ErgocalciferolErgocalciferolCholecalciferol
Historical Therapeutic Use Prevention and treatment of ricketsTreatment of hypoparathyroidism, rickets, and hypophosphatemia.[3]Vitamin D deficiency supplementation
Modern Tolerable Upper Intake Level (UL) for Adults Not established4,000 IU/day (100 mcg/day)4,000 IU/day (100 mcg/day)
Doses Associated with Toxicity Reports of toxicity with high-dose food fortification.[2]Chronic intake >10,000 IU/day can lead to toxicity.[4]Chronic intake >10,000 IU/day can lead to toxicity.[4]
Lowest Published Lethal Dose (LDLo) - Dog (oral) Not available4 mg/kgNot available
Median Lethal Dose (LD50) - Rat (oral) Not available35 - 110.5 mg/kg[5]Generally considered more potent and potentially more toxic than D2 at very high doses.[6]
No-Observed-Adverse-Effect Level (NOAEL) - Rat Not available12.5 mg/kg bw/dayNot available

Note: The therapeutic index for Vitamin D is considered narrow.[3] IU = International Units; 1 mcg = 40 IU.

Experimental Protocols for Determining Vitamin Toxicity

The methodologies for assessing toxicity have evolved significantly. Early 20th-century protocols were less standardized than modern methods.

Historical Methods (Early 20th Century)

The primary method for determining acute toxicity in the early 20th century was the determination of the Median Lethal Dose (LD50) . This involved administering escalating doses of a substance to groups of animals (typically rodents) to identify the dose that would be lethal to 50% of the population.

A generalized historical protocol for determining the LD50 of a vitamin preparation would have likely involved:

  • Animal Model: Small mammals such as rats or mice were commonly used.

  • Dosage Administration: The Vitamin D preparation, dissolved in an oil carrier, would be administered orally or via injection.

  • Dose-Ranging Studies: A preliminary study with a small number of animals would be conducted to estimate the approximate lethal dose.

  • Definitive LD50 Study:

    • Several groups of animals (e.g., 5-10 per group) would be established.

    • Each group would receive a different, graded dose of the vitamin preparation.

    • A control group would receive the vehicle (oil) only.

    • Animals would be observed for a set period (e.g., 7-14 days) for signs of toxicity and mortality.

    • The LD50 value would be calculated using statistical methods available at the time.

  • Pathological Examination: Gross and microscopic examination of organs would be performed on deceased animals to identify signs of toxicity, such as tissue calcification.[7]

Modern Methods

Modern toxicity testing follows stringent guidelines set by regulatory bodies like the OECD and FDA. These protocols are more comprehensive and aim to identify a wider range of toxic effects beyond lethality.

A typical modern protocol for a sub-chronic oral toxicity study (e.g., OECD Test Guideline 408) includes:

  • Animal Model: Typically, rodents (rats or mice) of a specific strain, age, and weight.

  • Dosage Administration: The test substance is administered daily, usually by gavage, for a period of 90 days.

  • Dose Groups: At least three dose levels (low, mid, high) and a concurrent control group are used. The highest dose is chosen to induce toxic effects but not death or severe suffering.

  • In-life Observations: Detailed clinical observations are recorded daily, including changes in skin, fur, eyes, and behavior. Body weight and food consumption are measured weekly.

  • Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry (including calcium and phosphate (B84403) levels), and urinalysis.[8]

  • Gross Pathology and Histopathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are examined microscopically for pathological changes.

  • Data Analysis: Statistical analysis is performed to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) .

Molecular Mechanisms: Vitamin D Signaling Pathway

The biological effects of Vitamin D, both therapeutic and toxic, are mediated through its active form, calcitriol (B1668218) (1,25-dihydroxyvitamin D), and its interaction with the Vitamin D Receptor (VDR).

Vitamin D Metabolic Pathway

Vitamin D, whether from dietary sources (D2 or D3) or synthesized in the skin (D3), is biologically inert and must undergo two hydroxylation steps to become active.

VitaminD_Metabolism cluster_skin Skin (UVB Exposure) cluster_liver Liver cluster_kidney Kidney 7-Dehydrocholesterol 7-Dehydrocholesterol Cholecalciferol (Vitamin D3) Cholecalciferol (Vitamin D3) 7-Dehydrocholesterol->Cholecalciferol (Vitamin D3) UVB 25-Hydroxyvitamin D (Calcidiol) 25-Hydroxyvitamin D (Calcidiol) 1,25-Dihydroxyvitamin D (Calcitriol) 1,25-Dihydroxyvitamin D (Calcitriol) 25-Hydroxyvitamin D (Calcidiol)->1,25-Dihydroxyvitamin D (Calcitriol) 1α-hydroxylase Dietary Vitamin D2/D3 Dietary Vitamin D2/D3 Dietary Vitamin D2/D3->25-Hydroxyvitamin D (Calcidiol) 25-hydroxylase Cholecalciferol (Vitamin D3)->25-Hydroxyvitamin D (Calcidiol) 25-hydroxylase

Caption: The metabolic activation of Vitamin D.

Vitamin D Genomic Signaling Pathway

The active form of Vitamin D, calcitriol, exerts its effects by regulating gene expression.

VitaminD_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds VDR-Calcitriol VDR-Calcitriol Complex VDR->VDR-Calcitriol Activation VDR-RXR-Calcitriol VDR-RXR-Calcitriol Heterodimer VDR-Calcitriol->VDR-RXR-Calcitriol Heterodimerizes with RXR RXR Retinoid X Receptor (RXR) RXR->VDR-RXR-Calcitriol VDRE Vitamin D Response Element (VDRE) VDR-RXR-Calcitriol->VDRE Binds to DNA Gene Transcription Gene Transcription VDRE->Gene Transcription Modulates

Caption: Genomic signaling pathway of Vitamin D.

Conclusion

Re-evaluating the therapeutic window of historical this compound preparations necessitates an understanding of its composition as a mixture of ergocalciferol and lumisterol. While precise historical toxicity data is scarce, modern toxicological studies on ergocalciferol, combined with historical accounts of hypervitaminosis D, underscore the narrow therapeutic index of high-dose Vitamin D. The evolution of experimental protocols from simple LD50 determinations to comprehensive NOAEL-based assessments reflects a significant advancement in safety evaluation. The elucidation of the molecular pathways of Vitamin D action provides a mechanistic basis for both its therapeutic efficacy in preventing rickets and its toxicity at excessive doses, primarily through the dysregulation of calcium homeostasis. This comparative guide serves as a valuable resource for researchers in understanding the historical context and the continued importance of carefully defining the therapeutic window for all forms of Vitamin D.

References

A Comparative Study on the Photochemistry of Ergosterol and 7-Dehydrocholesterol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the photochemical transformations of ergosterol (B1671047) and 7-dehydrocholesterol (B119134), key precursors to vitamin D2 and D3, reveals distinct reaction dynamics and product distributions under ultraviolet irradiation. This guide provides a comparative overview of their photochemical behavior, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Ergosterol, a prominent sterol in fungi, and 7-dehydrocholesterol (7-DHC), its counterpart in vertebrate skin, are structurally similar C28 and C27 sterols, respectively. Their shared conjugated diene system in the B-ring makes them susceptible to photochemical transformation upon absorption of ultraviolet (UV) radiation, primarily in the UVB range (280–320 nm). This process is fundamental to the synthesis of vitamin D2 (ergocalciferol) from ergosterol and vitamin D3 (cholecalciferol) from 7-DHC.[1][2] While the overall reaction scheme is analogous for both compounds, their photochemical efficiencies and the relative yields of various photoproducts exhibit notable differences.

Photochemical Reaction Pathways

Upon absorption of UVB radiation, both ergosterol and 7-DHC undergo a photochemical ring-opening reaction of the B-ring to form their respective unstable intermediates, previtamin D2 and previtamin D3.[3] These previtamins exist in a dynamic equilibrium with other photoisomers, primarily tachysterol (B196371) and lumisterol. Subsequently, the previtamin D isomers undergo a temperature-dependent thermal isomerization to the more stable vitamin D forms.[4]

The formation of these photoproducts is a complex process influenced by factors such as the irradiation wavelength, duration, intensity, and the solvent used.[4] For instance, irradiation at 254 nm tends to favor the formation of tachysterol.[5]

In addition to these isomerization reactions, photooxidation can also occur, particularly in the presence of photosensitizers. The photooxidation of both ergosterol and 7-dehydrocholesterol can lead to the formation of endoperoxides as major products.[5][6]

Photochemical_Pathways cluster_ergosterol Ergosterol Pathway cluster_7DHC 7-Dehydrocholesterol Pathway Ergosterol Ergosterol Previtamin_D2 Previtamin_D2 Ergosterol->Previtamin_D2 UVB Tachysterol2 Tachysterol2 Previtamin_D2->Tachysterol2 UVB Lumisterol2 Lumisterol2 Previtamin_D2->Lumisterol2 UVB Vitamin_D2 Vitamin_D2 Previtamin_D2->Vitamin_D2 Thermal Isomerization Tachysterol2->Previtamin_D2 UVB Lumisterol2->Previtamin_D2 UVB Seven_DHC 7-Dehydrocholesterol Previtamin_D3 Previtamin_D3 Seven_DHC->Previtamin_D3 UVB Tachysterol Tachysterol Previtamin_D3->Tachysterol UVB Lumisterol Lumisterol Previtamin_D3->Lumisterol UVB Vitamin_D3 Vitamin_D3 Previtamin_D3->Vitamin_D3 Thermal Isomerization Tachysterol->Previtamin_D3 UVB Lumisterol->Previtamin_D3 UVB

Photochemical conversion pathways of ergosterol and 7-dehydrocholesterol.

Comparative Quantitative Data

A direct comparison of the quantum yields for the formation of the primary photoproducts of ergosterol and 7-dehydrocholesterol under identical conditions is essential for understanding their relative photochemical efficiencies. While comprehensive, directly comparable data is sparse in the literature, the following tables summarize available information on their UV absorption maxima and the quantum yields of key photochemical conversions. It is important to note that quantum yields are highly dependent on experimental conditions such as solvent and excitation wavelength.

CompoundSolventλmax (nm)Molar Absorptivity (ε)
ErgosterolEthanol (B145695)282, 293-
7-DehydrocholesterolEthanol282-

Table 1: UV Absorption Maxima of Ergosterol and 7-Dehydrocholesterol.

PrecursorPhotoproductQuantum Yield (Φ)Wavelength (nm)Solvent
7-DehydrocholesterolPrevitamin D3~0.2-0.65~290Various
Previtamin D3Lumisterol0.04 - 0.18253.7 - 305.0-
Previtamin D37-Dehydrocholesterol0.014 - 0.08253.7 - 305.0-
Previtamin D3Tachysterol0.29 - 0.41253.7 - 302.5-

Experimental Protocols

To facilitate reproducible comparative studies, the following detailed methodologies for UV irradiation and HPLC analysis are provided.

Experimental Workflow

Experimental_Workflow start Prepare Sterol Solutions (Ergosterol & 7-DHC in Ethanol) uv_irradiation UV Irradiation (Controlled Wavelength, Intensity, Duration) start->uv_irradiation sampling Collect Aliquots at Time Intervals uv_irradiation->sampling hplc_analysis HPLC-DAD Analysis (Separation and Quantification) sampling->hplc_analysis data_processing Data Processing (Calculate Concentrations and Quantum Yields) hplc_analysis->data_processing

General workflow for the comparative photochemical study.
Protocol 1: UV Irradiation of Sterol Solutions

Objective: To induce the photochemical conversion of ergosterol and 7-dehydrocholesterol under controlled UV irradiation.

Materials:

  • Ergosterol (high purity)

  • 7-Dehydrocholesterol (high purity)

  • Ethanol (spectrophotometric grade)

  • Quartz cuvettes or reaction vessel

  • UV irradiation source with controlled wavelength and intensity (e.g., a lamp with appropriate filters or a monochromator)

  • Stirring plate and stir bar

  • Temperature control system

Procedure:

  • Solution Preparation: Prepare stock solutions of ergosterol and 7-dehydrocholesterol in ethanol at a known concentration (e.g., 1 mg/mL). Ensure complete dissolution. All handling of solutions should be performed under dim light to prevent premature photoreactions.

  • Irradiation Setup:

    • Transfer a specific volume of the sterol solution to a quartz reaction vessel.

    • Place the vessel in the irradiation chamber, ensuring the solution is continuously stirred.

    • Maintain a constant temperature throughout the experiment (e.g., 25°C).

    • Position the UV source at a fixed distance from the reaction vessel.

  • Irradiation:

    • Irradiate the solution with UV light at the desired wavelength (e.g., 295 nm).

    • Monitor the UV intensity using a calibrated radiometer.

    • Collect aliquots of the reaction mixture at specific time intervals for subsequent analysis. Store these aliquots in the dark and at a low temperature to prevent further reactions.

Protocol 2: HPLC Analysis of Photoproducts

Objective: To separate and quantify the precursor sterol and its major photoproducts (previtamin D, tachysterol, and lumisterol).

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • A common mobile phase for separating these compounds is a mixture of methanol (B129727) and water or acetonitrile (B52724) and water.

  • An example of an isocratic elution could be methanol:water (98:2, v/v) at a flow rate of 1.5 mL/min.[1] Gradient elution may be necessary for optimal separation of all photoproducts.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of ergosterol, 7-dehydrocholesterol, and their respective photoproducts (if available) at known concentrations in the mobile phase.

  • Sample Preparation: Dilute the collected aliquots from the irradiation experiment with the mobile phase to an appropriate concentration for HPLC analysis.

  • Chromatographic Analysis:

    • Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.

    • Monitor the elution of the compounds using the DAD at multiple wavelengths (e.g., 265 nm for vitamin D and 282 nm for the provitamins).[1]

    • Identify the peaks based on the retention times of the standards.

    • Quantify the concentration of each compound by comparing the peak areas to the calibration curves generated from the standards.

Conclusion

The photochemical behavior of ergosterol and 7-dehydrocholesterol, while following similar initial pathways, can differ in terms of reaction kinetics and product yields. A thorough understanding of these differences is crucial for applications ranging from the industrial synthesis of vitamin D to understanding its physiological production. The provided protocols offer a framework for conducting rigorous comparative studies to further elucidate the nuances of their photochemistry. Future research should focus on obtaining directly comparable quantum yield data under a standardized set of experimental conditions to enable a more precise and quantitative comparison.

References

Validating the 1:1 Molecular Compound Structure of Vitamin D1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vitamin D1's molecular structure with its alternatives, supported by experimental data. We delve into the validation of its unique 1:1 molecular compound nature, offering detailed experimental protocols and data presentation for easy comparison.

This compound, a member of the fat-soluble vitamin D family, is distinguished by its unique structure as a 1:1 molecular compound of ergocalciferol (B368823) (Vitamin D2) and lumisterol (B196343).[1] This guide explores the experimental evidence validating this structure and compares its physicochemical properties to the more commonly known Vitamin D2 and Vitamin D3.

Unveiling the Sandwich-like Structure of this compound

The definitive evidence for the 1:1 molecular composition of this compound comes from X-ray crystallography. Studies have revealed a sandwich-like 1:1 heterodimeric complex of lumisterol and ergocalciferol.[1] This co-crystalline structure is a key differentiator of this compound from other vitamers.

Comparative Analysis of Vitamin D Forms

To understand the significance of this compound's structure, it is essential to compare it with its constituent, Vitamin D2, and the endogenously produced Vitamin D3 (cholecalciferol).

PropertyThis compoundVitamin D2 (Ergocalciferol)Vitamin D3 (Cholecalciferol)
Molecular Formula C₅₆H₈₈O₂C₂₈H₄₄OC₂₇H₄₄O
Molecular Weight ( g/mol ) 793.3396.7384.6[2]
Composition 1:1 molecular complex of Lumisterol and ErgocalciferolErgocalciferolCholecalciferol
Solubility Insoluble in water, soluble in fats and ethanol.[3]Insoluble in water, soluble in fats and ethanol.[3]Insoluble in water, soluble in fats and ethanol.[3]
Stability Data not readily availableLess stable than D3, sensitive to heat, light, and humidity.[4][5]More stable than D2.[6]

Experimental Validation Protocols

The structural elucidation and validation of this compound and its components rely on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal.[7] For Vitamin D compounds, this method provides definitive evidence of their three-dimensional structure.

Experimental Protocol for X-ray Diffraction of Vitamin D Compounds:

  • Crystal Growth: Single crystals of the Vitamin D compound are grown from a suitable solvent. For this compound, this involves co-crystallization of equimolar amounts of lumisterol and ergocalciferol.

  • Data Collection: A crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[7] The diffraction pattern, consisting of a series of spots, is recorded on a detector as the crystal is rotated.[8]

  • Data Processing: The intensities and positions of the diffracted spots are measured and processed to calculate the electron density map of the crystal.

  • Structure Solution and Refinement: The electron density map is interpreted to determine the positions of individual atoms. This model is then refined to best fit the experimental data, yielding precise bond lengths, angles, and other structural parameters.[9]

A typical X-ray diffraction experiment for a Vitamin D analog would involve data collection on a diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.5418 Å). The data is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of molecular structure and conformation in solution.[4] Both ¹H and ¹³C NMR are crucial for characterizing Vitamin D compounds.

Experimental Protocol for NMR Analysis of Vitamin D Compounds:

  • Sample Preparation: A small amount of the Vitamin D compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, techniques like Cross-Polarization/Magic-Angle Spinning (CP/MAS) can be employed for solid-state analysis.[6][10] 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons.

  • Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the NMR spectra are analyzed to assign each signal to a specific atom in the molecule. This information helps to confirm the molecular structure and determine the stereochemistry.[4][11]

Visualizing the Molecular Structure

To illustrate the 1:1 molecular complex of this compound, the following diagram generated using Graphviz (DOT language) depicts the association between ergocalciferol and lumisterol.

VitaminD1_Structure cluster_D1 This compound Complex D2 Ergocalciferol (Vitamin D2) Lumisterol Lumisterol D2->Lumisterol 1:1 Molecular Association

Caption: 1:1 Molecular Complex of this compound.

This guide provides a foundational understanding of the unique 1:1 molecular structure of this compound, supported by established analytical techniques. Further research into the specific biological activity and stability of the this compound complex will be crucial for its potential applications in research and drug development.

References

From Sunlight and Cod Liver Oil to Calcitriol and Beyond: A Comparative Review of Vitamin D Deficiency Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For centuries, the debilitating effects of vitamin D deficiency, most notably rickets in children, cast a long shadow on public health. The historical approach to treatment, rooted in empirical observation, has dramatically evolved into a modern, evidence-based strategy employing a range of vitamin D compounds and sophisticated delivery systems. This comprehensive guide provides a comparative analysis of historical and modern treatments for vitamin D deficiency, offering researchers, scientists, and drug development professionals a detailed overview of their efficacy, mechanisms, and the experimental data that underpins their use.

A Historical Perspective: Harnessing Nature's Remedies

The earliest treatments for vitamin D deficiency were born from the astute observation of the natural world. Before the biochemical role of vitamin D was understood, two primary therapies emerged: sunlight exposure and the administration of cod liver oil.

Sunlight and UV Radiation: The association between sunlight and the prevention of rickets was noted as early as the 19th century.[1] By the early 20th century, controlled experiments demonstrated the curative power of ultraviolet (UV) radiation.[2][3] Kurt Huldschinsky's pioneering work in 1919 showed that exposing rachitic children to mercury-arc lamps could cure the disease.[4] This led to the widespread use of artificial UV radiation and the promotion of "sun-baths" as a public health measure.[5][6]

Cod Liver Oil: For centuries, cod liver oil was a folk remedy, particularly in Northern Europe, for a variety of ailments, including rickets.[7][8][9] Its efficacy was formally documented in the 18th and 19th centuries.[7][[“]] The antirachitic properties of cod liver oil were later attributed to its high content of a fat-soluble factor, which was eventually identified as vitamin D.[4]

The Modern Era: From Supplementation to Targeted Therapies

The discovery of vitamin D in the early 20th century revolutionized the treatment of deficiency.[2] Modern approaches focus on standardized supplementation with different forms of vitamin D and the development of potent analogs for specific clinical applications.

The primary forms of vitamin D used in modern treatments are ergocalciferol (B368823) (vitamin D2) and cholecalciferol (vitamin D3).[11] While historically considered equivalent, a significant body of evidence now indicates that cholecalciferol is more potent and has a longer-lasting effect in raising and maintaining serum 25-hydroxyvitamin D [25(OH)D] levels, the key indicator of vitamin D status.[12][13]

Beyond simple supplementation, the modern therapeutic arsenal (B13267) includes calcitriol (B1668218), the hormonally active form of vitamin D, and a growing number of novel vitamin D analogs.[14][15][16][17] Calcitriol is particularly useful in patients with impaired kidney function who cannot effectively convert the precursor forms of vitamin D to its active state.[14][18] Novel analogs are being developed to target specific cellular pathways with reduced risk of hypercalcemia, a potential side effect of high-dose vitamin D therapy.[15][19][20]

Quantitative Comparison of Treatments

The following tables summarize the quantitative data on the efficacy of various historical and modern treatments for vitamin D deficiency.

Table 1: Historical Treatments for Rickets

TreatmentTypical "Dosage"Observed OutcomesSupporting Evidence
Sunlight/UV Exposure Variable; often involved exposing children to sunlight or artificial UV lamps for specific durations.[3]Marked improvement in rickets, evidenced by increased mineralization of bones on X-rays.[2][3]Huldschinsky's 1919 study demonstrated healing of rickets with UV lamp exposure.[4] Hess and Unger later confirmed the curative effects of natural sunlight.[2]
Cod Liver Oil Historically, doses were not standardized and varied. A common prophylactic dose was one teaspoon daily.[4]Prevention and cure of rickets.[7][[“]]Mellanby's experiments in the early 20th century showed that cod liver oil could prevent rickets in dogs.[4]

Table 2: Modern Vitamin D Supplementation - Cholecalciferol (D3) vs. Ergocalciferol (D2)

ParameterCholecalciferol (D3)Ergocalciferol (D2)Key Findings from Meta-Analyses & Clinical Trials
Potency HigherLowerCholecalciferol is approximately 1.7 to 3 times more potent than ergocalciferol in raising serum 25(OH)D levels.[13]
Efficacy in Raising Serum 25(OH)D More effectiveLess effectiveA meta-analysis of 24 studies found that cholecalciferol supplementation resulted in a mean difference of 15.69 nmol/L higher serum 25(OH)D levels compared to ergocalciferol.[12][21]
Pharmacokinetics Longer half-lifeShorter half-lifeD3 metabolites have a stronger binding affinity to the vitamin D binding protein (DBP), leading to a longer duration of action.[12]
Clinical Outcomes Small but statistically significant benefit in improving all-cause mortality in elderly women.[13]Less evidence for mortality benefit compared to D3.A meta-analysis suggested that the difference in efficacy is more pronounced at higher doses and in individuals with lower baseline 25(OH)D levels.[12]

Table 3: Advanced Vitamin D Therapies

TreatmentMechanism of ActionPrimary Clinical ApplicationEfficacy Data
Calcitriol Active form of vitamin D; does not require renal activation.[17]Hypocalcemia in patients with chronic kidney disease, hypoparathyroidism.[14][17]Effective in increasing bone mineral density at the lumbar spine in patients with low vitamin D and elevated PTH.[14]
Novel Vitamin D Analogs (e.g., 20(OH)D3 analogs) Designed for selective receptor modulation to minimize hypercalcemic effects.[15][19]Investigational for cancer, psoriasis, and other conditions.[15][16][19]Preclinical studies show some analogs have higher antiproliferative activity and are less calcemic than calcitriol.[15][19]

Experimental Protocols and Methodologies

A cornerstone of modern vitamin D research is the rigorous methodology employed in clinical trials and laboratory analyses.

Measurement of Serum 25-Hydroxyvitamin D [25(OH)D]

The gold standard for assessing vitamin D status is the measurement of serum 25(OH)D concentrations. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a widely used and accurate method.

Detailed HPLC-MS/MS Protocol for 25(OH)D Measurement:

  • Sample Preparation:

    • To 0.5 mL of serum, add 1 mL of absolute ethanol (B145695) for protein precipitation.

    • Vortex for 1 minute and centrifuge at 5500 rpm for 10 minutes.

    • Separate the supernatant and perform a liquid-liquid extraction twice with 3 mL of hexane (B92381).

    • Evaporate the combined hexane extract under a gentle stream of nitrogen.

    • Reconstitute the dry residue in 0.2 mL of methanol.

  • Chromatographic Separation:

    • Inject the reconstituted sample into an HPLC system equipped with a C18 analytical column.

    • Use an isocratic elution with a mobile phase of 85% aqueous methanol/ammonium acetate/formic acid buffer at a flow rate of 0.1 mL/min.

  • Detection:

    • Utilize a tandem mass spectrometer for the detection and quantification of 25(OH)D2 and 25(OH)D3.

Randomized Controlled Trial (RCT) of Vitamin D Supplementation

RCTs are essential for determining the efficacy and safety of vitamin D interventions.

Typical Workflow for a Vitamin D Supplementation RCT:

G cluster_0 Pre-Trial Phase cluster_1 Trial Phase cluster_2 Post-Trial Phase Define Inclusion/Exclusion Criteria Define Inclusion/Exclusion Criteria Recruit Participants Recruit Participants Define Inclusion/Exclusion Criteria->Recruit Participants Obtain Informed Consent Obtain Informed Consent Recruit Participants->Obtain Informed Consent Baseline Assessment Baseline Assessment Obtain Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Intervention Group (Vitamin D) Intervention Group (Vitamin D) Randomization->Intervention Group (Vitamin D) Control Group (Placebo) Control Group (Placebo) Randomization->Control Group (Placebo) Follow-up Assessments Follow-up Assessments Intervention Group (Vitamin D)->Follow-up Assessments Control Group (Placebo)->Follow-up Assessments Final Assessment Final Assessment Follow-up Assessments->Final Assessment Data Analysis Data Analysis Final Assessment->Data Analysis Report Findings Report Findings Data Analysis->Report Findings

Caption: A typical workflow for a randomized controlled clinical trial of vitamin D supplementation.

Signaling Pathways

The biological effects of vitamin D are mediated through a complex signaling pathway that involves its conversion to the active form, 1,25-dihydroxyvitamin D [1,25(OH)2D], and subsequent interaction with the vitamin D receptor (VDR).

VitaminDSignaling cluster_TargetCell Target Cell cluster_Nucleus Nucleus Sunlight Sunlight (UVB) Skin Skin Sunlight->Skin 7-dehydrocholesterol -> Pre-D3 -> D3 Diet Diet (D2, D3) Liver Liver Diet->Liver Skin->Liver Vitamin D3 Kidney Kidney Liver->Kidney 25-hydroxyvitamin D (25(OH)D) TargetCell Target Cell Kidney->TargetCell 1,25-dihydroxyvitamin D (Calcitriol) Nucleus Nucleus VDR VDR RXR RXR VDR->RXR Heterodimerization VDRE VDRE GeneTranscription Gene Transcription VDRE->GeneTranscription Regulates VDR_RXR->VDRE Binds to

Caption: Simplified diagram of the vitamin D signaling pathway.

Conclusion

The journey from the empirical use of sunlight and cod liver oil to the precision of modern vitamin D therapies represents a remarkable progression in medical science. While historical treatments laid the crucial groundwork, modern research has provided a deeper understanding of the underlying biology, enabling the development of more effective and targeted interventions. For researchers and drug development professionals, the continued exploration of novel vitamin D analogs and a nuanced understanding of the vitamin D signaling pathway hold the promise of even more sophisticated and personalized treatments for vitamin D deficiency and a host of related health conditions.

References

Lumisterol's Impact on Ergocalciferol Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of how lumisterol (B196343), a photoisomer of vitamin D, affects the bioactivity of ergocalciferol (B368823) (vitamin D₂). The information presented is based on current scientific understanding and experimental data, designed to inform research and development in pharmaceuticals and nutritional science. While much of the direct experimental evidence involves cholecalciferol (vitamin D₃), the shared metabolic and signaling pathways provide a strong basis for understanding the implications for ergocalciferol.

Executive Summary

Lumisterol, once considered an inactive byproduct of vitamin D synthesis, is now understood to be a biologically active molecule with the potential to significantly modulate the vitamin D endocrine system. High oral doses of lumisterol₂ have been shown to interfere with the metabolic activation of vitamin D, leading to a reduction in its systemic bioavailability and bioactivity. This interference occurs at the level of key enzymatic pathways responsible for the conversion of vitamin D into its active hormonal form. Furthermore, hydroxylated derivatives of lumisterol can interact with a range of nuclear receptors, including the vitamin D receptor (VDR), suggesting a broader role in cellular signaling that could compete with or otherwise alter the effects of active vitamin D₂.

The Interplay Between Lumisterol and Ergocalciferol: A Mechanistic Overview

Ergocalciferol, a form of vitamin D derived from plant sources and fungi, is biologically inert and requires a two-step hydroxylation process to become active.[1][2] The first hydroxylation occurs in the liver, converting ergocalciferol to 25-hydroxyergocalciferol (25(OH)D₂), the major circulating form of vitamin D. The second hydroxylation takes place primarily in the kidneys, where 25(OH)D₂ is converted to 1,25-dihydroxyergocalciferol (1,25(OH)₂D₂), the biologically active hormone that binds to the VDR to regulate gene expression.[1][2]

Lumisterol and its derivatives can affect the bioactivity of ergocalciferol through several proposed mechanisms:

  • Metabolic Interference: Lumisterol can compete with ergocalciferol for the same metabolic enzymes. Specifically, high concentrations of lumisterol have been shown to downregulate the expression of CYP27B1, the enzyme responsible for the final activation step of vitamin D, and upregulate the expression of CYP24A1, the enzyme that catabolizes and inactivates both 25(OH)D and 1,25(OH)₂D.[3][4]

  • Receptor Interaction: Hydroxylated metabolites of lumisterol have been found to bind to several nuclear receptors, including the VDR, Retinoic Acid Receptors (RORs), the Aryl Hydrocarbon Receptor (AhR), and Liver X Receptors (LXRs).[5][6] This suggests that lumisterol derivatives could act as direct competitors to 1,25(OH)₂D₂ at the receptor level or modulate VDR signaling through other pathways.

Experimental Evidence: The Effect of Lumisterol on Vitamin D Metabolism

A key study by Schümmer et al. (2021) investigated the effects of oral lumisterol₂ intake on the metabolism of deuterated vitamin D₃ in mice. The findings of this study provide the most direct evidence to date of lumisterol's impact on vitamin D bioactivity and are summarized in the tables below. Given the shared metabolic pathway, these results are highly indicative of how lumisterol would affect ergocalciferol.

Quantitative Data Summary

Table 1: Effect of High-Dose Lumisterol₂ on Plasma Vitamin D Metabolite Levels

ParameterControl Group (0 µg/kg lumisterol₂)High-Dose Group (2000 µg/kg lumisterol₂)Percentage Change
Deuterated 25-hydroxyvitamin D₃ (25(OH)D₃)Undisclosed MeanUndisclosed Mean-50% [3][4]
Deuterated Calcitriol (1,25(OH)₂D₃)Undisclosed MeanUndisclosed Mean-80% [3][4]

Table 2: Effect of High-Dose Lumisterol₂ on Renal Gene Expression

GeneControl Group (0 µg/kg lumisterol₂)High-Dose Group (2000 µg/kg lumisterol₂)Fold Change
Cyp27b1 (encodes 1α-hydroxylase)Undisclosed MeanUndisclosed MeanDownregulated [3][4]
Cyp24a1 (encodes 24-hydroxylase)Undisclosed MeanUndisclosed MeanUpregulated [3][4]

Experimental Protocols

The following is a summary of the experimental protocol used in the Schümmer et al. (2021) study, which can serve as a template for similar investigations with ergocalciferol.

Animal Model and Diets
  • Animal Model: Male C57Bl/6 mice.

  • Diet Groups:

    • Control Group: Fed a diet containing 50 µg/kg deuterated vitamin D₃ and 0 µg/kg lumisterol₂.

    • Moderate-Dose Group: Fed a diet containing 50 µg/kg deuterated vitamin D₃ and 50 µg/kg lumisterol₂.

    • High-Dose Group: Fed a diet containing 50 µg/kg deuterated vitamin D₃ and 2000 µg/kg lumisterol₂.

  • Duration: 4 weeks.

Sample Collection and Analysis
  • Sample Collection: At the end of the study period, blood plasma and various tissues (including kidneys) were collected.

  • Analysis of Vitamin D Metabolites: Plasma levels of deuterated 25(OH)D₃ and 1,25(OH)₂D₃ were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Gene Expression Analysis: The mRNA abundance of Cyp27b1 and Cyp24a1 in the kidneys was determined by real-time quantitative polymerase chain reaction (RT-qPCR).

Visualizing the Interactions

The following diagrams illustrate the key pathways and experimental design described in this guide.

VitaminD_Metabolism Ergocalciferol Ergocalciferol (Vitamin D₂) Liver Liver Ergocalciferol->Liver Ingestion OH25D2 25-hydroxyergocalciferol (25(OH)D₂) Liver->OH25D2 CYP2R1 Kidney Kidney OH25D2->Kidney Inactive Inactive Metabolites OH25D2->Inactive CYP24A1 OH125D2 1,25-dihydroxyergocalciferol (1,25(OH)₂D₂) Active Form Kidney->OH125D2 CYP27B1 VDR Vitamin D Receptor (VDR) OH125D2->VDR OH125D2->Inactive CYP24A1 Gene Gene Expression VDR->Gene Lumisterol Lumisterol CYP27B1 CYP27B1 (1α-hydroxylase) Lumisterol->CYP27B1 Downregulates CYP24A1 CYP24A1 (24-hydroxylase) Lumisterol->CYP24A1 Upregulates Experimental_Workflow Start Start: C57Bl/6 Mice Diet 4-Week Dietary Intervention Start->Diet Group1 Control Diet (0 µg/kg Lumisterol₂) Diet->Group1 Group2 High-Dose Diet (2000 µg/kg Lumisterol₂) Diet->Group2 Collection Sample Collection (Plasma, Kidneys) Group1->Collection Group2->Collection Analysis Analysis Collection->Analysis LCMS LC-MS/MS Analysis (25(OH)D₂ & 1,25(OH)₂D₂) Analysis->LCMS qPCR RT-qPCR Analysis (Cyp27b1 & Cyp24a1 mRNA) Analysis->qPCR End End: Comparative Data LCMS->End qPCR->End

References

A Comparative Guide to the Validation of Early and Modern Analytical Methods for Vitamin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of early and modern analytical methods for the determination of Vitamin D, with a particular focus on the historical context of "Vitamin D1." It aims to equip researchers, scientists, and drug development professionals with a clear understanding of the evolution of analytical techniques, their respective validation parameters, and the importance of methodological accuracy in Vitamin D research. Detailed experimental protocols and supporting data are provided to illustrate the capabilities and limitations of these methods.

Introduction: The Case of "this compound"

The history of Vitamin D is marked by significant discoveries that have refined our understanding of its complex nature. In the early 20th century, the term "this compound" was assigned to the first isolated form believed to be the singular anti-rachitic compound.[1] However, further research revealed that this compound was not a single compound but a 1:1 molecular mixture of ergocalciferol (B368823) (Vitamin D2) and lumisterol, a photo-isomer of ergosterol (B1671047) with no anti-rachitic activity.[2][3][4] This discovery rendered the term "this compound" obsolete and highlighted the critical need for analytical methods capable of separating and specifically quantifying biologically active vitamers.[5]

The two major forms of Vitamin D relevant to human health are Vitamin D2 (ergocalciferol), derived from plant sources, and Vitamin D3 (cholecalciferol), synthesized in the skin upon exposure to ultraviolet B (UVB) light and also obtained from animal-based foods.[2] Both are prohormones that must be hydroxylated in the liver to 25-hydroxyvitamin D [25(OH)D] and then in the kidneys to the biologically active form, 1,25-dihydroxyvitamin D [1,25(OH)2D].[6] The accurate measurement of these compounds, particularly 25(OH)D as the primary indicator of Vitamin D status, is crucial for clinical diagnostics and research.[2]

Logical Relationship of this compound Components

The diagram below illustrates that "this compound" was a co-crystallized mixture of two distinct compounds, Ergocalciferol (the active Vitamin D2) and Lumisterol (an inactive isomer).

Figure 1. Composition of the historical "this compound".

Early Analytical Methods: Bioassays and Colorimetry

In the 1920s and 1930s, the primary methods for quantifying Vitamin D activity were cumbersome and lacked specificity. These techniques were crucial in the initial fight against rickets but are now understood to have significant limitations.

The Rat "Line Test" Bioassay

The "line test" was a foundational method that measured the biological effect of a substance on healing rickets in rats.

  • Principle : Rats are first fed a rachitogenic (rickets-inducing) diet. They are then administered graded doses of the test substance (e.g., cod liver oil) or a standard. After a set period, the rats' radii and ulnae are removed, sectioned, and stained (often with silver nitrate). The degree of recalcification at the epiphyseal plate is visually scored. The amount of "healing" is proportional to the Vitamin D activity of the substance.[7]

  • Validation Challenges :

    • Specificity : This assay measures total biological activity and cannot distinguish between Vitamin D2, Vitamin D3, or other active metabolites. It is susceptible to interference from other dietary components that affect calcium and phosphorus metabolism.

    • Precision : The method is inherently variable. Biological responses in animals can differ significantly due to genetic factors, diet, and health status. Inter-assay precision (reproducibility between different tests) was often poor, with coefficients of variation (CV) that could exceed 30-40%.

    • Sensitivity & Linearity : The assay is semi-quantitative at best. While a dose-response curve can be generated, the relationship is often non-linear, and the sensitivity is low, requiring relatively large doses.

    • Throughput : The assay is extremely low-throughput, taking several weeks to complete a single set of samples.[7]

Colorimetric Methods (e.g., Carr-Price Reaction)

Colorimetric assays offered a chemical alternative to bioassays. The Carr-Price reaction, involving antimony trichloride (B1173362) (SbCl3), was one such method.[8]

  • Principle : When a chloroform (B151607) solution of antimony trichloride is added to a sample containing Vitamin D, a colored complex is formed. The intensity of the color, measured with a colorimeter, is proportional to the concentration of the vitamin. While primarily used for Vitamin A (which produces a transient blue color), modifications were attempted for Vitamin D.[9][10][11]

  • Validation Challenges :

    • Specificity : This reaction is notoriously non-specific. It reacts with Vitamin A and its carotenoid precursors, which are often present in the same samples (like fish oils), causing significant interference. The resulting color is also unstable, making accurate measurement difficult.[12]

    • Accuracy : Due to the severe lack of specificity, the accuracy was extremely poor for complex biological or food samples without extensive, and often inefficient, sample cleanup.

    • Robustness : The reaction is sensitive to moisture and light, leading to poor reproducibility.

Modern Analytical Methods: Chromatography

The development of chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), revolutionized Vitamin D analysis.[13][14] These methods offer vastly superior specificity, precision, and accuracy.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle : HPLC separates different Vitamin D metabolites based on their physical and chemical interactions with a stationary phase (the column) and a mobile phase (the solvent). As each compound elutes from the column, it passes through a UV detector. Since Vitamin D metabolites absorb UV light at a characteristic wavelength (around 265 nm), the amount of light absorbed is directly proportional to the concentration of the analyte.[14][15]

  • Validation Strengths :

    • Specificity : HPLC can effectively separate Vitamin D2, Vitamin D3, and their 25-hydroxy metabolites from each other and from many interfering substances.[16][17]

    • Precision : Modern HPLC methods demonstrate excellent precision, with intra- and inter-assay CVs typically below 10%.[18]

    • Linearity & Range : The method shows excellent linearity over a wide and clinically relevant range of concentrations.

    • Accuracy : Accuracy, often assessed by recovery studies, is generally high, with recovery rates typically between 97% and 99%.[19]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is now considered the "gold standard" for Vitamin D analysis.[20][21]

  • Principle : This method couples the powerful separation capabilities of HPLC with the highly specific and sensitive detection of a tandem mass spectrometer. After chromatographic separation, analytes are ionized and enter the mass spectrometer. The first mass analyzer selects the parent ion of the target molecule (e.g., 25(OH)D3). This ion is then fragmented, and a second mass analyzer selects a specific fragment ion. This parent-fragment transition is unique to the analyte, providing an exceptionally high degree of certainty in identification and quantification.[20][21]

  • Validation Strengths :

    • Specificity : Unsurpassed specificity. It can distinguish between closely related compounds, including epimers (e.g., 3-epi-25(OH)D3), which can interfere with other methods.[20]

    • Sensitivity : Extremely sensitive, allowing for the measurement of very low concentrations of metabolites in small sample volumes.[22]

    • Precision & Accuracy : Considered the most accurate and precise method available, with inter-assay precision CVs often in the range of 3.8% to 11.4% and accuracy between 100.9% and 109.2%.[22]

    • Multiplexing : Capable of measuring multiple Vitamin D metabolites in a single run.[21]

Comparative Summary of Method Validation

The following table summarizes the key validation parameters for early and modern analytical methods for Vitamin D.

Validation Parameter Rat "Line Test" Bioassay Colorimetric (SbCl3) Assay HPLC-UV LC-MS/MS (Gold Standard)
Specificity Very Low (Measures total bioactivity)Very Low (Interference from Vitamin A)High (Separates D2, D3, and metabolites)Very High (Mass-based, separates epimers)
Precision (Inter-Assay CV) Poor (>30%)Poor (>20%)Good (5-10%)Excellent (<10%)[22]
Accuracy (% Recovery) Not Applicable (Semi-quantitative)Poor (Highly variable)Excellent (97-99%)[19]Excellent (90-110%)[22]
Limit of Quantification (LOQ) High (Requires large doses)ModerateLow (e.g., ~0.2 µg/mL)[23]Very Low (e.g., <1.0 ng/mL)[22]
Throughput Very Low (Weeks per batch)Low (Hours per batch)Moderate (Minutes per sample)High (Minutes per sample)
Robustness Poor (High biological variability)Poor (Sensitive to moisture/light)Good (Reproducible)Excellent (Highly reproducible)

Detailed Experimental Protocols

Protocol: Rat "Line Test" Bioassay (Historical)

This protocol is a simplified representation of the historical method.

  • Animal Preparation : Weanling rats are placed on a rachitogenic diet (high calcium, low phosphorus, no Vitamin D) for approximately 3 weeks to induce rickets.

  • Dosing : Divide rats into groups. One group serves as a negative control (no treatment). Other groups receive daily oral doses of a Vitamin D standard or the test sample for 10 consecutive days.

  • Sample Collection : On the 11th day, euthanize the rats. Dissect the radii and ulnae, removing adherent tissue.

  • Bone Preparation : Immerse the bones in 4% formaldehyde (B43269) for 24 hours. Then, cut the bones longitudinally.

  • Staining : Immerse the sectioned bones in a 1.5% silver nitrate (B79036) solution and expose them to a bright light source for several minutes until the calcified areas darken.

  • Scoring : Visually score the degree of healing at the epiphyseal cartilage plate. A continuous line of calcification indicates complete healing. The average score for each group is compared to the standard curve to estimate Vitamin D potency.

Workflow: Rat "Line Test" Bioassay

cluster_animal_phase Animal Phase (3-4 weeks) cluster_lab_phase Laboratory Phase (1-2 days) A Induce Rickets (Rachitogenic Diet) B Administer Doses (Standard/Sample) A->B C Dissect Radius/Ulna B->C D Section & Stain (Silver Nitrate) C->D E Visual Scoring of Healing Line D->E F Estimate Potency (International Units) E->F Compare to Standard

Figure 2. Experimental workflow for the Rat Line Test Bioassay.
Protocol: LC-MS/MS Analysis of 25-Hydroxyvitamin D (Modern)

This protocol represents a typical modern method for clinical or research analysis.[24]

  • Sample Preparation : To 100 µL of serum or plasma, add an internal standard (e.g., deuterated 25(OH)D3).

  • Protein Precipitation : Add a precipitation solvent (e.g., acetonitrile (B52724) or methanol (B129727) with zinc sulfate) to the sample to precipitate proteins, which releases the Vitamin D metabolites from the Vitamin D Binding Protein (DBP).[25] Vortex and centrifuge.

  • Liquid-Liquid Extraction : Add an extraction solvent (e.g., hexane) to the supernatant. Vortex and centrifuge to separate the organic and aqueous layers.

  • Evaporation & Reconstitution : Transfer the organic layer (containing the Vitamin D metabolites) to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis : Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatography : A reverse-phase C18 column separates 25(OH)D2 and 25(OH)D3.

    • Ionization : Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.[22]

    • Detection : Monitor the specific parent-to-fragment ion transitions for each analyte and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification : Calculate the concentration of each analyte by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Add Internal Std to Serum/Plasma B Protein Precipitation (e.g., Acetonitrile) A->B C Liquid-Liquid Extraction (e.g., Hexane) B->C D Evaporate & Reconstitute in Mobile Phase C->D E Inject into HPLC D->E F Chromatographic Separation (C18) E->F G Ionization (ESI/APCI) F->G H Mass Detection (MRM) G->H I Calculate Concentration (vs. Calibration Curve) H->I Integrate Peak Areas

Figure 3. Experimental workflow for LC-MS/MS analysis.

Conclusion

The journey from the misidentification of "this compound" to the precise quantification offered by modern LC-MS/MS methods underscores the profound impact of analytical science on nutrition and medicine. While early bioassays were instrumental in identifying the anti-rachitic properties of Vitamin D, their inherent lack of specificity, precision, and accuracy limited their utility. Today, the validation of analytical methods is a rigorous process governed by strict guidelines. For researchers and drug development professionals, selecting a highly specific, accurate, and precise method like LC-MS/MS is paramount. It ensures reliable data for clinical trials, epidemiological studies, and the development of new therapies, ultimately leading to a better understanding and application of Vitamin D in human health.

References

Comparative Genomics of Ergosterol Synthesis in Yeast and Fungi: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ergosterol (B1671047) biosynthesis pathway in the model yeast Saccharomyces cerevisiae and pathogenic fungi, including Candida albicans and Aspergillus fumigatus. It is designed to be a valuable resource for researchers in mycology, drug discovery, and related fields, offering a comprehensive overview of the genetic and metabolic differences that can be exploited for antifungal drug development. The guide summarizes key quantitative data, provides detailed experimental protocols for studying the pathway, and visualizes the core processes and workflows.

Introduction

Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammals. It plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2][3] The biosynthesis of ergosterol is a complex, multi-step process that is highly conserved among fungi, yet exhibits key differences that can be targeted for therapeutic intervention. The pathway is a primary target for many widely used antifungal drugs, including azoles and polyenes.[4][5] Understanding the comparative genomics of this pathway is therefore critical for the development of new and more effective antifungal agents.

The Ergosterol Biosynthesis Pathway: A Three-Module System

The ergosterol biosynthesis pathway can be broadly divided into three main modules:

  • Mevalonate (B85504) Pathway: This initial module is highly conserved across eukaryotes and leads to the synthesis of the precursor mevalonate from acetyl-CoA.[1][2][3]

  • Farnesyl Pyrophosphate (FPP) Synthesis: Mevalonate is converted to FPP, a key branch-point intermediate for the synthesis of various isoprenoids, including sterols.[1][4]

  • Late Pathway to Ergosterol: This final and most complex module involves a series of enzymatic reactions that convert FPP to ergosterol. These reactions primarily occur in the endoplasmic reticulum.[1]

Comparative Genomics of Ergosterol Synthesis Genes

While the overall pathway is conserved, there are notable differences in the gene content and regulation among different fungal species. The following table provides a comparison of the key genes involved in the late pathway of ergosterol synthesis in S. cerevisiae and their orthologs in the pathogenic fungi Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

S. cerevisiae Gene Enzyme C. albicans Ortholog A. fumigatus Ortholog(s) C. neoformans Ortholog Essentiality in S. cerevisiae
ERG1Squalene (B77637) epoxidaseERG1ergAERG1Essential
ERG7Lanosterol (B1674476) synthaseERG7ergBERG7Essential
ERG11Lanosterol 14-alpha-demethylaseERG11cyp51A, cyp51BERG11Essential
ERG24C-14 sterol reductaseERG24erg24A, erg24BERG24Non-essential
ERG25C-4 methyl sterol oxidaseERG25erg25A, erg25BERG25Essential
ERG26C-3 sterol dehydrogenaseERG26erg26A, erg26BERG26Essential
ERG273-keto sterol reductaseERG27erg27ERG27Essential
ERG28Ergosterol biosynthesis protein 28ERG28--Non-essential
ERG6Sterol C-24 methyltransferaseERG6erg6ERG6Non-essential
ERG2C-8 sterol isomeraseERG2erg2ERG2Non-essential
ERG3C-5 sterol desaturaseERG3erg3A, erg3B, erg3CERG3Non-essential
ERG5C-22 sterol desaturaseERG5erg5ERG5Non-essential
ERG4C-24(28) sterol reductaseERG4erg4A, erg4BERG4Non-essential

Note: The essentiality of genes can vary between different fungal species.

Comparative Sterol Profiles

The composition of sterols in the cell membrane can vary between different yeasts and fungi, reflecting differences in their metabolic pathways. While ergosterol is the predominant sterol in most fungi, the relative abundance of ergosterol precursors and other sterol species can differ.

Sterol Saccharomyces cerevisiae Candida albicans Aspergillus fumigatus
ErgosterolMajorMajorMajor
LanosterolMinorMinorAccumulates upon azole treatment
EburicolAbsentMinorPresent
Fecosterol (B45770)MinorMinorPresent
EpisterolMinorMinorPresent

Regulation of Ergosterol Biosynthesis

The ergosterol pathway is tightly regulated at the transcriptional level to maintain cellular homeostasis. This regulation is primarily mediated by sterol regulatory element-binding proteins (SREBPs).

  • In Saccharomyces cerevisiae , the key transcriptional activators are Upc2p and Ecm22p . These transcription factors bind to sterol regulatory elements (SREs) in the promoter regions of many ERG genes, upregulating their expression in response to low sterol levels or hypoxic conditions.[2][3] Another important regulator is the heme-activated protein Hap1p .

  • In Candida albicans , the homolog of Upc2p, Upc2p , plays a similar role in regulating ergosterol biosynthesis and is crucial for azole drug resistance.

  • In Aspergillus fumigatus , the SREBP homolog is SrbA . SrbA is essential for growth in hypoxic conditions and for virulence.

  • In Cryptococcus neoformans , the SREBP homolog is Sre1p .

The differential regulation of the ergosterol pathway presents opportunities for the development of species-specific antifungal drugs.

Experimental Protocols

Ergosterol Extraction and Quantification by HPLC

This protocol describes a common method for the extraction and quantification of ergosterol from fungal cells.

Materials:

Procedure:

  • Harvest and Wash Cells: Harvest fungal cells by centrifugation. Wash the cell pellet twice with sterile deionized water.

  • Saponification: Resuspend the cell pellet in 2 ml of 25% alcoholic KOH (prepared by dissolving 25 g of KOH in 100 ml of 95% ethanol). Vortex vigorously for 1 minute.

  • Incubate the mixture at 85°C for 1 hour to saponify the lipids.

  • Extraction: After cooling to room temperature, add 1 ml of sterile deionized water and 3 ml of n-hexane. Vortex vigorously for 3 minutes.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane (B92381) layer to a clean glass tube.

  • Repeat the extraction with another 3 ml of n-hexane. Combine the hexane fractions.

  • Evaporation and Resuspension: Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Resuspend the dried extract in a known volume of methanol (e.g., 1 ml).

  • HPLC Analysis: Filter the resuspended sample through a 0.22 µm syringe filter into an HPLC vial.

  • Inject an appropriate volume (e.g., 20 µl) onto a C18 reverse-phase HPLC column.

  • Elute with an isocratic mobile phase of 100% methanol at a flow rate of 1 ml/min.

  • Detect ergosterol by its absorbance at 282 nm.

  • Quantification: Prepare a standard curve using known concentrations of pure ergosterol. Calculate the ergosterol concentration in the sample by comparing its peak area to the standard curve.

Gene Expression Analysis of ERG Genes by RT-qPCR

This protocol provides a general method for analyzing the expression levels of ERG genes using reverse transcription-quantitative PCR (RT-qPCR).

Materials:

  • Fungal cells grown under desired conditions

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR master mix (containing SYBR Green or a probe-based system)

  • Gene-specific primers for target ERG genes and a reference gene (e.g., ACT1)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from fungal cells using a suitable RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target gene, and the cDNA template. Set up reactions for each target gene and the reference gene in triplicate.

  • qPCR Program: Run the qPCR reaction using a standard thermal cycling program, typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for each reaction. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

In Vitro Enzyme Activity Assays

a) Squalene Epoxidase (Erg1p) Activity Assay

This assay measures the conversion of squalene to 2,3-oxidosqualene (B107256).

Materials:

  • Fungal microsomes (source of Erg1p)

  • [¹⁴C]-Squalene (substrate)

  • NADPH

  • FAD

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and FAD.

  • Add the fungal microsomes to the reaction mixture.

  • Initiate the reaction by adding [¹⁴C]-squalene.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a solution of KOH in methanol.

  • Extract the lipids with hexane.

  • Separate the squalene and 2,3-oxidosqualene using thin-layer chromatography (TLC).

  • Quantify the amount of radioactive 2,3-oxidosqualene formed using a scintillation counter.

b) Lanosterol 14-alpha-demethylase (Erg11p) Activity Assay

This assay measures the demethylation of lanosterol.

Materials:

  • Recombinant Erg11p or fungal microsomes

  • [³H]-Lanosterol (substrate)

  • NADPH-cytochrome P450 reductase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • HPLC system with a radioactivity detector

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH-cytochrome P450 reductase, and Erg11p.

  • Initiate the reaction by adding [³H]-lanosterol.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extract the sterols.

  • Analyze the products by reverse-phase HPLC with a radioactivity detector to separate and quantify the lanosterol and the demethylated product.

c) Sterol C-24 Methyltransferase (Erg6p) Activity Assay

This assay measures the methylation of zymosterol (B116435) to fecosterol.

Materials:

  • Fungal cell lysate or purified Erg6p

  • Zymosterol (substrate)

  • S-adenosyl-L-[methyl-¹⁴C]-methionine (methyl donor)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • TLC plates

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, zymosterol, and the enzyme source.

  • Initiate the reaction by adding S-adenosyl-L-[methyl-¹⁴C]-methionine.

  • Incubate the reaction at 30°C for a defined period.

  • Stop the reaction by adding a solution of KOH in methanol.

  • Extract the lipids with hexane.

  • Separate the sterols by TLC.

  • Visualize and quantify the radioactive fecosterol product using autoradiography or a phosphorimager.

Visualizations

Ergosterol Biosynthesis Pathway (Late Stages)

Ergosterol_Pathway cluster_yeast Yeast (S. cerevisiae) cluster_fungi Filamentous Fungi (e.g., A. fumigatus) FPP Farnesyl Pyrophosphate Squalene Squalene FPP->Squalene Erg9p Epoxysqualene 2,3-Oxidosqualene Squalene->Epoxysqualene Erg1p Lanosterol Lanosterol Epoxysqualene->Lanosterol Erg7p Yeast_Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->Yeast_Intermediate Erg11p Fungi_Intermediate Eburicol Lanosterol->Fungi_Intermediate Erg6p Zymosterol Zymosterol Yeast_Intermediate->Zymosterol Erg24p, Erg25p, Erg26p, Erg27p Fecosterol Fecosterol Zymosterol->Fecosterol Erg6p Episterol Episterol Fecosterol->Episterol Erg2p Ergosta_tetraenol Ergosta-5,7,22,24(28)-tetraenol Episterol->Ergosta_tetraenol Erg3p, Erg5p Ergosterol Ergosterol Ergosta_tetraenol->Ergosterol Erg4p Fungi_Intermediate->Zymosterol Erg11p (cyp51A/B)

Caption: A simplified diagram of the late stages of the ergosterol biosynthesis pathway, highlighting key differences between yeast and filamentous fungi.

Transcriptional Regulation of Ergosterol Biosynthesis in S. cerevisiae

Regulation_Pathway cluster_conditions Cellular Conditions cluster_regulators Transcriptional Regulators cluster_genes Target Genes Low_Sterol Low Sterol Levels Upc2 Upc2p Low_Sterol->Upc2 activates Hypoxia Hypoxia Hypoxia->Upc2 activates Hap1 Hap1p Hypoxia->Hap1 activates ERG_genes ERG Genes Upc2->ERG_genes upregulates Ecm22 Ecm22p Ecm22->ERG_genes upregulates Hap1->ERG_genes regulates

Caption: Key transcriptional regulators of ergosterol biosynthesis in Saccharomyces cerevisiae.

Experimental Workflow for Ergosterol Analysis

Workflow Start Fungal Culture Harvest Harvest Cells Start->Harvest Saponify Saponification (Alcoholic KOH) Harvest->Saponify Extract Hexane Extraction Saponify->Extract Evaporate Evaporate Solvent Extract->Evaporate Resuspend Resuspend in Methanol Evaporate->Resuspend Analyze HPLC Analysis (282 nm) Resuspend->Analyze Quantify Quantification Analyze->Quantify

Caption: A typical experimental workflow for the extraction and quantification of ergosterol from fungal cells.

References

Reassessing Early Vitamin D: A Guide to Historical Toxicity Data and Modern Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early 20th-century discovery of Vitamin D as a cure for rickets marked a significant milestone in public health. However, the initial therapeutic preparations, primarily derived from irradiated ergosterol, were often impure mixtures, leading to reports of toxicity that shaped perceptions of Vitamin D safety for decades. This guide provides a comparative reassessment of the toxicity data of these early preparations, contrasting them with purified Vitamin D compounds and exploring the distinct biological activities of their co-contaminants. By examining historical experimental data alongside modern mechanistic understanding, we aim to provide a clearer perspective on the factors contributing to the toxicity of early Vitamin D formulations.

Composition and Toxicity of Early Vitamin D Preparations

Early Vitamin D preparations were not the highly purified compounds we use today. "Vitamin D1" was initially isolated but later found to be a mixture of ergocalciferol (B368823) (Vitamin D2) and lumisterol.[1] The common method of production involved the ultraviolet irradiation of ergosterol, a sterol found in fungi and yeast. This process yielded a cocktail of isomers, including Vitamin D2, tachysterol (B196371), and lumisterol.[2][3] The incomplete understanding of these byproducts and manufacturing inconsistencies likely contributed to the variable and sometimes severe toxicity observed.[4]

Modern analysis reveals that while ergocalciferol (D2) and cholecalciferol (D3) are the primary antirachitic compounds, their photoisomers, tachysterol and lumisterol, possess their own distinct and potent biological activities.

Comparative Toxicity Data

Quantitative toxicity data from the early 20th century on impure Vitamin D preparations is scarce. However, later studies on purified components and related analogs provide a basis for comparison. The following table summarizes available acute toxicity data in rats. It is important to note that early preparations would have contained a mixture of these compounds, potentially altering the overall toxic profile.

CompoundAnimal ModelLD50 (Median Lethal Dose)Key Findings & Citation
Ergocalciferol (Vitamin D2) Rat110.5 mg/kg (cumulative 7-day dose)Caused hypercalcemia, organ mineralization, renal tubular injuries, and pulmonary bleeding.[5]
Cholecalciferol (Vitamin D3) Rat43.6 mg/kgInduces hypercalcemia leading to metastatic calcification of blood vessels and heart failure.[6]
1α-hydroxyvitamin D2 Rat3.5 - 6.5 mg/kg5 to 15 times less toxic than its D3 counterpart, despite similar biological activity in healing rickets.[7]
1α-hydroxyvitamin D3 Rat0.2 mg/kgSignificantly more toxic than the D2 analog.[7]

This data highlights that even among purified forms, there are significant differences in toxicity. The presence of multiple active compounds in early preparations complicates a direct historical comparison.

Experimental Protocols for Assessing Vitamin D Toxicity

The primary measure of Vitamin D toxicity has historically been the induction of hypercalcemia and subsequent soft tissue calcification. The methodologies used in the early to mid-20th century, while less sophisticated than today's, laid the groundwork for our current understanding.

Induction of Hypervitaminosis D in Animal Models (circa 1930s-1970s)
  • Objective: To induce a state of Vitamin D toxicity to study its pathological effects.

  • Methodology:

    • Animal Model: Typically weanling rats or pigs were used.[5][8]

    • Diet: Animals were maintained on a diet with controlled levels of calcium and phosphorus.

    • Dosing: Test animals were administered high doses of the Vitamin D preparation (e.g., irradiated ergosterol, purified D2 or D3) either orally or via injection. Doses were often several thousand times the physiological requirement.

    • Observation: Animals were monitored for clinical signs of toxicity, including anorexia, weight loss, weakness, and labored breathing.[8]

    • Sample Collection: Blood samples were collected at regular intervals for serum calcium analysis. At the end of the experimental period, animals were euthanized, and tissues (kidneys, aorta, lungs) were collected for histological examination.

Serum Calcium Determination: The Clark-Collip Method (1925)
  • Objective: To quantify the level of calcium in the blood serum.

  • Principle: This was a chemical titration method. Calcium in the serum is precipitated as calcium oxalate (B1200264). This precipitate is then dissolved in sulfuric acid, liberating oxalic acid, which is then titrated with a standardized potassium permanganate (B83412) solution. The amount of permanganate used is proportional to the amount of calcium in the original serum sample.[9][10]

  • Procedure Outline:

    • Serum is mixed with ammonium (B1175870) oxalate to precipitate calcium oxalate.

    • The precipitate is separated by centrifugation.

    • The precipitate is washed with dilute ammonium hydroxide (B78521) to remove excess oxalate.

    • The washed precipitate is dissolved in a known volume of sulfuric acid.

    • The resulting solution is heated and titrated with a standard potassium permanganate solution until a persistent pink color is observed.[9][10]

Histological Assessment of Tissue Calcification: The von Kossa Stain (1901)
  • Objective: To visualize mineral (calcium phosphate) deposits in tissue sections.

  • Principle: The von Kossa stain is a silver reduction method. Silver ions from a silver nitrate (B79036) solution react with the phosphate (B84403) in calcium deposits. This silver phosphate is then reduced to black metallic silver by exposure to strong light, making the calcium deposits visible under a microscope.[1][11]

  • Procedure Outline:

    • Formalin-fixed tissue is embedded in paraffin (B1166041) and sectioned.

    • Sections are deparaffinized and hydrated.

    • Sections are incubated with a silver nitrate solution and exposed to a strong light source (e.g., sunlight or a lamp) for up to an hour.[12][13]

    • Unreacted silver is removed with sodium thiosulfate.

    • A counterstain (e.g., Nuclear Fast Red) is often applied to visualize cell nuclei.[12]

    • Calcified areas appear black, while other tissues are stained by the counterstain.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of Vitamin D preparations is primarily driven by their ability to induce severe hypercalcemia. This occurs through increased intestinal calcium absorption and mobilization of calcium from bone. While Vitamin D2 and D3 primarily signal through the Vitamin D Receptor (VDR), the contaminants present in early preparations, such as tachysterol, have more complex interactions.

Vitamin D Metabolic and Signaling Pathway

The diagram below illustrates the primary pathway for Vitamin D activation and its downstream effects on calcium homeostasis. Excessive levels of the active hormone, 1,25(OH)₂D, drive the hypercalcemia seen in toxicity.

VitaminD_Pathway cluster_activation Activation cluster_action Physiological Action cluster_toxicity Toxicity Sunlight (UVB) Sunlight (UVB) 7-DHC (in skin) 7-DHC (in skin) Sunlight (UVB)->7-DHC (in skin) converts Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) 7-DHC (in skin)->Vitamin D3 (Cholecalciferol) Liver Liver Vitamin D3 (Cholecalciferol)->Liver transport 25(OH)D (Calcidiol) 25(OH)D (Calcidiol) Liver->25(OH)D (Calcidiol) 25-hydroxylase Kidney Kidney 25(OH)D (Calcidiol)->Kidney transport 1,25(OH)2D (Calcitriol) 1,25(OH)2D (Calcitriol) Kidney->1,25(OH)2D (Calcitriol) 1α-hydroxylase VDR Vitamin D Receptor 1,25(OH)2D (Calcitriol)->VDR binds & activates Intestine Intestine VDR->Intestine upregulates Ca++ absorption Bone Bone VDR->Bone stimulates Ca++ mobilization Serum Ca++ Increased Serum Ca++ Intestine->Serum Ca++ Bone->Serum Ca++ Hypercalcemia Hypercalcemia Serum Ca++->Hypercalcemia leads to Soft Tissue\nCalcification Soft Tissue Calcification Hypercalcemia->Soft Tissue\nCalcification

Caption: Simplified Vitamin D activation and signaling pathway leading to toxicity.
Multi-Receptor Signaling of Contaminants

Modern research has revealed that metabolites of tachysterol and lumisterol, present in early Vitamin D preparations, do not act solely on the VDR. They are now understood to be biologically active molecules that can modulate a range of nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[9][10] This multi-receptor activity suggests that the toxic effects of early, impure preparations may have been due to a broader and more complex biological response than simple VDR over-activation.

Contaminant_Signaling cluster_products Irradiation Products cluster_receptors Nuclear Receptor Targets Irradiated Ergosterol Irradiated Ergosterol Ergocalciferol (D2) Ergocalciferol (D2) Irradiated Ergosterol->Ergocalciferol (D2) Tachysterol Tachysterol Irradiated Ergosterol->Tachysterol Lumisterol Lumisterol Irradiated Ergosterol->Lumisterol VDR VDR Ergocalciferol (D2)->VDR Primary Agonist Tachysterol->VDR Agonist AhR AhR Tachysterol->AhR Agonist LXRs LXRs Tachysterol->LXRs Agonist PPARg PPARγ Tachysterol->PPARg Agonist Lumisterol->VDR Modulator

Caption: Multi-receptor interactions of components found in early Vitamin D preparations.
Proposed Workflow for Reassessment

A modern reassessment of early Vitamin D preparations would involve a multi-step process to isolate and characterize the toxicity of individual components and their mixtures.

Experimental_Workflow cluster_prep Preparation & Analysis cluster_invivo In Vivo Toxicity Assessment cluster_invitro In Vitro Mechanistic Studies A Simulate Early Prep: Irradiate Ergosterol B HPLC Separation of Isomers (D2, Tachy, Lumi) A->B C Purity & Identity Confirmation (Mass Spectrometry) B->C D Dose-Response Study in Rats (Individual Isomers & Mixture) C->D G Cell-based Nuclear Receptor Activation Assays (VDR, AhR, LXR, PPARγ) C->G E Monitor Clinical Signs & Serum Calcium D->E F Histopathology (von Kossa) of Kidney, Aorta, etc. E->F I Comparative Toxicity & Mechanistic Profile H Gene Expression Analysis (e.g., CYP24A1) G->H

Caption: A modern experimental workflow for reassessing the toxicity of early Vitamin D.

Conclusion

The reputation of Vitamin D as a potentially toxic substance was largely forged in an era of impure, poorly characterized preparations. While hypervitaminosis D from purified ergocalciferol or cholecalciferol is a real clinical concern at very high doses, the toxicity profile of early formulations was likely exacerbated by the presence of biologically active photoisomers such as tachysterol and lumisterol. These compounds, now known to interact with a wide array of nuclear receptors, could have contributed to a more complex and severe toxic response. A modern reassessment, armed with advanced analytical and molecular techniques, confirms that the toxicity of "Vitamin D" is not monolithic. Understanding the distinct contributions of each component in these historical mixtures is crucial for a complete and accurate perspective on Vitamin D safety and pharmacology.

References

Comparative Analysis of Vitamin D Analog Binding Affinities to the Vitamin D Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding characteristics of key Vitamin D analogs, supported by experimental data and detailed methodologies.

The vitamin D receptor (VDR), a nuclear hormone receptor, is a critical target in the treatment of various conditions, including psoriasis, secondary hyperparathyroidism, and certain cancers. The therapeutic efficacy of vitamin D and its synthetic analogs is intrinsically linked to their binding affinity for the VDR, which dictates the subsequent downstream genomic signaling. This guide provides an objective comparison of the binding affinities of several prominent vitamin D analogs to the VDR, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand to its receptor is a crucial determinant of its biological potency. For VDR agonists, this is commonly quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd) in competitive binding assays. The following table summarizes the reported binding affinities of several key vitamin D analogs. It is important to note that direct comparison of values across different studies should be approached with caution due to potential variations in experimental conditions.

Vitamin D AnalogBinding Affinity MetricReported ValueRelative Affinity to Calcitriol
Calcitriol IC500.4 - 4.494 nM-
Calcipotriol IC50Similar to CalcitriolComparable
Paricalcitol IC50 (estimated)~4.0 nM~10-fold lower
Maxacalcitol IC50Lower than CalcitriolLower
Tacalcitol EC507 nMHigh Potency (Functional Assay)
Calcitroic Acid IC506.8 µMSignificantly lower

Note: IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a ligand that is required for 50% inhibition of a specific biological function, in this case, the binding of a radiolabeled ligand to the VDR. A lower IC50 value indicates a higher binding affinity. EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that gives half of the maximal response and is a measure of functional potency, which may not directly correlate with binding affinity.

VDR Genomic Signaling Pathway

The binding of a vitamin D analog to the VDR initiates a cascade of molecular events that ultimately leads to the modulation of gene expression. This genomic signaling pathway is the primary mechanism through which these compounds exert their therapeutic effects.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VD_analog Vitamin D Analog VDR VDR VD_analog->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Coactivators Co-activators VDRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA

VDR genomic signaling pathway initiated by ligand binding.

Upon entering the cell, the vitamin D analog binds to the VDR in the cytoplasm. This binding induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding recruits co-activator proteins, which in turn initiate the transcription of these genes, leading to the synthesis of new proteins that mediate the physiological response.

Experimental Protocols

The binding affinities of vitamin D analogs to the VDR are typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the VDR.

Competitive Radioligand Binding Assay Workflow

Competitive_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Source (e.g., purified VDR) Incubation Incubate Receptor, Radioligand, and Competitor Receptor_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [3H]Calcitriol) Radioligand_Prep->Incubation Competitor_Prep Prepare Unlabeled Competitor (Vitamin D Analog) Competitor_Prep->Incubation Separation Separate Bound and Free Ligand (e.g., filtration) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Plotting Plot % Inhibition vs. [Competitor] Quantification->Plotting Calculation Calculate IC50/Ki Plotting->Calculation

Workflow for a competitive radioligand binding assay.

Detailed Methodology for Competitive Radioligand Binding Assay:

  • Receptor Preparation:

    • The source of the Vitamin D Receptor can be purified recombinant VDR or nuclear extracts from cells or tissues that express the VDR.

    • If using cell/tissue homogenates, the tissue is homogenized in a cold lysis buffer and centrifuged to pellet the membranes, which are then washed and resuspended in the final assay buffer.

  • Reagent Preparation:

    • Radioligand: A high-specific-activity radiolabeled form of a VDR ligand, typically [³H]-Calcitriol, is used at a concentration at or below its dissociation constant (Kd).

    • Test Compound (Competitor): The unlabeled Vitamin D analog is serially diluted to create a range of concentrations for the competition curve.

    • Non-specific Binding Control: A high concentration (e.g., 1000-fold excess) of unlabeled Calcitriol is used to determine the amount of non-specific binding of the radioligand.

    • Assay Buffer: A Tris-HCl based buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, pH 7.4) is used to maintain the stability of the receptor and other components.

  • Assay Procedure:

    • The assay is typically performed in microcentrifuge tubes or 96-well plates.

    • The receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor are combined in the assay buffer.

    • Control tubes/wells are included for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + excess unlabeled Calcitriol).

    • The reaction mixtures are incubated for a sufficient time (e.g., 60-90 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • A common method for separation is rapid vacuum filtration through glass fiber filters (e.g., GF/C). The filters are often pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

    • The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.

    • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Alternatively, a hydroxylapatite (HAP) slurry can be used. The HAP binds the VDR, and the pellet is washed to remove the unbound radioligand.

  • Quantification of Radioactivity:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The radioactivity (in counts per minute, CPM) is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculated by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Competition Curve: The percentage of specific binding is plotted against the logarithm of the competitor concentration.

    • IC50 Determination: A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • Ki Calculation: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

A Comparative Analysis of Vitamin D2 and D3 Supplementation: A Systematic Review of Clinical Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Vitamin D is a critical fat-soluble vitamin essential for calcium homeostasis, bone metabolism, and immune function.[1] It exists in two primary forms: ergocalciferol (B368823) (vitamin D2) and cholecalciferol (vitamin D3). Vitamin D2 is synthesized by plants and fungi when exposed to ultraviolet B (UVB) light, while vitamin D3 is produced in the skin of animals and humans upon UVB exposure and is also found in animal-based foods.[1][2] While both forms are used in supplements and food fortification to prevent and treat vitamin D deficiency, their comparative efficacy in improving vitamin D status and influencing clinical outcomes has been a subject of extensive research. This guide provides a systematic review of the evidence, comparing the clinical outcomes of vitamin D2 and D3 supplementation for researchers, scientists, and drug development professionals.

Key Findings on Efficacy: Vitamin D3 Superiority

Multiple systematic reviews and meta-analyses of randomized controlled trials (RCTs) have consistently demonstrated that vitamin D3 is more effective than vitamin D2 at raising and maintaining serum concentrations of total 25-hydroxyvitamin D [25(OH)D], the primary indicator of vitamin D status.[3] One comprehensive meta-analysis found a mean difference of 15.69 nmol/L in favor of cholecalciferol (D3) supplementation compared to ergocalciferol (D2).[4] The superiority of vitamin D3 appears more pronounced when administered as intermittent or bolus doses rather than daily.[3] However, a 2023 meta-analysis noted that this difference in efficacy may lose significance in individuals with a Body Mass Index (BMI) greater than 25 kg/m ².[5][6]

Data Summary

Table 1: Efficacy in Raising Total Serum 25(OH)D Levels

Comparison Metric Result Favoring Vitamin D3 Confidence Interval (95% CI) P-value Source(s)
Overall Mean Difference 15.69 nmol/L higher increase with D3 9.46 to 21.93 nmol/L <0.05 [4]
WMD in Change (Daily Dosing) 10.39 nmol/L (40%) lower increase with D2 -14.62 to -6.16 nmol/L <0.0001 [5][6]
Bolus Dose Administration Significant positive effect for D3 Not specified 0.0002 [3]
Daily Dose Administration Effect lost (less significant difference) Not specified Not significant [3]

WMD: Weighted Mean Difference

Table 2: Impact of Supplementation on Specific Vitamin D Metabolites

Metabolite Effect of Vitamin D2 Supplementation Effect of Vitamin D3 Supplementation Source(s)
Serum 25(OH)D2 Significant increase No significant change [4]
Serum 25(OH)D3 Statistically significant reduction Significant increase [4][7][8][9]

| Total 1,25(OH)2D | No significant change (increase in 1,25(OH)2D2 is offset by a decrease in 1,25(OH)2D3) | No significant change |[10] |

Metabolic Pathways and Mechanisms

The differential effects of vitamin D2 and D3 can be attributed to differences in their metabolic pathways and binding affinities. Both forms are hydroxylated in the liver by the enzyme CYP2R1 to 25(OH)D2 and 25(OH)D3, respectively.[11] Subsequently, in the kidneys, the enzyme CYP27B1 converts these into their biologically active forms, 1,25-dihydroxyvitamin D2 [1,25(OH)2D2] and 1,25-dihydroxyvitamin D3 [1,25(OH)2D3].[2][11]

Key differences include:

  • Vitamin D Binding Protein (DBP) Affinity: Vitamin D2 and its metabolites have a lower affinity for DBP, leading to faster clearance from circulation.[2]

  • Enzymatic Metabolism: While CYP27B1 does not distinguish between the two forms, the catabolic enzyme CYP24A1 metabolizes 1,25(OH)2D2 differently than 1,25(OH)2D3.[2]

  • Suppression of 25(OH)D3: Studies have shown that vitamin D2 supplementation not only increases 25(OH)D2 but also actively reduces levels of endogenous 25(OH)D3, potentially by increasing its metabolic clearance.[8][9][12]

Vitamin_D_Metabolism cluster_source Sources cluster_liver Liver cluster_kidney Kidneys (and other tissues) cluster_target Target Tissues D2_Source Vitamin D2 (Ergocalciferol) (Diet, Fortified Foods) Liver_D2 25-hydroxyvitamin D2 (25(OH)D2) D2_Source->Liver_D2 Hydroxylation (CYP2R1) D3_Source Vitamin D3 (Cholecalciferol) (Sunlight on Skin, Diet) Liver_D3 25-hydroxyvitamin D3 (25(OH)D3) D3_Source->Liver_D3 Hydroxylation (CYP2R1) Kidney_D2 1,25-dihydroxyvitamin D2 (1,25(OH)2D2) Liver_D2->Kidney_D2 Hydroxylation (CYP27B1) Kidney_D3 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) Liver_D3->Kidney_D3 Hydroxylation (CYP27B1) VDR Vitamin D Receptor (VDR) Kidney_D2->VDR Binds to VDR Kidney_D3->VDR Binds to VDR (Higher Affinity)

Caption: Comparative metabolic pathways of Vitamin D2 and D3.

Experimental Protocols: A Representative Methodology

The findings presented are based on systematic reviews of RCTs. A typical experimental protocol from these trials is summarized below.

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled or active-comparator trial.

  • Participants:

    • Inclusion Criteria: Healthy adults (e.g., 18-65 years) with vitamin D insufficiency (e.g., serum 25(OH)D < 50 nmol/L) at baseline. Participants are often recruited during winter months to minimize confounding from sun exposure.[13]

    • Exclusion Criteria: History of metabolic bone disease, malabsorption syndromes, renal or liver disease, granulomatous diseases, hypercalcemia, or use of medications known to interfere with vitamin D metabolism.

  • Intervention:

    • Treatment Arms:

      • Vitamin D2 (Ergocalciferol)

      • Vitamin D3 (Cholecalciferol)

      • Placebo

    • Dosage & Administration: Dosages vary, but a common protocol involves daily administration of 1000-4000 IU of vitamin D2 or D3 in an oil-based capsule for a duration of 8 to 12 weeks.[14][15] Bolus dose studies might use a single large dose (e.g., 100,000 IU).

    • Randomization & Blinding: Participants are randomly assigned to a treatment arm. Both participants and investigators are blinded to the treatment allocation.

  • Outcome Measures & Analysis:

    • Primary Outcome: Change in total serum 25(OH)D concentration from baseline to the end of the study.

    • Secondary Outcomes: Changes in serum 25(OH)D2, 25(OH)D3, parathyroid hormone (PTH), serum calcium, and phosphorus.

    • Biochemical Analysis: Serum concentrations of vitamin D metabolites are measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard method capable of distinguishing between 25(OH)D2 and 25(OH)D3.[5][6]

    • Statistical Analysis: An intention-to-treat analysis is typically performed. The primary outcome is assessed using an analysis of covariance (ANCOVA), with the final 25(OH)D level as the dependent variable, the treatment group as the independent variable, and the baseline 25(OH)D level as a covariate.

Clinical and Research Implications

The evidence strongly suggests that vitamin D3 is more potent than vitamin D2 in raising and sustaining total 25(OH)D levels in the blood.[3][13][14] Consequently, vitamin D3 could be considered the preferred form for supplementation and fortification.[3]

For drug development and clinical research, these findings have several implications:

  • Formulation: The choice between D2 and D3 in product development should be informed by the superior bioavailability of D3.

  • Clinical Trials: Researchers designing trials involving vitamin D should specify the form used, as D2 and D3 are not interchangeable. The potential for D2 to lower 25(OH)D3 levels is a critical consideration.[9]

  • Future Research: Further investigation is needed to understand the clinical consequences of the differential effects on vitamin D metabolites, particularly in diverse populations and those with high BMI.[3][5] The impact on functional outcomes beyond serum levels, such as bone mineral density and fracture risk, requires more direct comparative studies.[4][15]

References

Safety Operating Guide

Navigating the Safe Disposal of Vitamin D1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Vitamin D1, a substance historically defined as a 1:1 mixture of ergocalciferol (B368823) (Vitamin D2) and lumisterol (B196343). Due to the significantly different hazard profiles of its constituent compounds, a dual-pathway disposal strategy is required, treating ergocalciferol as a hazardous material while managing lumisterol as non-hazardous waste.

Immediate Safety and Hazard Assessment

Ergocalciferol (Vitamin D2) is classified as a highly toxic substance and must be handled with extreme caution. According to its Safety Data Sheet (SDS), ergocalciferol is fatal if swallowed, inhaled, or in contact with skin, and can cause damage to organs through prolonged or repeated exposure[1][2][3]. All handling and disposal operations involving ergocalciferol must be conducted within a certified chemical fume hood, and personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[1][4].

Lumisterol , in contrast, is not classified as a hazardous substance under the Globally Harmonized System (GHS)[5][6]. While general laboratory safety precautions should always be followed, the disposal of lumisterol does not require the stringent measures mandated for acutely toxic materials[5].

A comparative summary of the hazard classifications for ergocalciferol and lumisterol is provided in the table below.

Hazard ClassificationErgocalciferol (Vitamin D2)Lumisterol
Acute Toxicity (Oral) Category 2/3: Fatal/Toxic if swallowed[1][2][3]Not Classified[5][6]
Acute Toxicity (Dermal) Category 3: Toxic in contact with skin[1][2]Not Classified[5][6]
Acute Toxicity (Inhalation) Category 2: Fatal if inhaled[1][2][3]Not Classified[5][6]
Specific Target Organ Toxicity (Repeated Exposure) Category 1: Causes damage to organs[1][2]Not Classified[5][6]
GHS Hazard Pictograms Skull and Crossbones, Health Hazard[1]None[5]
Signal Word Danger[1][2]None[5]

Step-by-Step Disposal Protocols

The divergent hazardous nature of this compound's components necessitates distinct disposal protocols.

Protocol 1: Disposal of Ergocalciferol (Vitamin D2) and Ergocalciferol-Contaminated Waste

This protocol applies to pure ergocalciferol, solutions containing ergocalciferol, and any materials contaminated with ergocalciferol (e.g., pipette tips, gloves, weighing paper, empty containers).

  • Waste Identification and Segregation : All forms of ergocalciferol waste must be classified and handled as hazardous waste[1][7][8]. This waste must be segregated from non-hazardous laboratory trash and other incompatible chemical waste streams[7][9].

  • Waste Collection :

    • Solid Waste : Place all solid waste contaminated with ergocalciferol into a dedicated, clearly labeled hazardous waste container[9]. The container must be made of a chemically compatible material (e.g., high-density polyethylene), be leak-proof, and have a secure, tight-fitting lid[9][10].

    • Liquid Waste : Collect all liquid waste containing ergocalciferol in a dedicated, leak-proof, and shatter-resistant hazardous waste container[9][10]. The container must be compatible with all components of the solution.

  • Labeling : The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Ergocalciferol," and any other constituents of the waste, including solvents and their approximate concentrations[9][10].

  • Storage : Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory[11]. This area should be secure, well-ventilated, and away from general laboratory traffic[7][9].

  • Disposal : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[8][10]. Under no circumstances should ergocalciferol waste be disposed of down the drain or in the regular trash[10].

  • Decontamination of Empty Containers :

    • Containers that held ergocalciferol are considered hazardous waste[2].

    • Triple-rinse the empty container with a suitable solvent[12].

    • The first rinsate must be collected and disposed of as hazardous liquid waste[10]. Subsequent rinses may also need to be collected depending on local regulations.

    • After thorough decontamination, deface the original labels before disposing of the container as regular trash or recycling, in accordance with institutional guidelines.

Protocol 2: Disposal of Lumisterol and Lumisterol-Contaminated Waste

This protocol applies to pure lumisterol and materials contaminated solely with lumisterol.

  • Waste Identification : Based on available SDS, lumisterol is not classified as hazardous waste[5][6].

  • Disposal : Smaller quantities of lumisterol can be disposed of with regular laboratory or household waste[5]. However, it is crucial to consult your institution's specific waste disposal guidelines, as they may have different requirements.

  • Packaging for Disposal : Ensure that any disposed lumisterol is securely contained to prevent release into the environment.

  • Empty Containers : Empty containers that held lumisterol should be disposed of according to official institutional regulations for non-hazardous chemical containers[5].

Experimental Workflow and Logical Relationships

The decision-making process for the proper disposal of this compound and its components is critical for ensuring safety and compliance. The following diagram illustrates the logical workflow for handling and disposing of these materials in a laboratory setting.

VitaminD1_Disposal_Workflow cluster_0 Waste Identification and Segregation cluster_1 Hazardous Waste Protocol (Ergocalciferol) cluster_2 Non-Hazardous Waste Protocol (Lumisterol) start This compound Waste Generated is_mixed Is the waste a mixture of ergocalciferol and lumisterol, or pure ergocalciferol? start->is_mixed is_lumisterol Is the waste pure lumisterol? is_mixed->is_lumisterol No collect_hazardous Collect in Labeled Hazardous Waste Container (Solid or Liquid) is_mixed->collect_hazardous Yes consult_guidelines Consult Institutional Guidelines is_lumisterol->consult_guidelines Yes store_hazardous Store in Satellite Accumulation Area collect_hazardous->store_hazardous dispose_hazardous Dispose via Licensed Hazardous Waste Contractor store_hazardous->dispose_hazardous end_point Disposal Complete dispose_hazardous->end_point dispose_non_hazardous Dispose as Non-Hazardous Waste (e.g., regular lab trash) consult_guidelines->dispose_non_hazardous dispose_non_hazardous->end_point

This compound Disposal Decision Workflow

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound and its components, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Vitamin D1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Vitamin D1 in a laboratory setting. Adherence to these procedures is mandatory to ensure the safety of all personnel and to maintain a compliant research environment. This guide is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The handling of this compound necessitates stringent personal protective measures due to its potential toxicity. The following table summarizes the required PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye/Face Protection Safety Goggles or GlassesOSHA 29 CFR 1910.133 or European Standard EN166To protect against splashes, dust, and vapors.
Skin and Body Protection Chemical-resistant GlovesNitrile rubber (0.4 mm thickness recommended)To prevent skin contact with the compound.
Lab Coat/Protective ClothingClosed work clothingTo shield skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorParticulates filter conforming to EN 143Required when there is a risk of inhaling dust or aerosols, especially if exposure limits are exceeded or if irritation is experienced.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, especially in powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]

Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary equipment and reagents before starting.

  • Don all required PPE as specified in the table above.

Handling:

  • Work with the smallest feasible quantities of the compound.

  • Avoid the formation of dust.[1]

  • Do not eat, drink, or smoke in the laboratory area.[3][4]

  • Wash hands thoroughly after handling, before breaks, and at the end of the shift.[3][4][5]

In Case of a Spill:

  • Evacuate non-essential personnel from the area.[1]

  • Wearing appropriate PPE, cover the spill with an absorbent, inert material.

  • Carefully sweep up the material and place it into a suitable, labeled container for disposal.[1]

  • Ventilate the area and clean the spill site thoroughly.

Disposal Plan: A Clear Path for Waste Management

All waste contaminated with this compound must be treated as hazardous waste.[2]

Segregation and Collection:

  • Solid Waste: Place all contaminated solid materials (e.g., gloves, pipette tips, weighing paper) into a dedicated, clearly labeled hazardous waste container with a secure lid.[2]

  • Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and shatter-resistant hazardous waste container.[2]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound".

Storage and Disposal:

  • Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[2]

  • Do NOT dispose of this compound down the drain or in regular trash.[6]

Visualizing Safety: Procedural Flowgrams

To further clarify the essential safety workflows, the following diagrams illustrate the key processes for handling and emergency response.

PPE_Donning_Sequence cluster_prep Preparation Lab Coat Lab Coat Respirator Respirator Lab Coat->Respirator Goggles Goggles Respirator->Goggles Gloves Gloves Goggles->Gloves

PPE Donning Sequence

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate DonPPE Don Appropriate PPE Evacuate->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Collect Waste into Hazardous Container Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste via EHS Clean->Dispose Waste_Disposal_Pathway cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal Contaminated Solids Contaminated Solids Labeled Hazardous Waste Containers Labeled Hazardous Waste Containers Contaminated Solids->Labeled Hazardous Waste Containers Contaminated Liquids Contaminated Liquids Contaminated Liquids->Labeled Hazardous Waste Containers Satellite Accumulation Area Satellite Accumulation Area Labeled Hazardous Waste Containers->Satellite Accumulation Area EHS/Certified Contractor Pickup EHS/Certified Contractor Pickup Satellite Accumulation Area->EHS/Certified Contractor Pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.